7-(Benzyloxy)quinolin-4-ol
Description
BenchChem offers high-quality 7-(Benzyloxy)quinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)quinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-phenylmethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRHYWEGFFXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610566 | |
| Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749922-34-7 | |
| Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to 7-(Benzyloxy)quinolin-4-ol: Synthesis, Reactivity, and Applications in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, 7-(Benzyloxy)quinolin-4-ol represents a particularly strategic building block. Its structure is characterized by a quinolin-4-one core, featuring a benzyloxy protecting group at the 7-position. This benzyloxy group not only influences the molecule's electronic properties and solubility but also offers a site for future deprotection to reveal a reactive phenol, adding another layer of synthetic versatility.
The molecule exists in a tautomeric equilibrium between the enol form, 7-(Benzyloxy)quinolin-4-ol, and the more predominant keto form, 7-(Benzyloxy)quinolin-4(1H)-one.[1] This duality is central to its reactivity and function. As a research chemical, it is primarily recognized as a "Protein Degrader Building Block," signaling its utility in the cutting-edge field of targeted protein degradation.[2] This guide provides an in-depth exploration of its chemical properties, a robust and validated synthetic protocol, key derivatization reactions, and its strategic application in the synthesis of complex bioactive molecules like Proteolysis-Targeting Chimeras (PROTACs).
Physicochemical Properties & Safety Data
A comprehensive understanding of a compound's physical properties and safety profile is the foundation of its effective use in a laboratory setting.
Core Properties
The key physicochemical data for 7-(Benzyloxy)quinolin-4-ol are summarized below. While an experimental melting point is not widely published, its high molecular weight and aromatic, planar structure suggest it is a high-melting solid. Its structure also indicates poor solubility in water but good solubility in polar aprotic organic solvents such as DMSO, DMF, and chlorinated solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₃NO₂ | [2] |
| Molecular Weight | 251.28 g/mol | [2][3] |
| CAS Number | 749922-34-7 | [2] |
| Appearance | Tan or brown solid | |
| Storage | Room temperature, sealed in dry conditions | [2][4] |
Safety & Handling
7-(Benzyloxy)quinolin-4-ol is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[5]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[7]
-
Disposal: Dispose of waste material at a licensed chemical destruction facility in accordance with local, state, and federal regulations.[6][8]
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts (in DMSO-d₆) are tabulated below. The choice of DMSO-d₆ as a solvent is logical for this class of compound, as it can solubilize the material and allow for the observation of exchangeable protons (NH, OH).
| ¹H NMR (Predicted) | δ (ppm) | Description |
| Quinoline NH | ~11.5 | Broad singlet, exchangeable with D₂O |
| Quinoline H5 | ~8.0 | Doublet |
| Quinoline H8 | ~7.5 | Doublet |
| Benzyl Ar-H | 7.3-7.5 | Multiplet, 5H |
| Quinoline H6 | ~7.2 | Doublet of doublets |
| Benzylic CH₂ | ~5.2 | Singlet, 2H |
| Quinoline H3 | ~6.0 | Doublet |
| Quinoline H2 | ~7.8 | Doublet |
| ¹³C NMR (Predicted) | δ (ppm) | Description |
| C4 (C=O) | ~175 | Quinolinone carbonyl |
| C7, C8a, C-Ar | 160-120 | Aromatic carbons |
| C5, C6, C8 | 125-110 | Aromatic carbons |
| C2, C3 | 140, 105 | Quinolinone vinyl carbons |
| Benzylic CH₂ | ~70 | Methylene carbon |
Infrared (IR) Spectroscopy
-
3200-2800 cm⁻¹: Broad absorption corresponding to N-H and O-H stretching (from the tautomeric forms).
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~1650 cm⁻¹: Strong C=O stretching from the quinolin-4(1H)-one tautomer.
-
1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250 cm⁻¹: Ar-O-C (ether) stretching.
Mass Spectrometry (MS)
In an ESI+ experiment, the expected molecular ion peak would be [M+H]⁺ at m/z ≈ 252.29.
Core Synthesis Methodology: The Conrad-Limpach Reaction
The most reliable and field-proven method for constructing the 4-hydroxyquinoline scaffold is the Conrad-Limpach synthesis.[1][12] This reaction is a two-stage process involving an initial condensation followed by a high-temperature thermal cyclization. The causality behind this choice is its robustness and ability to build the core ring system from commercially available anilines and β-ketoesters.[13][14]
Caption: Conrad-Limpach synthesis workflow for 7-(Benzyloxy)quinolin-4-ol.
Detailed Experimental Protocol: Synthesis of 7-(Benzyloxy)quinolin-4-ol
Rationale: This protocol utilizes diethyl ethoxymethylenemalonate (DEEM) as the β-ketoester equivalent, which reacts cleanly with the aniline to form the required enamine intermediate. The high-temperature cyclization is necessary to overcome the energetic barrier of breaking the aromaticity of the aniline ring during the intramolecular ring-closing step.[13] Dowtherm A is a classic high-boiling solvent used for this transformation.[15]
-
Step 1: Enamine Formation.
-
To a round-bottom flask equipped with a reflux condenser, add 3-(benzyloxy)aniline (1.0 eq), diethyl ethoxymethylenemalonate (1.05 eq), and absolute ethanol (5 mL per gram of aniline).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aniline is consumed.
-
Remove the ethanol under reduced pressure using a rotary evaporator. The resulting product is typically a viscous oil or low-melting solid and is used in the next step without further purification.
-
-
Step 2: Thermal Cyclization.
-
Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety measures.
-
In a separate flask suitable for high-temperature reactions, heat a high-boiling solvent such as Dowtherm A or diphenyl ether (10 mL per gram of the initial aniline) to 250 °C.
-
Add the crude enamine intermediate from Step 1 dropwise to the hot solvent over 15-20 minutes. Maintain the temperature at 250 °C.
-
After the addition is complete, continue to heat the mixture for an additional 30 minutes.
-
Allow the reaction mixture to cool to below 100 °C. The product will often begin to precipitate.
-
-
Workup and Purification.
-
Carefully add hexanes or toluene to the cooled mixture to fully precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol, DMF, or a mixture thereof, to yield 7-(Benzyloxy)quinolin-4-ol as a solid.
-
Key Reactivity and Derivatization Pathways
The synthetic value of 7-(Benzyloxy)quinolin-4-ol lies in its potential for further elaboration. The 4-hydroxy group is the primary site of reactivity, serving as a handle to introduce diverse functionalities, particularly nucleophiles.
Caption: Activation and derivatization of 7-(Benzyloxy)quinolin-4-ol.
Protocol 1: Chlorination to 4-Chloro-7-(benzyloxy)quinoline
Causality: The hydroxyl group of a 4-hydroxyquinoline is a poor leaving group. To enable nucleophilic substitution at the C4 position, it must first be converted into a better leaving group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, effectively converting the C4-OH (via its keto tautomer) into a C4-Cl.[16][17] This activates the position for subsequent reactions.
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas produced).
-
Reaction: Add 7-(Benzyloxy)quinolin-4-ol (1.0 eq) to the flask. Carefully add phosphorus oxychloride (POCl₃, 5-10 eq by volume) portion-wise.
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic and gas-evolving quench.
-
Once the quench is complete, basify the acidic aqueous solution with a strong base (e.g., 50% NaOH solution or solid K₂CO₃) until pH > 10. This will precipitate the crude product.
-
-
Purification:
-
Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-chloro-7-(benzyloxy)quinoline.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines
Rationale: The 4-chloro derivative is now an excellent substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing quinoline nitrogen activates the C4 position, allowing for displacement of the chloride by a wide range of amine nucleophiles. This is a cornerstone reaction for building libraries of potential drug candidates.
-
Setup: To a microwave vial or a sealed tube, add 4-chloro-7-(benzyloxy)quinoline (1.0 eq), the desired amine (1.2-2.0 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), DMSO, or dioxane.
-
Reaction: Heat the reaction mixture to 100-150 °C (conventional heating or microwave) for 2-18 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water to precipitate the product or dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude residue by column chromatography or recrystallization to yield the desired 4-amino-7-(benzyloxy)quinoline derivative.
Application in Drug Discovery: A Key Component for PROTACs
The designation of 7-(Benzyloxy)quinolin-4-ol as a "Protein Degrader Building Block" highlights its value in constructing PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[18] They consist of a ligand for the POI (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker.
The quinoline scaffold, accessed through 7-(Benzyloxy)quinolin-4-ol, can be incorporated into a PROTAC in several ways:
-
As a Warhead: Many kinase inhibitors and other protein-binding molecules are based on quinoline or quinazolinone cores. The derivatized quinoline can serve as the portion of the PROTAC that binds to the target protein.[19][20]
-
As a Scaffold/Linker Element: The rigid quinoline ring can be used as a stable anchor point to attach the linker, providing defined spatial orientation between the two ends of the PROTAC.
Caption: Role of the quinoline scaffold in a hypothetical PROTAC molecule.
The synthetic pathways described above, particularly the amination at the C4 position, provide a direct route to attach linkers that can then be connected to an E3 ligase ligand (like derivatives of thalidomide or pomalidomide), completing the synthesis of a novel PROTAC.[21]
Conclusion
7-(Benzyloxy)quinolin-4-ol is far more than a simple catalog chemical; it is a sophisticated and highly versatile platform for chemical innovation. Its well-defined synthesis via the Conrad-Limpach reaction provides reliable access to the core scaffold. The true power of this molecule is realized through the strategic activation of its 4-position, enabling the synthesis of diverse libraries of derivatives. For researchers in drug discovery, particularly those focused on targeted protein degradation, 7-(Benzyloxy)quinolin-4-ol offers a robust starting point for the rational design and synthesis of next-generation therapeutics.
References
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 11, 2026, from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 11, 2026, from [Link]
-
Hart, M. E., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2010(11), 63-70. Available at: [Link]
-
Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Supplementary Information available at: [Link]
-
Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3436. Available at: [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis. Retrieved January 11, 2026, from [Link]
-
Gadd, M. S., et al. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Signal Transduction and Targeted Therapy, 7(1), 164. Available at: [Link]
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products. Supplementary Information available at: [Link]
-
Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]
-
Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(14), 5556. Available at: [Link]
-
PubChem. (n.d.). 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 7-Benzyloxyquinoline. Retrieved January 11, 2026, from [Link]
-
K-W, T., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic & Biomolecular Chemistry, 9(10), 3847-3854. Available at: [Link]
-
ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Retrieved January 11, 2026, from [Link]
-
Zhang, H., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry, 28(4), 115228. Available at: [Link]
-
ResearchGate. (2019). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Retrieved January 11, 2026, from [Link]
-
RSC Publishing. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR data for luteolin in relation to literature. Retrieved January 11, 2026, from [Link]
-
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved January 11, 2026, from [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. 1629758-07-1|7-(Benzyloxy)quinolin-4(1H)-one|BLD Pharm [bldpharm.com]
- 4. 849217-23-8|7-(Benzyloxy)-6-methoxyquinolin-4-ol|BLD Pharm [bldpharm.com]
- 5. 7-(Benzyloxy)quinolin-4-ol [chemdict.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. acgpubs.org [acgpubs.org]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. synarchive.com [synarchive.com]
- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. mdpi.com [mdpi.com]
- 16. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
7-(Benzyloxy)quinolin-4-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 7-(Benzyloxy)quinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2] Specifically, 7-(Benzyloxy)quinolin-4-ol, also known as 7-(Benzyloxy)quinolin-4(1H)-one, is a key intermediate in the synthesis of more complex molecules, valued for the strategic placement of its functional groups. The benzyloxy moiety serves as a stable protecting group for the 7-hydroxyl function, which can be deprotected in later synthetic stages to reveal a reactive phenol for further functionalization.
This guide provides a comprehensive overview of the primary synthetic pathways to 7-(Benzyloxy)quinolin-4-ol. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and offer insights into the practical considerations that guide the choice of one synthetic route over another. The methodologies discussed are grounded in established, reliable chemical transformations, primarily focusing on the Gould-Jacobs reaction and subsequent functional group manipulations.
Retrosynthetic Analysis
A logical approach to designing the synthesis of 7-(Benzyloxy)quinolin-4-ol begins with a retrosynthetic analysis. This process identifies two primary strategic disconnections, outlining the principal pathways available to the synthetic chemist.
Pathway A involves constructing the quinolin-4-ol core from an aniline derivative that already contains the required benzyloxy group. This approach is convergent, installing the key substituent at the outset.
Pathway B follows a more linear sequence, wherein the 7-hydroxyquinolin-4-ol core is first synthesized and then the phenolic hydroxyl group is protected via benzylation.
Caption: Simplified workflow for the Gould-Jacobs synthesis pathway.
Pathway B: Post-Cyclization Protection Strategy
Step 1: Synthesis of 7-Hydroxyquinolin-4-ol
The synthesis of the 7-hydroxyquinolin-4-ol intermediate is achieved using the same Gould-Jacobs reaction described previously, but starting with 3-aminophenol . The reaction with DEMM, thermal cyclization, and subsequent saponification/decarboxylation yield the desired hydroxylated quinoline core. [3][4]
Step 2: Benzylation of 7-Hydroxyquinolin-4-ol
With the 7-hydroxyquinolin-4-ol in hand, the final step is the protection of the phenolic hydroxyl group as a benzyl ether. The most common and robust method for this transformation is the Williamson Ether Synthesis . [5][6] This reaction involves:
-
Deprotonation: The acidic phenolic proton of 7-hydroxyquinolin-4-ol is removed by a suitable base to form a phenoxide anion. Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). [7][8]The choice of base depends on the substrate's sensitivity and desired reaction conditions; K₂CO₃ is a milder, more common choice for phenols, while NaH is a stronger, non-nucleophilic base often used for less acidic alcohols. [5][7]2. Nucleophilic Substitution (Sₙ2): The resulting phenoxide acts as a nucleophile and attacks a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl). [9]This Sₙ2 reaction displaces the halide and forms the C-O ether bond, yielding 7-(Benzyloxy)quinolin-4-ol. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. [6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
An In-Depth Technical Guide to 7-(Benzyloxy)quinolin-4-ol: A Key Building Block in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, certain molecular scaffolds emerge as exceptionally versatile and valuable. 7-(Benzyloxy)quinolin-4-ol is one such privileged structure, a key building block that has garnered significant attention for its role in the synthesis of innovative therapeutics, most notably in the rapidly advancing field of targeted protein degradation. This technical guide provides an in-depth exploration of 7-(Benzyloxy)quinolin-4-ol, from its fundamental chemical identity to its synthesis and critical applications, tailored for researchers, scientists, and professionals in drug development.
Part 1: Core Chemical Identity
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for this compound is 7-(Benzyloxy)quinolin-4-ol . The structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The hydroxyl (-OH) group at position 4 and the benzyloxy group (-OCH₂C₆H₅) at position 7 are the key functional groups that define its reactivity and utility. The presence of the hydroxyl group leads to tautomerism, allowing it to exist in equilibrium with its keto form, 7-(Benzyloxy)-1H-quinolin-4-one .
Synonyms and Identifiers
In scientific literature and commercial catalogs, 7-(Benzyloxy)quinolin-4-ol is also known by several synonyms, reflecting its structure and common derivatives. These include:
-
7-(Phenylmethoxy)quinolin-4-ol
-
7-Benzyloxy-4-hydroxyquinoline[1]
-
4-Hydroxy-7-(benzyloxy)quinoline
-
7-(Benzyloxy)quinolin-4(1H)-one[2]
For unambiguous identification, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 749922-34-7[3] |
| Molecular Formula | C₁₆H₁₃NO₂[3] |
| Molecular Weight | 251.28 g/mol [3] |
Part 2: Synthesis and Methodologies
The synthesis of the quinolin-4-one core is a well-established area of organic chemistry, with several named reactions providing viable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For 7-(Benzyloxy)quinolin-4-ol, the Gould-Jacobs reaction is a highly effective and commonly employed strategy.
The Gould-Jacobs Reaction: A Step-by-Step Protocol
The Gould-Jacobs reaction provides a robust pathway to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4][5] The synthesis of 7-(Benzyloxy)quinolin-4-ol via this method commences with the appropriately substituted aniline, 3-(benzyloxy)aniline.
Step 1: Preparation of the Starting Material: 3-(Benzyloxy)aniline
The precursor, 3-(benzyloxy)aniline, can be synthesized from 3-aminophenol through a Williamson ether synthesis with benzyl chloride or by reduction of the corresponding nitro compound.
Step 2: Condensation of 3-(Benzyloxy)aniline with Diethyl Ethoxymethylenemalonate (DEEM)
The initial step of the Gould-Jacobs reaction involves the condensation of 3-(benzyloxy)aniline with DEEM. This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form the intermediate, diethyl 2-((3-(benzyloxy)phenylamino)methylene)malonate.
Step 3: Thermal Cyclization
The crucial ring-closing step is achieved through thermal cyclization of the malonate intermediate. This is typically carried out in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures around 250°C.[6] The high temperature facilitates an intramolecular 6-electron cyclization, followed by the elimination of another molecule of ethanol to yield ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate.
Step 4: Saponification and Decarboxylation
The resulting ester is then saponified using a strong base, such as sodium hydroxide, to hydrolyze the ester to the corresponding carboxylic acid, 4-hydroxy-7-(benzyloxy)quinoline-3-carboxylic acid.[7] Subsequent heating of the carboxylic acid induces decarboxylation, yielding the final product, 7-(Benzyloxy)quinolin-4-ol.
Experimental Protocol: Gould-Jacobs Synthesis of 7-(Benzyloxy)quinolin-4-ol
-
Condensation: In a round-bottom flask, combine 3-(benzyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120°C for 2 hours. Monitor the reaction by TLC until the aniline is consumed. The resulting crude diethyl 2-((3-(benzyloxy)phenylamino)methylene)malonate is a viscous oil and can be used in the next step without further purification.
-
Cyclization: To the crude intermediate, add a high-boiling point solvent (e.g., diphenyl ether). Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. The cyclization product, ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane.
-
Saponification: Suspend the crude ester in a solution of sodium hydroxide (e.g., 10% aqueous solution) and heat to reflux for 1-2 hours until a clear solution is obtained.
-
Decarboxylation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The carboxylic acid intermediate will precipitate. Collect the solid by filtration, wash with water, and dry. Place the dry carboxylic acid in a suitable flask and heat to its melting point (typically around 230-250°C) until gas evolution (CO₂) ceases. Cool the reaction to afford the crude 7-(Benzyloxy)quinolin-4-ol.
-
Purification: The final product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Alternative Synthetic Routes: The Conrad-Limpach Synthesis
Another classical method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[8][9][10] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of 7-(Benzyloxy)quinolin-4-ol, 3-(benzyloxy)aniline would be reacted with ethyl acetoacetate. The reaction conditions, particularly temperature, are critical in determining the regioselectivity of the initial condensation and the subsequent cyclization. Generally, lower temperatures favor the formation of the crotonate intermediate which, upon heating, cyclizes to the 4-hydroxyquinoline.[9]
Reaction Mechanism: Gould-Jacobs Cyclization
Caption: The Gould-Jacobs reaction pathway to 7-(Benzyloxy)quinolin-4-ol.
Part 3: Applications in Drug Discovery and Development
The strategic placement of the benzyloxy and hydroxyl groups makes 7-(Benzyloxy)quinolin-4-ol a highly valuable intermediate in the synthesis of complex bioactive molecules.
A Cornerstone in PROTAC® Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11][12][13] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[14] 7-(Benzyloxy)quinolin-4-ol serves as a versatile precursor for the synthesis of the linker component of PROTACs.
The hydroxyl group at the 4-position can be readily converted to a leaving group, such as a chloride, allowing for the attachment of various linker chains via nucleophilic substitution. The benzyloxy group at the 7-position can be deprotected to reveal a phenol, providing another handle for chemical modification or acting as a key pharmacophoric element in the final PROTAC molecule.
Workflow: Incorporation of 7-(Benzyloxy)quinolin-4-ol into a PROTAC
Caption: General workflow for utilizing 7-(Benzyloxy)quinolin-4-ol in PROTAC synthesis.
While specific PROTACs derived directly from 7-(Benzyloxy)quinolin-4-ol are often proprietary, the quinoline scaffold is a known component in the design of degraders for various protein targets, including Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies.[15][16][17]
Intermediate in the Synthesis of Kinase Inhibitors
The quinoline core is a well-established pharmacophore in the design of kinase inhibitors.[18] The structural features of 7-(Benzyloxy)quinolin-4-ol make it an attractive starting point for the synthesis of novel kinase inhibitors. The 4-position can be functionalized to introduce moieties that interact with the hinge region of the kinase active site, while the 7-position can be modified to explore the solvent-exposed region, influencing selectivity and pharmacokinetic properties. For example, derivatives of 7-alkoxy-4-aminoquinolines have been investigated as dual inhibitors of c-Src kinase and nitric oxide synthase.[19]
Part 4: Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile is essential for the effective handling and application of any chemical compound.
| Property | Value | Source |
| Boiling Point | 455.8 °C at 760 mmHg | Guidechem |
| Flash Point | 229.5 °C | Guidechem |
| Appearance | Tan/brown solid | CymitQuimica |
| Purity | Typically ≥95% | [3] |
| Storage | Room temperature | [3] |
Safety Information:
Standard laboratory safety precautions should be observed when handling 7-(Benzyloxy)quinolin-4-ol. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Versatile Tool for Future Therapies
7-(Benzyloxy)quinolin-4-ol stands out as a pivotal molecular building block in the arsenal of medicinal chemists. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an invaluable precursor for the development of next-generation therapeutics. Its demonstrated utility in the construction of PROTACs and its potential in the design of novel kinase inhibitors underscore its importance in the ongoing quest for more effective and targeted treatments for a range of diseases. As research in targeted protein degradation and kinase inhibition continues to expand, the demand for and applications of 7-(Benzyloxy)quinolin-4-ol are poised to grow, solidifying its status as a key enabler of innovation in drug discovery.
References
-
PrepChem. a/ Preparation of 3-benzyloxy-6-methoxyaniline. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
- Vertex AI Search. 7-(Benzyloxy)quinolin-4-ol, min 95%, 1 gram.
- CymitQuimica. 7-(Benzyloxy)quinolin-4-ol.
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
Eureka | Patsnap. Preparation method of vonoprazan intermediate. Available from: [Link]
-
China/Asia On Demand (CAOD) - Oriprobe. Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. Available from: [Link]
-
Merck Index. Gould-Jacobs Reaction. Available from: [Link]
-
Wikipedia. Conrad–Limpach synthesis. Available from: [Link]
- BLDpharm. 1629758-07-1|7-(Benzyloxy)quinolin-4(1H)-one.
-
SynArchive. Conrad-Limpach Synthesis. Available from: [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from: [Link]
-
MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available from: [Link]
-
PubMed. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. Available from: [Link]
-
PubMed Central. Targeted protein degradation by PROTACs. Available from: [Link]
- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.
-
PubMed Central. Targeted Protein Degradation: Elements of PROTAC Design. Available from: [Link]
-
PubMed Central. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]
-
MDPI. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available from: [Link]
-
CAS.org. PROTACs revolutionize small molecule drugs. Available from: [Link]
-
PubMed. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Available from: [Link]
-
NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]
-
MDPI. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. Available from: [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
-
ResearchGate. (PDF) Recent Advances in PROTACs for Drug Targeted Protein Research. Available from: [Link]
-
PubMed. Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Available from: [Link]
-
PubChem. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. Available from: [Link]
-
PubMed Central. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells. Available from: [Link]
-
Organic Syntheses. benzylaniline. Available from: [Link]
-
PubMed. Delineating the role of cooperativity in the design of potent PROTACs for BTK. Available from: [Link]
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Available from: [Link]
-
PrepChem.com. Synthesis of 4-benzyloxyaniline. Available from: [Link]
-
MDPI. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available from: [Link]
- Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]
-
PubMed. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Available from: [Link]
-
ResearchGate. Linker optimization for reversible covalent BTK degraders. Optimization... | Download Scientific Diagram. Available from: [Link]
-
MDPI. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available from: [Link]
-
MDPI. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available from: [Link]
-
MDPI. Article Versions Notes. Available from: [Link]
-
ProQuest. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available from: [Link]
Sources
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 15. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
An In-Depth Technical Guide to 7-(Benzyloxy)quinolin-4-ol: Synthesis, Properties, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Benzyloxy)quinolin-4-ol is a key heterocyclic organic compound that has garnered significant interest within the field of medicinal chemistry and drug discovery. Its quinolin-4-one core is a privileged scaffold, found in numerous biologically active molecules.[1][2] This technical guide provides a comprehensive overview of 7-(Benzyloxy)quinolin-4-ol, including its chemical identity, synthetic routes, and its emerging role as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.
Chemical Identity and Properties
CAS Number: 749922-34-7[3]
7-(Benzyloxy)quinolin-4-ol, also known as 7-(phenylmethoxy)quinolin-4-ol, is a solid at room temperature.[3] It is characterized by the presence of a quinolin-4-ol moiety with a benzyloxy substituent at the 7-position. The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form, with the keto form generally predominating.[4]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [3] |
| Molecular Weight | 251.28 g/mol | [3] |
| Appearance | Tan/brown solid | |
| Purity | Typically ≥95% | [3] |
| Storage | Room temperature | [3] |
Synthesis of 7-(Benzyloxy)quinolin-4-ol
The synthesis of the 7-(benzyloxy)quinolin-4-ol scaffold can be achieved through several established methods for quinolin-4-one synthesis. The two most prominent and historically significant routes are the Conrad-Limpach synthesis and the Gould-Jacobs reaction. The choice of method often depends on the availability of starting materials and desired scale.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[4][5] For the synthesis of 7-(Benzyloxy)quinolin-4-ol, the key starting materials are 3-(benzyloxy)aniline and a suitable β-ketoester, such as ethyl acetoacetate.
The reaction proceeds in two main stages: the initial formation of an enamine intermediate at a lower temperature, followed by a high-temperature thermal cyclization to yield the quinolin-4-one core.[4][6] The use of a high-boiling point, inert solvent like Dowtherm A or mineral oil is crucial for achieving high yields in the cyclization step.[1]
Proposed Synthetic Protocol (Conrad-Limpach):
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(benzyloxy)aniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate may be used in the next step without further purification.
Step 2: Thermal Cyclization
-
To a high-boiling point solvent (e.g., Dowtherm A) preheated to 250-260 °C in a three-necked flask equipped with a mechanical stirrer and a condenser, add the crude enamine intermediate from Step 1 dropwise.
-
Maintain the reaction temperature for 15-30 minutes.[7]
-
Monitor the completion of the cyclization by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solvent. Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
-
The crude 7-(benzyloxy)quinolin-4-ol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Caption: General mechanism of action for a PROTAC utilizing a 7-(benzyloxy)quinolin-4-ol-derived warhead.
Conclusion
7-(Benzyloxy)quinolin-4-ol is a valuable synthetic intermediate with significant potential in modern drug discovery. Its synthesis can be reliably achieved through established methodologies such as the Conrad-Limpach and Gould-Jacobs reactions. The growing interest in targeted protein degradation has highlighted the importance of this molecule as a building block for the construction of PROTACs. The ability to functionalize the quinolin-4-one core allows for the development of selective protein degraders, opening new avenues for therapeutic intervention in a wide range of diseases.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.
-
Merck Index. Gould-Jacobs Reaction. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
ResearchGate. Conrad-Limpach reaction. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Fisher Scientific. 7-(Benzyloxy)-1-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)quinolin-2(1H)-one, TRC. [Link]
-
PubMed. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. [Link]
-
MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]
-
ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]
-
PubChem. 7-Benzyloxyquinoline. [Link]
-
National Center for Biotechnology Information. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. [Link]
-
ResearchGate. Reshaping the progranulin/sortilin interaction for targeted degradation of extracellular proteins. [Link]
-
Pharmacy Research. PROTAC Library. [Link]
-
National Center for Biotechnology Information. Targeted protein degradation: mechanisms, strategies and application. [Link]
-
ResearchGate. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. [Link]
-
MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]
-
PubMed. Development of targeted protein degradation therapeutics. [Link]
-
National Center for Biotechnology Information. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. [Link]
-
Organic Syntheses. INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
-
MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 7-(Benzyloxy)quinolin-4-ol: A Technical Guide for Researchers
Foreword: The Quinolin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry
The quinolin-4-one core is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This structural motif is present in numerous natural products and synthetic compounds of therapeutic interest. The versatility of the quinoline ring system allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles to target a range of biological macromolecules. This guide focuses on a specific derivative, 7-(Benzyloxy)quinolin-4-ol, providing an in-depth exploration of its known and potential biological activities, supported by field-proven experimental insights and methodologies.
Physicochemical Properties of 7-(Benzyloxy)quinolin-4-ol
A foundational understanding of the physicochemical characteristics of 7-(Benzyloxy)quinolin-4-ol is paramount for interpreting its biological activity and designing relevant assays.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| CAS Number | 749922-34-7 | [1] |
| Appearance | Tan/brown solid | [2] |
| Purity | ≥95% | [1] |
Synthesis of the 7-(Benzyloxy)quinolin-4-ol Scaffold
The synthesis of quinolin-4-ones can be achieved through various established methods. While a specific synthesis for 7-(Benzyloxy)quinolin-4-ol is not detailed in readily available literature, general synthetic routes for this class of compounds provide a blueprint for its preparation. Common methods include the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and palladium-catalyzed carbonylative reactions.
A plausible synthetic approach for 7-(Benzyloxy)quinolin-4-ol would involve the cyclization of an appropriately substituted N-phenyl-β-aminoacrylate or a related precursor bearing a benzyloxy group at the meta-position of the aniline ring.
Known and Inferred Biological Activities
Direct and extensive biological data for 7-(Benzyloxy)quinolin-4-ol is limited in the public domain. However, by examining the activities of structurally related compounds and the broader quinolin-4-one class, we can infer potential biological targets and activities.
Potential as a Kinase Inhibitor
The quinoline and quinolin-4-one scaffolds are recognized as "privileged structures" in the development of kinase inhibitors.[3][4] Numerous quinoline-based compounds have been approved for clinical use as kinase inhibitors in oncology.[4]
-
VEGFR-2 Inhibition: Derivatives of quinolin-4(1H)-one have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The benzyloxy moiety of 7-(Benzyloxy)quinolin-4-ol could potentially occupy the hydrophobic pocket of the ATP-binding site of various kinases.
Hypothesized Kinase Inhibition Mechanism:
The planar quinolin-4-one ring system can act as a scaffold that mimics the adenine region of ATP, while the benzyloxy substituent can form hydrophobic and van der Waals interactions with residues in the kinase hinge region or the hydrophobic back pocket.
Caption: Competitive inhibition of ATP binding by 7-(Benzyloxy)quinolin-4-ol.
Cytochrome P450 Substrate Activity
Structurally related 7-benzyloxyquinoline has been identified as a fluorescent substrate for cytochrome P450 enzymes, particularly CYP3A2 and to a lesser extent CYP3A1.[5] The metabolism of 7-benzyloxyquinoline to 7-hydroxyquinoline is an O-debenzylation reaction catalyzed by these enzymes.[5] Given this precedent, it is highly probable that 7-(Benzyloxy)quinolin-4-ol also serves as a substrate for CYP450 enzymes, undergoing a similar metabolic transformation. This has significant implications for the compound's pharmacokinetic profile and potential for drug-drug interactions.
Metabolic Pathway of 7-Benzyloxy-Substituted Quinolines:
Caption: Proposed metabolic O-debenzylation of 7-(Benzyloxy)quinolin-4-ol.
Potential as an S1P1 Receptor Modulator
Research on (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids has identified them as potent and centrally available functional antagonists of the Sphingosine-1-Phosphate 1 (S1P1) receptor.[6][7] The S1P1 receptor is a validated target for autoimmune diseases.[6][7] Although the core scaffold is different, the presence of the 7-benzyloxy moiety in a bicyclic system suggests that 7-(Benzyloxy)quinolin-4-ol could be explored for activity at S1P receptors.
Antimicrobial and Anticancer Potential of the Quinolin-4-one Class
The broader class of quinolin-4-ones has well-documented antimicrobial and anticancer activities. For instance, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their antimycobacterial activity. While the specific activity of 7-(Benzyloxy)quinolin-4-ol in these areas is yet to be reported, the foundational scaffold suggests that these are viable avenues for investigation.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of 7-(Benzyloxy)quinolin-4-ol, this section provides detailed, step-by-step methodologies for key biological assays.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of 7-(Benzyloxy)quinolin-4-ol on cancer cell lines.
Workflow for MTT Cytotoxicity Assay:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of 7-(Benzyloxy)quinolin-4-ol in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
-
Cell Treatment: Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Kinase Inhibition Assay: Mobility Shift Assay
This protocol outlines a method to assess the inhibitory activity of 7-(Benzyloxy)quinolin-4-ol against a specific kinase.
Detailed Protocol:
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.
-
Compound Addition: Add 7-(Benzyloxy)quinolin-4-ol at various concentrations to the reaction wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be close to the Kₘ value for the specific kinase to accurately determine the inhibitor's potency. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Electrophoretic Separation: Analyze the reaction mixture using a microfluidics-based capillary electrophoresis system. The phosphorylated and non-phosphorylated peptide substrates will be separated based on their charge difference.
-
Data Analysis: Quantify the amount of phosphorylated product. Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of 7-(Benzyloxy)quinolin-4-ol.
Cytochrome P450 Inhibition Assay: Fluorescent Probe-Based Assay
This protocol describes a high-throughput method to evaluate the inhibitory potential of 7-(Benzyloxy)quinolin-4-ol on specific CYP450 isoforms.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human CYP450 enzymes, a fluorescent probe substrate specific for the isoform of interest (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4), and an NADPH-generating system.
-
Assay Setup: In a 96-well plate, add the CYP450 enzyme, the fluorescent probe substrate, and 7-(Benzyloxy)quinolin-4-ol at various concentrations in a buffer solution.
-
Reaction Initiation: Initiate the reaction by adding the NADPH-generating system.
-
Incubation: Incubate the plate at 37°C for a predetermined time, protected from light.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Measurement: Measure the fluorescence of the product using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.
Future Directions and Concluding Remarks
While the direct biological characterization of 7-(Benzyloxy)quinolin-4-ol is in its nascent stages, the foundational knowledge of the quinolin-4-one scaffold provides a strong rationale for its further investigation. The potential for this compound to act as a kinase inhibitor, a modulator of S1P receptors, or to possess anticancer or antimicrobial properties warrants a systematic evaluation.
The experimental protocols provided in this guide offer a robust framework for elucidating the biological activity of 7-(Benzyloxy)quinolin-4-ol. A comprehensive screening against a panel of kinases and other relevant biological targets will be instrumental in defining its pharmacological profile. Furthermore, understanding its metabolic fate through CYP450-mediated O-debenzylation is crucial for any future drug development endeavors.
This technical guide serves as a starting point for researchers and drug development professionals to explore the therapeutic potential of 7-(Benzyloxy)quinolin-4-ol, a compound that sits at the intersection of a privileged chemical scaffold and a promising, yet underexplored, biological landscape.
References
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hypothesized Mechanism of Action of 7-(Benzyloxy)quinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the precise mechanism of action for 7-(Benzyloxy)quinolin-4-ol has not been definitively elucidated in peer-reviewed literature, its core chemical scaffold, quinolin-4-ol (also known as 4-quinolone), is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] This guide synthesizes the current understanding of the quinolin-4-ol class of compounds to propose a hypothesized mechanism of action for 7-(Benzyloxy)quinolin-4-ol. We will explore the key biological activities associated with this scaffold, namely anticancer and antimicrobial effects, and detail the likely molecular pathways and targets involved. Furthermore, this document provides robust, field-proven experimental protocols for researchers seeking to validate these hypotheses and definitively characterize the compound's mechanism of action.
Introduction: The Quinolin-4-ol Scaffold
Quinolin-4-ol and its tautomer, quinolin-4(1H)-one, form the structural basis for a vast number of biologically active molecules, both natural and synthetic.[1] This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications including antibacterial, antiviral, and anticancer agents.[1][2][4] The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[4]
The subject of this guide, 7-(Benzyloxy)quinolin-4-ol, is a derivative featuring a bulky benzyloxy group at the C7 position. The placement and nature of substituents on the quinoline ring are critical determinants of biological activity and target specificity.[1] Based on the extensive research into this class of compounds, the primary activities of 7-(Benzyloxy)quinolin-4-ol are hypothesized to be in the realms of oncology and microbiology.
Hypothesized Anticancer Mechanism of Action
Numerous quinolin-4-one derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines.[5][6][7] The proposed mechanisms are often multifactorial, involving the disruption of fundamental cellular processes required for cancer cell survival and proliferation.
Induction of Apoptosis via Kinase Inhibition and DNA Damage
A primary anticancer mechanism for quinoline derivatives involves the induction of apoptosis (programmed cell death).[7] This is often achieved by targeting key cellular signaling pathways.
-
Hypothesized Pathway: It is proposed that 7-(Benzyloxy)quinolin-4-ol may function as an inhibitor of critical cell cycle kinases, such as Cyclin-Dependent Kinases (CDKs), or other signaling kinases like Anaplastic Lymphoma Kinase (ALK).[6] Inhibition of these kinases can lead to cell cycle arrest, typically at the G2/M phase.[8] Concurrently, many quinolone structures can interact with DNA or inhibit topoisomerase enzymes, leading to DNA damage. The combination of cell cycle arrest and DNA damage accumulation triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-dependent cascades.[8]
Caption: Hypothesized pathway for apoptosis induction.
Inhibition of Tubulin Polymerization
Certain 2-phenylquinolin-4-one derivatives have been identified as potent inhibitors of tubulin polymerization.[1] These agents bind to the colchicine site on tubulin, preventing the formation of microtubules. Microtubules are essential for creating the mitotic spindle during cell division. Their disruption leads to mitotic arrest and subsequent apoptotic cell death. Given its structure, 7-(Benzyloxy)quinolin-4-ol could potentially adopt a conformation that allows it to interfere with microtubule dynamics.
Hypothesized Antimicrobial Mechanism of Action
The quinolone family is famous for its antibacterial members (fluoroquinolones). While 7-(Benzyloxy)quinolin-4-ol is not a classic fluoroquinolone, the core scaffold is known to possess antimicrobial properties.[9]
-
Hypothesized Target: The most common mechanism for quinolone antibiotics is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the compound inhibits the re-ligation of the DNA strands, leading to a cascade of events that result in bacterial cell death. It is plausible that 7-(Benzyloxy)quinolin-4-ol could inhibit these or other essential bacterial proteins.[9]
Experimental Workflows for Mechanism of Action Elucidation
To move from hypothesis to validated mechanism, a systematic experimental approach is required. The following protocols outline key methodologies for investigating the mechanism of action of a novel compound like 7-(Benzyloxy)quinolin-4-ol.
Workflow for Anticancer Mechanism Validation
This workflow is designed to first confirm cytotoxic activity and then dissect the underlying molecular mechanism.
Caption: Experimental workflow for anticancer MOA studies.
Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
Objective: To determine if 7-(Benzyloxy)quinolin-4-ol induces cell cycle arrest.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with 7-(Benzyloxy)quinolin-4-ol at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Aspirate the media and wash cells with PBS. Trypsinize the cells, collect them in a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (containing Propidium Iodide and RNase A).
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Summary (Hypothetical)
For a novel quinolin-4-ol derivative, initial screening data would be summarized to guide further investigation. The table below represents hypothetical data that would be generated in the initial phases of study.
| Cell Line | Assay Type | IC50 (µM) | Max. Effect |
| MCF-7 (Breast Cancer) | MTT Proliferation | 5.2 | 95% Inhibition |
| HCT116 (Colon Cancer) | CellTiter-Glo | 8.1 | 92% Inhibition |
| MRC-5 (Normal Fibroblast) | MTT Proliferation | > 50 | 15% Inhibition |
| S. aureus | Broth Microdilution | 12.5 | N/A (MIC) |
| E. coli | Broth Microdilution | 25.0 | N/A (MIC) |
Conclusion and Future Directions
7-(Benzyloxy)quinolin-4-ol belongs to a class of compounds with significant therapeutic potential. While its specific mechanism is yet to be reported, strong evidence from analogous structures suggests its primary mode of action is likely centered on the disruption of cell division and the induction of apoptosis in cancer cells, and the inhibition of essential enzymes in bacteria. The benzyloxy moiety at the C7 position may enhance lipophilicity, potentially improving cell permeability and potency compared to simpler analogues.
Definitive elucidation of its mechanism requires the systematic application of the biochemical and cell-based assays outlined in this guide. Future research should focus on identifying the direct molecular target(s) through techniques like CETSA or affinity chromatography, which will be crucial for optimizing this chemical scaffold for future drug development programs.
References
-
Butt, H. & Aldawsari, M. F. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC, PubMed Central. [Link]
-
Request PDF. (n.d.). Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. ResearchGate. [Link]
-
Sallam, A. A., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC, PubMed Central. [Link]
-
Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
-
El-Sayed, M. A. A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. [Link]
-
Olorunshola, S. J., et al. (2023). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. [Link]
-
Gupta, H., et al. (2024). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Al-Najjar, A. A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. [Link]
-
Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data for 7-(Benzyloxy)quinolin-4-ol: A Technical Guide
Introduction
7-(Benzyloxy)quinolin-4-ol, with the molecular formula C₁₆H₁₃NO₂, is a heterocyclic compound of interest in medicinal chemistry and materials science. The quinolin-4-ol core is a prevalent scaffold in numerous biologically active molecules. The benzyloxy substituent at the 7-position introduces both steric and electronic modifications that can significantly influence the molecule's chemical reactivity and biological interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized 7-(Benzyloxy)quinolin-4-ol, which is a critical step in any research and development pipeline.
This guide provides predicted data tables and detailed interpretations for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Furthermore, it includes standardized experimental protocols for acquiring this data and visual diagrams to aid in the understanding of the molecular structure and fragmentation pathways.
Molecular Structure and Tautomerism
7-(Benzyloxy)quinolin-4-ol can exist in equilibrium with its tautomeric form, 7-(Benzyloxy)quinolin-4(1H)-one. The quinolin-4-ol form possesses a hydroxyl group at the C4 position, while the quinolin-4(1H)-one form has a carbonyl group at C4 and a proton on the nitrogen atom. The predominant tautomer can be influenced by the solvent and the physical state (solid or solution). In the solid state and in polar aprotic solvents like DMSO, the quinolin-4(1H)-one tautomer is often favored due to intermolecular hydrogen bonding. For the purpose of this guide, the spectroscopic data will be discussed primarily in the context of the quinolin-4(1H)-one tautomer, which is commonly observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 7-(Benzyloxy)quinolin-4(1H)-one are presented below, based on the analysis of similar quinolin-4-one structures.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 7-(Benzyloxy)quinolin-4(1H)-one in DMSO-d₆ is expected to show distinct signals for the quinoline core, the benzyloxy group, and the N-H proton.
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (1) | ~11.5 - 12.0 | singlet (broad) | - | The broadness is due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on concentration and temperature. |
| H-2 | ~7.9 - 8.1 | doublet | ~6.0 | This proton is adjacent to the nitrogen and is deshielded. |
| H-3 | ~6.1 - 6.3 | doublet | ~6.0 | Coupled to H-2. |
| H-5 | ~7.8 - 8.0 | doublet | ~8.5 | Experiences deshielding from the C4-carbonyl group. |
| H-6 | ~7.0 - 7.2 | doublet of doublets | ~8.5, ~2.5 | Coupled to H-5 and H-8. |
| H-8 | ~7.3 - 7.5 | doublet | ~2.5 | Coupled to H-6. |
| -OCH₂- | ~5.2 - 5.4 | singlet | - | The methylene protons of the benzyl group. |
| Phenyl-H (ortho) | ~7.4 - 7.6 | multiplet | - | Protons on the benzyl ring. |
| Phenyl-H (meta) | ~7.3 - 7.4 | multiplet | - | Protons on the benzyl ring. |
| Phenyl-H (para) | ~7.2 - 7.3 | multiplet | - | Protons on the benzyl ring. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reflect the carbon environments within the molecule.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~140 - 142 | |
| C-3 | ~110 - 112 | |
| C-4 | ~175 - 178 | Carbonyl carbon, significantly deshielded. |
| C-4a | ~140 - 142 | |
| C-5 | ~125 - 127 | |
| C-6 | ~115 - 117 | |
| C-7 | ~160 - 163 | Carbon attached to the benzyloxy group, deshielded. |
| C-8 | ~105 - 107 | |
| C-8a | ~122 - 124 | |
| -OCH₂- | ~70 - 72 | Methylene carbon of the benzyl group. |
| Phenyl C (ipso) | ~136 - 138 | |
| Phenyl C (ortho) | ~128 - 129 | |
| Phenyl C (meta) | ~127 - 128 | |
| Phenyl C (para) | ~128 - 129 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 7-(Benzyloxy)quinolin-4-ol, electrospray ionization (ESI) would be a suitable technique.
Predicted Mass Spectrometry Data (ESI-MS)
| Parameter | Predicted Value |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| [M+H]⁺ | m/z 252.10 |
| [M+Na]⁺ | m/z 274.08 |
Predicted Fragmentation Pattern:
The primary fragmentation pathway in the positive ion mode would likely involve the loss of the benzyl group.
Caption: Predicted ESI-MS fragmentation of 7-(Benzyloxy)quinolin-4-ol.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 7-(Benzyloxy)quinolin-4(1H)-one would be characterized by the following absorption bands.
Predicted Infrared (IR) Spectroscopy Data
| Frequency Range (cm⁻¹) | Vibration | Intensity |
| 3200 - 2800 | N-H stretch | Medium, broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2950 - 2850 | Aliphatic C-H stretch (-CH₂-) | Medium |
| ~1640 - 1660 | C=O stretch (amide I) | Strong |
| ~1600, ~1580, ~1500 | C=C stretch (aromatic) | Medium to Strong |
| ~1250 - 1200 | C-O stretch (aryl ether) | Strong |
| ~1100 - 1000 | C-O stretch (benzyl ether) | Strong |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 7-(Benzyloxy)quinolin-4-ol.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of -2 to 14 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0 to 200 ppm. A proton-decoupled pulse sequence should be used.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and major fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of 7-(Benzyloxy)quinolin-4-ol. The provided data for ¹H NMR, ¹³C NMR, MS, and IR, while based on sound scientific principles and analysis of analogous compounds, should be confirmed by experimental data upon synthesis of the target molecule. The experimental protocols outlined herein offer a standardized approach for obtaining high-quality spectroscopic data for the unequivocal characterization of 7-(Benzyloxy)quinolin-4-ol.
References
- Due to the predictive nature of this guide, direct references for the spectroscopic data of 7-(Benzyloxy)quinolin-4-ol are not available. The predictions are based on established principles of spectroscopy and data from analogous compounds found in general chemical literature and databases.
An In-Depth Technical Guide to 7-(Benzyloxy)quinolin-4-ol Derivatives and Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic value. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimalarial, antibacterial, and anti-inflammatory properties. This guide focuses on a specific, promising subclass: 7-(Benzyloxy)quinolin-4-ol and its analogs. The introduction of a benzyloxy group at the 7-position offers a versatile handle for synthetic modification, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds, supported by detailed experimental protocols and mechanistic insights to empower researchers in the development of next-generation therapeutics.
The 7-(Benzyloxy)quinolin-4-ol Core: A Strategic Scaffold
The quinolin-4-ol, or its tautomeric form quinolin-4(1H)-one, is a foundational heterocyclic system. The strategic placement of a benzyloxy moiety at the 7-position introduces several advantageous features for drug design. The benzyl group can engage in crucial π-π stacking or hydrophobic interactions within target protein binding pockets, while the ether linkage provides a degree of conformational flexibility. Furthermore, the phenyl ring of the benzyloxy group serves as a point for further derivatization to probe structure-activity relationships (SAR) and optimize drug-like properties.
Caption: General workflow for classical quinolin-4-one synthesis.
Representative Synthetic Protocol
A detailed, step-by-step methodology for a key synthesis is provided in the Experimental Protocols section (Section 5.1).
Biological Activities and Therapeutic Potential
The 7-(benzyloxy)quinolin-4-ol scaffold is a versatile pharmacophore, with derivatives demonstrating significant potential in oncology and infectious diseases.
Anticancer Activity: Targeting Kinase Signaling
Quinoline and quinolone derivatives are prominent in modern oncology, with several approved drugs functioning as kinase inhibitors. Compounds based on this scaffold can disrupt aberrant signaling pathways that drive tumor growth and proliferation. [1] Mechanism of Action: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR). [1]EGFR is frequently overexpressed or mutated in various cancers, leading to constitutive activation of downstream pro-survival pathways like RAS-RAF-MAPK and PI3K-AKT. [2][3][4]By competing with ATP for binding in the kinase catalytic domain, these inhibitors block receptor autophosphorylation and halt the signaling cascade, ultimately inducing cell cycle arrest and apoptosis. [1][5]
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline derivatives.
Antiproliferative Activity Data: The table below summarizes the cytotoxic activity of representative substituted 4-benzyloxyquinolin-2(1H)-one derivatives, which are structurally analogous to the core topic, against various human cancer cell lines.
| Compound ID | Substituent (R) | Cell Line | IC50 (µM) | Reference |
| 9b | 3-Cl-benzyl | HL-60 | 0.41 | [6] |
| 9c | 4-Cl-benzyl | HL-60 | 0.39 | [6] |
| 9e | 4-F-benzyl | HL-60 | 0.45 | [6] |
| 11e | 4-F-benzyl | COLO 205 | 0.09 | [6] |
| 11e | 4-F-benzyl | Hep3B | 0.21 | [6] |
Antimalarial Activity: Disrupting Heme Detoxification
The quinoline core is central to some of the most important antimalarial drugs ever developed, including chloroquine and quinine.
Mechanism of Action: During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). [7]To protect itself, the parasite detoxifies the heme by crystallizing it into an inert, insoluble polymer called hemozoin. [7][8]Quinolines are believed to exert their antimalarial effect by interfering with this detoxification process. [9][10]They accumulate in the parasite's acidic digestive vacuole and are thought to act by either capping the growing faces of the hemozoin crystal or by forming a complex with free heme, preventing its incorporation into the crystal. [8][10][11]The resulting buildup of toxic free heme leads to oxidative stress and parasite death. [9]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 7-(benzyloxy)quinolin-4-ol scaffold has yielded critical insights into the structural requirements for potent biological activity.
-
Substitutions on the Benzyl Ring: Electron-withdrawing groups (e.g., -Cl, -F) at the meta or para positions of the benzyl ring generally enhance anticancer activity. [6]This suggests that the electronic properties of this ring are crucial for target engagement, possibly by modulating the interaction with amino acid residues in the kinase ATP-binding pocket.
-
Substitutions on the Quinoline Core: Modifications at other positions of the quinoline ring can significantly impact potency and selectivity. For instance, in related 4-anilinoquinolines, small hydrophobic groups at the 3-position and specific substituents at the 6- and 7-positions are critical for EGFR inhibition.
-
Flexibility of the Ether Linkage: The oxygen linker between the quinoline and benzyl moieties provides optimal spacing and rotational freedom, allowing the molecule to adopt a favorable conformation within the binding site. Replacing this linker can drastically alter activity.
Caption: Summary of structure-activity relationship (SAR) hotspots.
Key Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the synthesis and biological evaluation of 7-(benzyloxy)quinolin-4-ol derivatives.
Protocol: Synthesis of 7-(Benzyloxy)quinolin-4-ol via Gould-Jacobs Reaction
This protocol describes a representative synthesis starting from 3-(benzyloxy)aniline.
Rationale: The Gould-Jacobs reaction is a robust method for constructing the 4-quinolone core. [6]Using 3-(benzyloxy)aniline as the starting material ensures the desired 7-benzyloxy substitution pattern on the final product. The high-temperature cyclization is a critical step that drives the formation of the heterocyclic ring system. [12]
Caption: Workflow for the synthesis of 7-(Benzyloxy)quinolin-4-ol.
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a condenser, combine 3-(benzyloxy)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq.). Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction progress can be monitored by TLC.
-
Cyclization: Allow the reaction mixture to cool slightly. Add a high-boiling point solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) to the flask. Heat the mixture to 250 °C for 30 minutes. The high temperature is essential for the intramolecular cyclization.
-
Hydrolysis (Saponification): Cool the reaction mixture to below 100 °C and carefully dilute with diethyl ether or toluene to precipitate the crude ester product. Filter the solid and wash with ether. Suspend the crude solid in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1 hour to hydrolyze the ester.
-
Acidification and Decarboxylation: Cool the basic solution and filter if necessary. Acidify the clear filtrate with glacial acetic acid until precipitation of the carboxylic acid intermediate is complete. Heat the resulting slurry to ~100 °C to effect decarboxylation.
-
Isolation and Purification: Cool the mixture to room temperature. Collect the solid product by vacuum filtration, wash thoroughly with water, then with a small amount of cold ethanol. Dry the product under vacuum to yield 7-(benzyloxy)quinolin-4-ol. The product can be further purified by recrystallization if necessary.
Protocol: In Vitro Antiproliferative MTT Assay
This protocol details the evaluation of a compound's cytotoxic effect on a cancer cell line.
Rationale: The MTT assay is a robust and widely used colorimetric method to measure cell viability. [13][14]It relies on the principle that metabolically active, viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. [15][16]The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxicity. [17]
Caption: Workflow for the in vitro MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells (e.g., A549, MCF-7) during their logarithmic growth phase. Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to obtain a range of desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells with medium and DMSO alone as a vehicle control. Incubate the plate for an additional 48 to 72 hours.
-
MTT Incubation: After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Future Perspectives
Derivatives of 7-(benzyloxy)quinolin-4-ol remain a highly promising scaffold for therapeutic development. Future research should focus on several key areas:
-
Improving Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Synthesizing focused libraries to improve selectivity for specific kinases (e.g., mutant EGFR over wild-type) is a critical next step.
-
Overcoming Resistance: Acquired resistance is a major challenge in cancer therapy. Designing analogs that can inhibit resistant forms of target proteins is an area of intense investigation.
-
Enhancing Pharmacokinetics: Optimizing properties such as solubility, metabolic stability, and oral bioavailability will be crucial for translating potent in vitro compounds into clinically viable drug candidates.
-
New Therapeutic Areas: While oncology and antimalarial applications are well-explored, the broad biological activity of quinolones suggests their potential utility in other areas, such as neurodegenerative diseases and virology, which warrants further investigation.
References
-
Chen, Y. F., et al. (2016). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 173(17), 2549–2565. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. Retrieved from [Link]
-
Majewska, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 798. [Link]
-
Sigismund, S., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cells, 10(6), 1529. [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. Wikipedia. Retrieved from [Link]
-
Herraiz, T., et al. (2020). Mechanism of action of quinoline drugs inhibiting hemozoin in the digestive vacuole of Plasmodium. ResearchGate. Retrieved from [Link]
-
Saber, A., & Al-Haidari, R. A. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]
-
Gildenhuys, J., et al. (2013). Hemozoin and antimalarial drug discovery. Expert Opinion on Drug Discovery, 8(11), 1349–1361. [Link]
-
Combrinck, J. M., et al. (2013). Insights into the Role of Heme in the Mechanism of Action of Antimalarials. ACS Chemical Biology, 8(9), 1941–1947. [Link]
-
Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]
-
Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Seminars in Cancer Biology, 42, 1-12. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press. Retrieved from [Link]
-
Majewska, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC, 28(2), 798. [Link]
-
Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS, 116(46), 22946-22952. [Link]
-
International Journal of Pharmacy. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
ResearchGate. (n.d.). The EGFR signaling pathway in human cancers. ResearchGate. Retrieved from [Link]
-
Gorka, A. P., et al. (2015). Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. PNAS, 112(14), 4295-4300. [Link]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis. Scribd. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Pissinate, K., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2538. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from [Link]
Sources
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential therapeutic targets of quinolin-4-ones
An In-Depth Technical Guide on the Potential Therapeutic Targets of Quinolin-4-ones
Executive Summary
The quinolin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Initially recognized for its potent antibacterial properties, the versatility of this core has led to the development of therapeutic agents across diverse medical fields, including oncology, virology, and neurology.[3][4] This guide provides a comprehensive technical overview of the key molecular targets of quinolin-4-one derivatives. We will delve into the mechanisms of action that underpin their efficacy as anticancer, antimicrobial, and neuroprotective agents, among other emerging applications. Furthermore, this document outlines robust experimental workflows and protocols for the identification and validation of these therapeutic targets, offering a field-proven perspective for researchers and drug development professionals.
The Quinolin-4-one Scaffold: A Foundation for Therapeutic Diversity
The quinolin-4-one core consists of a fused benzene and pyridinone ring system. This structure's inherent physicochemical properties, combined with the vast potential for chemical modification at multiple positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8), allows for the fine-tuning of its pharmacological profile.[4] This synthetic tractability has enabled the optimization of compounds for improved potency, selectivity, and pharmacokinetic properties, transforming a simple scaffold into a cornerstone of modern drug discovery.[1][4]
Historically, the journey of quinolin-4-ones began with the synthesis of nalidixic acid, a first-generation antibiotic.[3] Subsequent generations, known as fluoroquinolones, incorporated a fluorine atom at C-6 and various substituents at C-7, drastically expanding their antibacterial spectrum and potency by targeting bacterial DNA gyrase and topoisomerase IV.[3][5] More recently, research has pivoted to explore the scaffold's potential beyond infectious diseases, revealing its capacity to modulate a wide array of human cellular targets.[1][3]
Oncological Targets: Combating Malignancy on Multiple Fronts
The antiproliferative effects of quinolin-4-ones are of significant interest, with numerous derivatives demonstrating potent activity against various cancer cell lines.[1][2] Their anticancer mechanisms are multifaceted, often involving the inhibition of key enzymes and signaling pathways critical for tumor growth and survival.[6]
DNA Replication and Repair Enzymes
A primary mechanism of action for several anticancer quinolin-4-ones is the inhibition of topoisomerase II.[3][7] Similar to their antibacterial counterparts, these compounds can stabilize the enzyme-DNA complex, leading to double-strand breaks and subsequent apoptosis. The substituent at the C7 position is often crucial for direct interaction with topoisomerase II in the DNA complex.[3]
Receptor Tyrosine Kinases (RTKs) and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key RTK in this process. Several quinolin-4-one derivatives have been developed as potent inhibitors of VEGFR-2, effectively blocking the downstream signaling cascade.[8] Other RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in non-small-cell lung and breast cancers, have also been successfully targeted.[9][10]
Intracellular Signaling Pathways
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Quinoline-chalcone hybrids, in particular, have been shown to induce apoptosis and cause G2/M cell cycle arrest by effectively inhibiting this pathway.[11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinolin-4-one derivatives.
Cytoskeletal Proteins
The conjugation of quinolines with chalcones has produced hybrid molecules that demonstrate anticancer activity through the inhibition of tubulin polymerization.[7] By disrupting microtubule dynamics, these compounds interfere with mitosis and lead to cell cycle arrest and apoptosis.
| Compound Class | Target | Cancer Cell Lines | Reported Activity (IC₅₀ / GI₅₀) | Reference |
| Quinoline-Triazole Hybrids | EGFR, BRAFV600E | Various | 22 nM - 68 nM | [9] |
| Quinoline-Chalcone Hybrids | PI3K/Akt/mTOR | A549, K-562 | 1.91 µM - 5.29 µM | [11] |
| 2-Phenyl-3-hydroxy-4(1H)-quinolinones | DNA/RNA Synthesis | CCRF-CEM | Activity comparable to doxorubicin | [12] |
| Quinazolin-4-one Derivatives | VEGFR-2 | HePG2, MCF-7 | 2.39 µM - 8.94 µM | [13] |
Antimicrobial Targets: An Expanding Arsenal
While the antibacterial prowess of fluoroquinolones is well-established, the quinolin-4-one scaffold is also effective against other pathogens, including parasites and viruses.
Bacterial Targets: DNA Gyrase and Topoisomerase IV
This is the classical mechanism for quinolone antibiotics.[5] These drugs inhibit bacterial type II topoisomerases: DNA gyrase (essential in Gram-negative bacteria) and topoisomerase IV (essential in Gram-positive bacteria). By trapping the enzyme-DNA cleavage complex, they inhibit DNA replication and repair, leading to rapid bacterial cell death.
Caption: Mechanism of fluoroquinolone action on bacterial DNA replication.
Malarial Targets: A Multi-Stage Attack
Quinolin-4-one derivatives are potent antiplasmodial agents, showing activity against both the liver and blood stages of the malaria parasite.[14][15] A key target is the mitochondrial cytochrome bc1 complex, which is vital for the parasite's electron transport chain.[14] Inhibition disrupts mitochondrial function, which is crucial for parasite survival and transmission.[15] Another novel target identified is the P. falciparum translation elongation factor 2 (PfEF2), essential for protein synthesis, demonstrating a mechanism distinct from many current antimalarials.[16][17]
Viral Targets: Inhibiting Replication Machinery
The quinolin-4-one scaffold has been successfully adapted to create potent antiviral agents.
-
HIV: Elvitegravir is a quinolin-4-one derivative that functions as an HIV integrase inhibitor, preventing the viral DNA from integrating into the host cell's genome.[3]
-
SARS-CoV-2: The main protease (Mpro or 3CLpro) and papain-like protease (PLpro) of SARS-CoV-2 are essential for viral replication and have been identified as promising targets.[18][19] Non-covalent inhibitors based on the quinolin-4-one core have been developed that show potent activity against these viral enzymes.[18][19]
Neurological and Other Emerging Targets
Recent research has expanded the therapeutic potential of quinolin-4-ones into neurodegenerative diseases, inflammatory disorders, and genetic conditions.
-
Neuroprotection: Derivatives have been shown to provide neuroprotective effects in models of ischemic stroke.[20][21] One mechanism involves targeting Toll-like receptor 4 (TLR4) to inhibit the NF-κB inflammatory pathway.[20] Others act by promoting Parkin-mediated mitophagy to clear damaged mitochondria.[21] In the context of Alzheimer's disease, quinoline-sulfonamide hybrids have been designed as multi-target agents to inhibit monoamine oxidases (MAO) and cholinesterases (ChE).[22]
-
Cystic Fibrosis: Ivacaftor, a marketed drug, is a quinolin-4-one derivative that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, improving its function as a chloride ion channel in patients with specific CFTR mutations.[1]
-
Anti-inflammatory: Certain 4-hydroxy-2-quinolinone derivatives exhibit anti-inflammatory properties by inhibiting lipoxygenase (LOX) and acting as antioxidants.[23]
Experimental Protocols for Target Validation
Validating the molecular target of a novel compound is a critical step in drug development. The following protocols represent a standard, self-validating workflow. The causality behind these steps is to progress from a general biological effect to specific, direct target interaction.
Cell-Based Proliferation Assay (MTT Assay)
This initial screen determines the cytotoxic or cytostatic effect of a compound on cancer cell lines. It provides a quantitative measure (GI₅₀ or IC₅₀) of a compound's overall biological activity but does not identify the specific target.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the quinolin-4-one test compound. Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
If a compound shows potent antiproliferative activity, a cell-free enzymatic assay is performed to determine if it directly inhibits a hypothesized target, such as a specific kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the quinolin-4-one test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-like format or by using luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®).
-
Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value. Comparing a potent cell-based IC₅₀ with a potent enzymatic IC₅₀ provides strong evidence for on-target activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with the quinolin-4-one compound or vehicle.
-
Heating: Heat the treated samples across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble (non-denatured) proteins.
-
Analysis (Western Blot): Analyze the amount of the specific target protein remaining in the supernatant at each temperature using Western blotting. A compound that binds and stabilizes its target will result in more of that protein remaining soluble at higher temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.
Caption: A sequential workflow for quinolin-4-one target identification and validation.
Conclusion and Future Directions
The quinolin-4-one scaffold has transcended its origins as a simple antibacterial agent to become a remarkably versatile platform for targeting a multitude of diseases. Its continued relevance is driven by its synthetic accessibility and the ability to modulate its activity against diverse targets, from bacterial enzymes and viral proteases to human kinases and ion channels.
Future research will likely focus on developing multi-target agents and hybrid molecules, such as the quinoline-chalcone and quinoline-sulfonamide conjugates, which can address complex diseases like cancer and neurodegeneration through synergistic mechanisms.[7][22] As our understanding of disease biology deepens, the rational design of novel quinolin-4-one derivatives will undoubtedly continue to yield promising therapeutic candidates with enhanced efficacy and safety profiles.
References
-
Nowakowska, Z., & Chodurek, E. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 3001. [1][3]
-
Nowakowska, Z., & Chodurek, E. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. [2]
-
Rodrigues, T., et al. (2013). Quinolin-4(1H)-imines are Potent Antiplasmodial Drugs Targeting the Liver Stage of Malaria. Journal of Medicinal Chemistry, 56(11), 4811-5. [14]
-
Rylova, G., et al. (2014). Molecular target identification of quinolinone based anticancer compounds. Cancer Research, 74(19 Supplement), 4624. [12]
-
Synapse. Quinoline-4-carboxamide Derivative(1) - Drug Targets, Indications, Patents. [16]
-
ResearchGate. Quinolin-4-ones of plant origin with interesting biological properties. [8]
-
Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 476-491. [17]
-
Rodrigues, T., et al. (2013). Quinolin-4(1H)-imines are potent antiplasmodial drugs targeting the liver stage of malaria. PubMed.
-
ResearchGate. A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug.
-
Zhang, K., et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). Acta Pharmaceutica Sinica B, 13(9), 3847-3861. [18]
-
Mohamed, M. F. A., & Abuo-Rahma, G. E.-D. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31139-31155. [7]
-
Pontiki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(21), 7434. [23]
-
Sá, J. M., et al. (2015). 4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-Ones Prevent the Transmission of Plasmodium falciparum to Anopheles freeborni. Antimicrobial Agents and Chemotherapy, 59(6), 3098-3107. [15]
-
ResearchGate. Quinolin-4(1H)-imines are Potent Antiplasmodial Drugs Targeting the Liver Stage of Malaria.
-
ResearchGate. The molecular similarity of quinoline-4-ones having the antibacterial activity.
-
Abdel-Gawad, H., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6296. [9]
-
Szymański, P., et al. (2020). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules, 25(21), 5174.
-
Asres, Y. A., & Gantumur, G. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8820-8839. [4]
-
Wang, T., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(12), 3169.
-
Siddiqui, R., et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. Antibiotics, 8(4), 185.
-
Rajamanickam, V., et al. (2019). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers in Pharmacology, 10, 18.
-
Liu, Y., et al. (2024). Anti-inflammatory effects of quinolinyl analog of resveratrol targeting TLR4 in MCAO/R ischemic stroke rat model. Phytomedicine, 128, 155344. [20]
-
Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31139-31155. [11]
-
News-Medical. (2024). New quinoline-based antiviral shows strong promise against SARS-CoV-2. [19]
-
Balakumar, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100742. [6]
-
ResearchGate. (2015). (PDF) Biological Activities of Quinoline Derivatives.
-
Al-Warhi, T., et al. (2021). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules, 26(16), 4983. [10]
-
Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109-5127. [13]
-
Benchchem. A review of 4H-quinolizin-4-one derivatives in medicinal chemistry. [5]
-
Al-Ostath, A. I., et al. (2023). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 13(15), 10170-10191.
-
Li, G., et al. (2020). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Molecules, 25(18), 4153.
-
ResearchGate. Quinoline-based compounds 1–4 designed for activity examination against SARS-CoV-2.
-
Pontiki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
-
Liu, Y., et al. (2025). A quinolinyl analog of resveratrol improves neuronal damage after ischemic stroke by promoting Parkin-mediated mitophagy. Chinese Journal of Natural Medicines, 23(2), 118-129. [21]
-
Journal of Medicinal Chemistry. Ahead of Print.
-
Marco-Contelles, J., et al. (2022). Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. Antioxidants, 11(11), 2200.
-
Khan, I., et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. Journal of Biomolecular Structure and Dynamics, 42(1), 329-343. [22]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. dovepress.com [dovepress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-Ones Prevent the Transmission of Plasmodium falciparum to Anopheles freeborni - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline-4-carboxamide Derivative(1) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Anti-inflammatory effects of quinolinyl analog of resveratrol targeting TLR4 in MCAO/R ischemic stroke rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A quinolinyl analog of resveratrol improves neuronal damage after ischemic stroke by promoting Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 7-Alkoxy-Quinolin-4-ols: A Technical Guide for Drug Discovery Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the diverse array of quinoline derivatives, 7-alkoxy-quinolin-4-ols, and their tautomeric form, 7-alkoxy-quinolin-4-ones, have emerged as a particularly promising class of compounds. Their versatile pharmacological profile, encompassing anticancer, antimalarial, antibacterial, and anti-inflammatory properties, has made them a focal point of intensive research in the quest for novel drug candidates.[1][2] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 7-alkoxy-quinolin-4-ols, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access this scaffold, dissect the influence of structural modifications on biological activity, and provide detailed experimental protocols for their evaluation.
The 7-Alkoxy-Quinolin-4-ol Scaffold: A Privileged Motif
The 7-alkoxy-quinolin-4-ol core is characterized by a quinoline ring system substituted with a hydroxyl group (or keto group in its tautomeric form) at the 4-position and an alkoxy group at the 7-position. This arrangement of functional groups imparts a unique electronic and steric profile that governs the molecule's interaction with biological targets. The 4-hydroxy group can act as a hydrogen bond donor and acceptor, while the 7-alkoxy group significantly influences the lipophilicity, metabolic stability, and overall conformation of the molecule. The strategic placement of this alkoxy group has been shown to be a critical determinant of biological potency and selectivity.[3]
Synthetic Strategies: Accessing the Core Scaffold
The construction of the 7-alkoxy-quinolin-4-ol scaffold typically involves a multi-step synthetic sequence. The foundational step is the formation of the quinoline ring, for which several classic named reactions are employed. This is followed by the introduction of the desired alkoxy group at the 7-position.
Core Quinoline Synthesis: The Conrad-Limpach and Gould-Jacobs Reactions
Two of the most venerable and widely utilized methods for the synthesis of 4-hydroxyquinolines are the Conrad-Limpach and Gould-Jacobs reactions.[4][5][6][7] The choice between these methods often depends on the desired substitution pattern and the reactivity of the starting materials.
The Conrad-Limpach Synthesis involves the condensation of an aniline with a β-ketoester. The reaction proceeds through a Schiff base intermediate, which upon thermal cyclization, yields the 4-hydroxyquinoline.[4][5]
The Gould-Jacobs Reaction commences with the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation afford the 4-hydroxyquinoline.[6][8][9]
Introduction of the 7-Alkoxy Group
Once the 7-hydroxy-4-quinolone core is established, the alkoxy group is typically introduced via a Williamson ether synthesis. This involves the deprotonation of the 7-hydroxyl group with a suitable base, followed by reaction with an alkyl halide.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 7-alkoxy-quinolin-4-ols can be finely tuned by modifying various structural features. The following sections dissect the key SAR trends observed for different therapeutic applications.
Anticancer Activity
7-Alkoxy-quinolin-4-ols have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and topoisomerases.[1]
-
The 7-Alkoxy Group: The nature of the alkoxy group at the 7-position is a critical determinant of anticancer potency. Generally, increasing the chain length of the alkoxy group can enhance lipophilicity, which may lead to improved cell permeability and target engagement. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or unfavorable pharmacokinetic properties. For instance, in a series of 7-alkoxy-4-anilinoquinolines, variations in the alkoxy substituent significantly impacted their antiproliferative activity.[1]
-
Substituents at other positions:
-
C2-Position: Substitution at the C2-position with aryl or heteroaryl groups can significantly influence anticancer activity.
-
C3-Position: The introduction of a cyano group at the C3-position has been shown to be beneficial for activity against certain cancer cell lines.
-
N1-Position: Alkylation or arylation at the N1-position can modulate the electronic properties of the quinolone ring and impact biological activity.
-
| Compound | 7-Alkoxy Group | Other Substituents | Target Cancer Cell Line | IC50 (µM) | Reference |
| CPU-Y020 | Methoxy | 4-(3-chloro-4-fluoroanilino)-3-cyano | HT-29 (Colon) | 6.58 | [1] |
| CPU-Y020 | Methoxy | 4-(3-chloro-4-fluoroanilino)-3-cyano | HepG2 (Liver) | 7.61 | [1] |
Table 1: Anticancer Activity of Representative 7-Alkoxy-Quinolin-4-ol Derivatives.
Antimalarial Activity
The quinoline scaffold is historically renowned for its antimalarial properties, with chloroquine being a prime example. 7-Alkoxy-quinolin-4-ols have been investigated as a new generation of antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum.
-
The 7-Alkoxy Group: The 7-methoxy group has been a common feature in many active antimalarial quinolones. More complex alkoxy groups, such as 7-(2-phenoxyethoxy), have also been explored and have shown to impart potent antimalarial activity.
-
Substituents at other positions:
-
C2 and C3-Positions: Introduction of small alkyl or aryl groups at these positions can modulate the antimalarial potency.
-
C6-Position: The presence of a chlorine atom at the C6-position, in conjunction with a 7-methoxy group, has been shown to be a favorable combination for antimalarial efficacy.[3]
-
| Compound | 7-Alkoxy Group | Other Substituents | P. falciparum Strain | IC50 (nM) | Reference |
| 1 | 7-(2-phenoxyethoxy) | 3-(o-tolyl) | W2 | 0.25 | |
| 2 | 7-methoxy | 6-chloro-2-methyl-3-phenyl | W2 | 6.25 | [3] |
Table 2: Antimalarial Activity of Representative 7-Alkoxy-Quinolin-4-ol Derivatives.
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 7-alkoxy-quinolin-4-ols.
Synthesis Protocol: General Procedure for the Synthesis of 7-Alkoxy-4-quinolones via Gould-Jacobs Reaction
This protocol outlines a general procedure for the synthesis of the 7-alkoxy-4-quinolone core.
Step 1: Synthesis of the Anilidomethylenemalonate Intermediate
-
To a round-bottom flask, add the appropriately substituted 3-alkoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-140°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may crystallize upon cooling or can be precipitated by the addition of a non-polar solvent like hexane.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Step 2: Thermal Cyclization to the 4-Hydroxy-7-alkoxy-3-carboethoxyquinoline
-
In a high-boiling point solvent such as Dowtherm A or diphenyl ether, suspend the anilidomethylenemalonate intermediate from Step 1.
-
Heat the mixture to 240-260°C with vigorous stirring for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add a non-polar solvent to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
Step 3: Hydrolysis and Decarboxylation to the 7-Alkoxy-quinolin-4-ol
-
Suspend the product from Step 2 in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 4-5.
-
The desired 7-alkoxy-quinolin-4-ol will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry to afford the final product.
Biological Evaluation Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (7-alkoxy-quinolin-4-ols) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Biological Evaluation Protocol: In Vitro Antimalarial Activity (SYBR Green I-based Assay)
The SYBR Green I-based fluorescence assay is a high-throughput and sensitive method for determining the in vitro antimalarial activity of compounds against P. falciparum.[11][12][13]
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.
-
Drug Plating: Prepare serial dilutions of the test compounds in 96-well plates.
-
Parasite Inoculation: Add the parasitized red blood cells to the wells containing the test compounds.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.
Conclusion and Future Perspectives
The 7-alkoxy-quinolin-4-ol scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of the 7-alkoxy substituent and the substitution pattern on the quinoline ring in modulating biological activity. The synthetic and biological evaluation protocols provided herein offer a practical framework for researchers to design and test new analogs with improved potency and selectivity.
Future research in this area should focus on a more systematic exploration of a wider range of alkoxy groups at the 7-position to establish a more quantitative understanding of the impact of chain length, branching, and the presence of other functional groups on the alkoxy moiety. Furthermore, the elucidation of the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their rational optimization and clinical development. The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation drugs to combat cancer, malaria, and other significant human diseases.
References
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
-
Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Pandey, A., & Singh, R. K. (2021). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 12(5), 2456-2469.
- Popiołek, Ł., & Koszałka, M. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6533.
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]
- Winter, R. W., Kelly, J. X., Smilkstein, M. J., Dodean, R., Bagby, G. C., Rathbun, R. K., & Riscoe, M. K. (2006). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Antimicrobial agents and chemotherapy, 50(11), 3642–3648.
- Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39155-39159.
- Sharma, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC chemistry, 13(1), 1-13.
- Pradines, B., et al. (2001). In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. Antimicrobial agents and chemotherapy, 45(6), 1746–1750.
- Zhang, Y., et al. (2018). Synthesis, Antitumor Activity and Molecular Docking of Quinolone Derivatives. Chinese Journal of Organic Chemistry, 38(5), 1234-1241.
- Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical infectious diseases, 33(Supplement_3), S180-S186.
- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520.
-
Wang, S., et al. (2014). Synthesis and anti-inflammatory activity evaluation of novel 7-alkoxy-1-amino-4,5-dihydro[4][6][8]triazole[4,3-a]quinolines. Molecules, 19(6), 8243-8256.
- Sharma, M., et al. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in pharmacology, 10, 51.
-
ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. Retrieved from [Link]
- Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement 3), S180-S186.
- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Journal of Biological Chemistry, 289(12), 7956-7964.
- Cao, X., You, Q. D., Li, Z. Y., Guo, Q. L., Shang, J., Yan, M., ... & Chen, M. L. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & medicinal chemistry, 16(11), 5890-5898.
- Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2019). Quinolone antibiotics: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Annual review of biochemistry, 88, 849-871.
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
- Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8592.
- Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8592.
- Imane, B., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(13), 5133.
- Chai, Y., et al. (2011). Design, synthesis and in vitro antibacterial activity of 7-(4-alkoxyimino-3-aminomethylpiperidin-1-yl)fluoroquinolone derivatives. Bioorganic & medicinal chemistry letters, 21(11), 3377-3380.
-
Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][4]BENZOPYRAN-7-ONE. Journal of Chemical and Pharmaceutical Research, 2(4), 776-780.
- Aldred, K. J., & Osheroff, N. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Annual review of biochemistry, 89, 849-871.
- Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole ‘nitazene’ opioids associated with human overdose. Psychopharmacology, 240(9), 2055-2066.
Sources
- 1. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 4. synarchive.com [synarchive.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. ablelab.eu [ablelab.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mmv.org [mmv.org]
- 13. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 7-(Benzyloxy)quinolin-4-ol as a Putative CYP3A4 Substrate: A Framework for Validation and Application
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Cytochrome P450 3A4 (CYP3A4) is paramount in drug metabolism, governing the clearance of approximately half of all pharmaceuticals on the market.[1][2] Consequently, the early-stage assessment of new chemical entities (NCEs) as substrates or inhibitors of CYP3A4 is a cornerstone of modern drug discovery, crucial for predicting metabolic fate and potential drug-drug interactions (DDIs).[3] This guide provides a comprehensive technical framework for researchers to validate and characterize novel compounds, using 7-(Benzyloxy)quinolin-4-ol as a representative candidate, as functional substrates for CYP3A4. Leveraging the well-established principles derived from studies of analogous fluorescent probes like 7-Benzyloxyquinoline (7BQ), we detail an integrated workflow from initial enzymatic assays to advanced kinetic and analytical characterization. This document outlines field-proven protocols, explains the causal science behind experimental choices, and establishes a self-validating system for generating robust and reliable data for regulatory and internal decision-making processes.
Introduction: The Central Role of CYP3A4 and Probe Substrates
The human cytochrome P450 (CYP) superfamily of enzymes is the primary engine of oxidative metabolism for a vast array of xenobiotics.[4] Within this family, CYP3A4 is the most abundant isoform in the human liver and small intestine, exhibiting remarkable substrate promiscuity.[1][5] This broad activity makes CYP3A4 a frequent site of DDIs, where co-administered drugs can compete for binding, leading to altered pharmacokinetic profiles and potential toxicity or loss of efficacy.[3][6]
To investigate these interactions efficiently, researchers rely on probe substrates —compounds that are selectively and readily metabolized by a specific CYP isoform to generate an easily quantifiable product. For high-throughput screening (HTS), pro-fluorescent substrates are particularly valuable, as their metabolism by a CYP enzyme yields a fluorescent product, enabling rapid and cost-effective analysis in a microplate format.[1][7][8]
Among the established probes, 7-alkoxyquinolines have demonstrated a high degree of selectivity for the CYP3A subfamily.[9][10] Specifically, 7-Benzyloxyquinoline (7BQ) is a well-characterized substrate whose O-debenzylation by CYP3A4 produces the highly fluorescent metabolite, 7-hydroxyquinoline.[9][11][12] This guide uses the foundational knowledge of 7BQ to construct a validation pathway for a novel, structurally related compound: 7-(Benzyloxy)quinolin-4-ol . We will outline the necessary steps to confirm its metabolism by CYP3A4, characterize the enzymatic kinetics, and establish its utility as a potential new tool for DDI studies.
Foundational Principles: The Catalytic Mechanism
The CYP3A4 Catalytic Cycle and O-Debenzylation
The metabolism of 7-(Benzyloxy)quinolin-4-ol is hypothesized to proceed via an O-debenzylation reaction, a common oxidative pathway catalyzed by CYP3A4. This reaction involves the enzymatic cleavage of the benzyl ether bond, resulting in the formation of a hydroxylated quinoline metabolite and benzaldehyde. For pro-fluorescent substrates like 7BQ, the removal of the benzyl group from the oxygen atom creates a phenolic hydroxyl group, which typically imparts strong fluorescence to the quinoline ring system.
The proposed metabolic activation of 7-(Benzyloxy)quinolin-4-ol by CYP3A4 is depicted below. The core objective of the experimental workflow is to validate this specific transformation and quantify its efficiency.
Caption: Proposed metabolic pathway of 7-(Benzyloxy)quinolin-4-ol by CYP3A4.
Experimental Validation Workflow: A Step-by-Step Guide
Validating a new compound as a CYP3A4 substrate requires a multi-faceted approach to ensure specificity, reproducibility, and analytical rigor. The following workflow provides a logical progression from initial screening to detailed characterization.
Caption: Experimental workflow for validating a novel CYP3A4 substrate.
Step 1: High-Throughput Fluorometric Assay for Metabolic Activity
Causality: The primary goal is to determine if 7-(Benzyloxy)quinolin-4-ol is converted into a fluorescent product in the presence of a metabolically competent system. This assay serves as a rapid, cost-effective screen for initial activity.[1][7]
Protocol:
-
Reagent Preparation:
-
CYP3A4 Enzyme: Reconstitute recombinant human CYP3A4 (e.g., Gentest® Supersomes®, typically at 1 nmol/mL) in 100 mM potassium phosphate buffer (pH 7.4).[13][14] For comparison, pooled Human Liver Microsomes (HLM) can also be used.
-
Substrate Stock: Prepare a 10 mM stock solution of 7-(Benzyloxy)quinolin-4-ol in DMSO. Create serial dilutions to be tested (e.g., final assay concentrations from 0.1 µM to 100 µM).
-
NADPH Regenerating System: Prepare a 2X concentrated solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Positive Control: Prepare a stock solution of 7-Benzyloxyquinoline (7BQ) for parallel reactions.
-
-
Assay Plate Setup (Opaque 96-well plate):
-
Test Wells: Add 50 µL of 100 mM potassium phosphate buffer, 2 µL of substrate dilution, and 50 µL of the CYP3A4 enzyme solution (final concentration ~5-10 pmol/well).
-
Negative Control 1 (No Enzyme): Replace enzyme solution with buffer.
-
Negative Control 2 (No Cofactor): Prepare to add buffer instead of the NADPH system.
-
Positive Control: Use 7BQ as the substrate.
-
-
Incubation and Reaction Initiation:
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[1]
-
Initiate the reaction by adding 100 µL of the 2X NADPH regenerating system to all wells (except "No Cofactor" controls). The final volume is 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over 30-60 minutes. The excitation and emission wavelengths must be optimized for the expected 4,7-dihydroxyquinoline metabolite but can be initially based on those for 7-hydroxyquinoline (e.g., Ex: ~410 nm, Em: ~538 nm).[12]
-
-
Initial Interpretation: A time-dependent increase in fluorescence in the test wells, which is absent in the negative control wells, provides the first piece of evidence for enzymatic metabolism.
Step 2: Confirmation of CYP3A4-Mediated Metabolism
Causality: To attribute the observed metabolic activity specifically to CYP3A4, a selective chemical inhibitor is used. Ketoconazole is a potent and well-established inhibitor of CYP3A4 and serves as an indispensable tool for this validation step.[9][15]
Protocol:
-
Assay Setup: Prepare the assay plate as described in Step 1.
-
Inhibitor Addition:
-
In a designated set of wells, add ketoconazole to a final concentration known to potently inhibit CYP3A4 (e.g., 1 µM).
-
A vehicle control (e.g., DMSO or acetonitrile) must be run in parallel to account for any solvent effects.
-
-
Execution: Initiate the reaction with the NADPH system and measure fluorescence as before.
-
Interpretation: A significant reduction (>80-90%) in the rate of fluorescence generation in the presence of ketoconazole strongly indicates that the metabolism of 7-(Benzyloxy)quinolin-4-ol is mediated by CYP3A4.[15]
Step 3: Characterization of Enzyme Kinetics
Causality: Determining the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity), is essential for understanding the affinity of the enzyme for the substrate and its maximum turnover rate. These values are critical for comparing its properties to other probe substrates and for designing future inhibition assays.
Protocol:
-
Assay Setup: Set up the reaction as in Step 1, but with a wide range of 7-(Benzyloxy)quinolin-4-ol concentrations, typically spanning from 0.1 x estimated Km to 10 x estimated Km. At least 8-10 concentrations should be used.
-
Measurement: Measure the initial reaction velocity (v) at each substrate concentration. This is derived from the linear portion of the kinetic fluorescence curve.
-
Data Analysis:
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism): v = (Vmax * [S]) / (Km + [S])
-
The software will provide the best-fit values for Km and Vmax.
-
Data Presentation:
| Parameter | 7-Benzyloxyquinoline (7BQ) (Reference) | 7-(Benzyloxy)quinolin-4-ol (Hypothetical Data) |
| Km (µM) | ~70[11] | To be determined experimentally |
| Vmax (nmol/min/mg protein) | ~3.39[11] | To be determined experimentally |
Step 4: Orthogonal Confirmation by LC-MS/MS
Causality: While fluorometric assays are excellent for HTS, they are indirect. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an orthogonal and more sensitive method to unequivocally identify the chemical structure of the metabolite and provide a gold-standard for quantification.[9][16]
Protocol Outline:
-
In Vitro Incubation: Perform a scaled-up incubation of 7-(Benzyloxy)quinolin-4-ol with human liver microsomes or recombinant CYP3A4 as described previously.
-
Reaction Quenching & Sample Prep: Stop the reaction at a specific time point by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.[17] Centrifuge the sample to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto an LC system, typically with a C18 column, to separate the parent compound from the more polar metabolite.[17]
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves defining specific mass transitions for the parent compound and the hypothesized 4,7-dihydroxyquinoline metabolite.
-
-
Interpretation: The definitive identification of the metabolite is achieved by observing a chromatographic peak at the expected retention time with the correct mass transition, ideally confirmed against a synthesized chemical standard.
Advanced Considerations
-
Isoform Specificity: To confirm that 7-(Benzyloxy)quinolin-4-ol is a selective substrate for CYP3A4, the assay should be repeated using a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6).[11][18] Minimal metabolism by other isoforms confirms its utility as a specific CYP3A4 probe.
-
Substrate-Dependent Effects: The CYP3A4 active site is large and allosteric, and different substrates can bind to different domains.[19] This can lead to substrate-dependent inhibition profiles, where an inhibitor's potency (IC50) can vary dramatically depending on the probe substrate used.[20] If 7-(Benzyloxy)quinolin-4-ol is validated, it is crucial to characterize its behavior relative to other standard probes like midazolam or testosterone to understand its predictive value in DDI screening.[20]
-
Fluorescence Interference: It is mandatory to test the parent compound and any test inhibitors for intrinsic fluorescence at the assay wavelengths. A pre-read of the plate before adding the NADPH system can identify compounds that interfere with the assay through autofluorescence or quenching.[7]
Conclusion
The validation of 7-(Benzyloxy)quinolin-4-ol as a CYP3A4 substrate is a systematic process that builds a case from initial observation to rigorous analytical confirmation. By following the workflow presented—combining high-throughput fluorometric screening, inhibition studies with selective inhibitors, detailed kinetic analysis, and definitive LC-MS/MS identification—researchers can establish a robust and reliable data package. A well-characterized substrate not only expands the toolkit for drug metabolism studies but also enhances the precision and predictive power of in vitro DDI screening programs, ultimately contributing to the development of safer and more effective medicines.
References
-
Crespi, C. L., & Penman, B. W. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. In Cytochrome P450 Protocols (pp. 127-133). Humana Press. [Link]
-
Stress-Serra, M., & Guengerich, F. P. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Nature Protocols, 4(8), 1143–1149. [Link]
-
Vaz, A. D., & Pernecky, S. J. (2003). Fluorescent probes for rapid screening of potential drug-drug interactions at the CYP3A4 level. Archives of Biochemistry and Biophysics, 409(1), 163–173. [Link]
-
ResearchGate. (n.d.). 4 Fluorescent substrates of CYP3A4. [Image]. Retrieved from [Link]
-
Guengerich, F. P., & Cheng, Q. (2013). High-Throughput Fluorescence Assay of Cytochrome P450 3A4. ResearchGate. [Link]
-
Li, S., et al. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. Molecules, 27(15), 5003. [Link]
-
El-Sankary, W., et al. (2006). CYP3A4 activity in four different animal species liver microsomes using 7-benzyloxyquinoline and HPLC/spectrofluorometric determination. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 125–131. [Link]
-
Cohen, L. H., et al. (2003). Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates. Drug Metabolism and Disposition, 31(8), 1001–1006. [Link]
-
Stresser, D. M., et al. (2000). Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms. Xenobiotica, 30(5), 497–511. [Link]
-
Ippolito, S., et al. (2019). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules, 24(19), 3568. [Link]
-
Renwick, A. B., et al. (2000). Metabolism of 2,5-bis(trifluoromethyl)-7-benzyloxy-4-trifluoromethylcoumarin by human hepatic CYP isoforms: evidence for selectivity towards CYP3A4. Xenobiotica, 30(12), 1151–1163. [Link]
-
Stresser, D. M., et al. (2000). Metabolism of 7-benzyloxy-4-trifluoromethylcoumarin by human hepatic cytochrome P450 isoforms. Xenobiotica, 30(5), 497-511. [Link]
-
Zhou, S. F., et al. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. Current Drug Metabolism, 19(10), 834–853. [Link]
-
Kenworthy, K. E., et al. (1999). CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. British Journal of Clinical Pharmacology, 48(5), 716–727. [Link]
-
Renwick, A. B., et al. (2001). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. Xenobiotica, 31(12), 861–879. [Link]
-
Hudecek, J., et al. (2005). Experimental approaches to evaluate activities of cytochromes P450 3A. General Physiology and Biophysics, 24(1), 77–88. [Link]
-
Discovery Life Sciences. (n.d.). Gentest® Supersomes®. Retrieved from [Link]
-
Renwick, A. B., et al. (2001). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. ResearchGate. [Link]
-
Stresser, D. M., et al. (2000). Metabolism of 7-benzyloxy-4-trifluoromethylcoumarin by human hepatic cytochrome P450 isoforms. Semantic Scholar. [Link]
-
Di, L., et al. (2012). An in vitro, high throughput, seven CYP cocktail inhibition assay for the evaluation of new chemical entities using LC-MS/MS. Drug Metabolism Letters, 6(2), 102–110. [Link]
-
Grime, K., & Riley, R. J. (2006). Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. Drug Metabolism and Disposition, 34(8), 1345–1353. [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
-
Liu, A., et al. (2018). Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches. Analytical Methods, 10(4), 415-424. [Link]
-
Stresser, D. M., et al. (2000). Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates. Drug Metabolism and Disposition, 28(12), 1440–1448. [Link]
-
U.S. National Library of Medicine. (n.d.). Current Approaches for Investigating and Predicting Cytochrome P450 3A4-Ligand Interactions. National Center for Biotechnology Information. [Link]
-
Zheng, N., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE, 16(3), e0247922. [Link]
-
Gibbs, M. A., et al. (1999). Testosterone, 7-benzyloxyquinoline, and 7-benzyloxy-4-trifluoromethyl-coumarin bind to different domains within the active site of cytochrome P450 3A4. Drug Metabolism and Disposition, 27(4), 487–493. [Link]
-
Mayer, R. T., et al. (1990). 7-Alkoxyquinolines: new fluorescent substrates for cytochrome P450 monooxygenases. Biochemical Pharmacology, 40(7), 1645–1655. [Link]
Sources
- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CYP3A4 activity in four different animal species liver microsomes using 7-benzyloxyquinoline and HPLC/spectrofluorometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Alkoxyquinolines: new fluorescent substrates for cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of 2,5-bis(trifluoromethyl)-7-benzyloxy-4-trifluoromethylcoumarin by human hepatic CYP isoforms: evidence for selectivity towards CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Approaches for Investigating and Predicting Cytochrome P450 3A4-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dls.com [dls.com]
- 15. content.abcam.com [content.abcam.com]
- 16. An in vitro, high throughput, seven CYP cocktail inhibition assay for the evaluation of new chemical entities using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms [pubmed.ncbi.nlm.nih.gov]
- 19. Testosterone, 7-benzyloxyquinoline, and 7-benzyloxy-4-trifluoromethyl-coumarin bind to different domains within the active site of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
From Cinchona Bark to Anticancer Agents: A Technical Guide to the Discovery and History of Quinoline Alkaloids
Introduction: The Enduring Legacy of the Quinoline Core
The quinoline alkaloids, a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, have left an indelible mark on the landscape of medicine and organic chemistry.[1][2][3] Their story is a compelling narrative of discovery that begins with the traditional use of medicinal plants, transitions through the crucible of classical organic synthesis, and culminates in the development of life-saving pharmaceuticals.[1][4] This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline alkaloids, tailored for researchers, scientists, and drug development professionals. We will delve into the foundational discoveries, dissect the mechanisms of key synthetic reactions, and present detailed experimental protocols that have been instrumental in the advancement of this field. Through a blend of historical context and practical, field-proven insights, this guide aims to be an authoritative resource for understanding the rich history and enduring relevance of the quinoline scaffold in modern science.
The Dawn of Discovery: From Peruvian Bark to Coal Tar
The journey into the world of quinoline alkaloids begins not in a laboratory, but in the Andean forests of South America, with the cinchona tree. For centuries, the indigenous peoples of Peru utilized the bark of this tree for its medicinal properties.[5][6][7] In the 17th century, Jesuit missionaries introduced cinchona bark to Europe as a treatment for malaria, where it became known as "Peruvian bark" or "Jesuit's bark".[5][6]
The active principle of cinchona bark remained a mystery until 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated a crystalline alkaloid which they named quinine .[8][9][10] This landmark achievement marked the beginning of alkaloid chemistry and provided a purified, quantifiable substance for the treatment of malaria.[11] For over a century, quinine was the only effective treatment for this devastating disease.[12]
The fundamental chemical structure of these alkaloids, the quinoline core, was first characterized through independent lines of investigation. In 1834, the German chemist Friedlieb Ferdinand Runge isolated a compound from coal tar which he named "leukol".[4] Shortly after, in 1842, French chemist Charles Gerhardt obtained a substance by the dry distillation of quinine with a strong base, which he named "chinolein".[4] It was August Wilhelm von Hofmann who later demonstrated that these two substances were, in fact, identical, thus establishing the core heterocyclic aromatic structure of what we now know as quinoline.[4]
Isolation of Quinine from Cinchona Bark: A Historical Protocol
The early methods for isolating quinine from cinchona bark laid the groundwork for natural product chemistry. The following is a representative protocol based on historical accounts:
Objective: To extract and purify quinine from cinchona bark.
Materials:
-
Powdered cinchona bark
-
Calcium hydroxide (slaked lime)
-
Sodium hydroxide solution (10%)
-
Amyl alcohol (or another suitable organic solvent)
-
Sulfuric acid (dilute)
-
Activated charcoal
-
Filter paper and funnel
-
Heating apparatus (e.g., water bath)
-
Separatory funnel
Procedure:
-
Alkaloid Liberation: Mix the powdered cinchona bark with a slurry of calcium hydroxide and water to form a paste. The alkaline conditions liberate the free alkaloids from their salt forms within the plant material.
-
Solvent Extraction: The paste is then dried and extracted with a suitable organic solvent, such as warm amyl alcohol. The free alkaloids, being soluble in the organic solvent, are selectively extracted.
-
Acidic Back-Extraction: The organic extract containing the alkaloids is then shaken with dilute sulfuric acid. The alkaloids are protonated and form water-soluble sulfate salts, which partition into the aqueous phase.
-
Purification: The acidic aqueous solution is heated and treated with activated charcoal to decolorize it and remove impurities.
-
Crystallization: The hot solution is filtered and then neutralized with a sodium hydroxide solution. As the solution cools, quinine sulfate crystallizes out.
-
Recrystallization: The crude quinine sulfate crystals can be further purified by recrystallization from hot water to yield a product of higher purity.
The Age of Synthesis: Forging the Quinoline Core in the Laboratory
The reliance on a natural source for a crucial drug like quinine, coupled with the burgeoning field of organic chemistry, spurred intense efforts to develop synthetic routes to the quinoline core. This led to the discovery of several named reactions that remain cornerstones of heterocyclic chemistry to this day.
The Skraup Synthesis (1880)
The Skraup synthesis is a classic and versatile method for the synthesis of quinolines.[13][14] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[15]
Mechanism: The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. The aromatic amine then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. Finally, the dihydroquinoline is oxidized to the quinoline.[15]
Experimental Protocol: Synthesis of Quinoline from Aniline [15]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic.
-
Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[15]
| Starting Aniline | Oxidizing Agent | Yield (%) | Reference |
| Aniline | Nitrobenzene | 84-91 | [15] |
| m-Nitroaniline | Nitrobenzene | Mixture of 5- and 7-nitroquinoline | [15] |
| o-Aminophenol | o-Nitrophenol | High | [16] |
The Friedländer Synthesis (1882)
The Friedländer synthesis is a straightforward method for producing quinoline derivatives by the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[17][18][19]
Mechanism: The reaction can proceed through two possible pathways. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation.[18]
Experimental Protocol: Synthesis of 2-Phenylquinoline
Materials:
-
2-Aminobenzophenone
-
Acetophenone
-
Potassium hydroxide
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzophenone and acetophenone in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the crude product.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline.
| 2-Aminoaryl Carbonyl | Methylene Carbonyl | Catalyst | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Acetaldehyde | NaOH | Good | [20] |
| 2-Aminobenzaldehyde | Various ketones | None (in water) | Up to 97 | [21] |
| o-Nitroarylcarbaldehydes (in situ reduction) | Various ketones/aldehydes | Fe/HCl, then KOH | 58-100 | [22] |
The Doebner-von Miller Reaction (1881)
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines.[6][9][23] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[23]
Mechanism: The mechanism is thought to involve a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo cyclization, dehydration, and oxidation to form the quinoline.[23]
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid
-
Nitrobenzene (or another oxidizing agent)
Procedure:
-
In a round-bottom flask, cautiously add concentrated hydrochloric acid to aniline with cooling.
-
Add nitrobenzene to the mixture.
-
Slowly add crotonaldehyde to the stirred mixture, maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture under reflux for several hours.
-
Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution.
-
Perform steam distillation to isolate the crude 2-methylquinoline.
-
Separate the organic layer, dry it over anhydrous potassium carbonate, and purify by distillation.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Yield (%) |
| Aniline | Crotonaldehyde | HCl | Moderate to Good |
| Aniline | Acrolein | HCl | Moderate to Good |
| Substituted Anilines | Various enones | Lewis or Brønsted acids | Variable |
The Combes Quinoline Synthesis (1888)
The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form substituted quinolines.[24][25]
Mechanism: The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to yield the quinoline.[26]
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline [24]
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled mixture of aniline and acetylacetone with stirring.
-
Gently heat the reaction mixture. The reaction is often exothermic.
-
Maintain the temperature for a specified period to ensure complete cyclization.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization or distillation.
| Aniline Derivative | β-Diketone | Acid Catalyst | Product |
| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | 2,4-Dimethyl-7-chloroquinoline |
| β-Naphthylamine | Acetylacetone | H₂SO₄ | Benzo[g]quinoline derivative |
The Gould-Jacobs Reaction (1939)
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines (4-quinolinones).[4][5] It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[27]
Mechanism: The reaction starts with a nucleophilic substitution of the alkoxy group of the malonate by the aniline. The resulting anilinomethylenemalonate then undergoes a high-temperature electrocyclization, followed by tautomerization to form the 4-hydroxyquinoline-3-carboxylate ester. Saponification and subsequent decarboxylation yield the 4-hydroxyquinoline.[4]
Experimental Protocol: Synthesis of 4-Hydroxyquinoline [27]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or another high-boiling solvent)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: Heat a mixture of aniline and diethyl ethoxymethylenemalonate at 100-130°C for 1-2 hours. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Dissolve the resulting anilidomethylenemalonate in diphenyl ether and heat to reflux (around 250°C) for 30-60 minutes. Cool the mixture to precipitate the 4-hydroxy-3-carboethoxyquinoline.
-
Hydrolysis: Suspend the product from the previous step in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours.
-
Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid and heat it to its melting point until carbon dioxide evolution ceases, yielding 4-hydroxyquinoline.
| Aniline Derivative | Malonate Ester | Cyclization Condition | Yield (%) |
| Aniline | DEEM | Thermal (Diphenyl ether) | Good |
| 4-Substituted anilines | EMME | Microwave irradiation | Good to Excellent |
From Synthesis to Therapeutics: The Rise of Quinoline-Based Drugs
The development of robust synthetic methods for the quinoline core paved the way for the creation of a plethora of derivatives with diverse biological activities. This has had a profound impact on drug discovery, particularly in the fields of infectious diseases and oncology.
Chloroquine: A Synthetic Success in the Fight Against Malaria
While quinine was a groundbreaking discovery, its supply was limited, and it had significant side effects. The search for synthetic antimalarials led to the development of chloroquine in the 1930s.[8][12] Chloroquine proved to be highly effective, less toxic, and easier to synthesize than quinine, and it became the frontline treatment for malaria for many years.[12]
Synthesis of Chloroquine: The synthesis of chloroquine typically involves the reaction of 4,7-dichloroquinoline with 4-amino-1-(diethylamino)pentane (also known as novoldiamine).[28][29][30]
Experimental Protocol: Synthesis of Chloroquine [28]
Materials:
-
4,7-Dichloroquinoline
-
4-Amino-1-(diethylamino)pentane
-
Phenol
Procedure:
-
A mixture of 4,7-dichloroquinoline and phenol is heated.
-
4-Amino-1-(diethylamino)pentane is slowly added to the reaction mixture.
-
The reaction is heated at an elevated temperature (e.g., 180°C) for several hours.
-
After cooling, the reaction mixture is diluted with a solvent like toluene and washed with an aqueous base (e.g., sodium carbonate solution) to remove unreacted phenol and other acidic impurities.
-
The organic layer is then washed with water, dried, and the solvent is evaporated to yield crude chloroquine.
-
The crude product can be further purified by conversion to its phosphate salt and recrystallization.
Camptothecin: A Natural Quinoline Alkaloid with Potent Anticancer Activity
In the 1960s, a systematic screening of plant extracts for anticancer activity led to the discovery of camptothecin by Monroe E. Wall and Mansukh C. Wani.[1][31] Isolated from the bark and stem of the Chinese tree Camptotheca acuminata, camptothecin demonstrated remarkable antitumor activity.[31]
Mechanism of Action: Camptothecin and its analogs exert their anticancer effects by inhibiting the nuclear enzyme topoisomerase I.[32] This enzyme is crucial for relaxing supercoiled DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, camptothecin leads to DNA damage and ultimately triggers apoptosis in cancer cells.[32]
Isolation of Camptothecin: A Bioactivity-Guided Fractionation Protocol [31]
Objective: To isolate camptothecin from Camptotheca acuminata using bioactivity-guided fractionation.
Materials:
-
Dried and ground wood and bark of Camptotheca acuminata
-
Petroleum ether or hexane
-
95% Ethanol
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Silica gel for column chromatography
-
In vivo (e.g., L1210 mouse leukemia) and in vitro (e.g., KB cell cytotoxicity) bioassay systems
Procedure:
-
Defatting: The powdered plant material is first extracted with a non-polar solvent like hexane to remove lipids and waxes.
-
Ethanol Extraction: The defatted material is then extracted with 95% ethanol to obtain a crude extract containing the alkaloids.
-
Solvent Partitioning: The crude ethanol extract is subjected to a series of liquid-liquid partitions with solvents of varying polarity. At each step, the resulting fractions are tested for their anticancer activity using the bioassays.
-
Column Chromatography: The most active fractions are then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol).
-
Iterative Fractionation and Bioassay: The collected fractions from the column are again tested for their biological activity. This process of separation and bioassay is repeated until a pure, crystalline, and active compound is isolated.
-
Characterization: The pure compound is then characterized by spectroscopic methods (e.g., NMR, MS, IR) to determine its structure.
| Plant Source | Extraction Method | Purification Technique | Typical Yield | Reference |
| Camptotheca acuminata | Solvent extraction | Bioactivity-guided fractionation, chromatography | Variable, depends on source and method | [31] |
| Mappia nimmoniana | Ionic liquid-based extraction | Direct precipitation | >85% pure, ~1% of dry weight | |
| Endophytic fungi from Ixora chinensis | Fermentation and solvent extraction | HPLC | Variable |
Visualizing the Chemistry: Diagrams of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanisms of the key synthetic reactions.
Skraup Synthesis Mechanism
Caption: Mechanism of the Skraup Synthesis.
Friedländer Synthesis Mechanism
Caption: Two possible mechanisms of the Friedländer Synthesis.
Gould-Jacobs Reaction Workflow
Caption: Experimental workflow for the Gould-Jacobs Reaction.
Conclusion: A Storied Past and a Bright Future
The history of quinoline alkaloids is a testament to the power of natural product discovery and the ingenuity of synthetic chemistry. From the fever-reducing properties of cinchona bark to the targeted anticancer activity of camptothecin, the quinoline scaffold has consistently proven to be a privileged structure in the development of therapeutic agents. The classical synthetic reactions developed over a century ago continue to be refined and utilized in modern drug discovery, a testament to their robustness and versatility. As we move forward, the rich history of quinoline alkaloids will undoubtedly continue to inspire the design and synthesis of new and improved therapeutic agents, further solidifying the legacy of this remarkable class of compounds.
References
-
The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
-
Friedländer synthesis. Wikipedia. Available at: [Link]
-
Biologically active quinoline and quinazoline alkaloids part I. PMC - PubMed Central. Available at: [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available at: [Link]
- CN112300071A - Synthetic method of high-purity chloroquine phosphate. Google Patents.
-
Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Friedländer Quinoline Synthesis. ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Full article: An improved process for the isolation of anticancer agent camptothecin from Mappia nimmoniana bark using an ionic solvent that dissolves cellulose. Taylor & Francis Online. Available at: [Link]
-
Medicinal Chemistry Antimalarial drugs 3.pptx. Slideshare. Available at: [Link]
-
Friedlander synthesis of quinoline derivatives. ResearchGate. Available at: [Link]
-
Combes Quinoline Synthesis. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
Gould–Jacobs reaction. Wikiwand. Available at: [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Available at: [Link]
-
The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]
-
Combes quinoline synthesis. Wikipedia. Available at: [Link]
-
Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. PMC. Available at: [Link]
- US5352789A - Methods for purifying camptothecin compounds. Google Patents.
- US20060135546A1 - Methods for the purification of 20(S)- camptothecin. Google Patents.
-
Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
SYNTHESIS OF CHLOROQUINE/MELUBRIN. YouTube. Available at: [Link]
-
Doebner–Miller reaction. Wikipedia. Available at: [Link]
- US6103904A - Skraup reaction process for synthesizing quinolones. Google Patents.
-
Isolation, anticancer potency, and camptothecin—producing ability of endophytic fungi isolated from Ixora chinensis. PMC - PubMed Central. Available at: [Link]
-
Doebner-Miller Reaction. SynArchive. Available at: [Link]
-
Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20060135546A1 - Methods for the purification of 20(S)- camptothecin - Google Patents [patents.google.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. ablelab.eu [ablelab.eu]
- 8. Doebner-Miller Reaction [drugfuture.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iipseries.org [iipseries.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. organicreactions.org [organicreactions.org]
- 19. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 20. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 23. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 27. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
- 28. Medicinal Chemistry Antimalarial drugs 3.pptx [slideshare.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 31. tandfonline.com [tandfonline.com]
- 32. Isolation, anticancer potency, and camptothecin—producing ability of endophytic fungi isolated from Ixora chinensis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Evaluation of 7-(Benzyloxy)quinolin-4-ol as a Potential Kinase Inhibitor
This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of 7-(Benzyloxy)quinolin-4-ol, a member of the quinolin-4-one chemical class. The quinolin-4-one scaffold is of significant interest in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as anticancer and antimicrobial agents.[1][2][3][4][5] Our objective is to dissect the potential of this specific molecule as a kinase inhibitor through a validated, multi-step computational pipeline. This document eschews a rigid template, instead presenting a logical progression that mirrors a real-world drug discovery thought process, from initial hypothesis to a data-driven recommendation for further experimental validation.
Part 1: Foundational Analysis: Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Before proceeding to complex simulations, meticulous preparation of both the small molecule (ligand) and its macromolecular target is a non-negotiable prerequisite for generating meaningful data.
1.1. Ligand Characterization: 7-(Benzyloxy)quinolin-4-ol
The subject of our investigation is 7-(Benzyloxy)quinolin-4-ol. Its basic properties are cataloged below. The 3D structure for this molecule must be accurately generated from its 2D representation (SMILES) and subsequently energy-minimized to achieve a stable, low-energy conformation. This step is crucial as it ensures the ligand's geometry is physically realistic before attempting to model its interaction with a biological target.
| Property | Value | Source |
| Molecular Formula | C16H13NO2 | [6][7][8] |
| Molecular Weight | 251.28 g/mol | [6][7][8] |
| SMILES | O=C1C=CNC2=C1C=CC(OCC3=CC=CC=C3)=C2 | [6] |
| Synonyms | 7-(Benzyloxy)-4-hydroxyquinoline | [8] |
1.2. Target Selection and Rationale
The quinolin-4-one scaffold has been successfully employed in the design of inhibitors for various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[3][9][10] For this guide, we will hypothesize that 7-(Benzyloxy)quinolin-4-ol targets a member of the tyrosine kinase family, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3]
Experimental Protocol: Target Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB). A structure co-crystallized with a known inhibitor is preferred as it helps validate the binding pocket.
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign appropriate partial charges to all atoms in the protein.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
Part 2: Molecular Docking: Assessing Binding Affinity and Pose
Molecular docking serves as our first-pass filter, predicting the binding orientation and affinity of our ligand within the active site of the target kinase.[11] This step allows us to quickly assess whether the molecule has the potential to bind favorably and to identify the key amino acid residues it may interact with.
Causality Behind Experimental Choices: We employ molecular docking to generate a static, energetically favorable snapshot of the ligand-protein interaction. A high-affinity binding score, coupled with interactions with key catalytic or allosteric residues, provides the initial rationale to proceed with more computationally intensive analyses.
Experimental Protocol: Molecular Docking
-
Grid Generation: Define the binding site on the prepared VEGFR-2 structure. This is typically a cubic grid centered on the location of the co-crystallized ligand or a predicted active site.
-
Ligand Docking: Using a docking program such as AutoDock Vina, dock the prepared 7-(Benzyloxy)quinolin-4-ol structure into the defined grid box. The program will explore various conformations and orientations of the ligand.
-
Pose Analysis: Analyze the top-ranked binding poses. Examine the binding energy (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Data Presentation: Docking Results
| Parameter | Result (Hypothetical) | Interpretation |
| Binding Affinity (kcal/mol) | -9.8 | A strong predicted binding affinity. |
| Key H-Bond Interactions | Cys919, Asp1046 | Interaction with key residues in the hinge region, common for kinase inhibitors. |
| Key Hydrophobic Interactions | Val848, Leu840, Leu1035 | Stabilization of the ligand in the hydrophobic pocket. |
Part 3: Molecular Dynamics: Evaluating Complex Stability
While docking provides a valuable static image, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the ligand-protein complex over time in a simulated physiological environment.[12][13] This step is critical for validating the stability of the predicted binding pose and understanding the dynamic nature of the interactions.[14]
Causality Behind Experimental Choices: An MD simulation allows us to move beyond a single, best-fit pose. By simulating atomic motion, we can assess whether the key interactions predicted by docking are maintained over time. Significant deviation or dissociation of the ligand would cast doubt on the initial docking result, thereby saving experimental resources.
Experimental Protocol: Molecular Dynamics Simulation
-
System Solvation: Place the docked ligand-protein complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
Equilibration: Perform a two-stage equilibration. First, hold the protein and ligand fixed and allow the water and ions to relax. Second, apply position restraints to the protein backbone and allow the side chains and ligand to equilibrate.
-
Production Run: Run the simulation without restraints for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein, Root Mean Square Fluctuation (RMSF) of protein residues, and the stability of hydrogen bonds over time.
Data Presentation: MD Simulation Metrics
| Metric | Result (Hypothetical) | Interpretation |
| Ligand RMSD (Å) | 1.5 ± 0.3 | Low deviation indicates the ligand remains stably bound in its initial pose. |
| Protein Backbone RMSD (Å) | 2.1 ± 0.4 | The overall protein structure remains stable throughout the simulation. |
| Key H-Bond Occupancy (%) | Cys919: 85%, Asp1046: 72% | The critical hydrogen bonds identified in docking are largely maintained. |
Part 4: ADMET Prediction: Profiling Drug-Likeness and Safety
A compound that binds with high affinity and stability is of little therapeutic value if it cannot be absorbed by the body, is rapidly metabolized, or is toxic.[15] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to flag potential liabilities early in the discovery process.[16][17]
Causality Behind Experimental Choices: By computationally estimating key pharmacokinetic and toxicological properties, we can prioritize compounds that are more likely to succeed in clinical trials.[18] This pre-screening helps to de-risk the project and focus resources on candidates with the most promising overall profiles.
Experimental Protocol: ADMET Prediction
-
Input Structure: Use the 2D SMILES string of 7-(Benzyloxy)quinolin-4-ol.
-
Utilize Prediction Tools: Submit the structure to web-based platforms like SwissADME and pkCSM.
-
Calculate Properties: These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict a wide range of properties.[]
-
Analyze and Compare: Compare the predicted values against established thresholds for orally bioavailable drugs (e.g., Lipinski's Rule of Five).
Data Presentation: Predicted ADMET Profile
| Category | Property | Predicted Value (Hypothetical) | Acceptable Range |
| Physicochemical | LogP | 3.5 | < 5 |
| TPSA (Ų) | 42.5 | < 140 | |
| Lipinski Violations | 0 | ≤ 1 | |
| Absorption | GI Absorption | High | High |
| Caco-2 Permeability | High | High | |
| Distribution | BBB Permeant | No | N/A (Target Dependent) |
| Metabolism | CYP2D6 Inhibitor | Yes | No |
| CYP3A4 Inhibitor | No | No | |
| Toxicity | hERG I Inhibitor | No | No |
| Ames Toxicity | No | No |
Synthesis and Conclusion
This in-depth guide outlines a robust in silico workflow to evaluate 7-(Benzyloxy)quinolin-4-ol as a potential kinase inhibitor. The hypothetical results from our multi-stage analysis present a promising profile:
-
Molecular Docking suggests strong binding affinity to the VEGFR-2 active site, with interactions typical of known kinase inhibitors.
-
Molecular Dynamics simulations indicate that this binding pose is stable over time in a simulated physiological environment.
-
ADMET Prediction reveals good drug-like properties, with high predicted absorption and no major toxicity flags, although potential inhibition of the CYP2D6 metabolic enzyme warrants consideration.
Based on this comprehensive computational assessment, 7-(Benzyloxy)quinolin-4-ol emerges as a viable candidate for progression. The logical next step, validated by these in silico findings, would be to synthesize or procure the compound for in vitro validation, including kinase activity assays and experimental ADMET profiling. This workflow demonstrates how computational modeling can effectively guide and prioritize experimental efforts in modern drug discovery.
References
- In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). National Institutes of Health (NIH).
- Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information. PubMed.
- In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). PubMed.
- Encounter complexes and hidden poses of kinase-inhibitor binding on the free-energy landscape. (2019). PNAS.
- Advanced molecular dynamics simulation methods for kinase drug discovery. (2016). PubMed.
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2022). MDPI.
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry - ACS Publications.
- ADMET Predictions - Computational Chemistry Glossary. Deep Origin.
- In Silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-Met Inhibitors in the Treatment of Human Tumors. (2022). ResearchGate.
- ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
- Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase. (2024). ACS Omega - ACS Publications.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health (NIH).
- ADMET Prediction Services. BOC Sciences.
- Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. (2024). PubMed Central.
- MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2022). ResearchGate.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.
- 1629758-07-1|7-(Benzyloxy)quinolin-4(1H)-one. BLDpharm.
- 7-(Benzyloxy)quinolin-4-ol, min 95%, 1 gram. [Supplier Name].
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PubMed Central.
- 7-(Benzyloxy)quinolin-4-ol. CymitQuimica.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1629758-07-1|7-(Benzyloxy)quinolin-4(1H)-one|BLD Pharm [bldpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 7-(Benzyloxy)quinolin-4-ol | CymitQuimica [cymitquimica.com]
- 9. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced molecular dynamics simulation methods for kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 17. fiveable.me [fiveable.me]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines for Drug Development Professionals
Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of features that allow for diverse chemical modifications and a wide spectrum of biological activities.[1][3] Quinoline derivatives have been successfully developed into drugs for treating a vast array of diseases, including malaria (e.g., chloroquine), cancer, bacterial and viral infections, and inflammatory conditions.[4][5]
The therapeutic efficacy and pharmacokinetic profile of a quinoline-based drug candidate are intrinsically linked to its physicochemical properties. Subtle changes in the substitution pattern on the quinoline ring can dramatically alter properties such as lipophilicity, aqueous solubility, ionization state (pKa), and metabolic stability.[6] Understanding and optimizing these properties is therefore a critical aspect of the drug discovery and development process, influencing everything from target engagement and cell permeability to in vivo half-life and potential toxicity.[7]
This technical guide provides a comprehensive exploration of the core physicochemical properties of substituted quinolines. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize and modulate these properties for the rational design of novel therapeutic agents.
Lipophilicity (logP/logD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[8][9]
-
Expertise & Experience: A compound's logP value dictates its ability to traverse biological membranes. Highly lipophilic compounds (high logP) can readily cross cell membranes but may suffer from poor aqueous solubility, leading to formulation challenges and potential off-target toxicity due to non-specific binding. Conversely, highly hydrophilic compounds (low logP) exhibit good aqueous solubility but may struggle to penetrate the lipid bilayers of cells to reach their intracellular targets. The "sweet spot" for oral drug absorption is generally considered to be in the logP range of 1-5.[10] For ionizable molecules like quinolines, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter, as it accounts for the partitioning of both the ionized and unionized forms.
-
Influence of Substituents: The lipophilicity of a quinoline derivative is highly sensitive to the nature and position of its substituents.
-
Increasing Lipophilicity: The addition of non-polar, hydrophobic groups such as alkyl chains, aryl groups, and halogens (e.g., -Cl, -Br, -F) will generally increase the logP value.[11]
-
Decreasing Lipophilicity: The introduction of polar, hydrophilic groups like hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups will decrease the logP value.
-
-
Trustworthiness & Methodologies: Accurate determination of logP/logD is essential for building reliable structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR).
Experimental Protocols for logP/logD Determination
This traditional method directly measures the partitioning of a compound between n-octanol and water.[8][12]
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4 for logD) with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the substituted quinoline in the aqueous phase at a known concentration.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from the aqueous phase and determine the concentration of the quinoline derivative using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The concentration in the organic phase is determined by mass balance. The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]
This is a faster, more high-throughput method that correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.[8][12]
Protocol:
-
System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times (tr). Also, determine the dead time (t0) by injecting a non-retained compound.
-
Sample Analysis: Inject the substituted quinoline and record its retention time.
-
Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (tr - t0) / t0. A linear regression of log k versus the known logP values of the standards is then used to determine the logP of the test compound.
Caption: Workflow for logP determination using RP-HPLC.
Ionization Constant (pKa): The Key to Solubility and Receptor Binding
The pKa is a measure of the acidity or basicity of a compound and is defined as the pH at which the compound exists in a 50:50 ratio of its ionized and unionized forms.[13] The quinoline ring contains a basic nitrogen atom, and its pKa value is crucial for understanding its behavior in physiological environments.
-
Expertise & Experience: The ionization state of a drug molecule profoundly impacts its aqueous solubility, membrane permeability, and ability to interact with its biological target. The unionized form is generally more lipophilic and can more easily cross cell membranes, while the ionized form is typically more water-soluble and can engage in ionic interactions with the target protein. For many quinoline-based drugs, the protonated form is the biologically active species.[14]
-
Influence of Substituents: The basicity of the quinoline nitrogen is influenced by the electronic effects of substituents on the ring system.[6][14]
-
Electron-donating groups (e.g., -NH2, -OCH3) increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa.
-
Electron-withdrawing groups (e.g., -Cl, -NO2) decrease the electron density on the nitrogen, making it less basic and lowering the pKa.[6]
-
-
Trustworthiness & Methodologies: Precise pKa determination is vital for predicting a drug's behavior at different physiological pH values, such as in the stomach (pH 1-3) and the intestines (pH 5-8).
Experimental Protocols for pKa Determination
This is a classic and highly accurate method for determining the pKa of ionizable compounds.[15][16]
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the substituted quinoline in a suitable solvent (e.g., water or a water/co-solvent mixture).[16]
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.[15]
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[16]
This method is based on the principle that the ionized and unionized forms of a compound often have different UV-Vis absorption spectra.[17]
Protocol:
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa of the quinoline derivative.
-
Spectral Measurement: Prepare solutions of the compound at a constant concentration in each buffer and record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Identify a wavelength where the absorbance difference between the ionized and unionized forms is maximal. Plot the absorbance at this wavelength against the pH of the buffers. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[13]
The chemical shifts of protons on or near the quinoline ring can be sensitive to the protonation state of the nitrogen atom.[18]
Protocol:
-
Sample Preparation: Prepare a series of solutions of the substituted quinoline in a suitable deuterated solvent (e.g., D2O) at various pH values.[18]
-
NMR Spectra Acquisition: Acquire 1H NMR spectra for each solution.
-
Data Analysis: Plot the chemical shift of a sensitive proton (e.g., a proton on the pyridine ring) against the pH. The midpoint of the resulting sigmoidal curve corresponds to the pKa.[18]
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[19] For orally administered drugs, adequate aqueous solubility is essential for dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[20]
-
Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, and can complicate in vitro testing.[19] The required solubility for a drug candidate depends on its potency and intended dose.
-
Influence of Substituents:
-
Increasing Solubility: The introduction of polar, ionizable groups that can form hydrogen bonds with water (e.g., -OH, -NH2, -COOH) generally enhances aqueous solubility.
-
Decreasing Solubility: Increasing the lipophilicity and molecular weight of the molecule by adding non-polar substituents typically reduces aqueous solubility.
-
-
Trustworthiness & Methodologies: It is important to distinguish between kinetic and thermodynamic solubility.
-
Kinetic solubility is a high-throughput measurement of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[21]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in an aqueous buffer and is considered the "gold standard".[21]
-
Experimental Protocols for Aqueous Solubility Determination
Protocol:
-
Sample Preparation: Add an excess amount of the solid substituted quinoline to a vial containing a known volume of aqueous buffer (e.g., pH 7.4).
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[21]
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved quinoline in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the substituted quinoline in DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a microplate.
-
Addition to Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer in a separate microplate.
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[21]
Metabolic Stability: Predicting In Vivo Half-Life
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[7][22] Rapid metabolism can lead to a short in vivo half-life and insufficient drug exposure at the target site.[7]
-
Expertise & Experience: The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes.[23] In vitro metabolic stability assays are crucial for predicting a compound's in vivo clearance and half-life.[24][25]
-
Influence of Substituents: The metabolic fate of a quinoline derivative is highly dependent on its substitution pattern. Certain positions on the quinoline ring may be more susceptible to oxidative metabolism by CYP enzymes. Introducing substituents that block these metabolic "hot spots" can significantly improve metabolic stability. For example, fluorination is a common strategy to block sites of oxidative metabolism.[23]
-
Trustworthiness & Methodologies: In vitro models using liver microsomes or hepatocytes are widely used to assess metabolic stability.[24][25]
Experimental Protocol for In Vitro Metabolic Stability
Protocol:
-
Reagents: Human or animal liver microsomes, NADPH (a cofactor for CYP enzymes), and the test compound.
-
Incubation: Incubate the substituted quinoline at a low concentration (e.g., 1 µM) with liver microsomes in the presence of NADPH at 37°C.[23]
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to precipitate the proteins and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[24]
Caption: Workflow for in vitro metabolic stability assay.
The Interplay of Physicochemical Properties and Structure-Activity Relationships (SAR)
It is crucial to recognize that these physicochemical properties are not independent variables. Altering a substituent to improve one property, such as metabolic stability, may inadvertently have a detrimental effect on another, like aqueous solubility or target potency. The art of medicinal chemistry lies in navigating these complex interdependencies to achieve a balanced profile of properties that translates into a safe and effective drug.
Systematic analysis of the structure-activity relationship (SAR) is fundamental.[26] For example, in the development of 4-aminoquinoline antimalarials, it was found that a 7-chloro group is optimal for activity, and the nature of the dialkylaminoalkyl side chain at the 4-position significantly impacts both efficacy and toxicity.[27] Computational methods, such as quantum chemical calculations, can provide theoretical insights into how substituents influence the electronic structure of the quinoline ring, which in turn affects properties like pKa and reactivity.[28][29][30]
Safety and Toxicity Considerations
While the quinoline scaffold is a source of many valuable drugs, some quinoline derivatives have been associated with toxicity.[31][32] For instance, quinoline itself is classified as a potential carcinogen.[33][34] Therefore, early assessment of potential toxicity is a critical component of the drug development process. In silico models can be used for initial toxicity predictions, followed by in vitro and in vivo studies as a compound progresses.[35]
Conclusion
The physicochemical properties of substituted quinolines are pivotal in determining their drug-like characteristics. A thorough understanding and systematic optimization of lipophilicity, pKa, aqueous solubility, and metabolic stability are essential for the successful development of novel quinoline-based therapeutics. By employing the robust experimental and computational methodologies outlined in this guide, researchers can make more informed decisions in the design and selection of drug candidates, ultimately increasing the probability of success in bringing new, life-saving medicines to patients.
References
-
Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Mini Reviews in Medicinal Chemistry. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Metabolic Stability Services. Eurofins Discovery. [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Archiv der Pharmazie. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
-
Quantitative structure–activity relationship and design of polysubstituted quinoline derivatives as inhibitors of phosphodiesterase 4. ResearchGate. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Quinolone toxicity: methods of assessment. The American Journal of Medicine. [Link]
-
A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. [Link]
-
UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]
-
Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
-
UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. American Chemical Society. [Link]
-
Safety issues and drug-drug interactions with commonly used quinolones. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]
-
solubility experimental methods.pptx. SlideShare. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
-
Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. Journal of Medicinal Chemistry. [Link]
-
Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
-
Quinolines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
(PDF) SYNTHESIS AND DETERMINATION OF IONIZATION CONSTANTS (P K A ) OF 2-ARYLQUINAZOLINE DERIVATIVES BEARING SUBSTITUENTS AT VARYING POSITIONS. ResearchGate. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Aqueous Solubility Assays. Creative Bioarray. [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]
-
UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Journal of Organic Chemistry. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
-
Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Calculated values of pKa(THF) of the quinoline substrates. ResearchGate. [Link]
-
On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Narnia. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. acdlabs.com [acdlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmaguru.co [pharmaguru.co]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. asianpubs.org [asianpubs.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. nuvisan.com [nuvisan.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pharmacy180.com [pharmacy180.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 31. Quinolone toxicity: methods of assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Safety issues and drug-drug interactions with commonly used quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 34. nj.gov [nj.gov]
- 35. journal.pandawainstitute.com [journal.pandawainstitute.com]
Quinolin-4-one scaffold in drug discovery
An In-Depth Technical Guide to the Quinolin-4-one Scaffold in Drug Discovery
Abstract
The quinolin-4-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents across a remarkable breadth of disease classes.[1][2] This guide provides an in-depth exploration of the quinolin-4-one scaffold, intended for researchers and professionals in drug discovery and development. We will dissect the fundamental chemistry, explore the diverse biological activities, elucidate key mechanisms of action, detail robust synthetic strategies, and analyze the critical structure-activity relationships that govern the efficacy of these compounds. By integrating established knowledge with recent advancements, this document serves as a comprehensive technical resource for harnessing the full potential of this versatile heterocyclic system.
The Quinolin-4-one Scaffold: A Foundation of Therapeutic Versatility
The quinolin-4-one system consists of a benzene ring fused to a 4-pyridone ring. This deceptively simple bicyclic heterocycle is found in various natural products, particularly in plants of the Rutaceae family and in microorganisms.[3][4][5] However, its true impact in medicine has been realized through synthetic chemistry, which allows for the generation of a vast library of derivatives with fine-tuned pharmacological profiles.[3][4][6]
The scaffold's "privileged" status stems from its ability to present substituents in a well-defined three-dimensional space, allowing for specific interactions with a multitude of biological targets. Its favorable physicochemical properties, metabolic stability, and synthetic accessibility have cemented its role as a cornerstone in the development of antibacterial, anticancer, antiviral, and anti-inflammatory drugs.[1][3][7][8]
Spectrum of Biological Activity: A Multi-Target Scaffold
The functional versatility of the quinolin-4-one core is evident in its wide range of biological activities. Strategic modifications to the core structure have yielded potent agents for numerous diseases.
Antibacterial Agents: The Fluoroquinolone Legacy
Perhaps the most renowned application of the quinolin-4-one scaffold is in the field of antibiotics. The journey began with the first-generation quinolone, nalidixic acid, and evolved dramatically with the introduction of a fluorine atom at the C-6 position, giving rise to the highly successful fluoroquinolones.[3]
-
First Generation: (e.g., Nalidixic acid) Showed activity primarily against Gram-negative bacteria.
-
Second Generation: (e.g., Ciprofloxacin, Norfloxacin) The addition of a fluorine atom at C-6 and a piperazine ring at C-7 significantly broadened the spectrum to include Gram-positive bacteria and enhanced potency.[3] Norfloxacin was the first of this class approved for clinical use.[3]
-
Third Generation: (e.g., Levofloxacin) Offered improved activity against atypical pathogens and certain Gram-positive bacteria.[3]
-
Fourth Generation: (e.g., Moxifloxacin) Retained broad-spectrum activity while adding coverage for anaerobic bacteria.[3]
These agents are mainstays in treating respiratory, urinary tract, and systemic bacterial infections, although their extensive use has led to the emergence of resistance.[9]
Anticancer Agents: A New Frontier
Recently, the quinolin-4-one scaffold has gained significant attention for its potent antiproliferative effects.[3][6][10] Many fluoroquinolone antibiotics have themselves been found to possess anticancer properties, inducing apoptosis in various cancer cell lines.[3] This has spurred the development of novel quinolin-4-one derivatives specifically designed as anticancer agents, which act through diverse mechanisms.[3][10][11]
-
Topoisomerase Inhibition: Similar to their antibacterial mechanism, some derivatives can target human topoisomerase II, an enzyme critical for DNA replication in cancer cells.[3][10]
-
Kinase Inhibition: The scaffold is ideal for designing inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and PI3K, which are often dysregulated in cancer.[3][11][12][13]
-
Tubulin Polymerization Inhibition: Certain 2-phenylquinolin-4-ones have been shown to inhibit tubulin polymerization, disrupting microtubule formation and arresting the cell cycle, similar to classic chemotherapy agents.[3]
Antiviral and Other Therapeutic Applications
The utility of the quinolin-4-one scaffold extends beyond antibacterial and anticancer applications.
-
Antiviral: Elvitegravir is a prominent example, functioning as an HIV-1 integrase strand transfer inhibitor, and is a key component of combination antiretroviral therapies.[3]
-
Cystic Fibrosis: Ivacaftor is a groundbreaking drug for treating cystic fibrosis in patients with specific mutations in the CFTR gene, acting as a potentiator of the CFTR protein channel.[3]
-
Anti-inflammatory and Antiallergic: Various derivatives have shown potential as anti-inflammatory and antiallergic agents, though these applications are less developed commercially.[7][14]
Unraveling the Mechanisms of Action (MoA)
The causality behind the broad bioactivity of quinolin-4-ones lies in their ability to interact with distinct molecular targets depending on their substitution patterns.
Antibacterial MoA: Targeting DNA Replication
The primary mechanism for fluoroquinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to a rapid halt in DNA replication and repair, ultimately causing bacterial cell death.
Caption: Fluoroquinolone inhibition of bacterial DNA gyrase and topoisomerase IV.
Anticancer MoA: A Multi-pronged Attack
The anticancer effects of quinolin-4-one derivatives are more diverse. They can induce apoptosis and cell cycle arrest by targeting multiple key pathways involved in cancer cell proliferation and survival.
Caption: Multiple anticancer mechanisms of quinolin-4-one derivatives.
Key Synthetic Strategies
The synthetic accessibility of the quinolin-4-one scaffold is a major reason for its prevalence in drug discovery. Both classical and modern methodologies are employed to construct the core and introduce functional diversity.
Classical Synthesis Routes
-
Gould-Jacobs Reaction: This is a widely used method that involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate is cyclized under thermal conditions to form the quinolin-4-one ring system.[3] This method is particularly useful for preparing 3-carboxy-substituted quinolones, which are key precursors for many antibiotics.[3]
-
Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. The reaction conditions (temperature) can be controlled to selectively produce either quinolin-4-one or quinolin-2-one isomers.[3]
-
Camps Cyclization: This method involves the base-catalyzed cyclization of an o-acylaminoacetophenone to yield two different quinolone products.[15]
Modern Synthetic Methods
-
Palladium-Catalyzed Reactions: Transition metal catalysis has enabled milder and more efficient syntheses. For instance, the palladium-catalyzed carbonylation and coupling of 2-iodoanilines with terminal acetylenes provides a direct route to the quinolin-4-one core.[3][15]
-
Metal-Free Reactions: To align with green chemistry principles, various metal-free tandem or one-pot reactions have been developed. These often involve Michael additions followed by intramolecular cyclization.[15][16]
-
Decarboxylating Cyclization: A modern, environmentally friendly approach uses inexpensive isatoic anhydrides and 1,3-dicarbonyl compounds in water to form the quinolin-4-one scaffold.[3]
Visualizing a Synthetic Workflow: The Gould-Jacobs Reaction
Caption: Stepwise workflow of the Gould-Jacobs synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing lead compounds. For quinolin-4-ones, the effects of substituents at various positions have been extensively studied.[4][7]
| Position | Substituent Effect on Antibacterial Activity | Substituent Effect on Anticancer Activity |
| N-1 | A small alkyl group (ethyl) or cyclopropyl is crucial for potent activity.[4] | A cyclopropyl group often increases activity compared to an ethyl group. Substituted phenyl rings are also beneficial.[4] |
| C-2 | Generally unsubstituted in classic quinolones. | Alkyl groups are often more advantageous than aryl groups for antineoplastic activity.[4][17] |
| C-3 | A carboxylic acid group is essential for binding to DNA gyrase. | A substituent coplanar with the quinoline ring is believed to be important.[17] |
| C-4 | The carbonyl group is essential for activity.[4] | The carbonyl group is essential for overall potency.[4] |
| C-6 | A fluorine atom dramatically increases potency and cell penetration.[3] | An electron-withdrawing group like fluorine is generally favorable. |
| C-7 | A piperazine ring (or similar cyclic amine) is key for broad-spectrum activity and potency.[3] | A variety of substituents can be tolerated; often a site for attaching other pharmacophores. |
Visualizing Key SAR Points
Caption: Key structure-activity relationship sites on the quinolin-4-one scaffold. (Note: Graphviz rendering of arrows to specific image locations is conceptual; image shows the core structure for annotation.)
Experimental Protocols: A Practical Guide
A robust drug discovery program relies on reproducible and validated experimental procedures. Below are representative protocols for the synthesis and biological evaluation of a quinolin-4-one derivative.
Synthesis Protocol: Gould-Jacobs Reaction Example
Objective: To synthesize 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester.
Materials:
-
3-Chloroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether (Dowtherm A)
-
Ethanol
-
Standard reflux and high-temperature distillation apparatus
Procedure:
-
Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloroaniline (1.0 eq) in absolute ethanol. Add EMME (1.05 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Work-up 1. Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the intermediate product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Cyclization. In a separate flask suitable for high temperatures, heat diphenyl ether to 250 °C.
-
Add the dried intermediate from Step 4 in small portions to the hot diphenyl ether. The mixture will foam as ethanol is eliminated.
-
Maintain the temperature at 250 °C for 30 minutes after the addition is complete.
-
Work-up 2. Allow the mixture to cool to below 100 °C, then add hexane to precipitate the cyclized product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum to yield the target compound.
Self-Validation: The identity and purity of the intermediate and final product should be confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Biological Assay Protocol: Antibacterial MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain (e.g., E. coli).
Materials:
-
Test quinolin-4-one compound, dissolved in DMSO
-
Bacterial strain (E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation. Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution. In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. Typical concentration ranges might be from 64 µg/mL down to 0.06 µg/mL.
-
Controls. Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only, no bacteria).
-
Inoculation. Add the prepared bacterial suspension to each well containing the test compound and the positive control well.
-
Incubation. Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Self-Validation: The assay should be run in triplicate. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard to validate the assay's performance.
Conclusion and Future Perspectives
The quinolin-4-one scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its journey from a simple natural product to the backbone of blockbuster drugs highlights the successful interplay of synthetic chemistry, microbiology, and oncology.[1][3] While challenges such as antibiotic resistance persist, the inherent "druggability" and synthetic versatility of the quinolin-4-one core ensure its continued relevance.[1]
Future research will likely focus on several key areas:
-
Overcoming Resistance: Designing novel derivatives that can evade existing bacterial resistance mechanisms.
-
Hybrid Molecules: Combining the quinolin-4-one scaffold with other pharmacophores to create hybrid drugs with dual mechanisms of action.[18]
-
New Therapeutic Targets: Exploring the activity of quinolin-4-one libraries against new biological targets for diseases ranging from neurodegeneration to parasitic infections.[19][20]
By leveraging advanced synthetic methodologies and a deeper understanding of molecular biology, the quinolin-4-one scaffold is poised to remain a highly productive platform for the discovery of next-generation therapeutics.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Retrieved January 11, 2026, from [Link]
-
An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. (2017, November 29). Taylor & Francis. Retrieved January 11, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
The molecular similarity of quinoline-4-ones having the antibacterial activity. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Quinolin-4-ones of plant origin with interesting biological properties. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024, April 25). MDPI. Retrieved January 11, 2026, from [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Chemical structure of quinoline, 4-quinolinones, and some diversely substituted analogs with quinolone skeleton. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024, April 25). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. da R., Pinto, L. S. S., & da Costa, T. M. (2021, October 1). Quinoline: An Attractive Scaffold in Drug Design. Bentham Science Publishers. Retrieved January 11, 2026, from [Link]
-
4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180. Retrieved January 11, 2026, from [Link]
-
An overview of quinoline as a privileged scaffold in cancer drug discovery. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009, December 1). Biological Activities of Quinoline Derivatives. Bentham Science Publishers. Retrieved January 11, 2026, from [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Preprints.org. Retrieved January 11, 2026, from [Link]
-
Marketed drugs bearing 4‐aminoquinoline scaffold. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Wiley Online Library. Retrieved January 11, 2026, from [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube. Retrieved January 11, 2026, from [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Adebayo, I. A., et al. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved January 11, 2026, from [Link]
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2025, November 12). MDPI. Retrieved January 11, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. (n.d.). ProQuest. Retrieved January 11, 2026, from [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. ijmphs.com [ijmphs.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 16. 4-Quinolone synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
Methodological & Application
Topic: 7-(Benzyloxy)quinolin-4-ol In Vitro Assay Protocol for Evaluating Anticancer Activity and Mechanism of Action
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested guide for the in vitro evaluation of 7-(Benzyloxy)quinolin-4-ol, a member of the quinoline class of heterocyclic compounds known for their diverse pharmacological activities.[1][2][3] Recognizing the potential of quinoline derivatives as kinase inhibitors and anticancer agents, this document outlines a logical, two-stage assay cascade designed for oncology drug discovery programs.[2][4] We first present a robust protocol for determining the cytotoxic and anti-proliferative effects of the compound using the MTT cell viability assay.[5][6] Subsequently, we detail a Western blotting protocol to investigate the compound's potential mechanism of action by analyzing its impact on key protein phosphorylation events within a representative cancer signaling pathway. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.
Introduction: The Rationale for Investigating 7-(Benzyloxy)quinolin-4-ol
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][3] Its rigid, planar structure is adept at interacting with the ATP-binding pockets of protein kinases, making quinoline derivatives a fertile ground for the discovery of novel kinase inhibitors.[2][4] Dysregulation of kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. Therefore, compounds like 7-(Benzyloxy)quinolin-4-ol are promising candidates for targeted cancer therapy.
The initial step in evaluating such a compound is to ascertain its fundamental effect on cancer cells. A cell viability assay serves as the primary screen to determine if the compound exhibits cytotoxic or cytostatic activity. A positive result from this screen necessitates a deeper mechanistic investigation. Given the known association of quinolines with kinase inhibition, a logical next step is to probe the compound's effect on a critical cancer-related signaling pathway, such as the PI3K/Akt pathway, which governs cell survival and proliferation. This application note provides the detailed protocols to execute this discovery workflow.
Foundational Principles of the Selected Assays
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The core principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[6] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's effect on cell survival.[5][6]
Western Blotting: Probing Protein Phosphorylation
Western blotting is a powerful immunodetection technique used to identify and semi-quantify specific proteins from a complex mixture, such as a cell lysate.[7][8] The method involves three key stages:
-
Separation: Proteins are denatured and separated by mass using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[9]
-
Detection: The membrane is incubated with a primary antibody that specifically binds to the target protein. A secondary antibody, which is conjugated to an enzyme (like HRP), then binds to the primary antibody. Upon addition of a chemiluminescent substrate, the enzyme generates a light signal that can be captured, revealing a band corresponding to the target protein.[7][10]
For mechanism-of-action studies, particularly for kinase inhibitors, phospho-specific antibodies are invaluable. These antibodies recognize and bind only to the phosphorylated form of a target protein, allowing researchers to directly assess the activity of the upstream kinase. A decrease in the phosphorylated protein signal upon treatment with a compound like 7-(Benzyloxy)quinolin-4-ol would strongly suggest inhibition of the corresponding signaling pathway.[4][11]
Experimental Workflow and Design
The overall experimental strategy follows a logical progression from broad screening to mechanistic investigation. This workflow ensures that resources are focused on compounds that demonstrate primary activity.
Caption: High-level workflow for in vitro evaluation of 7-(Benzyloxy)quinolin-4-ol.
Detailed Protocols
Materials and Reagents
-
Compound: 7-(Benzyloxy)quinolin-4-ol (Purity ≥95%)
-
Cell Lines: Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Cell Culture: DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA
-
MTT Assay: MTT reagent (5 mg/mL in PBS)[6], Dimethyl sulfoxide (DMSO)
-
Western Blot:
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Laemmli sample buffer
-
Transfer: PVDF or Nitrocellulose membrane, Transfer buffer
-
Blocking: 5% non-fat dry milk or BSA in TBST
-
Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Mouse anti-β-actin, HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Detection: Enhanced Chemiluminescence (ECL) substrate
-
-
Equipment: Cell culture incubator (37°C, 5% CO₂), 96-well and 6-well plates, microplate reader, electrophoresis and blotting apparatus, imaging system.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies to ensure reproducibility.[12][13]
Day 1: Cell Seeding
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.[12]
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of 7-(Benzyloxy)quinolin-4-ol in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µM).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well in triplicate.
-
Add 100 µL of medium with the corresponding DMSO concentration to the "vehicle control" wells.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
Day 4: Assay Execution and Measurement
-
Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well. Causality Note: This step is critical for adherent cells to remove any MTT that could interfere with the reading; be gentle to avoid dislodging cells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol is based on established methods from leading suppliers of Western blotting reagents.[7][8][14]
1. Cell Treatment and Lysis
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 7-(Benzyloxy)quinolin-4-ol at its predetermined IC50 concentration (from the MTT assay) for a specified time (e.g., 6, 12, or 24 hours). Include an untreated and a vehicle (DMSO) control.
-
After treatment, place the plate on ice and wash cells twice with ice-cold PBS.[14]
-
Add 100 µL of ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to each well. Causality Note: The inhibitors are essential to prevent protein degradation and dephosphorylation after lysis, preserving the in-cell state of the proteins.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.[14]
2. SDS-PAGE and Protein Transfer
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[9]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunodetection
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Causality Note: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise and ensuring a clean signal.[8]
-
Incubate the membrane with the primary antibody for phospho-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.[10]
-
Wash three times for 5 minutes each with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.
Data Analysis, Presentation, and Interpretation
MTT Assay: Calculating the IC50
-
Correct Absorbance: Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Determine IC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Table 1: Representative IC50 Data for 7-(Benzyloxy)quinolin-4-ol
| Cell Line | Tissue of Origin | 7-(Benzyloxy)quinolin-4-ol IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| A549 | Lung Carcinoma | 12.5 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 8.2 | 0.5 |
| HCT116 | Colon Carcinoma | 15.1 | 1.1 |
Western Blot: Interpreting Pathway Inhibition
The results of the Western blot are interpreted by comparing the band intensities in the treated lanes to the control lanes.
-
Phospho-Akt (p-Akt): A decrease in the intensity of the p-Akt band in treated cells compared to the vehicle control indicates that 7-(Benzyloxy)quinolin-4-ol is inhibiting the PI3K/Akt signaling pathway.
-
Total Akt (t-Akt): The intensity of this band should remain relatively constant across all lanes, demonstrating that the compound is affecting the phosphorylation (activity) of Akt, not its overall expression.
-
β-actin (Loading Control): This band should be consistent across all lanes, confirming that an equal amount of protein was loaded in each lane, which validates the observed changes in p-Akt.
Caption: PI3K/Akt signaling pathway and potential inhibition points for 7-(Benzyloxy)quinolin-4-ol.
References
-
Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Springer Nature Experiments. (2026). MTT Assay Protocol. Springer Protocols. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Available at: [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Patel, K. S., et al. (2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]
-
Ghorab, M. M., et al. (2010). Synthesis and evaluation of 9H-pyrimido[4,5-b]quinoline derivatives with a sulfonamide group as potential anticancer agents. Oriental Journal of Chemistry. Available at: [Link]
-
Musiol, R. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
The Versatile Scaffold: A Detailed Guide to the Application of 7-(Benzyloxy)quinolin-4-ol in Research and Development
Introduction: Unveiling the Potential of a Privileged Heterocycle
The quinoline ring system is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. Within this esteemed class of heterocycles, 7-(Benzyloxy)quinolin-4-ol emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its strategic substitution with a benzyloxy group at the 7-position and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the quinolin-4-one form) provides a versatile scaffold for the synthesis of novel therapeutic agents and chemical probes.
This comprehensive guide offers an in-depth exploration of 7-(Benzyloxy)quinolin-4-ol, moving beyond a simple recitation of facts to provide a narrative grounded in practical application and scientific rationale. We will delve into its chemical properties, safe handling procedures, detailed synthetic protocols, and its potential applications in various research domains, supported by authoritative references.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 7-(Benzyloxy)quinolin-4-ol is paramount for its effective use in a laboratory setting. These properties dictate its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [1][2] |
| Molecular Weight | 251.28 g/mol | [1][2] |
| CAS Number | 749922-34-7 | [1][2] |
| Appearance | Tan to brown solid | [3] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Room temperature | [1] |
Safety and Handling: A Commitment to Laboratory Best Practices
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[4][5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[7][8]
-
Ingestion: Do not eat, drink, or smoke in areas where the compound is handled. If ingested, seek immediate medical attention.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Synthesis of 7-(Benzyloxy)quinolin-4-ol: A Step-by-Step Protocol
The synthesis of 7-(Benzyloxy)quinolin-4-ol can be approached through established methods for quinolin-4-one ring formation, followed by or incorporating the introduction of the benzyloxy group. The Conrad-Limpach reaction is a classic and reliable method for constructing the quinolin-4-one core.[9][10] This protocol outlines a plausible synthetic route starting from 3-aminophenol.
Workflow for the Synthesis of 7-(Benzyloxy)quinolin-4-ol
Caption: Synthetic workflow for 7-(Benzyloxy)quinolin-4-ol.
Protocol 1: Two-Step Synthesis of 7-(Benzyloxy)quinolin-4-ol
This protocol first describes the synthesis of the key intermediate, 7-hydroxyquinolin-4-ol, followed by its benzylation.
Part A: Synthesis of 7-Hydroxyquinolin-4-ol
This part of the synthesis is adapted from the general principles of the Conrad-Limpach and Gould-Jacobs reactions for preparing quinolin-4-ones.[7][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminophenol (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Condensation: Heat the mixture at 140-150°C for 2-3 hours. The reaction will produce ethanol as a byproduct, which can be distilled off.
-
Cyclization: To the resulting intermediate, slowly add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250°C for 30-60 minutes to induce cyclization.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out. Filter the solid, wash it with a suitable solvent like ethanol or ether to remove impurities, and then dry it under vacuum.
-
Purification: The crude 7-hydroxyquinolin-4-ol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Part B: Synthesis of 7-(Benzyloxy)quinolin-4-ol (Williamson Ether Synthesis)
This step involves the alkylation of the hydroxyl group at the 7-position.
-
Reaction Setup: In a round-bottom flask, dissolve 7-hydroxyquinolin-4-ol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The product will precipitate out.
-
Purification: Filter the solid, wash it thoroughly with water, and then dry it. The crude 7-(benzyloxy)quinolin-4-ol can be purified by column chromatography on silica gel or by recrystallization.
Applications in Research and Drug Development
The 7-(benzyloxy)quinolin-4-ol scaffold is a versatile starting point for the development of compounds with a wide range of potential biological activities. The quinoline core itself is associated with antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Drug Discovery
Quinoline derivatives have a long history as antimicrobial agents. The core structure can be modified to target various microbial processes.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of 7-(benzyloxy)quinolin-4-ol derivatives against bacterial strains.
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Research
The quinolin-4-one scaffold is present in several compounds with demonstrated anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and topoisomerases.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
7-(Benzyloxy)quinolin-4-ol derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability can be calculated as a percentage of the vehicle control.
Enzyme Inhibition Assays
The quinoline scaffold can be designed to interact with the active sites of various enzymes, making it a valuable starting point for the development of enzyme inhibitors. For instance, some quinoline derivatives have been investigated as inhibitors of kinases and other enzymes implicated in disease.
Workflow for Enzyme Inhibition Screening
Caption: General workflow for an enzyme inhibition assay.
Conclusion and Future Directions
7-(Benzyloxy)quinolin-4-ol represents a highly versatile and promising scaffold for the discovery and development of novel small molecules with therapeutic potential. Its synthesis is achievable through established chemical methodologies, and its structure is amenable to a wide range of modifications to explore structure-activity relationships. The protocols provided herein offer a solid foundation for researchers to begin their investigations into the biological activities of derivatives of this intriguing compound. Future research will undoubtedly continue to unlock the full potential of the 7-(benzyloxy)quinolin-4-ol core in the ongoing quest for new and effective therapeutic agents.
References
- Penta Chemicals. (2025).
- Chemos GmbH & Co. KG. (n.d.).
- Loba Chemie. (n.d.).
- CDH Fine Chemical. (n.d.).
- Techno PharmChem. (n.d.).
- PubChem. (2026). 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol.
- Unknown Supplier. (n.d.). 7-(Benzyloxy)quinolin-4-ol, min 95%, 1 gram.
- de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2548.
- LookChem. (n.d.). Cas 70500-72-0, 7-Hydroxyquinolinone.
- ChemicalBook. (n.d.). 7-Hydroxyquinoline synthesis.
- Wang, Y., et al. (2021). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 26(23), 7296.
- Google Patents. (n.d.).
- Kovács, P., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983.
- CymitQuimica. (n.d.). 7-(Benzyloxy)quinolin-4-ol.
- BLDpharm. (n.d.). 1629758-07-1|7-(Benzyloxy)quinolin-4(1H)-one.
- de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2548.
- Kovács, P., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983.
- Unknown Supplier. (n.d.). 7-(Benzyloxy)quinolin-4-ol, min 95%, 1 gram.
- Zhang, Y., et al. (2015). Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. European Journal of Medicinal Chemistry, 93, 345-351.
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14339-14353.
Sources
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Quinolone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Characterizing the Bioactivity of 7-(Benzyloxy)quinolin-4-ol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to elucidate the biological activities of 7-(Benzyloxy)quinolin-4-ol. This document offers a suite of validated protocols, from initial cytotoxicity screening to in-depth mechanistic studies, to thoroughly characterize the compound's cellular effects, with a particular focus on its potential as an anticancer agent.
Introduction: The Therapeutic Potential of Quinolinol Derivatives
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous biologically active molecules.[1][2] In the realm of oncology, quinoline-based compounds have garnered significant interest due to their diverse mechanisms of action, which include inducing apoptosis, triggering cell cycle arrest, and inhibiting crucial signaling pathways that drive tumor progression.[1][2][3] 7-(Benzyloxy)quinolin-4-ol, a member of this versatile family, holds promise as a candidate for further investigation in drug discovery programs. The strategic application of cell-based assays is paramount for systematically evaluating its efficacy and understanding its molecular mechanisms of action.[4] This guide provides the foundational assays to build a comprehensive biological profile of this compound.
Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Effects
The initial and most critical step in evaluating any potential therapeutic compound is to determine its cytotoxic and antiproliferative activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%.[5] The MTT assay is a widely adopted colorimetric method for this purpose.
Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals in an appropriate solvent, the concentration of the colored solution can be measured spectrophotometrically, providing a quantitative assessment of cell viability.
Protocol: MTT Assay for IC50 Determination
Materials:
-
7-(Benzyloxy)quinolin-4-ol
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of 7-(Benzyloxy)quinolin-4-ol in DMSO. On the day of treatment, prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical IC50 Values for 7-(Benzyloxy)quinolin-4-ol
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Carcinoma | 8.5 |
| HCT-116 | Colon Carcinoma | 12.2 |
| HEK293 | Human Embryonic Kidney | > 50 |
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of 7-(Benzyloxy)quinolin-4-ol is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[5] Additionally, disruption of the cell cycle is another key strategy for inhibiting cancer cell proliferation.
Assay Principle: Annexin V/Propidium Iodide (PI) Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry is used to quantify the number of cells in each state (viable, early apoptotic, late apoptotic/necrotic).[5]
Protocol: Annexin V/PI Staining for Apoptosis Detection
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cells treated with 7-(Benzyloxy)quinolin-4-ol at IC50 and 2x IC50 concentrations for 24-48 hours
-
Untreated control cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Diagram 1: Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow of the Annexin V/PI apoptosis assay.
Assay Principle: Cell Cycle Analysis by PI Staining
Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. By treating cells with RNase to remove RNA and staining with PI, flow cytometry can be used to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. This allows for the determination of whether the compound induces cell cycle arrest at a specific phase.[5]
Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with 7-(Benzyloxy)quinolin-4-ol at IC50 concentration for 24 hours
-
Untreated control cells
-
Cold 70% Ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. While vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.
Diagram 2: The Cell Cycle Phases
Caption: A simplified diagram of the eukaryotic cell cycle phases.
Part 3: Deeper Mechanistic Insights - Signaling Pathway Modulation
To understand the molecular basis of the observed cellular effects, it is crucial to investigate the impact of 7-(Benzyloxy)quinolin-4-ol on key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Quinoline derivatives are known to modulate pathways such as the MAPK and NF-κB pathways.[1][6]
Assay Principle: Western Blotting
Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. By using antibodies that recognize total and phosphorylated forms of a protein, one can assess the activation state of a signaling pathway.
Protocol: Western Blotting for Key Signaling Proteins (e.g., MAPK and NF-κB pathways)
Materials:
-
Cells treated with 7-(Benzyloxy)quinolin-4-ol for various time points
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated and control cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Diagram 3: Hypothetical Signaling Pathway Targeted by 7-(Benzyloxy)quinolin-4-ol
Caption: A hypothetical model of 7-(Benzyloxy)quinolin-4-ol inhibiting the MAPK/ERK pathway.
Conclusion and Future Perspectives
The assays detailed in these application notes provide a robust framework for the initial characterization of 7-(Benzyloxy)quinolin-4-ol. By systematically assessing its cytotoxicity, and its effects on apoptosis, the cell cycle, and key signaling pathways, researchers can build a comprehensive profile of its biological activity. Positive findings from these assays would warrant further investigation, including in vivo efficacy studies and more extensive mechanistic analyses, to fully evaluate its therapeutic potential.
References
-
Chen, Y. L., et al. (2016). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 173(10), 1649–1665. Retrieved from [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1264, 133221. Retrieved from [Link]
-
Demir, B., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40689–40704. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. PubChem. Retrieved from [Link]
-
Karak, S., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48141–48153. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). 7-Benzyloxyquinoline. PubChem. Retrieved from [Link]
-
Scott, J. D., et al. (2017). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 8(12), 1299–1304. Retrieved from [Link]
-
Mishra, A., et al. (2025). Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages. Immunological Research, 73(1), 99. Retrieved from [Link]
-
Perković, I., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3169. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. Bioorganic Chemistry, 128, 106093. Retrieved from [Link]
-
Wang, L., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food Science and Human Wellness, 11(4), 856-864. Retrieved from [Link]
-
Przybylski, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Cytotoxicity of luteolin, a flavonoid compound isolated from Anthemis palestina. Tropical Journal of Pharmaceutical Research, 21(1), 129-134. Retrieved from [Link]
-
Sarkar, C., et al. (2024). Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract. Journal of Herbs, Spices & Medicinal Plants, 30(2), 1-12. Retrieved from [Link]
-
Kim, M. J., et al. (2023). Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains. Plants, 12(13), 2458. Retrieved from [Link]
-
Gąsowska-Bajger, B., et al. (2023). Antimicrobial Activities of Natural Bioactive Polyphenols. International Journal of Molecular Sciences, 24(13), 10842. Retrieved from [Link]
-
Tsegay, G., et al. (2024). Compositions, Antimicrobial, and Antioxidant Activities of the Essential Oil Extracted From Garden Cress Seeds Growing in Three Districts of South Wollo, Ethiopia. Journal of Experimental and Clinical Anatomy, 23(1), 1-10. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Establishing an Optimal In Vitro Starting Concentration for 7-(Benzyloxy)quinolin-4-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Concentration Selection in In Vitro Screening
The journey of a novel compound from discovery to potential therapeutic application is paved with rigorous in vitro testing. A pivotal, yet often overlooked, step in this process is the selection of an appropriate starting concentration for these assays. An ill-chosen starting concentration can lead to false-negative results if too low, or off-target and cytotoxic effects if too high, thereby misrepresenting the compound's true biological activity. This document provides a comprehensive guide for establishing a scientifically sound starting concentration for 7-(Benzyloxy)quinolin-4-ol in in vitro settings, grounded in data from related quinoline derivatives and established best practices in assay development.
7-(Benzyloxy)quinolin-4-ol is a quinoline derivative. The quinoline scaffold is a prominent feature in a variety of pharmacologically active compounds, with derivatives exhibiting a broad spectrum of activities including anticancer and antimicrobial effects.[1][2][3] Given the novelty of 7-(Benzyloxy)quinolin-4-ol, direct in vitro data is scarce. Therefore, this guide employs a rational approach, leveraging data from structurally related compounds to propose a logical starting point for experimentation.
Rationale for a Recommended Starting Concentration Range
In the absence of specific data for 7-(Benzyloxy)quinolin-4-ol, we turn to the broader class of quinoline derivatives to inform our starting point. Numerous studies on quinoline analogs report IC50 values (the concentration at which 50% of a biological process is inhibited) in the low micromolar range for various cancer cell lines. For instance, certain quinoline derivatives have demonstrated significant antiproliferative activity with IC50 values as low as 2.1 µM to 4.7 µM.[1] Other studies have explored concentrations up to 500 µM to characterize the full dose-response profile of their compounds.[4]
General guidelines for preliminary in vitro screening often recommend a starting concentration of 10 µM to 30 µM.[5] This range is typically high enough to observe a biological effect for an active compound without inducing widespread, non-specific cytotoxicity that could confound the results.
Based on this collective evidence, a tiered approach to concentration selection for 7-(Benzyloxy)quinolin-4-ol is recommended:
| Assay Type | Recommended Starting Concentration | Rationale |
| Initial Single-Point Screening | 10 µM - 30 µM | Sufficient to detect activity based on known quinoline derivatives and general screening guidelines.[5] |
| Dose-Response Curve (IC50/EC50 Determination) | 0.1 µM - 100 µM (logarithmic series) | Spans a wide range to capture the full sigmoidal dose-response curve and accurately determine potency. |
| Cytotoxicity Profiling | 1 µM - 250 µM (or higher) | Necessary to identify the concentration at which the compound exhibits toxic effects on the cells. |
Experimental Workflow for Determining Optimal Concentration
The following workflow provides a systematic approach to experimentally validate the optimal in vitro concentration range for 7-(Benzyloxy)quinolin-4-ol.
Caption: Experimental workflow for determining the optimal in vitro concentration range.
Detailed Protocol: Preliminary Cytotoxicity and Dose-Response Assessment using an MTT Assay
This protocol describes a common method to assess the effect of 7-(Benzyloxy)quinolin-4-ol on cell viability and establish a preliminary dose-response curve.
Materials
-
7-(Benzyloxy)quinolin-4-ol
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of 7-(Benzyloxy)quinolin-4-ol in DMSO. Ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a working solution of 7-(Benzyloxy)quinolin-4-ol by diluting the 10 mM stock in complete medium. For a final highest concentration of 100 µM, you can prepare a 2X working solution of 200 µM.
-
Perform serial dilutions (e.g., 1:3 or 1:10) in complete medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cell death if available.
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.
-
Interpreting the Results and Next Steps
The initial dose-response experiment will provide valuable insights into the biological activity of 7-(Benzyloxy)quinolin-4-ol in your chosen cell line.
Caption: Decision tree for interpreting initial dose-response results.
Based on the outcome, subsequent experiments can be designed with a more refined concentration range to elucidate the mechanism of action, assess off-target effects, and further characterize the compound's therapeutic potential.
Conclusion
While direct experimental data for 7-(Benzyloxy)quinolin-4-ol is not yet widely available, a rational approach based on the known activities of related quinoline derivatives and established in vitro screening principles allows for the recommendation of a logical and effective starting concentration range. By beginning with a broad dose-response experiment as outlined in this guide, researchers can efficiently determine the optimal concentrations for their specific in vitro models, ensuring the generation of robust and reliable data in the early stages of drug discovery.
References
-
Chan, K. (2017). Response to "Which concentrations-steps are the best fo a series for screen in in vitro experiment". ResearchGate. Available at: [Link]
-
Godlewska, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 146. Available at: [Link]
-
Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(3), 689-691. Available at: [Link]
-
Koperniku, A., et al. (2023). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Advances, 13(36), 25484-25500. Available at: [Link]
-
Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6937-6953. Available at: [Link]
-
Malki, A., et al. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 7-(Benzyloxy)quinolin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Verma, G., & Singh, J. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 12(45), 29281-29299. Available at: [Link]
Sources
- 1. Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Solubility of 7-(Benzyloxy)quinolin-4-ol in DMSO and Biological Buffers
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of drug discovery and development, the intrinsic properties of a compound dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, aqueous solubility is a paramount physicochemical parameter that profoundly influences a compound's biological activity and therapeutic potential.[1] Poor solubility can impede absorption, lead to variable and unreliable results in biological assays, and present significant challenges for formulation.[2][3][4] Quinoline derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[5][6] 7-(Benzyloxy)quinolin-4-ol, with its distinct molecular architecture, represents a promising scaffold for further investigation.
These application notes provide a comprehensive guide for researchers to accurately determine the solubility of 7-(Benzyloxy)quinolin-4-ol in Dimethyl Sulfoxide (DMSO), a common solvent for compound storage and handling, and in physiologically relevant biological buffers. Understanding the solubility profile of this compound is a critical first step in designing robust in vitro and in vivo experiments, ensuring data integrity, and advancing its potential as a therapeutic candidate.
Physicochemical Properties of 7-(Benzyloxy)quinolin-4-ol
A thorough understanding of the physicochemical properties of 7-(Benzyloxy)quinolin-4-ol is essential for interpreting solubility data and designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [7][8][9] |
| Molecular Weight | 251.28 g/mol | [7][9] |
| CAS Number | 749922-34-7 | [7][8][10] |
| Appearance | Tan/brown solid | [9] |
| Purity | ≥95% | [7][8][9][10] |
Part 1: Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent widely favored in drug discovery for its ability to dissolve a broad range of organic compounds.[11][12] It is often used to prepare high-concentration stock solutions for compound libraries and biological screening. However, even in DMSO, compounds can have limited solubility, and it is crucial to determine this limit to ensure accurate and reproducible assay results.[2]
Protocol for Determining the Maximum Solubility of 7-(Benzyloxy)quinolin-4-ol in DMSO
This protocol outlines a method to determine the equilibrium solubility of 7-(Benzyloxy)quinolin-4-ol in anhydrous DMSO at room temperature.
Materials:
-
7-(Benzyloxy)quinolin-4-ol
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, NMR)
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 5-10 mg of 7-(Benzyloxy)quinolin-4-ol into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[11]
-
Visually inspect the solution. If the compound has completely dissolved, add small, pre-weighed increments of the compound, vortexing thoroughly after each addition, until a solid precipitate is observed, indicating a supersaturated solution.
-
-
Equilibration:
-
Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for at least 24 hours to allow the solution to reach equilibrium.[11] Gentle agitation during this period can be beneficial.
-
-
Separation of Undissolved Solid:
-
Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[11]
-
-
Quantification of Soluble Compound:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in an appropriate solvent (e.g., acetonitrile or methanol) for which a validated analytical method (e.g., HPLC-UV or a calibrated NMR method) is available.
-
Quantify the concentration of 7-(Benzyloxy)quinolin-4-ol in the supernatant using the chosen analytical method. This concentration represents the maximum solubility in DMSO at the tested temperature.
-
Caption: Workflow for determining the maximum solubility of 7-(Benzyloxy)quinolin-4-ol in DMSO.
Part 2: Solubility in Biological Buffers
For biological assays, it is imperative to understand the solubility of a compound in aqueous buffers that mimic physiological conditions. Low aqueous solubility can lead to compound precipitation, resulting in inaccurate concentration measurements and misleading biological data.[2][3] This section details protocols for determining both the kinetic and thermodynamic solubility of 7-(Benzyloxy)quinolin-4-ol in common biological buffers.
Preparation of Biological Buffers
Accurate buffer preparation is fundamental to obtaining reliable solubility data.
1. Phosphate-Buffered Saline (PBS), pH 7.4 (1X)
-
Dissolve the following in 800 mL of distilled water:
-
Sterilize by autoclaving if required for the intended biological application.[14]
2. Tris-Buffered Saline (TBS), pH 7.4 (1X)
-
Dissolve the following in 800 mL of distilled water:
-
Add distilled water to a final volume of 1 L.[16]
-
Sterilize by autoclaving if necessary.[16]
Kinetic vs. Thermodynamic Solubility
It is important to distinguish between kinetic and thermodynamic solubility as they provide different insights into a compound's behavior.[4][18]
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This method is high-throughput and mimics the conditions of many in vitro assays.[2][18][19]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[1][4][18]
Protocol for Kinetic Solubility Determination
This protocol utilizes a turbidimetric method to rapidly assess the kinetic solubility of 7-(Benzyloxy)quinolin-4-ol.
Materials:
-
High-concentration stock solution of 7-(Benzyloxy)quinolin-4-ol in DMSO (e.g., 10-20 mM)
-
Biological buffer (e.g., PBS or TBS, pH 7.4)
-
96-well microtiter plates (clear bottom)
-
Plate reader with turbidimetric or nephelometric measurement capabilities
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
-
Addition of Buffer:
-
Rapidly add the biological buffer to each well to achieve the desired final compound concentrations and a consistent, low final DMSO concentration (typically ≤ 1%).
-
-
Incubation and Measurement:
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
-
Caption: Experimental workflow for kinetic solubility determination.
Protocol for Thermodynamic (Shake-Flask) Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.[20]
Materials:
-
Solid 7-(Benzyloxy)quinolin-4-ol
-
Biological buffer (e.g., PBS or TBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid 7-(Benzyloxy)quinolin-4-ol to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the biological buffer to the vial.
-
-
Equilibration:
-
Phase Separation:
-
After incubation, separate the undissolved solid from the solution by either centrifugation at high speed or by filtering the solution through a 0.22 µm filter. This step must be performed carefully to avoid disturbing the equilibrium.
-
-
Quantification:
-
Dilute the clear filtrate or supernatant with an appropriate solvent.
-
Quantify the concentration of dissolved 7-(Benzyloxy)quinolin-4-ol using a validated analytical method. This concentration represents the thermodynamic solubility.
-
Data Interpretation and Best Practices
-
DMSO Concentration: In all biological assays, the final concentration of DMSO should be kept as low as possible (ideally <0.5%) and be consistent across all experimental conditions, including vehicle controls.[22]
-
pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on the pH of the buffer.[1] It is advisable to determine the solubility of 7-(Benzyloxy)quinolin-4-ol in buffers with different pH values relevant to the intended biological system.
-
Compound Stability: It is important to ensure that 7-(Benzyloxy)quinolin-4-ol is stable in both DMSO stock solutions and the aqueous buffers over the course of the experiment. Degradation can lead to an underestimation of solubility.
-
Storage: DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and prevent water absorption, which can affect compound solubility.[22]
By following these detailed protocols, researchers can obtain reliable and reproducible solubility data for 7-(Benzyloxy)quinolin-4-ol, which is essential for the design and interpretation of subsequent biological studies and for advancing the understanding of its therapeutic potential.
References
-
Protocols Online. (2012, July 14). Tris-Buffered Saline (TBS). Retrieved from [Link]
-
St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]
-
protocols.io. (2022, June 14). Preparation of PBS Solution. Retrieved from [Link]
-
Sharebiology. (n.d.). Tris Buffered Saline (TBS) 10X recipe. Retrieved from [Link]
-
iGEM. (2019). PREPARATION OF PHOSPHATE BUFFER SALINE (PBS). Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). Tris-Buffered Saline (TBS) 10× Preparation and Recipe. Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). Phosphate-buffered saline (PBS) (1x) Preparation and Recipe. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
SciSupplies. (n.d.). 7-(Benzyloxy)quinolin-4-ol, 95.0%, 250mg. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
PubChem. (2026, January 3). 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5555.
-
National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]
-
Heliyon. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
PubChem. (n.d.). 7-Benzyloxyquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
PubChem. (2026, January 3). 7-(Benzyloxy)-3,4-dihydroquinazolin-4-one. Retrieved from [Link]
-
Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. calpaclab.com [calpaclab.com]
- 8. guidechem.com [guidechem.com]
- 9. 7-(Benzyloxy)quinolin-4-ol | CymitQuimica [cymitquimica.com]
- 10. 7-(Benzyloxy)quinolin-4-ol, 95.0%, 250mg [scisupplies.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Preparation of PBS Solution [protocols.io]
- 16. usbio.net [usbio.net]
- 17. Tris-Buffered Saline (TBS, 0.1 M) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 18. enamine.net [enamine.net]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. asianpubs.org [asianpubs.org]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols for Screening 7-(Benzyloxy)quinolin-4-ol Activity
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity.[1][2] These derivatives exert their effects through diverse mechanisms, including the inhibition of critical cellular enzymes like tyrosine kinases and topoisomerases, induction of apoptosis, and modulation of the cell cycle.[3][4][5] This document provides a comprehensive, tiered strategy for characterizing the biological activity of a novel derivative, 7-(Benzyloxy)quinolin-4-ol. We present a rationale for the selection of specific cancer and non-cancerous cell lines, detailed protocols for primary viability and secondary apoptosis assays, and a framework for elucidating the compound's specific mechanism of action. This guide is intended for researchers in oncology and drug development, providing the technical basis for a robust preclinical evaluation.
Part 1: Rationale for Target & Cell Line Selection
The therapeutic potential of a quinoline derivative is defined by its specific molecular interactions. Quinoline-based agents have been shown to target a wide array of cellular processes critical for cancer cell survival and proliferation.[4] A successful screening campaign, therefore, depends on utilizing cell lines that are well-characterized and representative of these potential mechanisms.
Our proposed strategy is a tiered approach. We begin with a broad primary screen across a diverse panel of cancer cell lines to identify sensitive histotypes and determine a preliminary therapeutic window. Positive hits are then advanced to secondary assays to confirm the mode of cell death (e.g., apoptosis). Finally, tertiary, mechanism-specific assays are employed to identify the molecular target.
Tier 1: Primary Screening Panel
The initial panel should encompass major cancer types to assess the breadth of activity. We recommend including cell lines from breast, lung, colon, and hematological cancers, as these have shown susceptibility to quinoline derivatives.[2][6][7] A critical component of this panel is a non-tumorigenic cell line to establish a baseline for cytotoxicity against normal cells.
| Cell Line | Tissue of Origin | Key Characteristics & Rationale for Inclusion | References |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+), well-characterized, widely used benchmark for breast cancer studies. | [6][8] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer (TNBC) model; aggressive and often resistant to standard therapies. | [9] |
| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer (NSCLC), known for its resilience. | [7][10] |
| HCT-116 | Colorectal Carcinoma | Represents colorectal cancer, a disease where topoisomerase inhibitors, a potential target class, are clinically relevant.[11] | [1][12] |
| K-562 | Chronic Myeloid Leukemia | A suspension cell line representing hematological malignancy; sensitive to inhibitors of the Bcr-Abl fusion protein, a known target of some kinase inhibitors.[13] | [8][13] |
| MCF-10A | Breast (Non-tumorigenic) | Immortalized, non-cancerous epithelial cell line. Essential for determining the selectivity and therapeutic index of the compound. | [14] |
Tier 2: Cell Lines for Mechanistic Elucidation
Based on the known targets of the broader quinoline class, follow-up studies should utilize cell lines selected for their specific molecular features.[4] This allows for direct hypothesis testing regarding the compound's mechanism of action (MoA).
| Potential Target | Recommended Cell Line | Rationale for Selection | References |
| EGFR Tyrosine Kinase | A431 | Epidermoid carcinoma with very high endogenous expression of wild-type EGFR, making it highly sensitive to EGFR pathway modulation. | [15] |
| VEGFR2 Tyrosine Kinase | HUVEC | Human Umbilical Vein Endothelial Cells. The gold standard for in vitro angiogenesis assays, as VEGFR2 is a key mediator of this process. | [16] |
| Topoisomerase I/II | NCI-60 Panel Analysis | Topoisomerase levels vary across cell lines. Data from the NCI-60 panel can correlate compound sensitivity with Top1/Top2 expression levels. Colon cancer lines often have high Top1 levels.[11] | [11] |
| Oxidative Stress | Any Sensitive Line (e.g., HCT-116) | Reactive Oxygen Species (ROS) generation can be a primary or secondary effect. This can be measured in any cell line demonstrating high sensitivity to the compound. | [12][17] |
Part 2: Experimental Workflow & Protocols
A logical, phased approach ensures that resources are focused on the most promising activities. The workflow begins with broad cytotoxicity screening and progressively narrows to specific mechanistic inquiries.
Protocol 1: Primary Screening - Cell Viability (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability.[18] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18][19] The amount of formazan is proportional to the number of living cells.[18]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[20]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[21]
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
Plate reader capable of measuring absorbance at 570 nm.[20]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of 7-(Benzyloxy)quinolin-4-ol in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[22]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[21][22]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[21]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[20] Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Subtract the background absorbance from a media-only control. Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Secondary Screening - Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[23][24] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, allowing for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[23][25]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with 7-(Benzyloxy)quinolin-4-ol at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first collect the supernatant, then wash the adherent cells with PBS and detach them using trypsin. Combine the supernatant and the trypsinized cells.[25]
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[25]
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[26] Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, PI-only, and Annexin V-only controls to set compensation and gates correctly.
Protocol 3: Secondary Screening - Caspase-3/7 Activity Assay
Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a quantifiable "glow-type" luminescent signal.[27] This provides a direct measure of apoptotic pathway activation.[28]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or equivalent.[27]
-
White-walled, 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Assay Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[29]
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of medium. After 24 hours, treat with the test compound at various concentrations.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[29]
-
Incubation: Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours. The incubation time can be optimized for cell type and treatment conditions.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[28] Normalize the results to a vehicle-treated control to determine the fold-change in apoptosis.
Part 3: Elucidating the Mechanism of Action
If 7-(Benzyloxy)quinolin-4-ol induces apoptosis, the next logical step is to determine the upstream trigger. Based on the activities of related compounds, plausible mechanisms include inhibition of survival signaling pathways (e.g., receptor tyrosine kinases) or induction of cellular damage via oxidative stress.[3][17]
Protocol 4: MoA Study - Reactive Oxygen Species (ROS) Detection
This protocol measures intracellular ROS levels using the fluorogenic probe 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA). This cell-permeable probe is deacetylated by intracellular esterases and then oxidized by ROS into a highly fluorescent compound (DCF), which can be measured.[30]
Materials:
-
Carboxy-H2DCFDA probe.
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader (Excitation/Emission ~495/529 nm).
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm HBSS. Add 100 µL of loading buffer containing 10-25 µM carboxy-H2DCFDA to each well.[31]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[31]
-
Treatment: Remove the loading buffer and wash the cells once with warm HBSS. Add 100 µL of medium containing the test compound or controls (e.g., H₂O₂ as a positive control).
-
Measurement: Immediately measure the fluorescence intensity using a plate reader at Ex/Em ~495/529 nm. Readings can be taken kinetically over time or as a single endpoint measurement.
-
Analysis: An increase in fluorescence intensity relative to the vehicle-treated control indicates an increase in intracellular ROS levels.
Protocol 5: MoA Study - Outline for Target-Specific Assays
Based on the results from the primary and secondary screens, further targeted assays can be performed.
-
To Investigate EGFR/VEGFR2 Inhibition: Treat sensitive cells (e.g., A431 for EGFR) with 7-(Benzyloxy)quinolin-4-ol for a short period (15-60 min). Lyse the cells and perform a Western blot analysis using antibodies against total EGFR/VEGFR2 and phosphorylated EGFR (Tyr1068) or VEGFR2 (Tyr1175). A reduction in the phosphorylated form relative to the total protein indicates target inhibition.
-
To Investigate Topoisomerase Inhibition: The most direct method is to use a commercially available in vitro DNA relaxation assay kit.[14][32] These kits provide supercoiled plasmid DNA, purified human topoisomerase I or II, and the necessary buffers. The assay measures the compound's ability to inhibit the enzyme from converting supercoiled DNA to its relaxed form, with results visualized by agarose gel electrophoresis.[32]
Conclusion
This application note provides a structured, multi-tiered framework for the initial characterization of 7-(Benzyloxy)quinolin-4-ol. By starting with a broad assessment of cytotoxicity and progressively focusing on the mode of cell death and specific molecular mechanisms, researchers can efficiently and robustly profile the compound's anticancer potential. The provided protocols for cell viability, apoptosis, and ROS detection serve as validated starting points for any laboratory engaged in preclinical drug discovery.
References
- Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- Das, S., & Kumar, P. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NCBI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9346614/]
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [URL: https://www.rndsystems.com/resources/protocols/protocol-annexin-v-and-pi-staining-apoptosis-flow-cytometry]
- Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [URL: https://ijmphs.com/index.php/ijmphs/article/view/51]
- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [URL: https://doi.org/10.1016/j.arabjc.2016.11.004]
- Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-assays-reagents/flow-cytometry-apoptosis-assays/annexin-v-flow-cytometry-apoptosis-assay/annexin-v-staining-protocol.html]
- Abcam. Annexin V staining assay protocol for apoptosis. [URL: https://www.abcam.com/protocols/annexin-v-fitc-apoptosis-detection-protocol]
- BroadPharm. Protocol for Cell Viability Assays. [URL: https://broadpharm.com/blogs/articles/protocol-for-cell-viability-assays]
- CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [URL: https://clytetechnologies.com/mtt-assay-protocol/]
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [URL: https://doi.org/10.1016/j.bmc.2024.117681]
- Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [URL: https://ijmphs.com/index.php/ijmphs/article/view/51/39]
- University of Virginia School of Medicine. The Annexin V Apoptosis Assay. [URL: https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/135/2022/02/AnnexinVassay.pdf]
- Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Anusha, V., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 114-120. [URL: https://globalresearchonline.net/journalcontents/v77-1/20.pdf]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- protocols.io. (2022). Caspase 3/7 Activity. [URL: https://www.protocols.io/view/caspase-3-7-activity-e6nvw5d7zgk5/v1]
- Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol. [URL: https://www.thermofisher.
- Bio-protocol. Caspase 3/7 activity assay. [URL: https://bio-protocol.org/e2047]
- Reaction Biology. EGFR Assays & Drug Discovery Services. [URL: https://www.reactionbiology.com/immuno-oncology/egfr-assays]
- Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [URL: https://www.abbkine.com/file/book/AKES194-EN.pdf]
- Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100755. [URL: https://doi.org/10.1016/j.jics.2022.100755]
- Promega Corporation. Caspase-Glo® 3/7 Assay Technical Bulletin. [URL: https://worldwide.promega.com/-/media/files/resources/protcards/caspase-glo-3-7-assay-quick-protocol.pdf]
- Liu, Z., et al. (2017). An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors. International Journal of Cancer, 140(6), 1385-1395. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5299041/]
- Asif, M. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 15(11), 1324. [URL: https://www.mdpi.com/1424-8247/15/11/1324]
- TopoGEN, Inc. Topoisomerase II Drug Screening Kit. [URL: https://topogen.com/product/topoisomerase-ii-drug-screening-kit/]
- de Holanda, V. R., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(12), 115511. [URL: https://doi.org/10.1016/j.bmc.2020.115511]
- Cilibrizzi, A., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Medicinal Chemistry Letters, 13(9), 1437-1445. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9466854/]
- Iqbal, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 613-626. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6895347/]
- Kalyanaraman, B., et al. (2012). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Journal of Clinical & Experimental Oncology, S5. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4430880/]
- Marques, F., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(2), 291. [URL: https://www.mdpi.com/1424-8247/16/2/291]
- Zhang, H., et al. (2010). Construction of a high-EGFR expression cell line compare with A431 cell and used in EGFR drug-targeted screening with cell membrane chromatography. African Journal of Biotechnology, 9(29), 4629-4638. [URL: https://www.ajol.info/index.php/ajb/article/view/92742]
- Jagadeesan, D., et al. (2019). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Applied Pharmaceutical Science, 9(12), 065-072. [URL: https://japsonline.com/admin/php/uploads/3120_pdf.pdf]
- Iqbal, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 613-626. [URL: https://pubmed.ncbi.nlm.nih.gov/31407267/]
- Antony, S., et al. (2007). Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity. Molecular Cancer Therapeutics, 6(5), 1475-1484. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746816/]
- Kumar, S., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 5780-5801. [URL: https://www.neuroquantology.com/index.php/journal/article/view/1009]
- ResearchGate. (2014). Small-molecule inhibitor screen for epidermal growth factor receptor (EGFR) inhibitors using real-time cell electronic sensing. [URL: https://www.researchgate.net/figure/Small-molecule-inhibitor-screen-for-epidermal-growth-factor-receptor-EGFR-inhibitors_fig1_260032909]
- ATCC. EGFR Genetic Alteration Cell Panel (ATCC® TCP-1027™). [URL: https://www.
- JoVE. (2022). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. [URL: https://www.jove.com/v/10937/production-and-detection-of-reactive-oxygen-species-ros-in-cancers]
- ResearchGate. (2016). How to direct induce oxidation on cancer cell line? [URL: https://www.researchgate.
- Liu, X., et al. (2019). A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell. Cell Death & Disease, 10(10), 714. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6778089/]
- Abcam. Oxidative stress assays and oxidative stress markers. [URL: https://www.abcam.
- Kolb, E. A., et al. (2012). Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 58(5), 744-751. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218228/]
- BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [URL: https://bpsbioscience.com/vefgr2-vefg165-biotinylated-inhibitor-screening-chemiluminescence-assay-kit-79566]
- Wang, W., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B, 9(5), 955-964. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6803362/]
- ResearchGate. (2023). Topoisomerase II drug screening assay: negative control is plasmid... [URL: https://www.researchgate.net/figure/Topoisomerase-II-drug-screening-assay-negative-control-is-plasmid-DNA-pBR322-positive_fig2_370059378]
- Selleck Chemicals. VEGFR2 Selective Inhibitors. [URL: https://www.selleckchem.com/targets/vegfr2-kdr-flk1-inhibitor.html]
- BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [URL: https://bpsbioscience.com/pub/media/wysiwyg/79566.pdf]
- Thermo Fisher Scientific. Oxidative Stress Detection. [URL: https://www.thermofisher.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuroquantology.com [neuroquantology.com]
- 11. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijmphs.com [ijmphs.com]
- 14. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
- 16. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. kumc.edu [kumc.edu]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 28. Caspase 3/7 Activity [protocols.io]
- 29. promega.com [promega.com]
- 30. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Application Notes and Protocols for the Antimicrobial Screening of Quinoline Derivatives
Introduction: The Enduring Potential of Quinoline Derivatives in an Era of Antimicrobial Resistance
Quinoline and its derivatives constitute a cornerstone in the edifice of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Historically significant for their antimalarial properties, the quinoline scaffold has been extensively modified to produce potent antibacterial agents, most notably the fluoroquinolones.[2][3] These agents primarily exert their antibacterial effect by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[3] The relentless rise of multidrug-resistant (MDR) pathogens, however, necessitates a continuous and innovative pipeline of new antimicrobial agents.[1] Novel quinoline derivatives are at the forefront of this endeavor, offering a versatile platform for the development of next-generation therapeutics.[4][5]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of novel quinoline derivatives. The protocols herein are designed as a tiered approach, commencing with initial screening to identify active compounds, progressing to quantitative assessments of bactericidal activity and killing kinetics, and culminating in preliminary mechanistic and safety evaluations. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating experimental design.
Overall Experimental Workflow: A Tiered Approach to Candidate Evaluation
The journey from a novel chemical entity to a potential drug candidate is a process of systematic filtration. The following workflow is designed to efficiently identify and characterize promising quinoline derivatives, ensuring that resources are directed toward the most viable compounds.
Caption: High-level workflow for antimicrobial drug discovery with quinoline derivatives.
Tier 1: Primary Screening for Antimicrobial Activity
The initial phase of screening is designed to rapidly identify quinoline derivatives with demonstrable antimicrobial activity.
Protocol 1: Agar Disk Diffusion Assay
This qualitative method serves as a cost-effective and high-throughput initial screen. It relies on the principle of a compound diffusing from a saturated paper disk through an agar medium inoculated with a test microorganism. The presence of a "zone of inhibition" where no microbial growth occurs indicates antimicrobial activity.[1][6]
Causality Behind Experimental Choices:
-
Media: Mueller-Hinton Agar (MHA) is the standard medium for susceptibility testing of non-fastidious, rapidly growing bacteria due to its batch-to-batch reproducibility and its composition, which minimizes interference with most antimicrobials.[6]
-
Inoculum Standardization: Adjusting the inoculum to a 0.5 McFarland standard ensures a uniform and confluent lawn of bacterial growth, which is critical for the reproducibility of zone sizes.[6]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate (18-24 hours old) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) to the inoculated agar surface. Pipette a standardized volume (e.g., 10 µL) of the quinoline derivative solution (at a known concentration) onto each disk.
-
Controls:
-
Positive Control: A disk containing a known antibiotic (e.g., Ciprofloxacin) to which the test organism is susceptible.
-
Negative Control: A disk containing only the solvent used to dissolve the test compound. This is crucial to ensure the solvent itself does not inhibit bacterial growth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the "gold standard" for quantitatively determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[7] This method is essential for comparing the potency of different derivatives.
Causality Behind Experimental Choices:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobials against specific bacteria.[7]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for a precise determination of the MIC value.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the quinoline derivative. Due to the often hydrophobic nature of quinoline derivatives, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[8]
-
Expert Insight: It is critical to establish the highest tolerable concentration of DMSO for each bacterial strain, as DMSO itself can inhibit bacterial growth at concentrations typically above 2-4%.[9] A solvent toxicity control (broth + DMSO at the highest concentration used in the assay + bacteria) must be included.[8]
-
-
Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column. In the first column, add 200 µL of the quinoline derivative at twice the highest desired final concentration.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the disk diffusion assay and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: Wells containing CAMHB and bacteria, but no test compound.
-
Sterility Control: Wells containing CAMHB only.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) serially diluted.
-
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or with a microplate reader.[7]
Tier 2: Characterizing Potency and Killing Dynamics
Compounds that demonstrate promising MIC values are advanced to Tier 2 for a more in-depth characterization of their bactericidal potential and the dynamics of their antimicrobial action.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.
Causality Behind Experimental Choices:
-
Subculturing from MIC plate: This is a direct and logical progression from the MIC assay. By plating the contents of wells that show no visible growth, we can determine if the bacteria are merely inhibited or have been killed.[12]
-
99.9% Kill Threshold: This is the standard definition for bactericidal activity and provides a stringent and universally accepted endpoint.[10]
Step-by-Step Methodology:
-
Perform a Broth Microdilution (MIC) Assay: Follow Protocol 2 as described above.
-
Subculture: After determining the MIC, take a 10-20 µL aliquot from the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Plating: Spread each aliquot onto a fresh, antibiotic-free Mueller-Hinton agar plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][11]
Protocol 4: Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate of antimicrobial activity.[13] It tracks the reduction in viable bacterial count over time when exposed to a constant concentration of the test compound.
Causality Behind Experimental Choices:
-
Multiple Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the visualization of the killing curve, revealing how quickly the compound acts.[13]
-
Concentrations Relative to MIC: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) demonstrates whether the killing effect is concentration-dependent.
Step-by-Step Methodology:
-
Prepare Cultures: In sterile flasks, prepare a standardized bacterial suspension in CAMHB (final concentration ~5 x 10⁵ CFU/mL).
-
Add Compound: Add the quinoline derivative at the desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.
-
Incubate and Sample: Incubate the flasks in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Enumerate Viable Cells: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the CFU/mL.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Tier 3: Preliminary Mechanism of Action and Safety Assessment
The final tier of in vitro screening focuses on elucidating the likely mechanism of action and providing an early assessment of the compound's safety profile.
Protocol 5: DNA Gyrase Inhibition Assay
Given that DNA gyrase is a primary target for many quinolone-based antimicrobials, a direct assessment of enzyme inhibition is a logical step.[3] Commercially available kits make this assay accessible.
Causality Behind Experimental Choices:
-
Supercoiling Activity: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. An effective inhibitor will prevent this conversion.
-
Gel Electrophoresis: Agarose gel electrophoresis separates the relaxed and supercoiled forms of the plasmid, allowing for a clear visualization of the inhibitory effect.
Step-by-Step Methodology (General Principles):
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA substrate, DNA gyrase enzyme, and the quinoline derivative at various concentrations.
-
Controls:
-
No Inhibitor Control: Shows the full supercoiling activity of the enzyme.
-
Positive Inhibitor Control: A known DNA gyrase inhibitor (e.g., Ciprofloxacin or Novobiocin).
-
-
Incubation: Incubate the reaction mixture at 37°C for the time specified by the kit manufacturer (typically 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the DNA topoisomers.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Inhibition is indicated by the persistence of the relaxed DNA band and a decrease in the supercoiled DNA band.
Protocol 6: Cytotoxicity Assessment using MTT Assay
A crucial aspect of early drug development is to ensure that the compound is selectively toxic to microbes and not to host cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][8]
Causality Behind Experimental Choices:
-
Mitochondrial Activity: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][8] The amount of formazan produced is proportional to the number of viable cells.
-
Mammalian Cell Line: Using a standard mammalian cell line (e.g., HepG2, Vero, or HEK293) provides a reproducible system to assess general cytotoxicity.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in the cell culture medium. Replace the old medium with the medium containing the test compound.
-
Controls:
-
Untreated Cells: Negative control representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used.
-
Positive Control: A known cytotoxic agent.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.
Data Presentation: Summarizing Antimicrobial Efficacy
Clear and concise data presentation is paramount. The following tables provide examples of how to summarize the MIC values of novel quinoline derivatives.
Table 1: In Vitro Antibacterial Activity of Novel Quinoline-Sulfonamide Hybrids (QS Series)
| Compound | E. coli (μg/mL) | E. faecalis (μg/mL) | P. aeruginosa (μg/mL) | S. typhi (μg/mL) |
| QS3 | 128 | 128 | 64 | 512 |
| Ciprofloxacin | - | - | - | - |
| Reference: Data synthesized from multiple sources for illustrative purposes.[2] |
Table 2: In Vitro Antibacterial Activity of Oxazino Quinoline and Quinoline Derivatives against Resistant Strains
| Compound | MRSA (ATCC 33591) (μg/mL) | MRSE (RP62A) (μg/mL) | VRE (ATCC 700802) (μg/mL) |
| Compound 6 | 1.5 | 6.0 | 3.0 |
| Compound 7 | 1.5 | 3.0 | 1.5 |
| Vancomycin | 0.5 | - | - |
| MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococci. | |||
| Reference: Data synthesized from multiple sources for illustrative purposes.[9] |
Self-Validating Systems: The Critical Role of Controls
The trustworthiness of any screening assay hinges on a robust system of controls. Each protocol described includes essential controls to ensure the validity of the results.
Caption: The relationship between the experimental assay and its self-validating controls.
References
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. Available at: [Link]
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available at: [Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing. Available at: [Link]
-
Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]
-
Time Kill Assay. Scribd. Available at: [Link]
-
Time-Kill Evaluations. Nelson Labs. Available at: [Link]
-
Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
MTT (Assay protocol). Protocols.io. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. NIH. Available at: [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Current Protocols. Available at: [Link]
-
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. PubMed Central. Available at: [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate. Available at: [Link]
-
Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. Available at: [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]
-
Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
-
How do I measure MIC of a compound which is insoluble in broth dilution?. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ispub.com [ispub.com]
- 9. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Note & Protocols: High-Throughput Screening of Quinolin-4-One Libraries for Drug Discovery
Abstract: The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] High-throughput screening (HTS) provides a powerful methodology for rapidly interrogating large libraries of quinolin-4-one derivatives to identify novel modulators of biological targets.[4] This document offers a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for quinolin-4-one libraries. We provide detailed, field-proven protocols for both biochemical and cell-based assays, a robust data analysis workflow, and insights into the causality behind critical experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Quinolin-4-One Scaffold in Drug Discovery
Quinolin-4-ones are a class of heterocyclic compounds that have garnered significant interest due to their broad spectrum of pharmacological activities.[3][5] Their structural versatility allows for extensive chemical modification, enabling the generation of large, diverse libraries suitable for HTS.[1][6] Many derivatives have been investigated as inhibitors of key enzymes in cancer progression, such as protein kinases (e.g., VEGFR-2), making them attractive candidates for oncology drug discovery. The primary goal of screening these libraries is to identify "hit" compounds that modulate a specific biological target or pathway, which can then serve as starting points for lead optimization.[7]
HTS Campaign Strategy: From Assay Design to Hit Validation
A successful HTS campaign is not merely a large-scale experiment but a multi-stage process that requires careful planning, optimization, and validation. The overarching strategy involves a primary screen to identify initial hits, followed by a cascade of secondary and counter-assays to confirm activity, eliminate false positives, and characterize the mechanism of action.[7]
The Causality of Assay Choice: Biochemical vs. Cell-Based Primary Assays
The initial and most critical decision is the choice of the primary assay. This choice is dictated by the nature of the biological target and the desired information.
-
Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) in a controlled, in vitro environment. They are ideal for identifying direct inhibitors of a specific target, such as a kinase.
-
Expertise & Experience: Biochemical assays offer high precision and a direct measure of target engagement. However, they lack the complexity of a cellular environment and may miss compounds that require metabolic activation or target protein-protein interactions within a larger complex.[8]
-
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological process in a more physiologically relevant context.[8][9] They can identify compounds that modulate a pathway, regardless of the specific molecular target.
-
Expertise & Experience: Cell-based assays provide data on compound activity in a more complex system, accounting for factors like cell permeability and general cytotoxicity from the outset.[9][10] However, identifying the specific molecular target of a hit from a phenotypic screen can be a significant downstream challenge.
-
For quinolin-4-one libraries often targeting enzymes, a common strategy is to begin with a biochemical assay to find direct inhibitors and then use cell-based assays to confirm on-target activity in a cellular context and triage non-specific cytotoxic compounds.
HTS Workflow Overview
The logical flow of an HTS campaign is designed to efficiently funnel a large number of compounds down to a small set of validated hits.
Caption: Workflow for HTS data analysis and hit selection.
Hit Triaging and Validation
A primary hit is not a validated lead. A crucial triaging process is required. [11]* Removal of PAINS: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous HTS assays through non-specific mechanisms (e.g., aggregation, redox cycling). Computational filters should be used to flag and remove these problematic compounds. [11]* Dose-Response Confirmation: Primary hits are re-tested at multiple concentrations to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration). This confirms the activity and establishes potency.
-
Orthogonal Assays: The activity of hits should be confirmed in an orthogonal assay that uses a different detection technology. This helps to eliminate artifacts specific to the primary assay format. [11]* Structure-Activity Relationship (SAR): If multiple hits share a common chemical scaffold, it increases confidence that the activity is genuine. Early SAR can be established by purchasing and testing structurally similar analogs. [11]
References
-
Microlit USA. (2024). Liquid-Handling in High-Throughput Screening. Available at: [Link]
-
Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Available at: [Link]
-
Hudson Lab Automation. (n.d.). High-Throughput Screening. Available at: [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Available at: [Link]
-
Biocompare. (2018). Automating HTS Workflows. Available at: [Link]
-
Dine, I., et al. (2025). Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. Available at: [Link]
-
Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. Available at: [Link]
-
Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]
-
Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available at: [Link]
-
Khan, I., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Quinolin-4-one retrosynthesis pathways. Available at: [Link]
-
Kwak, S. H., et al. (2015). Solid-phase synthesis of quinolinone library. PubMed. Available at: [Link]
-
Sharma, R., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. Available at: [Link]
-
Panda, P., et al. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. OUCI. Available at: [Link]
-
Li, S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
-
Biernasiuk, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]
-
Ianevski, A., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Oxford Academic. Available at: [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]
-
Childs, D., & Cohen, J. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Available at: [Link]
-
Safavi, M., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. Available at: [Link]
-
ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Available at: [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]
-
ResearchGate. (2025). Solid-Phase Synthesis of Quinolinone Library. Available at: [Link]
-
Lazo, J. S., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Available at: [Link]
-
Aldeghi, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]
-
Tsoleridis, C. A., et al. (n.d.). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Available at: [Link]
-
Casey, W., et al. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. PubMed Central. Available at: [Link]
-
Szatmári, I., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]
-
Kaczor, A. A., et al. (n.d.). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). PubMed Central. Available at: [Link]
-
University of Kansas. (n.d.). KU-HTS Compound Libraries. Available at: [Link]
-
Irwin, J. J., et al. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. Available at: [Link]
-
Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions. Available at: [Link]
-
Biernasiuk, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. Available at: [Link]
-
ResearchGate. (2025). Improving the hit-to-lead process: Data-driven assessment of drug-like and lead-like screening hits. Available at: [Link]
-
González-Menéndez, V., et al. (2022). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. Available at: [Link]
Sources
- 1. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beckman.com [beckman.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols: Molecular Docking Studies of 7-(Benzyloxy)quinolin-4-ol
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that are pharmacologically important due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The compound 7-(Benzyloxy)quinolin-4-ol, with its characteristic quinoline core and benzyloxy substitution, presents a promising scaffold for drug discovery.[2][3] Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is instrumental in understanding the binding mechanism and affinity of a small molecule (ligand) with a target protein (receptor).[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 7-(Benzyloxy)quinolin-4-ol. We will detail the necessary protocols, from ligand and protein preparation to the analysis and validation of docking results, using the widely-accepted AutoDock Vina software.[6]
To provide a tangible and scientifically relevant example, this guide will focus on docking 7-(Benzyloxy)quinolin-4-ol against a putative therapeutic target. Given the known antimicrobial activities of similar quinoline scaffolds, we have selected Staphylococcus aureus Dihydropteroate Synthase (DHPS) as our target protein. DHPS is a key enzyme in the folate biosynthesis pathway of bacteria and a validated target for sulfonamide antibiotics.
Core Principles of Molecular Docking
Molecular docking simulations aim to predict the binding mode and affinity of a ligand to a receptor.[7] The process involves two main stages: sampling the conformational space of the ligand within the binding site and scoring the generated poses.[5] A lower docking score generally indicates a more favorable binding affinity.[7][8] The analysis of these results provides insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[9]
Materials and Software
Ligand Structure
The 2D structure and properties of 7-(Benzyloxy)quinolin-4-ol can be obtained from chemical databases like PubChem. For this study, the 3D structure will be generated and optimized.
| Property | Value | Source |
| Molecular Formula | C16H13NO2 | [3] |
| Molecular Weight | 251.28 g/mol | [3] |
| IUPAC Name | 7-(phenylmethoxy)quinolin-4-ol | [10] |
Target Protein
The crystal structure of Staphylococcus aureus Dihydropteroate Synthase (DHPS) can be downloaded from the Protein Data Bank (PDB).
| Property | Value |
| PDB ID | (Example: 1AD4) |
| Resolution | (Example: 2.20 Å) |
| Source Organism | Staphylococcus aureus |
Required Software
A variety of software tools are necessary for molecular docking studies. The following are recommended for this protocol:
| Software | Purpose | Availability |
| ChemDraw/MarvinSketch | 2D structure drawing and generation of 3D coordinates. | Commercial/Academic License |
| Open Babel | Interconversion of chemical file formats. | Open Source |
| AutoDock Tools (ADT) | Preparation of protein and ligand files for docking. | Free for academic use |
| AutoDock Vina | Molecular docking engine. | Free for academic use[6] |
| PyMOL/UCSF Chimera | Visualization and analysis of docking results. | Academic License/Free for academic use[6] |
| Discovery Studio Visualizer | Visualization of protein-ligand interactions. | Free |
Experimental Protocols
The molecular docking workflow can be systematically broken down into several key stages. This protocol will guide you through each step, from initial setup to the final analysis of results.
Part 1: Ligand Preparation
Accurate preparation of the ligand is crucial for successful docking. This involves generating a 3D structure, optimizing its geometry, and saving it in the required format.[5][11]
Step-by-step Protocol:
-
2D Structure Drawing: Draw the structure of 7-(Benzyloxy)quinolin-4-ol using ChemDraw or a similar chemical drawing tool.
-
3D Structure Generation: Convert the 2D drawing to a 3D structure. Most chemical drawing software has this functionality built-in.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94. This step ensures that the ligand has a low-energy conformation with correct bond lengths and angles.[12]
-
File Format Conversion: Save the energy-minimized structure as a .pdb or .mol2 file.
-
Preparation for AutoDock:
-
Open AutoDock Tools (ADT).
-
Load the ligand file (.pdb or .mol2).
-
Add polar hydrogens to the ligand.[13]
-
Compute Gasteiger charges, which are essential for the scoring function.[14]
-
Define the rotatable bonds by setting the torsion tree. This allows for ligand flexibility during docking.[15]
-
Save the prepared ligand as a .pdbqt file.[14]
-
Part 2: Protein Preparation
The protein structure obtained from the PDB often requires cleaning and preparation before it can be used for docking.[12][16]
Step-by-step Protocol:
-
Download Protein Structure: Download the PDB file of S. aureus DHPS from the RCSB PDB database.
-
Clean the Protein:
-
Preparation for AutoDock:
Part 3: Grid Box Generation
The grid box defines the three-dimensional space within the receptor's binding site where the docking algorithm will search for favorable ligand poses.[5][14]
Step-by-step Protocol:
-
Identify the Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the original PDB file or from published literature.[9] If the binding site is unknown, blind docking can be performed by creating a grid box that covers the entire protein surface.[19]
-
Set Grid Parameters in ADT:
-
Open the prepared protein (.pdbqt file) in ADT.
-
Go to Grid > Grid Box.
-
Adjust the center and dimensions (x, y, z) of the grid box to encompass the entire binding pocket.[14]
-
Save the grid parameter file (.gpf).
-
-
Generate Grid Maps (for AutoDock 4):
-
Run the autogrid4 command with the generated .gpf file as input. This step is not explicitly required for AutoDock Vina, which calculates grids internally.[14]
-
Part 4: Running the Docking Simulation with AutoDock Vina
With the prepared ligand and receptor, and the defined search space, the docking simulation can now be executed.[20]
Step-by-step Protocol:
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.
-
Execute AutoDock Vina: Open a command-line terminal and run the following command:
This will initiate the docking calculation. The output will be a .pdbqt file containing the predicted binding poses and a log file with the binding affinity scores.[20]
Analysis of Docking Results
The analysis of docking results involves evaluating the binding affinities, examining the binding poses, and identifying key molecular interactions.[7][21]
Binding Affinity
The docking log file will contain a table of the top-ranked binding poses with their corresponding binding affinities in kcal/mol.[7] A more negative value indicates a stronger predicted binding affinity.[9]
| Pose | Binding Affinity (kcal/mol) | RMSD from best mode (l.b./u.b.) |
| 1 | -8.5 | 0.000 / 0.000 |
| 2 | -8.2 | 1.523 / 2.451 |
| 3 | -7.9 | 2.105 / 3.678 |
| ... | ... | ... |
Visualization of Binding Poses
The output .pdbqt file contains the coordinates of the docked ligand poses. These can be visualized in the context of the protein's binding site using PyMOL or UCSF Chimera.[21]
Protocol for Visualization:
-
Open the prepared protein (protein.pdbqt) in PyMOL or UCSF Chimera.
-
Load the docking results file (docking_results.pdbqt). The different poses will be loaded as separate models.
-
Analyze the interactions for the best-scoring pose. Identify hydrogen bonds, hydrophobic interactions, and any other significant contacts between the ligand and the protein residues.[8][9]
-
Generate high-quality images and 2D interaction diagrams to present the findings.[8]
Validation of Docking Protocol
It is essential to validate the docking protocol to ensure its reliability.[22][23]
Re-docking of a Co-crystallized Ligand
If the crystal structure of the target protein contains a co-crystallized ligand, a common validation method is to extract this ligand and re-dock it into the binding site.[22] The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[9][22]
Use of a Control Compound
Docking a known inhibitor or substrate of the target protein alongside the test compound can serve as a positive control.[8] The docking score and binding mode of the known active compound can be used as a benchmark for evaluating the results of the test ligand.
Conclusion
This application note provides a detailed, step-by-step protocol for conducting molecular docking studies of 7-(Benzyloxy)quinolin-4-ol. By following these guidelines, researchers can effectively predict the binding interactions of this compound with a target protein, providing valuable insights for further drug design and development efforts. The principles and methodologies described herein are broadly applicable to other ligand-protein systems and serve as a foundational guide for computational drug discovery.
References
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
University of Florence. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Retrieved from [Link]
-
YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. Retrieved from [Link]
-
Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]
-
Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]
-
BIOTECH WORLD INDIA. (n.d.). Molecular Docking : A short Overview and steps involved. Retrieved from [Link]
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results ?. Retrieved from [Link]
-
AutoDock Vina documentation. (n.d.). Basic docking. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021, April 19). How to validate docking result without a co-crystallized ligand?. Retrieved from [Link]
-
YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
-
YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]
-
ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??. Retrieved from [Link]
-
Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]
-
ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]
-
Dawn of Bioinformatics. (2022, January 12). Protein preparation for molecular docking using Discovery Studio. Retrieved from [Link]
-
YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
protocols.io. (2018, February 3). Molecular Docking - An easy protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Molecular Docking Protocol. Retrieved from [Link]
-
PubChem. (2026, January 3). 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. Retrieved from [Link]
-
YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]
-
YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]
-
PMC - NIH. (n.d.). Key Topics in Molecular Docking for Drug Design. Retrieved from [Link]
-
PubChem. (n.d.). 7-Benzyloxyquinoline. Retrieved from [Link]
-
MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
Sources
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. biotechworldindia.in [biotechworldindia.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. 7-Benzyloxyquinoline | C16H13NO | CID 3035604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 14. indico4.twgrid.org [indico4.twgrid.org]
- 15. youtube.com [youtube.com]
- 16. quora.com [quora.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Molecular Docking - An easy protocol [protocols.io]
- 19. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 22. researchgate.net [researchgate.net]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Synthesis and Biological Evaluation of 7-(Benzyloxy)quinolin-4-ol Derivatives
Abstract
The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid structure and versatile substitution patterns make it an ideal framework for drug design. This application note provides a comprehensive guide to the synthesis of 7-(benzyloxy)quinolin-4-ol, a key intermediate, and its subsequent derivatization for biological screening. We delve into the causality behind the synthetic strategy, focusing on the Gould-Jacobs reaction, and provide detailed, field-proven protocols for synthesis, purification, and characterization.[3][4][5] Furthermore, we outline a standard protocol for evaluating the cytotoxic potential of the synthesized derivatives against cancer cell lines, a common application for this class of compounds.[6][7] This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline-based agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives are fundamental building blocks in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][8][9] The fusion of a benzene ring to a pyridine ring creates a unique electronic and steric environment that allows for specific interactions with various biological targets.
The 7-(benzyloxy)quinolin-4-ol core is of particular interest. The benzyloxy group at the 7-position serves multiple purposes:
-
Modulation of Lipophilicity: It enhances the molecule's ability to cross cellular membranes.
-
Metabolic Stability: The benzyl group can protect the phenolic oxygen from rapid metabolic degradation.
-
Synthetic Handle: The benzyl group can be readily cleaved if a free hydroxyl is desired at a later stage.
The 4-ol (or its tautomeric 4-one form) is a crucial feature for both synthesis and biological activity. It provides a key hydrogen bonding site and serves as a versatile point for further chemical modification to generate a library of diverse analogs for structure-activity relationship (SAR) studies.[4][7]
This guide will focus on a robust and classical method for constructing this core: the Gould-Jacobs reaction.[3][10][11]
Synthetic Strategy: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and reliable method for synthesizing 4-hydroxyquinoline derivatives from anilines.[3][11] The reaction proceeds in a sequence of condensation, thermal cyclization, saponification, and decarboxylation.
Causality Behind the Choice of Method: The Gould-Jacobs reaction is chosen for its reliability and its ability to accommodate various substituents on the aniline ring, particularly electron-donating groups in the meta-position, such as the 3-(benzyloxy) group in our starting material.[3][5] This regioselectively leads to the desired 7-substituted quinoline product. While the reaction traditionally requires high temperatures, modern adaptations using microwave irradiation can significantly reduce reaction times.[5]
General Reaction Pathway
The synthesis begins with the reaction of 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate (DEEM), which proceeds through the key steps illustrated below.
Caption: The Gould-Jacobs reaction pathway for synthesizing 7-(benzyloxy)quinolin-4-ol.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. High-boiling solvents like Dowtherm A require extreme caution due to the high temperatures involved.
Protocol 3.1: Synthesis of 7-(Benzyloxy)quinolin-4-ol
This protocol is adapted from the classical Gould-Jacobs methodology.[3][5][11]
Materials & Reagents:
-
3-(Benzyloxy)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or diphenyl ether)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Hexanes
-
Deionized water
-
Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Procedure:
-
Condensation:
-
In a 250 mL round-bottom flask, combine 3-(benzyloxy)aniline (10.0 g, 1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 1.5 hours.
-
Rationale: This step forms the key anilidomethylenemalonate intermediate via nucleophilic substitution, with the elimination of ethanol.[3]
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the aniline spot indicates completion.
-
Allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting oil is the crude intermediate.
-
-
Thermal Cyclization:
-
To the flask containing the crude intermediate, add Dowtherm A (100 mL).
-
Expert Insight: Dowtherm A is a high-boiling eutectic mixture of diphenyl ether and biphenyl, used to achieve the high temperatures necessary for the 6-electron electrocyclization.[5]
-
Heat the solution to reflux (approx. 250-260 °C) and maintain for 20-30 minutes. The product, ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, will begin to precipitate upon cooling.
-
Allow the mixture to cool to below 100 °C, then add hexanes (100 mL) to fully precipitate the solid.
-
Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the Dowtherm A. Air dry the solid.
-
-
Saponification (Hydrolysis):
-
Suspend the crude ester from the previous step in a 10% (w/v) aqueous solution of sodium hydroxide (150 mL).
-
Heat the mixture to reflux with vigorous stirring for 2 hours, or until the solid has completely dissolved, indicating the formation of the sodium salt of the carboxylic acid.
-
Monitor by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath.
-
-
Decarboxylation:
-
While stirring the cooled solution, slowly acidify with concentrated HCl until the pH is ~2-3. A thick precipitate of 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Transfer the moist solid to a clean flask and heat to 240-250 °C. The solid will melt, and vigorous evolution of CO₂ will be observed.
-
Self-Validation: The cessation of gas evolution signifies the completion of the decarboxylation.
-
Maintain the temperature for 15 minutes after gas evolution stops, then cool to room temperature. The solidified material is the crude 7-(benzyloxy)quinolin-4-ol.
-
Recrystallize from ethanol or a suitable solvent system to obtain the purified product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.
-
Protocol 3.2: Derivatization via 4-Chloro Intermediate
The 4-hydroxy group can be converted to a 4-chloro group, a versatile handle for introducing diversity through nucleophilic aromatic substitution.[12]
-
Chlorination:
-
In a fume hood, carefully add 7-(benzyloxy)quinolin-4-ol (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with ammonium hydroxide or sodium bicarbonate until a precipitate forms.
-
Collect the solid 7-(benzyloxy)-4-chloroquinoline by filtration, wash with water, and dry.
-
-
Nucleophilic Substitution (Example with an Amine):
-
Dissolve the 7-(benzyloxy)-4-chloroquinoline (1.0 eq) and a desired amine (e.g., benzylamine, 1.2 eq) in a solvent like DMSO or NMP.
-
Add a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).[12]
-
Heat the reaction at 120-150 °C and monitor by TLC.
-
Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the final derivative using column chromatography.
-
Biological Evaluation: Cytotoxicity Screening
Quinoline derivatives are frequently evaluated for their anticancer potential.[2][6][7] The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effect of a compound.
Protocol 4.1: MTT Assay for Cytotoxicity
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation
Summarize the results in a clear, tabular format for easy comparison of the activity of different derivatives.
| Compound ID | R-Group (at C4) | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. H460 |
| Lead-01 | -OH | > 100 | > 100 |
| Deriv-01 | -NH-Benzyl | 15.2 | 21.8 |
| Deriv-02 | -NH-Cyclopropyl | 8.5 | 11.3 |
| Deriv-03 | -O-Phenyl | 25.1 | 30.5 |
| Doxorubicin | Positive Control | 0.8 | 1.1 |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 7-(benzyloxy)quinolin-4-ol scaffold allows for the elucidation of SAR.
Caption: Key structure-activity relationship points for the 7-(benzyloxy)quinolin-4-ol scaffold.
Overall Workflow
The entire process, from conceptualization to biological data, follows a logical and systematic workflow.
Caption: A streamlined workflow from synthesis to lead identification.
References
-
Title: Gould–Jacobs reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PMC - PubMed Central URL: [Link]
-
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]
-
Title: Gould-Jacobs Reaction Source: Wiley Online Library URL: [Link]
-
Title: Biological activities of quinoline derivatives Source: PubMed URL: [Link]
-
Title: Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity Source: PMC - PubMed Central URL: [Link]
-
Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities Source: PMC - Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: MDPI URL: [Link]
-
Title: Biological Activities of Quinoline Derivatives Source: Bentham Science URL: [Link]
-
Title: Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity Source: PubMed URL: [Link]
-
Title: Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines Source: MDPI URL: [Link]
-
Title: Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues Source: PMC - NIH URL: [Link]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iipseries.org [iipseries.org]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the In Vitro Assessment of Quinoline Compounds Against Plasmodium falciparum
Introduction: The Enduring Challenge of Malaria and the Role of Quinolines
Malaria, a devastating parasitic disease caused by protozoans of the genus Plasmodium, continues to pose a significant global health threat. The intraerythrocytic stage of the most virulent species, Plasmodium falciparum, is responsible for the clinical manifestations of the disease. Historically, quinoline-containing compounds such as quinine and chloroquine have been the cornerstone of antimalarial chemotherapy.[1][2][3] These drugs are thought to exert their parasiticidal effects by interfering with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin within its acidic food vacuole.[1][2][3][4] The accumulation of free heme is lethal to the parasite.[3][4] However, the emergence and spread of drug-resistant P. falciparum strains necessitate the continuous development and evaluation of novel quinoline-based antimalarials.
This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals engaged in the in vitro evaluation of quinoline compounds against P. falciparum. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data. We will delve into the essential techniques for parasite culture, robust assays for determining antiplasmodial activity, and crucial cytotoxicity assessments to establish a preliminary therapeutic window.
Section 1: Foundational Techniques - Aseptic Culture of Plasmodium falciparum
The continuous in vitro culture of the erythrocytic stages of P. falciparum is a fundamental prerequisite for any antimalarial drug screening program. The method, originally developed by Trager and Jensen, relies on maintaining parasitized human erythrocytes in a controlled environment that mimics physiological conditions.[5]
Core Principles of P. falciparum Culture
Successful cultivation of P. falciparum hinges on several key factors:
-
Human Erythrocytes: The parasite exclusively infects red blood cells. O+ blood type is commonly used.[6] Freshly collected erythrocytes generally yield better parasite multiplication rates than stored ones.[7]
-
Culture Medium: RPMI-1640 is the basal medium, supplemented with essential components like HEPES buffer, sodium bicarbonate, hypoxanthine, and gentamicin to prevent bacterial contamination.[6][8]
-
Serum/Serum Alternatives: Human serum or serum substitutes like Albumax I provide necessary lipids and other growth factors.[6]
-
Gas Environment: A specific gas mixture of low oxygen (5%), moderate carbon dioxide (5%), and high nitrogen (90%) is crucial for parasite survival and replication.[5][6]
-
Temperature and Humidity: Cultures are maintained at 37°C in a humidified incubator.[6]
Protocol: Initiating and Maintaining P. falciparum Cultures
This protocol outlines the standard procedure for thawing, initiating, and maintaining continuous cultures of P. falciparum.
Materials:
-
Cryopreserved P. falciparum stabilate (e.g., 3D7 or Dd2 strains)
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µM hypoxanthine, 25 mg/L gentamicin, and 10% pooled human serum or 0.5% Albumax I.
-
Washed human O+ erythrocytes
-
Sterile centrifuge tubes, pipettes, and culture flasks (T-25 or T-75)
-
37°C water bath
-
Centrifuge
-
Humidified incubator with a controlled gas environment
-
Biosafety cabinet (Level 2 or 3)[6]
Step-by-Step Procedure:
-
Thawing Cryopreserved Parasites:
-
Rapidly thaw the vial of frozen parasites in a 37°C water bath.
-
Transfer the contents to a sterile centrifuge tube.
-
Follow a validated thawing protocol, which typically involves the gradual addition of sterile NaCl solutions of decreasing molarity to prevent osmotic lysis of the erythrocytes.[8]
-
Centrifuge at a low speed (e.g., 500 x g for 5 minutes), discard the supernatant, and resuspend the pellet in CCM.[9]
-
-
Initiating the Culture:
-
Maintaining the Culture:
-
Change the culture medium daily or every other day, depending on the parasitemia.[7] This involves gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.
-
Monitor the parasitemia every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and examining it under a light microscope.[6]
-
When the parasitemia reaches 5-8%, sub-culture the parasites by diluting the culture with fresh erythrocytes and CCM to maintain a parasitemia of 0.5-1%.[9]
-
-
Parasite Synchronization (Optional but Recommended):
-
For many assays, it is beneficial to have a synchronized parasite population (i.e., all parasites at the same developmental stage).
-
Synchronization at the ring stage can be achieved by treating the culture with 5% D-sorbitol, which lyses the mature trophozoite and schizont stages, leaving the ring stages intact.[5][8]
-
Section 2: Assessing Antiplasmodial Activity
The primary goal of in vitro testing is to determine the 50% inhibitory concentration (IC50) of a compound, which is the concentration at which the parasite's growth is inhibited by 50% compared to untreated controls. Several robust and high-throughput methods are available for this purpose.
The SYBR Green I-Based Fluorescence Assay
This is a widely used, simple, and cost-effective method for determining antiplasmodial activity.[10][11][12] The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature erythrocytes are anucleated, the fluorescence signal is directly proportional to the amount of parasitic DNA, thus reflecting parasite proliferation.[10][13]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete Culture Medium (CCM)
-
Washed human O+ erythrocytes
-
Test quinoline compounds and standard antimalarial drugs (e.g., chloroquine, artemisinin)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)[10]
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)[10]
Step-by-Step Procedure:
-
Compound Plate Preparation:
-
Prepare serial dilutions of the test quinoline compounds and control drugs in CCM. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[13]
-
Add 100 µL of each drug dilution to the wells of a 96-well plate in triplicate.
-
Include wells with CCM only (negative control for 100% parasite growth) and a known antimalarial drug (positive control).
-
-
Parasite Addition:
-
Prepare a parasite suspension with a starting parasitemia of 0.5-1% and a hematocrit of 2% in CCM.
-
Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL, a final parasitemia of 0.25-0.5%, and a final hematocrit of 1%.[13]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.[13]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only uninfected erythrocytes.
-
Normalize the fluorescence values to the untreated control (100% growth).
-
Plot the percentage of parasite growth inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[13]
-
Histidine-Rich Protein 2 (HRP2)-Based ELISA
An alternative to DNA-based assays is the quantification of parasite-specific proteins. P. falciparum produces a significant amount of histidine-rich protein 2 (HRP2), which is released into the culture supernatant.[14][15] The amount of HRP2 is proportional to parasite growth and can be quantified using a sandwich ELISA.[14][15][16] This method is particularly useful for field isolates and can be very sensitive.[14][15][16]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete Culture Medium (CCM)
-
Washed human O+ erythrocytes
-
Test quinoline compounds and standard antimalarial drugs
-
96-well microplates for culture and ELISA
-
HRP2-specific capture and detection monoclonal antibodies
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate washer and spectrophotometer
Step-by-Step Procedure:
-
Parasite Culture and Drug Exposure:
-
Set up the drug plate and parasite culture in a 96-well plate as described for the SYBR Green I assay (Steps 1-3).
-
Incubate for 72 hours.
-
-
Sample Preparation:
-
After incubation, lyse the cells by freeze-thawing the plate at least twice.[16]
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the HRP2 capture antibody and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the lysed culture samples to the wells and incubate.
-
Wash the plate and add the HRP2 detection antibody, followed by another incubation.
-
Wash the plate and add the enzyme-conjugated secondary antibody. Incubate.
-
Wash the plate and add the substrate. Allow the color to develop.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Similar to the SYBR Green I assay, calculate the percentage of growth inhibition based on the absorbance values and determine the IC50 using non-linear regression analysis.
-
Section 3: Assessing Cytotoxicity - The Selectivity Index
A promising antimalarial compound should exhibit high potency against the parasite but low toxicity towards host cells. The selectivity index (SI) is a critical parameter that quantifies this differential activity. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against P. falciparum. A higher SI value indicates greater selectivity for the parasite.[13]
The MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[17][18][19] Viable cells with active mitochondrial reductases can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[17]
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2, or DU-145)[13][20]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test quinoline compounds and a known cytotoxic agent (positive control)
-
96-well clear microplates
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Spectrophotometer
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells per well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[13]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and control drug in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Include wells with medium only (negative control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 value using non-linear regression analysis.
-
Section 4: Data Presentation and Interpretation
For a clear and concise presentation of results, all quantitative data should be summarized in a structured table.
Table 1: In Vitro Activity Summary for a Test Quinoline Compound
| Assay Type | Plasmodium falciparum Strain(s) | Parameter | Value (µM) | Selectivity Index (SI) |
| Antiplasmodial Activity | e.g., 3D7 (Chloroquine-sensitive) | IC₅₀ | Insert Value | |
| e.g., Dd2 (Chloroquine-resistant) | IC₅₀ | Insert Value | ||
| Cytotoxicity | e.g., HEK293T | CC₅₀ | Insert Value | CC₅₀ / IC₅₀ |
Section 5: Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for protocol adherence and troubleshooting.
Caption: High-level workflow for in vitro testing of quinoline compounds.
Conclusion
The protocols detailed in this application note provide a robust and validated framework for the initial in vitro characterization of novel quinoline compounds against P. falciparum. By systematically determining the antiplasmodial activity (IC50) and mammalian cell cytotoxicity (CC50), researchers can effectively prioritize compounds with potent and selective antimalarial properties for further preclinical development. Adherence to these standardized methodologies is paramount for generating reproducible and comparable data, ultimately contributing to the vital search for new and effective treatments against malaria.
References
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]
-
Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Retrieved from [Link]
-
Clinical Module. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template. Retrieved from [Link]
-
Adwoa Biotech. (2024, December 1). Step-by-Step Guide: Culturing Plasmodium falciparum Strains in the Lab [Video]. YouTube. [Link]
-
Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 67(3), 415-437. [Link]
-
Noedl, H., Attlmayr, B., Wernsdorfer, W. H., Kollaritsch, H., & Miller, R. S. (2002). Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing. Antimicrobial Agents and Chemotherapy, 46(6), 1958-1960. [Link]
-
Wikipedia. (n.d.). Quinine. Retrieved from [Link]
-
Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 63-70. [Link]
-
WorldWide Antimalarial Resistance Network. (n.d.). Culture of Plasmodium falciparum blood stages v1.0. Retrieved from [Link]
-
MESA Malaria. (n.d.). Development of a highly-sensitive HRP2 ELISA. Retrieved from [Link]
-
PATH. (n.d.). Enzyme-Linked Immunoabsorbent Assays (ELISA) for Histidine-Rich Protein 2 (HRP-2). Retrieved from [Link]
-
Noedl, H., Wernsdorfer, W. H., Miller, R. S., & Wongsrichanalai, C. (2002). Histidine-Rich Protein II: a Novel Approach to Malaria Drug Sensitivity Testing. Antimicrobial Agents and Chemotherapy, 46(6), 1658-1664. [Link]
-
Noedl, H., Wernsdorfer, W. H., Miller, R. S., & Wongsrichanalai, C. (2002). Histidine-rich protein II: a novel approach to malaria drug sensitivity testing. Antimicrobial Agents and Chemotherapy, 46(6), 1658-1664. [Link]
-
Preechapornkul, P., Imwong, M., Chotivanich, K., Dondorp, A. M., & White, N. J. (2009). Suitability of methods for Plasmodium falciparum cultivation in atmospheric air. Malaria Journal, 8, 21. [Link]
-
Pyo, H. J., Lee, Y. M., & Lee, H. J. (2004). Plasmodium falciparum Cultivation Using the Petri Dish: Revisiting the Effect of the 'Age' of Erythrocytes and the Interval of Medium Change. The Korean Journal of Parasitology, 42(4), 209-212. [Link]
-
University of Edinburgh. (n.d.). Routine Culturing Plasmodium falciparum. Retrieved from [Link]
-
Harris, E. K., & Williamson, K. C. (2010). A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum. Journal of Visualized Experiments, (44), 2141. [Link]
-
Leidenberger, M., Klonis, N., & Creek, D. J. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1601, 97-110. [Link]
-
Leidenberger, M., Klonis, N., & Creek, D. J. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments. [Link]
-
Singh, R., Kumar, S., & Singh, S. K. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 11, 599. [Link]
-
de Souza, N. B., Carmo, A. M., da Silva, A. D., & Franca, T. C. C. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]
-
Kumar, S., & Kumar, R. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(15), 4119-4150. [Link]
-
Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal, 1(2), 16-21. [Link]
-
Leidenberger, M., Klonis, N., & Creek, D. J. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Request PDF. [Link]
-
Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 527-535. [Link]
-
Yilmaz, V. T., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules, 27(21), 7488. [Link]
-
Tuo, K. A., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(6), 363-368. [Link]
-
de Oliveira, A. B., & do Rosário, V. E. (2010). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Journal of the Brazilian Society of Tropical Medicine, 43(3), 345-349. [Link]
Sources
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 5. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Plasmodium falciparum Cultivation Using the Petri Dish: Revisiting the Effect of the 'Age' of Erythrocytes and the Interval of Medium Change - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malariaresearch.eu [malariaresearch.eu]
- 9. iddo.org [iddo.org]
- 10. iddo.org [iddo.org]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Histidine-Rich Protein II: a Novel Approach to Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histidine-rich protein II: a novel approach to malaria drug sensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Comprehensive Methodologies for the In Vitro Assessment of CYP3A4 Inhibition by 7-(Benzyloxy)quinolin-4-ol
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Cytochrome P450 3A4 (CYP3A4) is fundamentally important in drug development, as it is responsible for the metabolism of approximately 50% of all clinically used drugs.[1][2] Inhibition of this enzyme is a primary cause of drug-drug interactions (DDIs), which can lead to increased plasma concentrations of co-administered drugs, resulting in toxicity or other adverse effects.[2][3] Consequently, regulatory agencies such as the U.S. Food and Drug Administration (FDA) mandate the evaluation of the CYP inhibition potential of new chemical entities.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on robust techniques to measure the inhibitory potential of the investigational compound 7-(Benzyloxy)quinolin-4-ol against CYP3A4.
Two gold-standard, in vitro methodologies are presented: a high-throughput fluorescence-based assay for rapid screening and a definitive LC-MS/MS-based assay for precise characterization. Additionally, a protocol for assessing time-dependent inhibition (TDI) is detailed to investigate the potential for mechanism-based inactivation, a clinically significant form of inhibition.[1][7]
Introduction: The Critical Role of CYP3A4 in Drug Metabolism
The cytochrome P450 (CYP) superfamily of enzymes are the primary catalysts for the Phase I metabolism of a vast number of xenobiotics.[8] Within this family, CYP3A4 is the most abundant isoform in the human liver and small intestine, granting it a central role in drug disposition and clearance.[1][9] Its remarkable promiscuity allows it to metabolize a wide array of structurally diverse compounds.[10]
This broad substrate specificity, however, also makes CYP3A4 highly susceptible to inhibition.[11] When a drug inhibits CYP3A4, it can dangerously elevate the concentration of another co-administered drug that relies on this enzyme for its clearance. Understanding a compound's potential to act as a CYP3A4 inhibitor is therefore a non-negotiable step in preclinical drug development.
This guide focuses on providing the scientific rationale and step-by-step protocols to characterize the inhibitory effects of 7-(Benzyloxy)quinolin-4-ol on CYP3A4.
Mechanisms of CYP3A4 Inhibition
CYP3A4 inhibition can be broadly categorized as either reversible or irreversible.
-
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme. The enzyme's activity is restored once the inhibitor is removed. This is the most common form of inhibition.
-
Irreversible (Mechanism-Based) Inhibition: This occurs when CYP3A4 metabolizes the inhibitor into a reactive intermediate that covalently binds to the enzyme, leading to its permanent inactivation.[7][12] This type of inhibition is time- and NADPH-dependent and is of greater clinical concern because restoration of enzyme activity requires the synthesis of new enzyme protein.[1][7][11]
The following diagram illustrates the conceptual difference between these two primary inhibition mechanisms.
Figure 1: Conceptual diagram comparing reversible and irreversible (mechanism-based) CYP3A4 inhibition.
Protocol 1: High-Throughput Screening via Fluorescence-Based Assay
This method provides a rapid and cost-effective way to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound. It is ideal for screening large numbers of compounds early in the discovery pipeline.[9] The assay uses a pro-fluorescent substrate that is converted by CYP3A4 into a highly fluorescent product.[2][13]
Principle: The assay described here utilizes 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC), a non-fluorescent substrate. CYP3A4 catalyzes the O-debenzylation of BFC to produce the highly fluorescent 7-hydroxy-4-trifluoromethylcoumarin (HFC).[9][13][14] The presence of an inhibitor, such as 7-(Benzyloxy)quinolin-4-ol, will reduce the rate of HFC formation, leading to a decrease in the fluorescent signal.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Recombinant Human CYP3A4 + Reductase | Corning, BioIVT | Source of enzymatic activity. Using a system with co-expressed NADPH-cytochrome P450 reductase is essential for electron transfer. |
| 7-(Benzyloxy)quinolin-4-ol | In-house/Vendor | Test Inhibitor. A stock solution (e.g., 10 mM in DMSO) is required. |
| Ketoconazole | Sigma-Aldrich | Positive Control Inhibitor. A known potent CYP3A4 inhibitor used to validate assay performance.[9] |
| 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | Sigma-Aldrich | Pro-fluorescent substrate.[9] |
| NADPH Regenerating System (e.g., G-6-P, G6PDH, NADP⁺) | Promega, Corning | Provides a sustained source of NADPH, the essential cofactor for CYP450 activity.[9] |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | In-house | Assay buffer to maintain physiological pH. |
| Acetonitrile | Fisher Scientific | Used as a stop solution and for dissolving compounds. |
| 96-well Black, Flat-Bottom Plates | Greiner Bio-One | Low-fluorescence plates suitable for fluorescence measurements. |
| Fluorescence Microplate Reader | Molecular Devices | Instrument for quantifying the fluorescent product (HFC). Excitation: ~405 nm, Emission: ~530 nm.[13] |
Step-by-Step Methodology
-
Prepare Inhibitor Dilution Plate:
-
Perform serial dilutions of 7-(Benzyloxy)quinolin-4-ol and Ketoconazole in buffer containing a consistent, low percentage of organic solvent (e.g., <0.5% DMSO) to create a concentration gradient (e.g., 8-point curve, from 0.01 µM to 100 µM).[15]
-
Include a "vehicle control" (solvent only, representing 0% inhibition) and a "no enzyme" control.
-
-
Prepare Enzyme/Inhibitor Mixture:
-
In the black 96-well plate, add 50 µL of buffer.
-
Add 5 µL of each inhibitor dilution to the appropriate wells.
-
Dilute the recombinant CYP3A4 enzyme stock in cold buffer to a working concentration (e.g., 20 nM). Add 20 µL of this diluted enzyme to each well (except "no enzyme" controls).
-
Gently mix and pre-incubate the plate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate the Reaction:
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically over 30 minutes or as a single endpoint reading after a fixed incubation time (e.g., 15-30 minutes). Use excitation/emission wavelengths appropriate for HFC (~405 nm / ~530 nm).[13]
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of 7-(Benzyloxy)quinolin-4-ol using the formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Vehicle Control Well))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Protocol 2: Definitive IC₅₀ Determination via LC-MS/MS
This method is considered the "gold standard" for its high specificity and sensitivity, providing definitive data suitable for regulatory submissions.[16] It measures the inhibition of the metabolism of a specific, clinically relevant probe substrate.
Principle: Midazolam is a well-established probe substrate for CYP3A4, which metabolizes it primarily to 1'-hydroxymidazolam.[17][18][19] This protocol quantifies the formation of 1'-hydroxymidazolam in the presence of varying concentrations of 7-(Benzyloxy)quinolin-4-ol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The high precision of this technique allows for accurate determination of inhibitory potency.[20]
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Pooled Human Liver Microsomes (HLMs) | Corning, BioIVT | A biologically relevant source of CYP3A4 and other drug-metabolizing enzymes. Requires characterization of protein concentration. |
| Midazolam | Sigma-Aldrich | Specific probe substrate for CYP3A4.[17][21] |
| 1'-Hydroxymidazolam | Toronto Research | Analytical standard for quantification. |
| 1'-Hydroxymidazolam-d4 | Toronto Research | Stable isotope-labeled internal standard for accurate quantification by LC-MS/MS. |
| 7-(Benzyloxy)quinolin-4-ol | In-house/Vendor | Test Inhibitor. |
| Ketoconazole | Sigma-Aldrich | Positive Control Inhibitor. |
| NADPH Regenerating System | Promega, Corning | Essential cofactor. |
| Potassium Phosphate Buffer | In-house | Assay buffer. |
| Acetonitrile (LC-MS Grade) with 0.1% Formic Acid | Fisher Scientific | Stop solution and protein precipitation agent. The internal standard is added to this solution. |
| 96-well Reaction Plates | Eppendorf | For performing incubations. |
| LC-MS/MS System | Sciex, Waters, etc. | A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system for sensitive and specific detection of the metabolite. |
Step-by-Step Methodology
The following workflow diagram outlines the key stages of the LC-MS/MS-based assay.
Figure 2: Standard workflow for an LC-MS/MS-based CYP3A4 inhibition assay.
-
Reagent Preparation:
-
Prepare serial dilutions of 7-(Benzyloxy)quinolin-4-ol as described in Protocol 1.
-
Prepare working solutions of HLMs (e.g., 0.25 mg/mL final concentration), Midazolam (e.g., 2-5 µM, near its Kₘ), and the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, combine buffer, HLM solution, and the inhibitor dilutions.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Processing:
-
After a short, defined incubation period (e.g., 5-10 minutes, ensuring linear metabolite formation), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard (e.g., 1'-Hydroxymidazolam-d4).
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Inject the samples onto the LC-MS/MS system. Develop a method that chromatographically separates 1'-hydroxymidazolam from other components.
-
Use Multiple Reaction Monitoring (MRM) mode to detect the specific parent → product ion transitions for both the metabolite and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the metabolite to the internal standard for each sample.
-
Determine the % Inhibition relative to the vehicle control.
-
Plot the data and calculate the IC₅₀ value using a four-parameter logistic fit as described in Protocol 1.
-
Advanced Protocol: Assessment of Time-Dependent Inhibition (TDI)
It is crucial to determine if 7-(Benzyloxy)quinolin-4-ol is a mechanism-based inhibitor. The "IC₅₀ shift" assay is a standard method for this evaluation.[15][22]
Principle: This assay compares the IC₅₀ value of the test compound under two conditions: one where the compound is pre-incubated with the enzyme and the NADPH cofactor before adding the substrate, and one without the cofactor during pre-incubation. If the compound is converted to a more potent reactive metabolite, its inhibitory potency (IC₅₀) will significantly increase (a leftward shift in the dose-response curve) in the condition where metabolism was allowed to occur during the pre-incubation.
Methodology (IC₅₀ Shift Assay)
This protocol can be adapted for either the fluorescence or LC-MS/MS method. The key modification is the pre-incubation step.
-
Set up Two Parallel Experiments:
-
Condition A (-NADPH Pre-incubation): Pre-incubate HLMs/recombinant enzyme with serial dilutions of 7-(Benzyloxy)quinolin-4-ol for 30 minutes at 37°C in the absence of the NADPH regenerating system.
-
Condition B (+NADPH Pre-incubation): Pre-incubate HLMs/recombinant enzyme with the same serial dilutions of the test compound for 30 minutes at 37°C in the presence of the NADPH regenerating system.
-
-
Initiate Probe Substrate Reaction:
-
For Condition A: Initiate the reaction by adding a mix of the probe substrate (BFC or Midazolam) and the NADPH system.
-
For Condition B: Initiate the reaction by adding only the probe substrate (since NADPH is already present).
-
-
Incubation and Analysis:
-
Proceed with the standard incubation, termination, and analysis steps as detailed in Protocol 1 or 2.
-
-
Interpretation:
-
Calculate the IC₅₀ value for both conditions.
-
A significant fold-shift (e.g., >1.5-2 fold decrease) in the IC₅₀ value from Condition A to Condition B is indicative of time-dependent inhibition and warrants further investigation to determine the kinetic parameters kᵢₙₐ꜀ₜ and Kᵢ.
-
References
-
Zhou, S., Chan, E., Lim, L. Y., Boelsterli, U. A., Li, S. C., Wang, J., Zhang, Q., Huang, M., & Xu, A. (2004). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics, 43(5), 277–304. [Link]
-
Cheng, Q., Sohl, C. D., & Guengerich, F. P. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Nature Protocols, 4(9), 1258–1261. [Link]
-
Davydov, D. R., Davydova, N. Y., Sineva, E. V., Kutyreva, E. A., & Halpert, J. R. (2021). Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation. Biochemistry, 60(21), 1670–1681. [Link]
-
Sohl, C. D., Cheng, Q., & Guengerich, F. P. (2011). Luciferin IPA-based higher throughput human hepatocyte screening assays for CYP3A4 inhibition and induction. Drug Metabolism and Disposition, 39(8), 1488-1493. [Link]
-
Davydov, D. R., Davydova, N. Y., Sineva, E. V., Kutyreva, E. A., & Halpert, J. R. (2021). Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation. Biochemistry, 60(21), 1670–1681. [Link]
-
Zhou, S., Yung, C. S., Cher, G. S., Lim, L. Y., Hwee, K., & Lee, E. J. (2005). Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. Therapeutics and Clinical Risk Management, 1(1), 3–13. [Link]
-
Davydov, D. R., Davydova, N. Y., Sineva, E. V., Kutyreva, E. A., & Halpert, J. R. (2021). Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation. PubMed, 34010356. [Link]
-
Davydova, N. Y., Sineva, E. V., Kutyreva, E. A., Slepneva, I. A., & Davydov, D. R. (2022). Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4. Biomolecules, 12(6), 853. [Link]
-
Davydova, N. Y., Sineva, E. V., Kutyreva, E. A., Slepneva, I. A., & Davydov, D. R. (2022). Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4. PubMed, 35740978. [Link]
-
U.S. Food and Drug Administration. (2020). FDA guides drug-drug interaction studies for therapeutic proteins. RAPS. [Link]
-
Prescriber Update. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Medsafe. [Link]
-
EBM Consult. (n.d.). What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4? EBM Consult. [Link]
-
Denisov, I. G., Grinkova, Y. V., & Sligar, S. G. (2012). Understanding the mechanism of cytochrome P450 3A4: recent advances and remaining problems. Biochemical and Biophysical Research Communications, 420(4), 817–822. [Link]
-
U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. FDA. [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. FDA. [Link]
-
BioVision Inc. (n.d.). Cytochrome P450 3A4 (CYP3A4) Inhibitor Screening Kit (Fluorometric). Asia-Assay. [Link]
-
Zientek, M. A., Youdim, K., & Hewitt, N. J. (2008). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 97(4), 1591–1603. [Link]
-
BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. BioIVT. [Link]
-
Chu, X., & Bleasby, K. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 629–643. [Link]
-
Cali, J., Sobol, M., Meisenheimer, P., & English, J. (2009). CYP3A4 P450-GLO™ ASSAYS WITH LUCIFERIN-IPA: THE MOST SENSITIVE AND SELECTIVE BIOLUMINESCENT CYP3A4 ASSAY. Semantic Scholar. [Link]
-
Zvyaga, T. A., Varma, M. V., & Di, L. (2011). High-Throughput, 384-Well, LC-MS/MS CYP Inhibition Assay Using Automation, Cassette-Analysis Technique. Drug Metabolism Letters, 5(3), 220-227. [Link]
-
Profacgen. (n.d.). CYP Inhibition Screen Assay Using LC-MS/MS. Profacgen. [Link]
-
Cheng, Q., Sohl, C. D., & Guengerich, F. P. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. PubMed, 19661996. [Link]
-
Obach, R. S., et al. (2007). Substrate dependent inhibition profiles of fourteen drugs on CYP3A4 activity measured by a high throughput LCMS/MS method with four probe drugs, midazolam, testosterone, nifedipine and terfenadine. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. [Link]
-
Sohl, C. D., Guengerich, F. P., & Ortiz de Montellano, P. R. (2015). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 290(10), 6293–6305. [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health. [Link]
-
Bo-Rui, C., et al. (2009). Fluorescent probes for rapid screening of potential drug-drug interactions at the CYP3A4 level. PubMed. [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]
-
Matuskova, Z., et al. (2014). The effect of complementary and alternative medicines on CYP3A4-mediated metabolism of three different substrates: 7-benzyloxy-4-trifluoromethyl-coumarin, midazolam and docetaxel. PubMed. [Link]
-
Bo-Rui, C., et al. (2007). Design and synthesis of a new fluorescent probe for cytochrome P450 3A4 (CYP 3A4). PubMed. [Link]
-
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(11), 1256–1264. [Link]
-
Cheng, Q., Sohl, C. D., & Guengerich, F. P. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. PubMed Central. [Link]
-
Sevrioukova, I. F., & Poulos, T. L. (2012). Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities. PubMed Central. [Link]
-
Sevrioukova, I. F., & Poulos, T. L. (2020). Interaction of human drug-metabolizing CYP3A4 with small inhibitory molecules. PubMed Central. [Link]
Sources
- 1. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. M12 Drug Interaction Studies | FDA [fda.gov]
- 6. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4? [ebmconsult.com]
- 13. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. High-Throughput, 384-Well, LC-MS/MS CYP Inhibition Assay Using Au...: Ingenta Connect [ingentaconnect.com]
- 17. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]
- 21. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lnhlifesciences.org [lnhlifesciences.org]
The Versatile Scaffold: 7-(Benzyloxy)quinolin-4-ol in Modern Medicinal Chemistry
In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed. Its rigid, bicyclic aromatic system provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this esteemed class of compounds, 7-(Benzyloxy)quinolin-4-ol emerges as a particularly valuable building block, offering a strategic combination of synthetic accessibility and versatile reactivity. The presence of the benzyloxy group at the 7-position not only influences the molecule's electronic properties and potential for hydrogen bonding but also serves as a readily modifiable handle for extensive structure-activity relationship (SAR) studies. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of 7-(Benzyloxy)quinolin-4-ol in the pursuit of novel therapeutics, with a focus on its utility in the development of anticancer and anti-inflammatory agents.
The Strategic Importance of the 7-Benzyloxy Group
The introduction of a benzyloxy moiety at the 7-position of the quinolin-4-ol core is a deliberate design element in medicinal chemistry. This group imparts several advantageous features:
-
Modulation of Physicochemical Properties: The bulky and lipophilic nature of the benzyl group can significantly impact the compound's solubility, membrane permeability, and metabolic stability, all critical parameters in drug development.
-
Synthetic Handle for Diversification: The ether linkage of the benzyloxy group is relatively stable but can be cleaved under specific conditions to reveal the 7-hydroxyquinoline, allowing for the introduction of a wide array of substituents at this position. This facilitates the exploration of the chemical space around the quinoline core to optimize biological activity.
-
Influence on Biological Activity: The 7-substituent on the quinoline ring is known to play a crucial role in the interaction with various biological targets. The benzyloxy group itself, or derivatives thereof, can engage in key binding interactions, such as hydrophobic or pi-stacking interactions, within the active sites of enzymes like kinases.
Synthetic Protocol: The Conrad-Limpach Approach to 7-(Benzyloxy)quinolin-4-ol
A reliable and widely applicable method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[1][2][3] This thermal condensation of an aniline with a β-ketoester provides a direct route to the quinoline core. For the synthesis of 7-(Benzyloxy)quinolin-4-ol, 3-benzyloxyaniline serves as the key starting material.
Protocol: Synthesis of 7-(Benzyloxy)quinolin-4-ol
Materials:
-
3-Benzyloxyaniline
-
Diethyl malonate
-
Dowtherm A (or other high-boiling point solvent like diphenyl ether)
-
Ethanol
-
Sodium metal
-
Concentrated Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve freshly cut sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.
-
Condensation: To the freshly prepared sodium ethoxide solution, add 3-benzyloxyaniline followed by the dropwise addition of diethyl malonate at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation is complete, carefully remove the ethanol by distillation. To the resulting residue, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to a high temperature (typically 240-260 °C) to effect the cyclization. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. The cyclization is usually complete within 30-60 minutes.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. Dilute the mixture with a suitable hydrocarbon solvent (e.g., hexane or toluene) to facilitate the precipitation. Filter the solid product and wash it with the hydrocarbon solvent to remove the high-boiling point solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water. The purity of the final product, 7-(Benzyloxy)quinolin-4-ol, should be confirmed by NMR spectroscopy and mass spectrometry.
Caption: General workflow for the Conrad-Limpach synthesis of 7-(Benzyloxy)quinolin-4-ol.
Application in Anticancer Drug Discovery
The quinoline scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent activity against a range of cancer cell lines.[4][5] 7-(Benzyloxy)quinolin-4-ol serves as a valuable intermediate in the synthesis of novel quinoline-based anticancer compounds.
Application Note: Synthesis of 4-Substituted Benzyloxyquinolin-2(1H)-one Derivatives
A study by Hsiao et al. (2014) describes the synthesis of a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives and their evaluation as anticancer agents.[1][2] Although this study focuses on the quinolin-2(1H)-one core, the principles of utilizing a benzyloxyquinoline precursor are directly applicable. The 4-hydroxy group of a quinolin-4-ol can be converted to a leaving group (e.g., a chloro group) and subsequently displaced by various nucleophiles to introduce diversity at the 4-position.
General Synthetic Scheme for Diversification:
Caption: Diversification strategy for 7-(Benzyloxy)quinolin-4-ol in anticancer drug discovery.
Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., HL-60, Hep3B, H460, COLO 205)[2]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation:
| Compound | HL-60 IC50 (µM) | Hep3B IC50 (µM) | H460 IC50 (µM) | COLO 205 IC50 (µM) |
| Derivative 7e | < 1 | < 1 | < 1 | < 1 |
| Derivative 9c | < 1 | < 1 | < 1 | < 1 |
| Derivative 11e | < 1 | < 1 | < 1 | < 1 |
| Data adapted from Hsiao et al. (2014) for illustrative purposes, showcasing the high potency of certain derivatives.[2] |
Application in Anti-Inflammatory Drug Discovery
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Quinoline derivatives have shown promise in this area, and 7-(Benzyloxy)quinolin-4-ol can be a key starting point for synthesizing compounds with anti-inflammatory properties.
Application Note: Synthesis of 7-(Benzyloxy)-4,5-dihydro[1][2][4]triazolo[4,3-a]quinolin-1-amine
A study by Sun et al. (2008) describes the synthesis of a series of 7-alkoxy-1-amino-4,5-dihydro[1][2][4]triazolo[4,3-a]quinolines, including a 7-benzyloxy derivative, and evaluates their anti-inflammatory activity.[3] This work highlights the utility of the 7-benzyloxy group in creating a library of compounds for biological screening.
General Synthetic Pathway:
Caption: Synthetic route to a 7-benzyloxy-containing anti-inflammatory agent.
Protocol: In Vivo Anti-Inflammatory Assay (Xylene-Induced Ear Edema in Mice)
The xylene-induced ear edema model is a common in vivo assay to screen for acute anti-inflammatory activity.
Materials:
-
Mice (e.g., Kunming strain)
-
Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium)
-
Reference drug (e.g., Ibuprofen)
-
Xylene
-
Cork borer
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the reference drug to the mice via oral gavage. The control group receives only the vehicle.
-
Induction of Edema: After a set period (e.g., 30 minutes) following compound administration, apply a fixed volume of xylene to the anterior surface of the right ear of each mouse to induce inflammation.
-
Sample Collection: After a specific time (e.g., 1 hour) following xylene application, sacrifice the mice by cervical dislocation. Use a cork borer to punch out circular sections from both the right (treated) and left (untreated) ears.
-
Measurement of Edema: Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) |
| Vehicle Control | - | 0 |
| Ibuprofen | 200 | 55 |
| Compound 5f | 100 | 52 |
| Compound 5i | 100 | 58 |
| Data adapted from Sun et al. (2008) for illustrative purposes.[3] |
Conclusion
7-(Benzyloxy)quinolin-4-ol is a strategically important and versatile building block in medicinal chemistry. Its synthesis via the Conrad-Limpach reaction is well-established, and its benzyloxy group provides a crucial handle for the synthesis of diverse libraries of compounds. As demonstrated by its application in the development of potent anticancer and anti-inflammatory agents, this scaffold holds significant promise for the discovery of new and effective therapeutics. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of 7-(Benzyloxy)quinolin-4-ol in their drug discovery programs.
References
-
Hsiao, C.-L., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(15), 3646–3661. [Link]
-
Hsiao, C.-L., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(15), 3646–3661. [Link]
-
Sun, X.-Y., et al. (2008). Synthesis and anti-inflammatory activity evaluation of novel 7-alkoxy-1-amino-4,5-dihydro[1][2][4]triazole[4,3-a]quinolines. Archiv der Pharmazie, 341(5), 288–293. [Link]
-
Musso, L., et al. (2019). Quinoline-Based Anticancer Agents: A Chemical and Biological Overview. Pharmaceuticals, 12(1), 12. [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. [Link]
-
Name Reactions. Conrad-Limpach Reaction. [Link]
-
SynArchive. Conrad-Limpach Synthesis. [Link]
-
Mączyński, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6593. [Link]
-
Afrin, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1264, 133267. [Link]
Sources
- 1. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity evaluation of novel 7-alkoxy-1-amino-4,5-dihydro[1,2,4]triazole[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Note: A Researcher's Guide to Investigating the Antiviral Potential of 7-(Benzyloxy)quinolin-4-ol
Introduction: The Quinoline Scaffold in Antiviral Drug Discovery
The quinoline nucleus, a heterocyclic scaffold composed of fused benzene and pyridine rings, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of marketed drugs for conditions ranging from malaria (Chloroquine) to cancer and bacterial infections.[3][4] In recent years, the antiviral properties of quinoline-based compounds have garnered significant attention, with derivatives showing potent activity against a wide array of viruses, including Human Immunodeficiency Virus (HIV), Dengue virus, Zika virus, influenza, and various herpesviruses.[1][3][5][6]
The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[7] Known mechanisms of antiviral action for quinoline derivatives are diverse, including the inhibition of crucial viral enzymes like RNA-dependent RNA polymerase, interference with viral entry and replication processes, and modulation of host-cell pathways that viruses exploit for their lifecycle.[1][8][9] For instance, certain derivatives inhibit HIV replication by interfering with the Tat-TAR interaction, a critical step in viral transcription.[5] More recently, quindoline derivatives have been shown to exert potent anti-herpes simplex virus activity by stabilizing G-quadruplex structures within the viral genome, thereby inhibiting the expression of key viral transcription factors.
This application note focuses on 7-(Benzyloxy)quinolin-4-ol , a member of the quinolin-4-one subclass. While this specific molecule remains largely unexplored in virology, its core structure is analogous to compounds with established biological relevance.[7][10] This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the antiviral potential of 7-(Benzyloxy)quinolin-4-ol. We present detailed, field-proven protocols for compound handling, cytotoxicity assessment, primary antiviral screening, and preliminary mechanism of action studies, underpinned by the scientific rationale for each experimental choice.
Compound Profile: 7-(Benzyloxy)quinolin-4-ol
A thorough understanding of the test compound's physicochemical properties and safety profile is a prerequisite for any experimental work. This section provides key information for 7-(Benzyloxy)quinolin-4-ol, also known as 7-(Benzyloxy)quinolin-4(1H)-one.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1629758-07-1 | [11] |
| Molecular Formula | C₁₆H₁₃NO₂ | [11] |
| Molecular Weight | 251.28 g/mol | [11] |
| Appearance | Off-white to white solid | [12] |
| Structure |
Handling and Storage
Expert Insight: Proper handling and storage are critical for ensuring compound integrity and operator safety. Quinolines as a class can have toxicological properties, and benzylic ethers can be susceptible to degradation.
-
Safety Precautions: 7-(Benzyloxy)quinolin-4-ol is classified as harmful if swallowed and causes skin and eye irritation.[13][14] It may also cause respiratory irritation.[13][14] Always handle this compound in a well-ventilated area or chemical fume hood.[15] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[12][16]
-
Stock Solution Preparation: For biological assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C in tightly sealed containers, protected from light and moisture.[15]
Core Antiviral Screening Workflow
The systematic evaluation of a novel compound for antiviral activity follows a logical progression from assessing its toxicity to determining its efficacy and, finally, to elucidating its mode of action. The following workflow is a robust, self-validating system designed to generate reliable and interpretable data.
Protocol 1: In Vitro Cytotoxicity Assay (CC₅₀ Determination)
Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which 7-(Benzyloxy)quinolin-4-ol is toxic to the host cells used for viral culture.[17] This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the compound has killed the cells. The 50% cytotoxic concentration (CC₅₀) is the standard metric derived from this assay.
Methodology: MTS/MTT-Based Cell Viability Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero for Herpes or Dengue virus, A549 for Influenza virus) into a 96-well microplate at a predetermined density to achieve 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of 7-(Benzyloxy)quinolin-4-ol in cell culture medium, starting from a high concentration (e.g., 200 µM). Include a "cells only" control (no compound) and a "vehicle control" (medium with the highest concentration of DMSO used).
-
Treatment: After 24 hours of incubation, remove the old medium from the cells and add the prepared compound dilutions. Incubate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent (MTS) or MTT).
-
Incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC₅₀ value.
-
Protocol 2: Primary Antiviral Screening (EC₅₀ Determination)
Rationale: The primary screen aims to determine if the compound can inhibit viral replication in a dose-dependent manner. A cytopathic effect (CPE) inhibition assay is a robust and widely used method for viruses that cause visible damage to host cells.[18][19] The goal is to determine the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of the viral CPE.
Methodology: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 1.
-
Infection and Treatment:
-
When cells reach 80-90% confluency, remove the medium.
-
Infect the cells with the virus at a low multiplicity of infection (MOI), typically 0.01-0.1, to allow for multiple rounds of replication. Leave some wells uninfected as a "cell control."
-
After a 1-hour adsorption period, remove the viral inoculum and wash the cells.
-
Add fresh medium containing serial dilutions of 7-(Benzyloxy)quinolin-4-ol. The concentration range should be well below the calculated CC₅₀. Include the following controls:
-
Virus Control: Infected cells with vehicle (DMSO) only.
-
Cell Control: Uninfected cells with vehicle (DMSO) only.
-
Positive Control: Infected cells treated with a known antiviral drug.
-
-
-
Incubation: Incubate the plates until the virus control wells show 80-100% CPE (typically 48-72 hours).
-
Endpoint Measurement: Quantify cell viability using a reagent like CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels and is a highly sensitive marker of cell health.[18]
-
Data Analysis:
-
Normalize the data by setting the luminescence of the cell control to 100% protection and the virus control to 0% protection.
-
Plot the percentage of protection against the logarithm of the compound concentration.
-
Use non-linear regression to calculate the EC₅₀ value.
-
Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀ . A higher SI value (ideally >10) indicates a more promising therapeutic window, where the compound is effective against the virus at concentrations far below those that harm the host cell.
-
Elucidating the Mechanism of Action (MoA)
A promising SI value warrants further investigation into how the compound works. The viral lifecycle presents numerous potential targets for inhibition. Based on the known activities of other quinoline derivatives, plausible targets include viral entry, polymerase activity, and transcription.[1][5][20]
Protocol 3: Time-of-Addition Assay
Rationale: This experiment is a powerful tool to narrow down the stage of the viral lifecycle that is inhibited by the compound.[17] The compound is added at different time points relative to the initial viral infection, and the effect on viral yield is measured.
Methodology:
-
Setup: Seed host cells in multiple wells of a 24-well plate.
-
Synchronized Infection: Infect all wells simultaneously with a high MOI (e.g., 1-5) for 1 hour at 4°C to allow viral attachment but prevent entry. This synchronizes the infection. After 1 hour, wash the cells and add warm medium to initiate entry. This is time zero (T=0).
-
Staggered Compound Addition: Add 7-(Benzyloxy)quinolin-4-ol (at a concentration of ~5-10x its EC₅₀) to different wells at various time points post-infection (p.i.), for example:
-
Pre-infection: Add compound 2 hours before infection.
-
During infection (Entry): Add compound from T=-1h to T=0h only.
-
Post-infection: Add compound at T=0h, 2h, 4h, 6h, and 8h p.i.
-
-
Harvest and Titration: At a late time point (e.g., 12 or 24 hours p.i.), harvest the supernatant (containing progeny virus) from all wells. Determine the viral titer in each sample using a standard method like a Plaque Assay or a TCID₅₀ assay.[21]
-
Data Interpretation:
-
Inhibition when added early (pre- and during infection): Suggests the compound may block viral attachment or entry.
-
Loss of inhibition when added at later time points: Indicates the compound targets an early replication step (e.g., uncoating, genome replication). The time point at which the compound loses its effect corresponds to the completion of the targeted step.
-
Inhibition persists even when added late: Suggests the compound targets a late-stage event like viral assembly or egress.
-
Follow-Up Studies: Based on the Time-of-Addition results, more specific biochemical or cell-based assays can be employed. For example, if an early event is implicated, one could perform a viral entry assay using pseudotyped viruses.[20] If a replication step is targeted, a direct enzymatic assay using purified viral polymerase could confirm if the compound is a direct inhibitor.[8][9]
Conclusion
7-(Benzyloxy)quinolin-4-ol, by virtue of its quinolin-4-one core, stands as a compelling candidate for antiviral research. While its specific activities are yet to be defined, the structural precedent set by numerous other bioactive quinolines provides a strong rationale for its investigation.[3][4][7] The protocols detailed in this application note provide a clear, logical, and robust roadmap for any researcher aiming to explore its potential. By systematically determining the compound's therapeutic window (CC₅₀ vs. EC₅₀) and subsequently probing its mechanism of action, the scientific community can efficiently ascertain the value of 7-(Benzyloxy)quinolin-4-ol as a potential lead scaffold in the ongoing search for novel antiviral agents.
References
-
Tebas, P., et al. (2014). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. Available at: [Link]
-
Cianci, C., et al. (2001). Antiviral Properties of Quinolone-Based Drugs. PubMed. Available at: [Link]
-
Zhang, J., et al. (2010). Assay development and high-throughput antiviral drug screening against Bluetongue virus. PMC - PubMed Central. Available at: [Link]
-
Kaur, M., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. Available at: [Link]
-
Reaction Biology. (n.d.). SARS-CoV-2 Drug Discovery Services. Reaction Biology. Available at: [Link]
-
Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Charles River Laboratories. Available at: [Link]
-
Reyes-Sandoval, E., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. NIH. Available at: [Link]
-
Goncharuk, S. A., et al. (2021). Antiviral Agents – Benzazine Derivatives. PMC - PubMed Central. Available at: [Link]
-
Nowak, M., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Ielo, L., et al. (2017). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]
-
de Souza, M. V. N. (2020). 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. PubMed. Available at: [Link]
-
Frasson, I., et al. (2022). Quindoline-derivatives display potent G-quadruplex-mediated antiviral activity against herpes simplex virus 1. PubMed. Available at: [Link]
-
Kaur, M., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. Science of The Total Environment. Available at: [Link]
-
da Silva, A. C. M., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]
-
Angene Chemical. (2024). Safety Data Sheet - 7-(Benzyloxy)-6-methoxyquinolin-4-ol. Angene Chemical. Available at: [Link]
-
Park, S., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. Available at: [Link]
-
Liu, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. MDPI. Available at: [Link]
Sources
- 1. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 1629758-07-1|7-(Benzyloxy)quinolin-4(1H)-one|BLD Pharm [bldpharm.com]
- 12. fishersci.com [fishersci.com]
- 13. 7-(Benzyloxy)quinolin-4-ol [chemdict.com]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 7-(Benzyloxy)quinolin-4-ol
Welcome to the technical support center for the synthesis of 7-(benzyloxy)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting low yields and other experimental hurdles.
The synthesis of 7-(benzyloxy)quinolin-4-ol, a valuable intermediate in medicinal chemistry, is most commonly achieved via the Gould-Jacobs reaction.[1][2] This classic method, while robust, involves a high-temperature thermal cyclization that can be prone to low yields and side reactions.[3][4] This guide will dissect the critical steps of this synthesis, offering detailed troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Condensation Reaction - Formation of Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate
The first step of the Gould-Jacobs synthesis involves the condensation of 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate (DEEM). While generally straightforward, issues can arise that impact the overall yield and purity of the subsequent steps.
Question 1: I am observing a low yield of the anilinomethylenemalonate intermediate. What are the likely causes and how can I improve it?
Answer:
A low yield in the initial condensation step is often attributable to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. While this step is typically efficient, reaction times can vary based on the specific substituents on the aniline.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure one of the starting materials is fully consumed before proceeding with workup. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Purity of Starting Materials: Impurities in the 3-(benzyloxy)aniline or DEEM can interfere with the reaction.
-
Troubleshooting: Ensure the purity of your starting materials. 3-(Benzyloxy)aniline can be purified by recrystallization or column chromatography. DEEM should be freshly distilled if its purity is in doubt.
-
-
Suboptimal Reaction Conditions: While often performed neat or in ethanol, the choice of solvent and temperature can be critical.
-
Troubleshooting:
-
Solvent: If performing the reaction in a solvent, ensure it is anhydrous. Ethanol is a common choice.
-
Temperature: The reaction is typically heated. A temperature range of 80-120 °C is generally effective.
-
Microwave Irradiation: Consider using microwave synthesis for this step. It can significantly reduce reaction times and often improves yields.[4]
-
-
Section 2: The Thermal Cyclization - Formation of 7-(Benzyloxy)quinolin-4-ol
This high-temperature intramolecular cyclization is the most critical and often the lowest-yielding step in the synthesis.
Question 2: My thermal cyclization step is resulting in a very low yield of 7-(benzyloxy)quinolin-4-ol. What are the primary reasons for this?
Answer:
The high temperatures required for this electrocyclization (typically >250 °C) are the main source of complications.[3]
-
Thermal Decomposition: The starting material or the product can decompose at these extreme temperatures, leading to the formation of tar and other byproducts.[5] The benzyloxy group, while generally stable, can be susceptible to cleavage at very high temperatures.
-
Troubleshooting:
-
Precise Temperature Control: Ensure accurate and uniform heating. A sand bath or a high-temperature heating mantle is recommended over an oil bath for these temperatures.
-
Minimize Reaction Time: Do not heat the reaction for longer than necessary. A time-course study can help determine the optimal heating duration to maximize product formation while minimizing degradation.
-
-
-
Inefficient Heat Transfer: Inconsistent heating can lead to localized overheating and decomposition.
-
Troubleshooting:
-
High-Boiling Solvents: The use of a high-boiling inert solvent such as Dowtherm A or diphenyl ether is crucial for maintaining a consistent high temperature and ensuring efficient heat transfer.[3][6]
-
Stirring: Vigorous stirring is essential to ensure even heat distribution throughout the reaction mixture.
-
-
-
Suboptimal Reaction Medium: The choice of reaction medium is critical for success.
-
Troubleshooting:
-
Eaton's Reagent: Consider using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). It can promote cyclization at significantly lower temperatures (around 100 °C), thereby reducing thermal decomposition and improving yields.
-
-
Question 3: I am observing the formation of a significant amount of dark, tarry material during the cyclization. How can I prevent this?
Answer:
Tar formation is a clear indication of thermal decomposition.
-
Lower the Reaction Temperature: This is the most effective way to minimize tar formation. As mentioned above, employing Eaton's reagent can allow for a dramatic reduction in the required temperature.
-
Optimize Heating Time: Overheating for extended periods will invariably lead to increased decomposition. Determine the minimum time required for cyclization at your chosen temperature.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions that may contribute to tar formation.
Section 3: Product Purification
Isolating the pure 7-(benzyloxy)quinolin-4-ol from the crude reaction mixture can be challenging due to the presence of byproducts and residual high-boiling solvents.
Question 4: How can I effectively purify the crude 7-(benzyloxy)quinolin-4-ol?
Answer:
A multi-step purification strategy is often necessary.
-
Removal of High-Boiling Solvent:
-
Trituration: After cooling the reaction mixture, triturate the solidified mass with a non-polar solvent like hexanes or petroleum ether to dissolve the high-boiling solvent. The product should precipitate out.
-
Vacuum Distillation: For larger scale reactions, removal of the high-boiling solvent under high vacuum may be feasible, although care must be taken to avoid decomposition of the product.
-
-
Recrystallization: This is a crucial step for obtaining pure product.
-
Solvent Selection: The choice of solvent is critical. Common solvents for recrystallizing quinoline derivatives include ethanol, methanol, acetone, or mixtures such as ethanol/water or methanol/acetone.[7] Perform small-scale solvent screening to identify the optimal solvent or solvent system that dissolves the compound when hot and allows for good crystal formation upon cooling.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be necessary.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for developing an appropriate eluent system. Monitor the separation by TLC.
-
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 7-(Benzyloxy)quinolin-4-ol (Traditional Method)
Step 1: Condensation
-
In a round-bottom flask, combine 3-(benzyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 110-120 °C for 2 hours.
-
Monitor the reaction by TLC until the aniline is consumed.
-
Allow the mixture to cool to room temperature. The intermediate, diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate, should solidify upon cooling. This crude product can often be used directly in the next step.
Step 2: Thermal Cyclization
-
Place the crude intermediate from Step 1 into a flask containing a high-boiling solvent such as Dowtherm A (approximately 10 mL per gram of intermediate).
-
Heat the mixture with vigorous stirring to 250-260 °C and maintain this temperature for 15-30 minutes.
-
Cool the reaction mixture to below 100 °C and add hexanes to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with hexanes.
Step 3: Hydrolysis and Decarboxylation (if the 3-carboxyethyl intermediate is isolated) Note: The high-temperature cyclization often leads directly to the 4-hydroxyquinoline. If the ester is present, the following steps are necessary.
-
Suspend the crude product in a 10% aqueous sodium hydroxide solution and heat to reflux until a clear solution is obtained.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.
-
Collect the solid by filtration, wash with water, and dry.
-
Heat the carboxylic acid intermediate above its melting point until the evolution of CO2 ceases to yield the crude 7-(benzyloxy)quinolin-4-ol.
Protocol 2: Purification by Recrystallization
-
Transfer the crude 7-(benzyloxy)quinolin-4-ol to an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration.
-
Allow the filtrate to cool slowly to room temperature.
-
Place the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Parameter | Traditional Gould-Jacobs | Microwave-Assisted | Eaton's Reagent |
| Cyclization Temperature | > 250 °C | 250-300 °C[4] | ~100 °C |
| Reaction Time | 15-60 min | 5-20 min[4] | 1-2 hours |
| Typical Yields | Low to moderate | Moderate to good[4] | Good to excellent |
| Key Challenges | Thermal decomposition, tar formation | Precise temperature control required | Reagent handling |
Visualizations
Troubleshooting Workflow for Low Yield in Cyclization
Caption: A decision tree for troubleshooting low yields in the cyclization step.
Gould-Jacobs Reaction Pathway
Caption: The synthetic pathway of the Gould-Jacobs reaction for 7-(benzyloxy)quinolin-4-ol.
References
-
Gach, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(19), 5894. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- Kappe, C. O. (2000). High-speed combinatorial synthesis of 4-hydroxy-2-quinolones by the Gould-Jacobs reaction using microwave irradiation. Tetrahedron Letters, 41(21), 4079-4082.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
- Valderrama, J. A., et al. (2016). A direct synthetic route to fused tricyclic quinolones from 2,3-diaminoquinolin-4(1H)one. Arkivoc, 2016(4), 169-181.
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 487. [Link]
-
Silybum. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Qualitas. [Link]
-
PubChem. (n.d.). 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. [Link]
- Google Patents. (n.d.).
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pikka.uochb.cas.cz [pikka.uochb.cas.cz]
- 4. ablelab.eu [ablelab.eu]
- 5. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. Quinoline scaffolds are fundamental building blocks in medicinal chemistry and materials science, but their synthesis can present significant challenges, from violent reaction profiles to low yields and complex purification hurdles.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: General FAQs and Optimization Strategies
This section addresses common questions applicable across various quinoline synthesis methodologies.
Q1: How can I effectively monitor the progress of my quinoline synthesis reaction?
A1: The most straightforward and widely used method for real-time reaction monitoring is Thin-Layer Chromatography (TLC) .[3] By co-spotting your reaction mixture with your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the quinoline product over time. This allows you to determine the optimal reaction time, preventing the formation of degradation byproducts from unnecessarily long heating.[3][4]
Q2: My purified quinoline derivative is yellow or brown, but I expected a colorless compound. Is it impure?
A2: Not necessarily. While pure quinoline is a colorless liquid, many of its derivatives are highly susceptible to air and light-induced oxidation, which can cause them to turn yellow and eventually brown.[5][6] This discoloration is often due to trace oxidized impurities and may not significantly impact the overall purity. For applications requiring exceptional purity, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark. If color is a critical parameter, further purification via techniques like activated carbon treatment or chromatography may be necessary.[6]
Q3: Are there greener, more environmentally friendly alternatives to traditional quinoline synthesis methods?
A3: Absolutely. The field has seen significant advancements in green chemistry approaches to mitigate the harsh conditions (e.g., high temperatures, strong acids) of classical methods.[7][8][9] Key green strategies include:
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating, often slashing reaction times from hours to minutes and improving yields.[4][7]
-
Aqueous Media: Performing reactions in water, where possible, eliminates the need for volatile and often toxic organic solvents. The catalyst-free Friedländer synthesis in water is a prime example.[3][10]
-
Solvent-Free Conditions: Heating a neat mixture of reactants can reduce waste and simplify workup procedures.[5][7]
-
Advanced Catalysis: The use of reusable heterogeneous catalysts, such as zeolites or polymer-supported acids, and highly efficient nanocatalysts allows for milder reaction conditions and easier catalyst recovery.[11][12]
Q4: How do substituents on the aniline starting material influence the reaction outcome?
A4: The electronic nature of substituents on the aniline ring has a profound effect on its nucleophilicity and, consequently, the reaction's success.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl (-CH₃) groups increase the electron density of the aromatic ring, making the aniline more nucleophilic. This generally leads to faster reaction rates and higher yields.[13]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -Br) decrease the aniline's nucleophilicity.[14] This deactivation can lead to sluggish reactions and significantly lower yields, sometimes requiring harsher conditions or more active catalysts to proceed effectively.[13]
General Troubleshooting Workflow
The following diagram outlines a logical process for addressing common issues in quinoline synthesis.
Caption: A logical workflow for optimizing a quinoline synthesis reaction.
Part 2: Troubleshooting Guides for Specific Syntheses
A. Doebner-von Miller Synthesis
This method is versatile but notorious for producing tarry byproducts.
Q: My Doebner-von Miller reaction has a very low yield and has turned into a thick, dark tar. What is happening and how can I prevent it?
A: This is the most common failure mode for this reaction. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[15][16] The strongly acidic conditions required for the cyclization are also perfect for promoting this unwanted side reaction.
Solutions:
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By using a solvent like toluene along with the aqueous acid, you can sequester the α,β-unsaturated carbonyl compound in the organic phase.[15] This separation drastically reduces its concentration in the acidic aqueous phase, minimizing self-polymerization.[3]
-
Optimize the Acid Catalyst: While a strong acid is necessary, excessively harsh conditions accelerate tar formation. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄). Milder Lewis acids can sometimes provide a better balance between the desired reaction rate and byproduct formation.[15][16]
-
Control Temperature: Although the reaction requires heat, excessive temperatures will promote polymerization. Maintain the lowest effective temperature required for the reaction to proceed and ensure uniform heating.[15]
-
Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the reaction rate and minimize polymerization.[16]
Q: My final product is contaminated with dihydro- or tetrahydroquinolines. How can I ensure complete aromatization?
A: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[15] If this step is incomplete, you will isolate these reduced byproducts.
Solutions:
-
Ensure Sufficient Oxidant: The reaction relies on an oxidant, which is often an intermediate formed in situ (e.g., a Schiff base). In some protocols, an explicit oxidizing agent is added. Ensure you are using a sufficient, often stoichiometric excess, of the oxidizing agent to drive the reaction to completion.[15]
-
Optimize Reaction Time and Temperature: Incomplete oxidation can result from insufficient reaction time or temperature. Use TLC to monitor the disappearance of the dihydroquinoline intermediate before stopping the reaction.
B. Friedländer Synthesis
A powerful method that can suffer from regioselectivity and side-reaction issues.
Q: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the outcome?
A: This is a classic challenge. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[17] With an unsymmetrical ketone (e.g., 2-butanone), condensation can occur on either side of the carbonyl, leading to two different quinoline products.
Solutions:
-
Catalyst Selection: The choice of acid or base catalyst can influence regioselectivity. Some Lewis acids may favor one pathway over another. Systematic screening of catalysts is recommended.
-
Directed Synthesis: To enforce regioselectivity, you can use a pre-formed enamine or enolate of the ketone. Alternatively, introducing a directing group, such as a phosphoryl group on one α-carbon of the ketone, can provide excellent control.[3]
-
Ionic Liquids: Some studies have shown that using an ionic liquid as the reaction medium can enhance regioselectivity.[3]
Friedländer Regioselectivity Challenge
Caption: Condensation pathways leading to regioisomers in the Friedländer synthesis.
Q: My reaction is plagued by low yields due to aldol self-condensation of the ketone starting material. How can this be avoided?
A: Aldol condensation, especially under the strong basic or acidic conditions of the classical Friedländer reaction, is a major competing side reaction.[18][19]
Solutions:
-
Switch to Milder Catalysts: This is the most effective approach. Harsh catalysts like NaOH or H₂SO₄ promote aldol reactions. Switching to milder catalysts such as p-toluenesulfonic acid (p-TsOH), iodine, or various Lewis acids (e.g., Zr(OTf)₄) can dramatically suppress this side reaction and improve yields.[17][20][21]
-
Lower Reaction Temperature: High temperatures accelerate all reactions, including the unwanted aldol condensation. The use of a more efficient catalyst often allows the reaction to proceed at a lower temperature, further minimizing side products.[19]
Experimental Protocol: Greener Iodine-Catalyzed Friedländer Synthesis
This protocol utilizes a milder catalyst and avoids harsh solvents.[21]
-
Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol).
-
Catalyst Addition: Add molecular iodine (I₂) (0.1 mmol, 10 mol%).
-
Reaction: Heat the neat (solvent-free) reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction's progress using TLC.
-
Workup: Upon completion, cool the mixture to room temperature. Dissolve the solid in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
C. Combes Synthesis
This acid-catalyzed condensation of an aniline with a β-diketone is a reliable method for 2,4-disubstituted quinolines, but regioselectivity can be an issue.[22][23]
Q: How can I control which regioisomer is formed when using an unsymmetrical β-diketone in the Combes synthesis?
A: Regioselectivity in the Combes synthesis is a delicate balance of steric and electronic effects.[18][24] The reaction proceeds via an enamine intermediate, and the final acid-catalyzed cyclization is the regiochemistry-determining step.
Controlling Factors:
-
Steric Effects: Increasing the steric bulk of one of the R groups on the β-diketone will generally direct the cyclization to the less hindered ortho-position of the aniline.[18][24]
-
Electronic Effects: The electronic nature of substituents on the aniline also plays a key role. Electron-donating groups on the aniline can influence the nucleophilicity of the ortho-carbons, affecting the site of ring closure.[25]
Summary of Substituent Effects on Regioselectivity [24]
| Aniline Substituent | β-Diketone Substituent (R group) | Major Product | Causality |
| Methoxy (EDG) | Bulky R group (e.g., -CF₃) | 2-Substituted quinoline | Steric hindrance from the bulky R group dominates, forcing cyclization away from it. |
| Chloro/Fluoro (EWG) | Bulky R group (e.g., -CF₃) | 4-Substituted quinoline | Electronic effects appear to override sterics, favoring attack at the position that leads to the 4-substituted product. |
D. Skraup Synthesis
The classic Skraup synthesis is effective but notoriously exothermic and potentially dangerous if not properly controlled.
Q: My Skraup reaction is extremely vigorous and difficult to control. How can I make it safer and less violent?
A: The violent exotherm is a well-documented hazard of the Skraup synthesis.[13] It arises from the dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by a rapid condensation with the aniline.
Solutions for Moderation:
-
Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a classic and effective technique to tame the reaction's vigor.[3][22] Boric acid has also been used for this purpose.[3]
-
Procedural Control: Do not pre-mix all reagents. A common procedure involves first heating the mixture of aniline, oxidizing agent (e.g., nitrobenzene), and ferrous sulfate. Then, the sulfuric acid is added cautiously, followed by the slow, portion-wise addition of glycerol.[13]
-
Temperature Management: The reaction requires initial heating to begin, but once the exotherm starts, the external heat source should be removed immediately. The reaction will sustain itself. If it becomes too vigorous, have an ice bath ready for cooling. Once the initial exotherm subsides, heating can be reapplied to ensure the reaction goes to completion.[13][26]
-
Efficient Stirring: A powerful mechanical stirrer is crucial to ensure efficient mixing and prevent localized overheating in the viscous reaction mixture.[13]
Part 3: Purification Strategies
Q: What are the most effective methods for purifying crude products from these classical syntheses, which are often contaminated with tar?
A: Purification can be as challenging as the synthesis itself. The choice of method depends on the properties of your target quinoline and the nature of the impurities.
Purification Decision Workflow
Caption: Decision workflow for selecting an appropriate quinoline purification technique.
Recommended Techniques:
-
Steam Distillation: For volatile products like quinoline itself, steam distillation is highly effective for separating the product from non-volatile tar and salts after a Skraup or Doebner-von Miller synthesis.[3][27]
-
Vacuum Distillation: If your quinoline derivative is a liquid and thermally stable, vacuum distillation is an excellent method for removing polymeric tars and other non-volatile impurities.[6][27]
-
Crystallization via Salt Formation: Since quinolines are basic, they can be converted to crystalline salts (e.g., phosphates, hydrochlorides).[27][28] These salts can often be easily recrystallized to a high degree of purity, after which the free base can be regenerated by neutralization.[27]
-
Column Chromatography: While it can be challenging with very crude mixtures, chromatography on silica gel or alumina is the go-to method for separating closely related isomers or achieving the highest levels of purity, especially on a smaller scale.[27]
References
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Research on Chemical Intermediates. [Link]
-
Recent advances in the synthesis of quinolines: a review. (2015). RSC Advances. [Link]
-
Recent Progress in the Synthesis of Quinolines. (2019). Current Organic Synthesis. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2018). Journal of Chemical and Pharmaceutical Research. [Link]
-
Purification of Quinoline. (n.d.). LookChem. [Link]
-
Review on Quinoline: Recent Advances in Synthesis and Applications. (2022). International Journal of All Research Education and Scientific Methods. [Link]
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (2012). Organic Chemistry Portal. [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (2014). Arabian Journal of Chemistry. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. (2024). ACS Omega. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules. [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Current Organic Chemistry. [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). PubMed. [Link]
-
UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (1998). The Journal of Organic Chemistry. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharma Guideline. [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2002). ResearchGate. [Link]
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023). MDPI. [Link]
-
Purification of Quinoline-3,4-diones. (2023). Reddit. [Link]
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2024). MDPI. [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. [Link]
-
Combes synthesis of quinolines. (n.d.). Química Orgánica.org. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Combes quinoline synthesis. (n.d.). ResearchGate. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1996). The Journal of Organic Chemistry. [Link]
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Combes synthesis of quinolines [quimicaorganica.org]
- 24. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
7-(Benzyloxy)quinolin-4-ol stability issues in cell culture media
A Guide to Understanding and Mitigating Stability Issues in Cell Culture Media
Welcome to the technical support center for 7-(Benzyloxy)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for stability issues encountered when working with this compound in cell culture applications. As a molecule possessing both a quinoline core and a benzyl ether linkage, its stability can be influenced by a variety of factors inherent to in vitro experimental systems. This resource synthesizes established principles of organic chemistry and cell biology to empower you to conduct robust and reproducible experiments.
Understanding the Molecule: A Structural Perspective on Stability
7-(Benzyloxy)quinolin-4-ol is a heterocyclic compound featuring a quinolin-4-ol core structure with a benzyloxy group at the 7-position. The stability of this molecule in aqueous and cell culture environments is primarily dictated by the chemical properties of these two key features: the quinoline ring system and the benzyl ether linkage.
The quinoline moiety is known to be susceptible to photodegradation and oxidation, while the benzyl ether bond can be liable to cleavage under certain conditions. Furthermore, the overall molecule's solubility and potential for metabolic transformation by cellular enzymes are critical considerations for any cell-based assay.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues observed during experiments with 7-(Benzyloxy)quinolin-4-ol and provides a logical framework for identifying the root cause and implementing effective solutions.
Issue 1: Inconsistent or Diminished Biological Activity
Observation: You notice a progressive loss of the compound's expected biological effect in your assays over time, or significant variability between experiments.
Potential Causes & Solutions:
-
Chemical Degradation in Media: The compound may be degrading in the cell culture medium due to factors like pH, light exposure, or oxidative stress.
-
Actionable Insight: It is crucial to assess the stability of your compound under your specific experimental conditions. A time-course experiment where the compound is incubated in the cell culture medium for the duration of your assay, followed by analysis (e.g., by HPLC or LC-MS), can quantify its stability.
-
-
Metabolic Conversion: Cells can metabolize the compound into less active or inactive forms. The quinoline core can be hydroxylated by cytochrome P450 enzymes, and the benzyl ether linkage could potentially be cleaved.
-
Actionable Insight: If you suspect metabolism, consider using a cell line with lower metabolic activity or co-incubating with broad-spectrum enzyme inhibitors (use with caution as this can have other effects). Analyzing cell lysates and culture supernatant by LC-MS/MS can help identify potential metabolites.
-
Issue 2: Visible Changes in the Culture Medium
Observation: You observe a change in the color of your culture medium (e.g., yellowing or browning) after adding 7-(Benzyloxy)quinolin-4-ol.
Potential Causes & Solutions:
-
Photodegradation: Quinoline compounds are often photosensitive and can degrade upon exposure to light, leading to the formation of colored byproducts.[1]
-
Actionable Insight: Protect your stock solutions and experimental plates from light by using amber vials and minimizing exposure to ambient light.[1] Consider conducting experiments under subdued lighting conditions.
-
-
Oxidative Degradation: The quinoline ring can be susceptible to oxidation, which can be exacerbated by components in the culture medium and the presence of reactive oxygen species (ROS) generated by cells.
-
Actionable Insight: Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Consider supplementing the culture medium with antioxidants like ascorbic acid or N-acetylcysteine, but be aware that these can also have biological effects.[1]
-
Issue 3: Precipitation of the Compound in the Medium
Observation: A precipitate forms in the cell culture medium upon addition of the 7-(Benzyloxy)quinolin-4-ol stock solution.
Potential Causes & Solutions:
-
Poor Aqueous Solubility: The compound may have limited solubility in the aqueous environment of the cell culture medium, especially when diluted from a high-concentration organic solvent stock (e.g., DMSO).
-
pH-Dependent Solubility: The solubility of quinoline derivatives can be pH-dependent.
-
Actionable Insight: While altering the pH of cell culture medium is generally not advisable, being aware of the compound's pKa can help in understanding its solubility characteristics.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 7-(Benzyloxy)quinolin-4-ol in cell culture?
A1: Based on its structure, two primary degradation pathways are of concern:
-
Quinoline Ring Degradation: This can occur via photodegradation or oxidation. Exposure to light can lead to the formation of various oxidized quinoline species.[1]
-
Benzyl Ether Cleavage: The C-O bond of the benzyl ether can be cleaved through hydrolysis (though generally slow at physiological pH) or enzymatic action, which would yield 7-hydroxyquinolin-4-ol and benzyl alcohol.
Q2: How should I prepare and store stock solutions of 7-(Benzyloxy)quinolin-4-ol?
A2: For optimal stability, prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C, protected from light. When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before use.
Q3: What analytical methods are recommended for assessing the stability of 7-(Benzyloxy)quinolin-4-ol?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection or, more definitively, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice.[3][4] These techniques can separate the parent compound from its degradation products and metabolites, allowing for accurate quantification of its stability over time.
Q4: Can I add antioxidants to my cell culture medium to improve the stability of 7-(Benzyloxy)quinolin-4-ol?
A4: Yes, adding antioxidants can be a strategy to mitigate oxidative degradation.[1] However, it is essential to include a vehicle control with the antioxidant alone to ensure that it does not interfere with the biological assay or have off-target effects on the cells.
Experimental Protocols
Protocol 1: Assessment of Chemical Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of 7-(Benzyloxy)quinolin-4-ol in your specific cell culture medium in the absence of cells.
Materials:
-
7-(Benzyloxy)quinolin-4-ol
-
Anhydrous DMSO
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile microcentrifuge tubes or 96-well plate
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of 7-(Benzyloxy)quinolin-4-ol in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution into your complete cell culture medium to your final experimental concentration. Prepare enough for all time points.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes or a 96-well plate.
-
Time Points: Incubate the samples in your cell culture incubator (37°C, 5% CO2) for the duration of your typical experiment (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Collection: At each time point, remove an aliquot and store it at -80°C until analysis. The T=0 sample represents 100% of the initial compound concentration.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining percentage of 7-(Benzyloxy)quinolin-4-ol at each time point.
Protocol 2: Stability-Indicating LC-MS/MS Method Development
This protocol provides a starting point for developing an LC-MS/MS method to separate and detect 7-(Benzyloxy)quinolin-4-ol and its potential degradation products.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
LC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ for 7-(Benzyloxy)quinolin-4-ol (m/z 252.28)
-
Product Ions (Q3): Determine the major fragment ions by infusing a standard solution of the compound.
-
Collision Energy: Optimize for each MRM transition.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of 7-(Benzyloxy)quinolin-4-ol and a general workflow for stability assessment.
Caption: Potential degradation pathways of 7-(Benzyloxy)quinolin-4-ol.
Caption: Experimental workflow for assessing compound stability.
References
-
Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. National University of Science and Technology. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. Available at: [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. PubChem. Available at: [Link]
-
An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study. PubMed. Available at: [Link]
-
JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Nonpolar C18. protocols.io. Available at: [Link]
-
Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. ResearchGate. Available at: [Link]
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. MDPI. Available at: [Link]
-
LC-MS-based metabolomics.. SciSpace. Available at: [Link]
-
LC/MS Applications for Drug Residues in Foods. Agilent. Available at: [Link]
-
Rates of hydrolysis of IV-acetylazoles: semiempirical calculations compared to experimental values. Repository of UKIM. Available at: [Link]
-
7-Benzyloxyquinoline. PubChem. Available at: [Link]
-
Cellular uptake of quercetin and luteolin and their effects on monoamine oxidase-A in human neuroblastoma SH-SY5Y cells. PubMed. Available at: [Link]
-
O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil. National Center for Biotechnology Information. Available at: [Link]
-
Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study. ResearchGate. Available at: [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Unexpected Results in 7-(Benzyloxy)quinolin-4-ol Biological Assays
Welcome to the technical support center for researchers working with 7-(Benzyloxy)quinolin-4-ol and related quinoline derivatives. This guide is designed to provide expert insights and actionable troubleshooting strategies for the unexpected results that can arise during biological assays. As scientists and drug development professionals, we understand that robust and reproducible data is paramount. This resource is structured to help you diagnose and resolve common experimental challenges, ensuring the integrity of your research.
Introduction: The Promise and Pitfalls of a Privileged Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] 7-(Benzyloxy)quinolin-4-ol, with its unique substitution pattern, is an intriguing compound for screening campaigns. However, like many heterocyclic compounds, its physicochemical properties can lead to assay artifacts that may be mistaken for genuine biological activity. This guide will equip you to differentiate true hits from false positives.
Troubleshooting Guides & FAQs
Issue 1: Inconsistent IC50 Values and/or Compound Precipitation
Q1: My IC50 values for 7-(Benzyloxy)quinolin-4-ol are not reproducible across experiments, and sometimes I notice a precipitate in my assay plate. What's going on?
A: This is a classic sign of poor aqueous solubility, a common challenge with hydrophobic quinoline derivatives.[4] When a compound's concentration in an aqueous buffer exceeds its solubility limit, it can precipitate. This leads to an actual concentration that is lower and more variable than the intended nominal concentration, resulting in poor reproducibility and an underestimation of potency.[4]
Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect your assay plates (and stock solutions) for any signs of precipitation (e.g., cloudiness, visible particles).
-
Solubility Assessment: Determine the aqueous solubility of your 7-(Benzyloxy)quinolin-4-ol batch under your specific assay conditions (buffer, pH, temperature).
-
Optimize Solvent Concentration: Most researchers use DMSO to dissolve compounds. Ensure your final DMSO concentration is consistent across all wells and is non-toxic to your biological system (typically <0.5%). However, even with DMSO, the compound can crash out upon dilution into the aqueous assay buffer.[4]
-
Employ Solubility-Enhancing Excipients:
-
Co-solvents: Consider the use of co-solvents, but be mindful of their potential effects on your assay.
-
Detergents: Low concentrations of non-ionic detergents like Tween-80 or Triton X-100 (e.g., 0.01-0.1%) can help maintain compound solubility and prevent aggregation.[5]
-
Cyclodextrins: These can encapsulate hydrophobic compounds, improving their solubility.
-
Issue 2: High Background Signal in Fluorescence-Based Assays
Q2: I'm observing a high background signal in my fluorescence-based assay (e.g., FP, FRET) after adding 7-(Benzyloxy)quinolin-4-ol. How can I address this?
A: A high background signal is often due to the intrinsic autofluorescence of the compound itself.[6] The extended π-electron system in the quinoline ring absorbs light and emits it as fluorescence, which can interfere with assays that rely on fluorescence detection.[6][7]
Troubleshooting Workflow for Autofluorescence:
Caption: Workflow to diagnose and resolve high background fluorescence.
Detailed Protocol for Assessing Compound Autofluorescence:
| Step | Action | Rationale |
| 1. Preparation | Prepare serial dilutions of 7-(Benzyloxy)quinolin-4-ol in your assay buffer in a black, clear-bottom microplate. Include "buffer-only" wells as a blank control. | To measure the fluorescence of the compound in isolation. |
| 2. Measurement | Place the plate in a fluorescence microplate reader. Set the excitation wavelength to that of your primary assay's fluorophore. Scan a range of emission wavelengths that includes the emission peak of your fluorophore. | To determine if the compound emits light at the same wavelength as your assay's detection signal.[6] |
| 3. Analysis | Subtract the fluorescence of the blank wells from the compound-containing wells. | To correct for background fluorescence from the buffer and plate. |
| 4. Interpretation | A concentration-dependent increase in fluorescence confirms that 7-(Benzyloxy)quinolin-4-ol is autofluorescent under your assay conditions. | This provides direct evidence of assay interference. |
Mitigation Strategies:
-
Background Subtraction: For each experimental well, subtract the fluorescence intensity of a corresponding "compound-only" control.[6]
-
Use Red-Shifted Fluorophores: Quinoline autofluorescence is often strongest in the blue-green spectral region. If possible, switch to a fluorophore that excites and emits at longer wavelengths (>600 nm) to minimize spectral overlap.[6]
-
Spectral Unmixing: If your imaging system has this capability, you can computationally separate the emission spectrum of your compound from that of your assay's fluorophore.[6]
Issue 3: Activity in Multiple, Unrelated Assays (Pan-Assay Interference)
Q3: My 7-(Benzyloxy)quinolin-4-ol compound is showing activity in several of my screening assays against unrelated targets. Is this a "wonder drug" or something else?
A: While exciting, this pattern is a strong indicator of a Pan-Assay Interference Compound (PAINS).[8][9] PAINS are compounds that appear as "hits" in many different assays due to non-specific interactions or assay artifacts, rather than specific binding to a biological target.[8] Quinolines are a known class of compounds that can exhibit PAINS behavior.[6]
Potential Mechanisms of Pan-Assay Interference for Quinoline Derivatives:
| Mechanism | Description | How it Causes False Positives |
| Compound Aggregation | At higher concentrations, hydrophobic molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[7][10] | Aggregates can trap the target protein, leading to a loss of activity that is not due to specific binding. |
| Redox Cycling | Some quinone-like structures can undergo redox cycling, producing reactive oxygen species (ROS) like hydrogen peroxide (H2O2) that can damage proteins.[11][12] | ROS can oxidize and inactivate the target protein, leading to apparent inhibition. |
| Chemical Reactivity | The compound or a reactive impurity/degradant may covalently modify nucleophilic residues (e.g., cysteine) on the target protein.[7][11] | Irreversible modification of the protein leads to a loss of function. |
| Luciferase Inhibition | Quinolines are a known structural class that can directly inhibit firefly luciferase, a common reporter enzyme.[7][13] | In reporter gene assays, this leads to a decrease in the luminescent signal, which can be misinterpreted as inhibition of the upstream pathway. |
Workflow for Differentiating True Hits from PAINS Artifacts:
Caption: A logical workflow to validate initial screening hits.
Experimental Protocols for Hit Validation:
1. Counter-Screen for Luciferase Inhibition:
-
Objective: To determine if 7-(Benzyloxy)quinolin-4-ol directly inhibits firefly luciferase.
-
Procedure:
-
In an appropriate assay buffer, combine purified firefly luciferase enzyme with varying concentrations of 7-(Benzyloxy)quinolin-4-ol.
-
Initiate the reaction by adding ATP and D-luciferin.
-
Measure the luminescence signal using a plate reader.
-
-
Interpretation: A concentration-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme, suggesting that results from luciferase-based reporter assays may be artifactual.[7][13]
2. Orthogonal Assay for Kinase Inhibition:
-
Scenario: Your primary screen was a fluorescence-based kinase assay (e.g., TR-FRET) and 7-(Benzyloxy)quinolin-4-ol was identified as a hit.
-
Objective: To confirm kinase inhibition using a non-fluorescence-based method.
-
Recommended Orthogonal Assay: ADP-Glo™ Kinase Assay (Promega). This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[6][14]
-
Procedure:
-
Set up the kinase reaction with the kinase, substrate, ATP, and varying concentrations of 7-(Benzyloxy)quinolin-4-ol.
-
After the kinase reaction, add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Measure luminescence.
-
-
Interpretation: A concentration-dependent decrease in the luminescent signal confirms that 7-(Benzyloxy)quinolin-4-ol inhibits the kinase, as less ADP is produced. This validates the initial hit from the TR-FRET screen.[6][14]
Issue 4: Unexpected Cellular Phenotypes
Q4: I'm observing general cytotoxicity or other unexpected cellular phenotypes at concentrations where I expect specific target engagement. What could be the cause?
A: This could be due to several factors, including off-target effects, compound instability, or non-specific mechanisms of cell death. Quinoline derivatives have been shown to modulate various signaling pathways that are critical for cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1]
Potential Signaling Pathways Modulated by Quinoline Derivatives:
Caption: Potential signaling pathways inhibited by quinoline derivatives.
Troubleshooting Steps:
-
Assess Compound Purity: Ensure the purity of your compound batch using techniques like HPLC and NMR. Impurities from the synthesis could be responsible for the observed cytotoxicity.
-
Evaluate Compound Stability: Assess the stability of 7-(Benzyloxy)quinolin-4-ol in your cell culture medium over the time course of your experiment. Degradation products could have different biological activities.[4]
-
Use Orthogonal Cytotoxicity Assays: If you are using an MTT assay (which measures metabolic activity), confirm your results with an assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH assay) or ATP content (e.g., CellTiter-Glo).[15]
-
Mechanism of Action Studies: To determine if the observed phenotype is due to on-target or off-target effects, perform downstream signaling analysis (e.g., Western blotting for phosphorylated kinases in the suspected pathway) or consider a cellular thermal shift assay (CETSA) to confirm target engagement in cells.
Concluding Remarks
References
-
Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]
-
Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10). [Link]
-
Wikipedia. (2023). Pan-assay interference compounds. [Link]
-
Grokipedia. (n.d.). Pan-assay interference compounds. [Link]
-
Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. PubMed. [Link]
-
Al-Suhaimi, E. A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(3), 579. [Link]
-
Al-Ostath, A. I., et al. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 28(22), 7590. [Link]
-
Ismaeel, A. I., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 2118-2132. [Link]
-
Kumar, V., et al. (2004). 7-Benzyloxyquinoline oxidation by P450eryF A245T: finding of a new fluorescent substrate probe. Biochemical and Biophysical Research Communications, 325(3), 941-947. [Link]
-
Muthumani, P., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(4), 268-278. [Link]
-
Oakwood Chemical. (n.d.). 7-(Benzyloxy)quinolin-4-ol, min 95%, 1 gram. [Link]
-
Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. [Link]
-
Wang, J., et al. (2013). Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
Lee, J., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Angewandte Chemie International Edition, 59(31), 12845-12850. [Link]
-
Auld, D. S., et al. (2010). Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124. Proceedings of the National Academy of Sciences, 107(11), 4878-4883. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Taylor & Francis Online. (n.d.). Pan-assay interference compounds – Knowledge and References. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
El-Gokha, A. A., et al. (2020). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 30(22), 127561. [Link]
-
El-Gokha, A. A., et al. (2020). quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). bioRxiv. [Link]
-
PubChem. (n.d.). 7-Benzyloxyquinoline. [Link]
-
Schote, K., et al. (2012). The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase. Bioscience Reports, 32(5), 531-537. [Link]
-
Research Communities. (2022). Masking and targeted release of redox-cycling ortho-quinones via a C–C bond-cleaving 1,6-elimination. [Link]
-
Hosseini, M., et al. (2021). Chirality governs the structure and activity changes of Photinus pyralis firefly luciferase induced by carbon quantum dots. RSC Advances, 11(53), 33355-33364. [Link]
-
Brown, J. A., et al. (2016). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 7(10), 929-934. [Link]
-
Rodionova, N. S., et al. (2006). Effect of different salts and detergents on luciferin-luciferase luminescence of the enchytraeid Fridericia heliota. ResearchGate. [Link]
-
Scheulen, M. E., & Kappus, H. (1985). Oxy radical formation during redox cycling of the bleomycin-iron (III) complex by NADPH-cytochrome P-450 reductase. Biochemical Pharmacology, 34(17), 3091-3094. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Technical Support Center: Navigating the Challenges of Quinoline Derivative Cell Permeability
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor cell permeability in quinoline derivatives. This guide is designed to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your experiments effectively. Quinoline scaffolds are a cornerstone in medicinal chemistry, offering a versatile platform for developing novel therapeutics against a wide range of diseases, including cancer and infectious diseases.[1][2] However, their journey from a promising lead compound to a clinically effective drug is often hampered by their inability to efficiently cross cellular membranes.
This resource is structured to address your challenges in a practical, question-oriented format, blending established scientific principles with field-proven insights.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when working with quinoline derivatives.
Q1: What are the primary physicochemical properties of quinoline derivatives that govern their cell permeability?
A1: The cell permeability of quinoline derivatives is a delicate balance of several key physicochemical properties:
-
Lipophilicity (LogP/LogD): A crucial determinant for passive diffusion across the lipid bilayer of the cell membrane. An optimal LogP value is essential, as excessively high lipophilicity can lead to poor aqueous solubility and increased non-specific binding, while low lipophilicity can hinder membrane partitioning.[3][4][5][6]
-
Molecular Weight (MW): Generally, smaller molecules (< 500 Da) exhibit better permeability.
-
Polar Surface Area (PSA): A lower PSA (< 140 Ų) is typically associated with improved cell permeability as it reduces the energy penalty for the molecule to move from an aqueous environment into the lipophilic membrane interior.[3]
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can impede passive diffusion across the membrane. Adhering to Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10) is a good starting point.[3]
-
Ionization State (pKa): The charge of a molecule significantly impacts its ability to cross the nonpolar cell membrane. The pKa of the quinoline derivative and the pH of the surrounding environment will determine the ratio of the charged to uncharged species, with the neutral form generally being more permeable.[3]
Q2: I'm observing poor permeability with my lead quinoline derivative. What are the most common reasons for this?
A2: Poor permeability in quinoline derivatives can often be attributed to one or more of the following factors:
-
Suboptimal Physicochemical Properties: As outlined in Q1, an imbalance in lipophilicity, a high molecular weight, or a large polar surface area can significantly hinder passive diffusion.
-
Low Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer, leading to a lower effective concentration available for permeation.
-
Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, resulting in low intracellular accumulation.[7]
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, reducing the free fraction available for permeation.
-
Metabolism: The compound may be rapidly metabolized by enzymes present in the cell model (e.g., Caco-2 cells), leading to an underestimation of the parent compound's permeability.
Q3: What are the key differences between the Caco-2 and PAMPA permeability assays, and when should I use each?
A3: The Caco-2 and PAMPA assays are two of the most common in vitro models for assessing permeability, each with its own strengths and limitations.
| Feature | Caco-2 Permeability Assay | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Model | Cell-based monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions and efflux transporters.[7] | Artificial membrane composed of a lipid-infused filter support. |
| Transport Mechanisms | Measures both passive diffusion and active transport (uptake and efflux).[7] | Measures only passive diffusion. |
| Complexity & Cost | More complex, time-consuming (typically 21-day culture), and expensive. | Simpler, faster, and more cost-effective. |
| Throughput | Lower throughput. | High throughput. |
| Best For | Investigating the role of transporters in drug absorption and efflux. More physiologically relevant model of the intestinal barrier. | High-throughput screening of large compound libraries to assess passive permeability. |
Recommendation: Use PAMPA for early-stage screening of a large number of compounds to rank-order them based on passive permeability. For lead compounds, the Caco-2 assay provides more detailed information on both passive and active transport mechanisms, offering a more comprehensive prediction of in vivo intestinal absorption.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Scenario 1: Low Permeability in a Caco-2 Assay
You've performed a Caco-2 permeability assay, and your quinoline derivative shows low apparent permeability (Papp) in the apical-to-basolateral (A-to-B) direction.
Caption: Troubleshooting workflow for low Caco-2 permeability.
-
Assess Compound Recovery:
-
Observation: The total amount of the compound recovered from both the apical and basolateral chambers and the cell lysate at the end of the assay is significantly less than the initial amount added.
-
Possible Cause & Solution:
-
Low Aqueous Solubility: The compound may be precipitating in the assay buffer. Refer to the "Troubleshooting Guide for Poor Solubility" below.
-
Non-Specific Binding: The compound may be binding to the plastic of the assay plate.
-
Troubleshooting: Pre-incubate the plate with a solution of bovine serum albumin (BSA) to block non-specific binding sites. You can also add 1% BSA to the basolateral receiver compartment.[8]
-
-
-
-
Evaluate Efflux Ratio:
-
Observation: The permeability in the basolateral-to-apical (B-to-A) direction is significantly higher than in the A-to-B direction, resulting in an efflux ratio greater than 2.[7]
-
Possible Cause & Solution:
-
Active Efflux: Your compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp).
-
Troubleshooting: Perform a co-dosing experiment with a known inhibitor of the suspected efflux pump (e.g., verapamil for P-gp). A significant increase in the A-to-B Papp value in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[7]
-
-
-
-
Investigate Poor Passive Permeability:
-
Observation: Both recovery and the efflux ratio are acceptable, but the A-to-B Papp value remains low.
-
Possible Cause & Solution:
-
Suboptimal Physicochemical Properties: The inherent properties of your molecule are limiting its ability to passively diffuse across the cell membrane.
-
Troubleshooting: This is where structure-activity relationship (SAR) studies become critical. Consider the following modifications:
-
Modify Lipophilicity: Introduce or remove lipophilic or hydrophilic functional groups to achieve a more optimal LogP. For example, adding alkyl or aryl groups can increase lipophilicity, while adding hydroxyl or carboxyl groups can decrease it.[3]
-
Reduce Molecular Weight and PSA: Synthesize analogs with smaller, less polar substituents.
-
Prodrug Approach: Temporarily mask polar functional groups (e.g., carboxylic acids, hydroxyls) with lipophilic moieties that can be cleaved by intracellular enzymes to release the active drug. Esterification is a common prodrug strategy.[9][10][11][12][13]
-
-
-
-
Scenario 2: Poor Solubility of Quinoline Derivative
You are preparing your quinoline derivative for a cell-based assay, but it precipitates out of the aqueous buffer, even at low concentrations.
| Strategy | Common Agents/Carriers | Pros | Cons |
| Co-solvents | DMSO, Ethanol, PEG 400 | Simple and fast to implement. | Can cause compound precipitation upon dilution in aqueous buffer; potential for solvent toxicity to cells. |
| pH Adjustment | HCl, NaOH, Citrate buffer, Phosphate buffer | Effective for ionizable compounds. | Not effective for neutral compounds; can alter the pH of the assay medium, affecting cell health and compound activity. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | High solubilization capacity and generally low toxicity. | Can be expensive; may interfere with certain assays. |
| Surfactants | Polysorbate 80 (Tween 80), Cremophor EL | Effective at low concentrations. | Potential for cell toxicity; can interfere with biological assays. |
| Formulation Strategies | Liposomes, Nanoparticles | Can significantly improve solubility and permeability. | More complex to prepare and characterize.[14][15][16][17][18] |
-
Determine the pKa of your quinoline derivative. This will inform whether pH adjustment is a viable strategy.
-
Attempt solubilization using a co-solvent (e.g., DMSO) at a concentration that is non-toxic to your cells (typically <0.5% v/v).
-
If solubility is still an issue, explore the use of cyclodextrins. Prepare a stock solution of your compound in a cyclodextrin-containing buffer.
-
As a last resort for in vitro studies, consider using a low concentration of a non-ionic surfactant. However, be sure to run appropriate vehicle controls to assess any effects of the surfactant on your assay.
-
For in vivo studies, consider more advanced formulation strategies such as lipid-based formulations or nanoparticles to improve oral bioavailability.[14][15][16][17][18]
Scenario 3: High Cytotoxicity Observed in Permeability Assays
Your quinoline derivative is causing a loss of cell monolayer integrity in the Caco-2 assay, as indicated by a drop in transepithelial electrical resistance (TEER) values or an increase in the permeability of a paracellular marker like Lucifer yellow.
Caption: Workflow for addressing high cytotoxicity in permeability assays.
-
Determine the Non-Toxic Concentration Range:
-
Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release) on your Caco-2 cells to determine the highest concentration of your quinoline derivative that does not cause significant cell death.
-
-
Run the Permeability Assay at a Non-Toxic Concentration:
-
Use a concentration of your compound that is well below the cytotoxic threshold for the permeability assay.
-
-
Consider the PAMPA Assay:
-
If your compound is cytotoxic even at low concentrations, the Caco-2 assay may not be a suitable model. The PAMPA assay, being a cell-free system, is not affected by cytotoxicity and can be a valuable tool for assessing the passive permeability of cytotoxic compounds.
-
Experimental Protocols
Caco-2 Permeability Assay Protocol
This protocol provides a general overview of the Caco-2 permeability assay. Specific details may need to be optimized for your laboratory and compound of interest.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker (e.g., Lucifer yellow).
-
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (dissolved in HBSS) to the apical (A) or basolateral (B) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor chamber.[7]
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)[7]
-
-
Calculate the percent recovery to assess for issues with solubility or non-specific binding.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Membrane Preparation:
-
Coat the filter of a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
-
Assay Procedure:
-
Add the test compound (dissolved in buffer) to the donor wells of a 96-well plate.
-
Place the lipid-coated filter plate on top of the donor plate, creating a "sandwich."
-
Add buffer to the acceptor wells of the filter plate.
-
Incubate the plate at room temperature with gentle shaking.
-
After the incubation period, measure the concentration of the compound in both the donor and acceptor wells.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using a similar equation to the Caco-2 assay, taking into account the volume of the donor and acceptor wells.
-
Conclusion
Overcoming the poor cell permeability of quinoline derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the key physicochemical drivers of permeability and employing a logical troubleshooting strategy, researchers can effectively identify and address the underlying issues. This technical support center provides a framework for navigating these challenges, from initial characterization to advanced optimization strategies. Remember that each compound is unique, and a combination of experimental diligence and creative problem-solving will ultimately lead to success in developing permeable and effective quinoline-based therapeutics.
References
-
User Guide — graphviz 0.21 documentation. (URL: [Link])
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed Central. (URL: [Link])
-
style | Graphviz. (URL: [Link])
-
Edge Attributes - Graphviz. (URL: [Link])
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. (URL: [Link])
-
Node Attributes | Graphviz. (URL: [Link])
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (URL: [Link])
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. (URL: [Link])
-
Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (URL: [Link])
-
Graphviz/Dot. (URL: [Link])
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. (URL: [Link])
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (URL: [Link])
-
Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. (URL: [Link])
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. (URL: [Link])
-
Synthesis new derivatives of quinoline and study the biological activity for some of them. (URL: [Link])
-
Dot Language (graph based diagrams) | by Dinis Cruz - Medium. (URL: [Link])
-
Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues | Request PDF. (URL: [Link])
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments. (URL: [Link])
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed. (URL: [Link])
-
Caco-2 permeability assay - Creative Bioarray. (URL: [Link])
-
DOT Language - Graphviz. (URL: [Link])
-
Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry | Request PDF - ResearchGate. (URL: [Link])
-
Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors | Request PDF. (URL: [Link])
-
Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications | Omics. (URL: [Link])
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (URL: [Link])
-
Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (URL: [Link])
-
Strategies to improve oral bioavailability - ResearchGate. (URL: [Link])
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC - PubMed Central. (URL: [Link])
-
Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH. (URL: [Link])
-
Graphviz Examples and Tutorial - Sketchviz. (URL: [Link])
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed. (URL: [Link])
-
Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (URL: [Link])
-
Creating graphviz graphs using dot - YouTube. (URL: [Link])
Sources
- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Addressing Autofluorescence of Quinoline Compounds in Assays
Welcome to the technical support guide for managing autofluorescence associated with quinoline-based compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-proven resource that not only offers solutions but also explains the underlying scientific principles. This guide is structured to help you diagnose, troubleshoot, and ultimately mitigate the challenges posed by quinoline autofluorescence, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with potentially fluorescent compounds.
Q1: What is compound autofluorescence and why are quinoline compounds prone to it?
A: Compound autofluorescence is the intrinsic property of a chemical to absorb light and re-emit it at a longer wavelength, a phenomenon that can interfere with fluorescence-based assays.[1] The quinoline scaffold, a bicyclic aromatic heterocycle common in biologically active compounds, possesses an extended π-electron system.[1][2] This system can readily absorb light energy and subsequently emit it as fluorescence, leading to high background signals and potential false positives in assays that rely on fluorescence detection.[1][3] The specific emission properties can be further influenced by substitutions on the quinoline ring and the local chemical environment, such as pH and solvent polarity.[3][4]
Q2: How can I definitively determine if my quinoline compound is autofluorescent?
A: The most direct method is to measure the fluorescence of your compound in the absence of any other assay components.[1][5] This is best done using a fluorescence microplate reader or a spectrofluorometer. By exciting the compound at the same wavelength used for your assay's fluorophore and scanning the emission across a relevant range, you can quantify its fluorescent contribution.[1] A concentration-dependent increase in the fluorescence signal is a clear confirmation of autofluorescence.[1][5]
Q3: What are other common sources of background fluorescence in an assay?
A: High background can originate from multiple sources beyond the test compound itself:
-
Assay Media and Buffers: Phenol red, a common pH indicator in cell culture media, is a significant source of fluorescence.[6][7] Fetal bovine serum (FBS) and certain vitamins like riboflavin also contribute to background.[6][8][9]
-
Cellular Components: In cell-based assays, endogenous molecules such as NADH, flavins, collagen, and elastin are naturally fluorescent, typically in the blue-green spectral region.[7][8][9][10][11] Dead cells are also more autofluorescent than live ones.[8][9]
-
Assay Plates: The material of the microplate, particularly polystyrene, can be a source of autofluorescence.[7]
-
Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[12][13]
Q4: How does autofluorescence compromise my assay data?
A: Autofluorescence acts as a confounding variable that elevates the background signal, which can severely impact data quality in several ways:
-
Reduced Signal-to-Background Ratio (S/B): A high background masks the true signal from your specific probe, reducing the assay's sensitivity and dynamic range.[6]
-
False Positives: If the compound's fluorescence is measured as part of the assay signal, it can be misinterpreted as biological activity.[14] This is a major concern in high-throughput screening (HTS).[15]
Troubleshooting & Mitigation Strategies
Once autofluorescence is confirmed, a systematic approach is required to minimize its impact. The following guides provide a hierarchy of strategies, from simple experimental adjustments to advanced computational corrections.
Decision-Making Workflow
Before diving into specific protocols, use this workflow to guide your strategy. It provides a logical path from initial assessment to the selection of an appropriate mitigation technique based on your experimental context and available resources.
Caption: Decision workflow for addressing quinoline autofluorescence.
Guide 1: Experimental Design & Optimization
Modifying your assay setup is the most effective first line of defense. These proactive steps can often prevent or significantly reduce interference without requiring complex data manipulation.
1.1 Implement Rigorous Controls
Causality: The foundation of troubleshooting is understanding the contribution of each component to the total signal. Without proper controls, it is impossible to isolate the signal originating from compound autofluorescence.[17][18]
-
Compound-Only Control: Wells containing only the quinoline compound at each tested concentration in assay buffer. This directly measures the compound's intrinsic fluorescence.[5]
-
Vehicle Control: Wells containing all assay components (cells, probe, etc.) plus the maximum concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This establishes the baseline signal of the assay itself.
-
Unstained Control (for cell-based assays): Wells containing cells treated with the compound/vehicle but without the fluorescent probe/antibody. This quantifies the combined autofluorescence from the cells and the compound.[17][19]
1.2 Shift to Red-Shifted Fluorophores
Causality: Most endogenous cellular fluorophores (NADH, flavins) and many quinoline compounds fluoresce most strongly in the blue-green region of the spectrum (350-550 nm).[6][9][11] By shifting your detection to longer wavelengths (red or far-red, >600 nm), you move into a spectral window with significantly less background interference.[1][8][13][20]
-
Action: If your assay chemistry allows, replace fluorophores like FITC or GFP with red-shifted alternatives such as Alexa Fluor 647, Cy5, or other far-red dyes.[7]
-
Benefit: This is often the single most effective change for improving the signal-to-background ratio in cell-based assays.[6]
1.3 Optimize Assay Media and Reagents
Causality: Components of standard cell culture media and buffers can be highly fluorescent and contribute to the overall background, thereby reducing the assay window.[6]
-
Phenol-Red Free Media: For live-cell assays, switch to a phenol red-free medium formulation or a specialized low-autofluorescence medium like FluoroBrite™.[6][7]
-
Reduce Serum: Fetal bovine serum (FBS) is autofluorescent.[8][9] Titrate the FBS concentration to the minimum required to maintain cell health for the duration of the assay.[6]
-
Use Buffers for Fixed Cells: For short-term measurements of fixed cells, replace media with a simple, low-fluorescence buffer like Phosphate-Buffered Saline (PBS).[6]
Guide 2: Instrumental & Computational Correction
When experimental optimizations are insufficient or not feasible, instrumental techniques and post-acquisition data processing can be used to isolate the specific signal.
2.1 Simple Background Subtraction
Causality: This method assumes that the fluorescence from the compound is additive. By measuring the compound's fluorescence independently, you can subtract it from the total signal.
-
Workflow: For each compound concentration, subtract the average fluorescence intensity measured in the "compound-only" control wells from the corresponding experimental wells.[1][5]
-
Limitation: This approach is most effective when the compound's fluorescence is not affected by other assay components (e.g., binding to proteins, changes in local environment). It assumes a linear addition of signals, which may not always be the case.
2.2 Spectral Unmixing
Causality: Spectral unmixing is a powerful computational technique that treats autofluorescence as a distinct fluorescent component with its own unique emission spectrum.[21][22] If your imaging system or plate reader can capture emission data across a range of wavelengths (a "lambda scan"), an algorithm can be used to mathematically separate the overlapping spectra of your specific probe and the interfering autofluorescence.[23][24][25]
-
Workflow:
-
Acquire Reference Spectra: Measure the emission spectrum of:
-
Your specific fluorophore (e.g., stained cells without the compound).
-
The autofluorescent compound (e.g., "compound-only" control).
-
Cellular autofluorescence (e.g., unstained cells).
-
-
Acquire Experimental Data: Collect the full spectral data from your experimental samples.
-
Apply Unmixing Algorithm: Use software (e.g., from Zeiss, Leica, or open-source like ImageJ) to deconvolute the mixed experimental spectrum into the fractional intensities of each reference component.[20][21]
-
-
Benefit: This is a highly accurate method for removing autofluorescence, even when its spectrum significantly overlaps with the signal of interest.[23][25]
Caption: Conceptual workflow of spectral unmixing.
2.3 Time-Resolved Fluorescence (TRF)
Causality: This technique differentiates signals based on their fluorescence lifetime (the time a fluorophore spends in the excited state). Most autofluorescence from compounds and cellular material has a very short lifetime, decaying within nanoseconds.[26] TRF assays use specific lanthanide-based probes (e.g., Europium, Terbium) that have exceptionally long fluorescence lifetimes (microseconds to milliseconds).[26]
-
Workflow: The instrument uses a pulsed light source for excitation. It then introduces a short delay (e.g., 50-100 µs) after the pulse before beginning signal detection.[14][26]
-
Benefit: During this delay, the short-lived background autofluorescence completely decays. When the detector is activated, it only measures the long-lived emission from the specific lanthanide probe, resulting in a dramatically improved signal-to-background ratio.[26][27] This method is exceptionally robust and is a gold standard for HTS applications where compound interference is a concern.[14][27]
Summary of Mitigation Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Red-Shifted Dyes | Avoids spectral overlap with common autofluorescence sources. | Simple, highly effective, widely applicable.[6] | Requires availability of suitable red-shifted probes for the specific assay. | Cell-based assays, fluorescence microscopy, flow cytometry. |
| Background Subtraction | Arithmetically removes the signal from a compound-only control. | Computationally simple, requires no special equipment.[1] | Assumes additivity; can be inaccurate if compound fluorescence changes in the assay environment. | Biochemical assays with minimal compound-matrix interactions. |
| Spectral Unmixing | Computationally separates distinct emission spectra. | Highly accurate, can resolve severely overlapping signals.[21][23] | Requires a spectral detector on the microscope or plate reader; more complex data acquisition. | Multiplex imaging, samples with heterogeneous or strong autofluorescence. |
| Time-Resolved Fluor. | Differentiates signals based on fluorescence lifetime. | Extremely high signal-to-background, robust against compound interference.[26][27] | Requires specific lanthanide-based probes and a TRF-capable plate reader. | High-throughput screening (HTS), assays with complex biological matrices.[14] |
Appendix: Detailed Protocols
Protocol 1: Measuring Compound Autofluorescence Using a Plate Reader
Objective: To quantitatively determine the intrinsic fluorescence of a quinoline compound at the assay's specific wavelengths.
Materials:
-
Quinoline compound of interest
-
Assay buffer/medium (phenol red-free)
-
Black, opaque microplates (e.g., 96- or 384-well)[1]
-
Fluorescence microplate reader with monochromator or filter-based wavelength selection
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of your quinoline compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your main experiment.
-
Plate Layout:
-
Add the compound dilutions to triplicate wells of the microplate.
-
Include at least three wells with assay buffer only to serve as a blank control.[1]
-
-
Instrument Setup:
-
Set the excitation wavelength to match that of your primary assay's fluorophore.[1]
-
Set the emission wavelength to match that of your primary assay's fluorophore. If possible, perform an emission scan to identify the peak fluorescence of your compound.[1]
-
Optimize the gain/sensitivity setting using a mid-range concentration of your compound to ensure the signal is within the linear range of the detector.
-
-
Measurement: Place the plate in the microplate reader and initiate the read.
-
Data Analysis:
-
Calculate the average fluorescence of the blank wells.
-
Subtract the average blank fluorescence from the readings of all compound-containing wells.[1]
-
Plot the background-subtracted fluorescence versus the compound concentration. A concentration-dependent increase confirms autofluorescence and provides the data needed for simple background subtraction.[5]
-
References
-
How to reduce autofluorescence in cell-based assays. BMG LABTECH.
-
Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. Benchchem.
-
How to Reduce Autofluorescence. SouthernBiotech.
-
Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Bio-Rad.
-
Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter.
-
How to reduce autofluorescence. Proteintech Group.
-
Tips to Minimize Autofluorescence. FluoroFinder.
-
Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate.
-
Time-Resolved Fluorescence Measurements. BMG LABTECH.
-
how to avoid common pitfalls in quinoline biological assays. Benchchem.
-
Preparation and photophysical properties of quinazoline-based fluorophores. RSC Publishing.
-
Practical Considerations for Spectral Imaging. ZEISS Microscopy Online Campus.
-
5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Bio.
-
Time-resolved fluorescence imaging and background rejection by two-photon excitation in laser-scanning microscopy. SPIE Digital Library.
-
Unmixing of fluorescence spectra to resolve quantitative time-series measurements of gene expression in plate readers. PMC - PubMed Central.
-
ICC/IF Experiment Controls. Bio-Techne.
-
Preparation and photophysical properties of quinazoline-based fluorophores. RSC Publishing.
-
Learn how to Remove Autofluorescence from your Confocal Images. Leica Microsystems.
-
Time-resolved Fluorescence DNA-based Sensors for Reducing Background Fluorescence of Environment. PubMed.
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
-
The “why” and “how” of spectral unmixing. Revvity.
-
Time-Resolved Fluorescence A Comprehensive Introduction. YouTube.
-
Application of Laser-based Fluorescence in Drug Discovery. Danaher Life Sciences.
-
How to Reduce Autofluorescence. Labcompare.com.
-
Preparation and photophysical properties of quinazoline-based fluorophores. ResearchGate.
-
Time-resolved fluorescence. Abcam.
-
A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. PMC.
-
Technical Support Center: Controlling for Autofluorescence in Microscopy When Using Isoprocurcumenol. Benchchem.
-
Automated Autofluorescence Background Subtraction Algorithm for Biomedical Raman Spectroscopy. Optica Publishing Group.
-
Removal of autofluorescence through compensation with an additional... ResearchGate.
-
Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. PubMed.
-
AFid: a tool for automated identification and exclusion of autofluorescent objects from microscopy images. Oxford Academic.
-
Development and Application of Fluorescence Polarization Assays in Drug Discovery. MDPI.
-
Advances in luminescence-based technologies for drug discovery. PMC - NIH.
-
Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PMC - PubMed Central.
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf.
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH.
-
Examples of quinoline-based fluorophores and sensors. ResearchGate.
-
Fluorescence enhancement of quinolines by protonation. RSC Publishing.
-
Fluorescence enhancement of quinolines by protonation. Semantic Scholar.
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
-
Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. labcompare.com [labcompare.com]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. ICC/IF Experiment Controls | Primary, Secondary, Negative, Positive, and More [bio-techne.com]
- 18. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 21. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 22. Unmixing of fluorescence spectra to resolve quantitative time-series measurements of gene expression in plate readers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad.com [bio-rad.com]
- 24. beckman.com [beckman.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Off-Target Effects of 7-(Benzyloxy)quinolin-4-ol
Welcome to the technical support center for researchers utilizing 7-(Benzyloxy)quinolin-4-ol and other novel quinoline-based compounds. This guide is designed to provide you with the in-depth technical and conceptual framework necessary to anticipate, identify, and mitigate off-target effects during your experiments. Given that quinoline scaffolds are prevalent in kinase inhibitor discovery, we will approach this topic with a focus on ensuring the selectivity and specificity of your molecule.[1][2][3]
Introduction: The Quinoline Scaffold and the Challenge of Selectivity
This guide provides a systematic approach to de-risking your research by establishing a robust off-target profile for 7-(Benzyloxy)quinolin-4-ol or any novel quinoline-based small molecule.
Frequently Asked Questions (FAQs)
Q1: Why is proactive off-target screening critical when working with a novel quinoline-based compound like 7-(Benzyloxy)quinolin-4-ol?
A1: Proactive off-target screening is essential for several reasons:
-
Data Integrity: Unidentified off-target effects can confound your experimental results, leading you to incorrectly attribute a phenotype to the inhibition of your primary target.
-
Toxicity Mitigation: Off-target interactions are a common cause of cellular toxicity.[6][7] Early identification of potential liabilities allows for compound optimization or the selection of alternative chemical scaffolds.
-
Mechanism of Action (MoA) Elucidation: A comprehensive selectivity profile provides a clearer understanding of your compound's true MoA. It can reveal polypharmacology (engaging multiple targets), which may be beneficial or detrimental depending on the therapeutic context.[8]
-
Drug Development Viability: For researchers in drug development, a thorough understanding of a compound's selectivity is a non-negotiable prerequisite for advancing a candidate to preclinical and clinical stages.[9][10]
Q2: What is the first experimental step to assess the selectivity of my compound?
A2: A broad, in vitro biochemical screen against a panel of kinases is the recommended first step. This is often referred to as kinome profiling.[9][11] These assays measure the direct interaction of your compound with a large number of purified kinases (often >300), providing a quantitative measure of its potency and a broad view of its selectivity.[8] The resulting data will highlight potential off-targets that require further investigation.
Q3: What are the key differences between biochemical and cell-based off-target assays?
A3: Both assay formats are crucial, but they provide different types of information.
| Feature | Biochemical Assays (e.g., Kinome Scan) | Cell-Based Assays (e.g., NanoBRET™, CETSA®) |
| Environment | In vitro, using purified enzymes and substrates. | In situ, within a living cellular environment.[10][12] |
| Information Provided | Direct enzyme-inhibitor interaction and potency (e.g., IC50, Kd). | Target engagement, cellular potency, and phenotypic outcomes (e.g., apoptosis, proliferation).[7][13] |
| Advantages | High-throughput, quantitative, provides a broad initial screen of selectivity.[5] | More physiologically relevant, accounts for cell permeability, efflux, and metabolic stability.[10] |
| Limitations | Lacks biological context; does not account for cellular factors. | Lower throughput, more complex to develop and interpret.[10] |
A common workflow is to use a broad biochemical screen to identify a "hit list" of potential off-targets, which are then validated using targeted cell-based assays.[9]
Q4: How can computational tools assist in predicting off-target effects for 7-(Benzyloxy)quinolin-4-ol?
A4: Computational, or in silico, methods are powerful predictive tools that can guide your experimental work and help rationalize observed activities.[14][15] These approaches include:
-
Chemical Similarity Searching: Tools like Similarity Ensemble Approach (SEA) compare the chemical structure of your compound to a database of ligands with known biological activities to predict potential targets.[6][14]
-
Molecular Docking: This method models the binding of your compound into the 3D structures of known off-targets to predict binding affinity and identify key interactions. This can be particularly useful for comparing the predicted binding mode in your on-target versus potential off-targets.[16]
-
Pharmacophore Modeling: This approach identifies the key chemical features of your molecule responsible for its activity and searches for other proteins that might interact with a similar pharmacophore.
These computational predictions should always be confirmed experimentally.[14]
Troubleshooting Guides
Issue 1: My compound is potent in a biochemical assay but shows significantly weaker activity in cell-based assays.
This is a common challenge in drug discovery. The discrepancy often points to issues with the compound's behavior in a complex biological system.
Caption: Workflow for troubleshooting discrepancies between biochemical and cellular potency.
-
Prepare Microsome Reaction: In a microcentrifuge tube, combine liver microsomes (human or other species), your compound (typically 1 µM final concentration), and NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
Issue 2: My compound shows unexpected cellular toxicity. How do I determine if this is an off-target effect?
Unexpected toxicity is a red flag that warrants a thorough investigation to distinguish between on-target toxicity (the intended target is essential for cell viability) and off-target toxicity.
Caption: Decision tree for investigating the source of unexpected cellular toxicity.
-
Phenocopying with Genetic Knockdown: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target. If the toxicity observed with your compound is recapitulated by genetically targeting the protein, it is likely an on-target effect.
-
Rescue Experiments: Introduce a version of your target protein that has been mutated to be resistant to your compound. If the cells expressing this mutant are no longer sensitive to your compound's toxic effects, this strongly implicates on-target toxicity.
-
Kinome Profiling: As mentioned in the FAQs, a broad kinase screen is the most direct way to identify unintended targets.[17][18] If your compound potently inhibits one or more off-target kinases known to be critical for cell survival, this provides a strong hypothesis for the source of toxicity.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of 7-(Benzyloxy)quinolin-4-ol. If you can identify analogs that retain potency against your primary target but have reduced toxicity and weaker inhibition of the suspected off-target, this provides compelling evidence for off-target toxicity. The benzyloxy group, for instance, can be modified to explore its role in selectivity, as subtle changes in such moieties have been shown to significantly alter kinase selectivity profiles.[1]
References
- Drug Discovery in Liver Disease Using Kinome Profiling.MDPI.
- Kinase Screening & Profiling Service | Drug Discovery Support.
- Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma.Frontiers.
- Cell Based Assays in Drug Development: Comprehensive Overview.Immunologix.
- Recent advances in methods to assess the activity of the kinome.PMC - PubMed Central.
- How can off-target effects of drugs be minimised?
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.Vipergen.
- Using the structural kinome to system
- The role of cell-based assays for drug discovery.News-Medical.Net.
- Role of Cell-Based Assays in Drug Discovery and Development.
- Off-Target Screening Cell Microarray Assay.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.Frontiers in Pharmacology.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- How to reduce off-target effects and increase CRISPR editing efficiency?MolecularCloud.
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.Sanofi.
- Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applic
- Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.Frontiers.
- Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: control of selectivity by a benzyloxy group.PubMed.
- In-Silico Evaluation of Some Newly Synthesized Quinoline Deriv
- 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol.PubChem.
- 7-(Benzyloxy)quinolin-4-ol, min 95%, 1 gram.Fisher Scientific.
- 7-Benzyloxyquinoline.PubChem.
- Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors.PubMed.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- 1629758-07-1|7-(Benzyloxy)quinolin-4(1H)-one.BLDpharm.
- A quantitative analysis of kinase inhibitor selectivity.PubMed.
- Quinolin-4-ones: Methods of Synthesis and Applic
- (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists.PubMed Central.
- Antitumor effect of 3-(quinolin-2-ylmethylene)
Sources
- 1. Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: control of selectivity by a benzyloxy group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [2104.13146] Using the structural kinome to systematize kinase drug discovery [arxiv.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 7-Hydroxyquinoline Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-hydroxyquinoline analogs. This guide is designed to provide you with in-depth technical and practical advice to overcome common experimental hurdles and strategically enhance the biological activity of your compounds. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to support your research endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis, characterization, and biological evaluation of 7-hydroxyquinoline analogs.
Q1: My 7-hydroxyquinoline analog shows poor aqueous solubility. How can I improve this for biological assays?
A1: Poor aqueous solubility is a frequent challenge with quinoline derivatives due to their hydrophobic aromatic structure.[1] This can lead to compound precipitation in aqueous buffers, a phenomenon known as "crashing out," especially when diluting from a high-concentration organic stock like DMSO.[1] Here are several strategies to address this:
-
pH Adjustment: 7-Hydroxyquinoline and its analogs are weakly basic. Lowering the pH of your aqueous buffer can protonate the nitrogen atom in the quinoline ring, forming a more soluble salt.[1] It is recommended to adjust the pH to 1-2 units below the pKa of your specific analog.[1]
-
Use of Co-solvents: Incorporating a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, in your final assay medium can help maintain solubility.[2][3] However, it is crucial to perform vehicle control experiments to ensure the co-solvent concentration is not causing toxicity to your biological system.
-
Formulation Strategies: For in vivo studies, consider more advanced formulation strategies like the use of cyclodextrins to form inclusion complexes, lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), or creating solid dispersions with polymers.[2][4]
Q2: I am not observing the expected biological activity with my synthesized 7-hydroxyquinoline analog. What could be the issue?
A2: A lack of biological activity can stem from several factors, from the compound's intrinsic properties to the experimental setup. Consider the following:
-
Structure-Activity Relationship (SAR): The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[5][6] For instance, the presence of halogens can enhance lipophilicity and potentially improve cell membrane permeability.[5] The position of the hydroxyl group and other functional groups is also critical for target engagement.
-
Metal Chelation: The biological activity of many hydroxyquinolines is linked to their ability to chelate metal ions, which can be crucial for inhibiting certain enzymes or generating reactive oxygen species.[7][8][9] Ensure your assay conditions (e.g., presence of trace metals in media) are conducive to this mechanism if it is relevant to your analog's mode of action.
-
Compound Stability: Assess the stability of your compound in the assay medium over the duration of the experiment. Degradation can lead to a loss of active compound.
-
Cellular Uptake: Poor membrane permeability can prevent your compound from reaching its intracellular target. Consider structure modifications to enhance lipophilicity or explore formulation strategies to improve cellular delivery.
Q3: How do I choose the appropriate biological assays to test my 7-hydroxyquinoline analogs?
A3: The choice of assay depends on the intended therapeutic application of your analogs. Quinoline derivatives have a broad spectrum of reported biological activities.[10][11][12]
-
Anticancer Activity: For evaluating anticancer potential, cytotoxicity assays such as MTT, SRB, or LDH release assays are standard starting points.[5][13][14] These can be followed by more specific assays to investigate the mechanism of action, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), or kinase inhibition assays if your compounds are designed as kinase inhibitors.[15][16]
-
Antimicrobial Activity: To assess antibacterial or antifungal properties, determine the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar diffusion methods.[7][17]
-
Anti-inflammatory Activity: Assays that measure the inhibition of inflammatory mediators (e.g., COX-1/COX-2 inhibition assays) or cytokine production from immune cells can be employed.[5]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Troubleshooting Poor Compound Solubility in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | Compound has "crashed out" due to low aqueous solubility.[1] | 1. Lower Final Concentration: Test a lower concentration of your compound. 2. Increase Co-solvent: Cautiously increase the final percentage of DMSO in the assay medium (ensure vehicle controls are included). 3. pH Modification: If your assay allows, decrease the pH of the buffer to protonate the quinoline nitrogen.[1] |
| Inconsistent results between experimental replicates. | Inhomogeneous solution due to partial precipitation. | 1. Sonication: Briefly sonicate the final solution to aid dissolution. 2. Vortexing: Ensure thorough vortexing after dilution. 3. Pre-warmed Buffer: Dilute the compound into a buffer that has been pre-warmed to the assay temperature. |
| Low or no activity in cell-based assays, but active in biochemical assays. | Poor cell permeability or rapid efflux from cells. | 1. Modify Structure: Synthesize analogs with increased lipophilicity.[5] 2. Use Permeabilizing Agents: In initial mechanistic studies, a mild permeabilizing agent could be used, though this is not suitable for therapeutic evaluation. 3. Formulation: Consider using a formulation approach like cyclodextrin complexation to improve cellular uptake.[2] |
Troubleshooting Synthesis of 7-Hydroxyquinoline Analogs
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired 7-hydroxyquinoline product. | Inefficient cyclization or side reactions. | 1. Review Synthesis Route: There are multiple synthetic routes to 7-hydroxyquinolines.[18][19][20] Consider alternative starting materials or reaction conditions. 2. Catalyst and Reaction Conditions: For palladium-catalyzed reactions, screen different ligands and catalysts. Optimize temperature and reaction time.[18] |
| Difficulty in purifying the final compound. | Presence of isomeric byproducts or starting materials. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. 2. Recrystallization: Attempt recrystallization from various solvents to obtain a pure crystalline product. |
| Characterization data (NMR, Mass Spec) is inconsistent with the expected structure. | Incorrect isomer formation or unexpected rearrangement. | 1. Thorough Spectroscopic Analysis: Utilize 2D NMR techniques (COSY, HSQC, HMBC) to confirm the connectivity of atoms. 2. Re-evaluate Mechanism: Consider potential side reactions or alternative mechanistic pathways that could lead to the observed product. |
Part 3: Experimental Protocols & Methodologies
Here are detailed, step-by-step methodologies for key experiments relevant to the evaluation of 7-hydroxyquinoline analogs.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5][13]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.[14]
-
Compound Preparation: Prepare a stock solution of your 7-hydroxyquinoline analog in DMSO. Perform serial dilutions to create a range of concentrations.
-
Compound Treatment: Treat the cells with the various concentrations of your compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.[14]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent like DMSO or isopropanol to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of your test compound in a suitable broth medium.[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.[5]
-
Controls: Include a positive control for growth (broth with inoculum, no compound) and a negative control for sterility (broth only).[5]
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Part 4: Visualizations
Workflow for Enhancing Biological Activity
The following diagram illustrates a strategic workflow for optimizing the biological activity of 7-hydroxyquinoline analogs.
Caption: A workflow for the iterative process of designing, synthesizing, and testing 7-hydroxyquinoline analogs.
Key Factors Influencing Biological Activity
This diagram outlines the interconnected factors that determine the biological efficacy of 7-hydroxyquinoline analogs.
Caption: Interplay of key factors governing the biological activity of 7-hydroxyquinoline analogs.
References
-
Shen, A. Y., Chen, C. P., & Roffler, S. (1999). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Life sciences, 64(9), 813–825. [Link]
-
García-García, E., et al. (2012). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 55(13), 6077–6089. [Link]
- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
Al-Ostath, A., & El-Faham, A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals, 1(1), 1-10. [Link]
-
Moustafa, A. M. Y., & Bakare, S. B. (2019). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. ResearchGate. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]
-
PubMed. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & medicinal chemistry letters, 20(9), 2801–2805. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Pharmaceutical Technology. (n.d.). Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Al-Ostath, A., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4238. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
PubMed. (2011). Biological activities of quinoline derivatives. Arabian Journal of Chemistry, 10, S1569-S1581. [Link]
- Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
-
PubChem. (n.d.). 7-Hydroxyquinoline. Retrieved from [Link]
-
Savić-Gajić, I., & Savić, I. M. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Preparation of 7-Hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug design strategies with metal-hydroxyquinoline complexes. Retrieved from [Link]
-
Taylor & Francis Online. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
-
MDPI. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(14), 5483. [Link]
-
Expert Opinion on Drug Discovery. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 455-465. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Organic and Medicinal Chemistry Letters, 2(1), 24. [Link]
-
Sharma, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(1), 1-20. [Link]
-
ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [Link]
-
Al-Ostath, A., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4238. [Link]
-
ResearchGate. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. [Link]
-
National Institutes of Health. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 27(10), 3226. [Link]
-
Al-Ostath, A., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4238. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
- 18. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 19. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Common Pitfalls in High-Throughscreen Screening of Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds in high-throughput screening (HTS). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to anticipate, identify, and troubleshoot common challenges encountered when screening this important class of molecules. Our goal is to ensure the scientific integrity of your results and help you focus on genuine hits, saving valuable time and resources.
This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Quinoline Scaffold and Assay Interference
Question 1: My quinoline compound is showing activity in multiple, unrelated HTS campaigns. Is this a sign of a breakthrough multi-target agent?
Answer: While it's tempting to think so, this is a classic red flag for a Pan-Assay Interference Compound, or PAIN.[1][2] Quinolines, particularly certain derivatives like fused tetrahydroquinolines and 8-hydroxyquinolines, are well-documented PAINS.[3][4] PAINS are compounds that appear as "hits" in many different assays due to non-specific interactions rather than specific binding to your target of interest.[1][2] This promiscuous behavior can arise from several mechanisms, including chemical reactivity, compound aggregation, or interference with the assay technology itself.[2][5]
It is crucial to de-risk such compounds early. Before committing significant resources to a promiscuous hit, it is essential to perform a series of counter-screens and orthogonal assays to rule out assay artifacts.
Question 2: What are the most common mechanisms by which quinolines interfere with HTS assays?
Answer: Quinolines can interfere with HTS assays through several distinct mechanisms, largely stemming from their chemical and physical properties:
-
Fluorescence Interference: The quinoline ring system is a fluorophore.[6][7][8] This intrinsic fluorescence (autofluorescence) can be a major source of interference in fluorescence-based assays, leading to false-positive signals.[9][10] Conversely, some quinoline derivatives can also absorb light at the emission wavelength of the assay's fluorophore, a phenomenon known as fluorescence quenching, which can lead to false-negative results.[9]
-
Compound Aggregation: At concentrations typically used in HTS, some quinoline compounds can self-associate to form aggregates.[9][11] These aggregates can non-specifically sequester and inhibit proteins in your assay, leading to reproducible but artifactual inhibition.[9][12][13][14]
-
Chemical Reactivity: The quinoline scaffold and its substituents can be chemically reactive. This can lead to covalent modification of proteins, such as enzymes, within the assay, resulting in their inactivation and a false-positive signal.[9][15]
-
Redox Cycling and Metal Chelation: Some quinoline structures can undergo redox cycling, which can disrupt assay components. Additionally, certain quinoline derivatives, like 8-hydroxyquinolines, are known metal chelators, which can interfere with assays that rely on metal ions.[2][4]
Section 2: Troubleshooting Fluorescence-Based Assays
Question 3: I'm observing a high background signal in my fluorescence-based assay when I add my quinoline compound. How can I confirm if it's autofluorescence?
Answer: This is a very common issue. The most direct way to determine if your quinoline compound is autofluorescent is to measure its fluorescence in the absence of any other assay components.[10]
Protocol 1: Assessing Compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of a quinoline compound at the assay's excitation and emission wavelengths.
Materials:
-
Quinoline compound of interest
-
Assay buffer
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of your quinoline compound in the assay buffer, covering the concentration range used in your primary HTS.
-
Dispense the compound dilutions into the wells of the microplate.
-
Include control wells containing only the assay buffer (blank).
-
Place the plate in the fluorescence microplate reader.
-
Set the excitation wavelength to match that of your primary assay's fluorophore.
-
Perform a wavelength scan of the emission spectrum to identify the peak emission of your compound.
-
Measure the fluorescence intensity at the emission wavelength used in your primary assay.
Data Analysis: If you observe a concentration-dependent increase in fluorescence from your compound alone, this confirms autofluorescence and indicates that it is contributing to the signal in your primary assay.
| Observation | Interpretation | Next Steps |
| Concentration-dependent fluorescence increase | Compound is autofluorescent at assay wavelengths. | Subtract compound fluorescence from primary assay data; consider an orthogonal assay. |
| No significant fluorescence | Autofluorescence is unlikely to be the cause of interference. | Investigate other interference mechanisms (e.g., aggregation, quenching). |
Question 4: How can I mitigate the effects of autofluorescence from my quinoline hits?
Answer: If you've confirmed your quinoline compound is autofluorescent, there are several strategies you can employ:
-
Data Correction: The simplest approach is to subtract the background fluorescence of the compound at each concentration from the total fluorescence measured in the assay. This requires running a parallel plate with the compound in the assay buffer without the target protein or other key reagents.
-
Use a Red-Shifted Fluorophore: Quinoline autofluorescence is often more pronounced in the blue-green region of the spectrum. Switching to an assay that utilizes a red-shifted fluorophore (with excitation and emission wavelengths above 600 nm) can often circumvent the problem.
-
Time-Resolved Fluorescence (TRF): TRF assays are less susceptible to interference from compound autofluorescence. This is because the fluorescence from most interfering compounds has a short lifetime (nanoseconds), whereas the lanthanide-based fluorophores used in TRF have much longer emission lifetimes (microseconds). By introducing a delay between excitation and detection, the short-lived background fluorescence is allowed to decay before the specific signal is measured.
-
Orthogonal Assay: The most robust solution is to validate your hits using an orthogonal assay that employs a different detection technology, such as a luminescence-based or label-free method.[5][10] For example, if your primary screen was a fluorescence-based kinase assay, a valid orthogonal assay would be a luminescence-based ADP-Glo™ assay.[10]
Workflow for Mitigating Fluorescence Interference
Caption: Troubleshooting workflow for fluorescence interference.
Section 3: Addressing Compound Aggregation and Cytotoxicity
Question 5: My quinoline compound shows potent inhibition, but the dose-response curve is steep and the inhibition seems non-specific. Could this be due to aggregation?
Answer: Yes, these are hallmark characteristics of aggregation-based inhibition. Aggregators often display steep dose-response curves and a lack of clear structure-activity relationships (SAR).[11] A critical step to identify this behavior is to test for inhibition in the presence of a non-ionic detergent.
Protocol 2: Detergent-Based Assay for Compound Aggregation
Objective: To determine if the inhibitory activity of a quinoline compound is dependent on aggregation.
Materials:
-
Quinoline compound of interest
-
Primary assay components (enzyme, substrate, etc.)
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20)
Procedure:
-
Perform your standard primary assay to generate a dose-response curve for the quinoline compound.
-
Repeat the assay, but this time include 0.01% (v/v) Triton X-100 in the assay buffer.
-
Compare the IC₅₀ values obtained in the presence and absence of the detergent.
Data Analysis: A significant rightward shift (increase) in the IC₅₀ value in the presence of the detergent strongly suggests that the compound's inhibitory activity is, at least in part, due to aggregation. Genuine inhibitors that bind specifically to their target should show little to no change in potency.
| IC₅₀ Shift with Detergent | Interpretation |
| > 10-fold increase | High likelihood of aggregation-based inhibition. |
| 2 to 10-fold increase | Possible aggregation; further investigation needed. |
| < 2-fold change | Aggregation is unlikely to be the primary mechanism of action. |
Question 6: In my cell-based assay, my quinoline compound is showing a strong effect. How do I know if this is due to specific target engagement or simply cytotoxicity?
Answer: This is a critical question, as many quinoline derivatives exhibit cytotoxic effects.[16][17][18][19][20] It is essential to run a parallel cytotoxicity assay to determine the therapeutic window of your compound. The observed activity in your primary assay is only meaningful at concentrations where the compound is not causing significant cell death.
Protocol 3: Concurrent Cytotoxicity Assessment
Objective: To measure the cytotoxicity of a quinoline compound in the same cell line and under similar conditions as the primary cell-based assay.
Materials:
-
The same cell line used in the primary assay
-
Quinoline compound of interest
-
Cell culture medium and supplements
-
A cytotoxicity assay reagent (e.g., CellTiter-Glo®, resazurin, or LDH release assay)
-
Opaque-walled microplates (for luminescence) or clear plates (for colorimetric assays)
Procedure:
-
Plate the cells at the same density and allow them to adhere for the same duration as in your primary assay.
-
Treat the cells with a serial dilution of your quinoline compound, covering the same concentration range as your primary assay.
-
Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate for the same duration as your primary assay.
-
Add the cytotoxicity reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
Data Analysis: Calculate the concentration at which the compound reduces cell viability by 50% (CC₅₀). Compare this value to the half-maximal effective concentration (EC₅₀) from your primary assay. A therapeutic index (TI) can be calculated as TI = CC₅₀ / EC₅₀. A TI of less than 10 suggests that the observed activity is likely due to cytotoxicity and should be interpreted with extreme caution.
Decision Matrix for Cell-Based Assay Hits
Caption: Decision workflow for cell-based assay hits.
References
- Lima, V., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
- Wikipedia. Pan-assay interference compounds.
- Aslam, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health.
- Deredge, D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
- Yilmaz, V., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI.
- Kumar, R., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Al-Ostath, A., et al. (2021). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. ResearchGate.
- BIOSYNCE. (2023). Can quinoline be used as a fluorescent probe?.
- Wang, L., et al. (2018). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. National Institutes of Health.
- Peuronen, A., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Publishing.
- Grzelakowska, A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
- BenchChem. (2025). Technical Support Center: Mitigating Chloroxine Interference in Biochemical Assays.
- Roy, B., et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. ACS Publications.
- de Sousa, L., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing.
- BenchChem. (2025). Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide.
- Caporuscio, F., et al. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Sciforum.
- Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- Ma, H., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. National Institutes of Health.
- Pinto, M., et al. (2022).
- Dahlin, J., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
- BenchChem. (2025). Ribalinine interference with common assay reagents.
- Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.
- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
- Pinto, M., et al. (2020). Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. MDPI.
- Pinto, M., et al. (2020). Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. ResearchGate.
Sources
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 20. researchgate.net [researchgate.net]
Dealing with precipitation of 7-(Benzyloxy)quinolin-4-ol in stock solutions
Welcome to the technical support guide for 7-(Benzyloxy)quinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the preparation and handling of stock solutions of this compound. Precipitation of a compound from its stock solution is a common yet frustrating issue that can compromise experimental accuracy and reproducibility.[1] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles, to ensure the stability and reliability of your 7-(Benzyloxy)quinolin-4-ol stock solutions.
Troubleshooting Guide: Precipitation Issues
Encountering precipitation in your 7-(Benzyloxy)quinolin-4-ol stock solution can be a significant roadblock in your research. This section provides a systematic approach to diagnose and resolve this issue.
Question: I've observed a precipitate in my 7-(Benzyloxy)quinolin-4-ol stock solution. What are the likely causes and how can I resolve this?
Answer:
Precipitation of 7-(Benzyloxy)quinolin-4-ol from a stock solution, typically prepared in Dimethyl Sulfoxide (DMSO), is a multifaceted problem influenced by several physicochemical factors.[1] The primary culprits are often related to solubility limits, storage conditions, and handling procedures.[2][3]
Immediate Corrective Actions:
-
Gentle Warming and Sonication: Gently warm the stock solution to 37°C in a water bath. Following warming, sonicate the solution for 10-15 minutes. This can often redissolve the precipitate.[2] However, it is crucial to visually inspect the solution to ensure complete dissolution before use.
-
Solvent Addition: If warming and sonication are ineffective, adding a small, precise volume of fresh, high-purity solvent (e.g., DMSO) can help to bring the compound back into solution, though this will alter the final concentration.
Root Cause Analysis and Long-Term Solutions:
If precipitation is a recurring issue, a more thorough investigation is warranted. The following logical workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for precipitation in stock solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the preparation and handling of 7-(Benzyloxy)quinolin-4-ol stock solutions.
Q1: What is the recommended solvent for preparing 7-(Benzyloxy)quinolin-4-ol stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of 7-(Benzyloxy)quinolin-4-ol and other similar organic compounds for biological assays.[4][5] This is due to its ability to dissolve a wide range of both polar and nonpolar compounds.[4] For applications requiring a non-DMSO solvent system, consider N,N-dimethylformamide (DMF) or ethanol, though solubility should be experimentally verified.
Q2: What is the maximum recommended concentration for a 7-(Benzyloxy)quinolin-4-ol stock solution in DMSO?
A2: While the exact solubility limit can vary depending on the purity of the compound and the specific lot, it is generally advisable to prepare stock solutions at a concentration not exceeding 10-30 mM in DMSO for many research compounds.[2][6] Preparing highly concentrated stock solutions increases the risk of precipitation, especially during storage or upon dilution into aqueous media.[2]
Q3: How should I properly store my 7-(Benzyloxy)quinolin-4-ol stock solution to prevent precipitation?
A3: Proper storage is critical for maintaining the stability of your stock solution.[7] For 7-(Benzyloxy)quinolin-4-ol in DMSO, storage at room temperature is often acceptable for short periods.[8] For longer-term storage, refrigeration at 4°C is a common practice. However, be aware that lowering the temperature can decrease the solubility of some compounds in DMSO.[2] It is also recommended to store solutions in tightly sealed vials to prevent moisture absorption and to protect them from light to avoid potential photodegradation.
Q4: Can freeze-thaw cycles cause my compound to precipitate?
A4: Yes, repeated freeze-thaw cycles are a known contributor to compound precipitation from DMSO stock solutions.[1] To mitigate this, it is best practice to aliquot your stock solution into smaller, single-use volumes. This minimizes the number of times the main stock is subjected to temperature fluctuations.
Q5: I need to dilute my DMSO stock into an aqueous buffer for my experiment. How can I avoid precipitation during this step?
A5: Diluting a DMSO stock into an aqueous buffer is a critical step where precipitation can occur due to the lower solubility of the compound in the final aqueous environment. To minimize this risk:
-
Serial Dilutions: Perform serial dilutions in the aqueous buffer rather than a single large dilution.[2]
-
Rapid Mixing: Ensure rapid and thorough mixing of the solution immediately after adding the DMSO stock to the aqueous buffer.
-
Pre-warmed Buffer: Using a pre-warmed aqueous buffer can sometimes help to maintain the solubility of the compound.
-
Lower Final Concentration: If precipitation persists, consider lowering the final concentration of the compound in your assay.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM 7-(Benzyloxy)quinolin-4-ol Stock Solution in DMSO
This protocol outlines the steps for preparing a stable 10 mM stock solution of 7-(Benzyloxy)quinolin-4-ol in DMSO.
Materials:
-
7-(Benzyloxy)quinolin-4-ol (MW: 251.28 g/mol )[8]
-
Anhydrous, high-purity DMSO[4]
-
Analytical balance
-
Volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 251.28 g/mol = 0.00251 g or 2.51 mg
-
-
Weigh the compound: Accurately weigh out 2.51 mg of 7-(Benzyloxy)quinolin-4-ol using an analytical balance.
-
Dissolve the compound: Add the weighed compound to a clean, dry volumetric flask. Add a portion of the DMSO (approximately 80% of the final volume) and vortex or sonicate until the solid is completely dissolved.[9]
-
Bring to final volume: Once the compound is fully dissolved, add DMSO to reach the final desired volume of 1 mL.
-
Mix thoroughly: Invert the flask several times to ensure a homogenous solution.
-
Storage: Store the stock solution in appropriately labeled, tightly sealed vials at room temperature or 4°C, protected from light. For long-term storage, consider aliquoting into single-use volumes.[7]
Data Presentation
| Property | Value/Information | Source |
| Molecular Formula | C16H13NO2 | [8] |
| Molecular Weight | 251.28 g/mol | [8] |
| Recommended Solvent | DMSO | [4][5] |
| Recommended Stock Conc. | ≤ 10-30 mM | [6] |
| Storage Conditions | Room temperature or 4°C, protected from light | [8] |
References
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
- Mayr, L. M., & Bojanic, D. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 448–451.
- Di, L., & Kerns, E. H. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 827–832.
-
PubChem. (n.d.). 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). 1. Materials for the preparation of stock solution: (A) analytical weighing balance, (B) technical-grade insecticide, (C) 6-mL screw cap vial, (D) spatula. Retrieved from [Link]
-
(n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- Meanwell, N. A. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
- Wang, S., Zhang, Q., & Shen, Y. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2099–2119.
-
Oakwood Chemical. (n.d.). 7-(Benzyloxy)quinolin-4-ol, min 95%. Retrieved from [Link]
-
PubChem. (n.d.). 7-Benzyloxyquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
-
PubChemLite. (n.d.). 7-(benzyloxy)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
- Katritzky, A. R., Kuanar, M., Slavov, S., Dobchev, D. A., & Candea, D. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(7), 607–619.
-
PubChem. (n.d.). 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
SciSupplies. (n.d.). 7-(Benzyloxy)quinolin-4-ol, 95.0%, 250mg. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]
- Grigoryan, K. R., Shilajyan, H. A., Aleksanyan, I. L., Grigoryan, Z. L., & Hambardzumyan, L. P. (2021). THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. PROCEEDINGS OF THE YEREVAN STATE UNIVERSITY. Chemistry and Biology, 55(2), 112–117.
-
PubChem. (n.d.). 7-Chloro-2,8-dimethylquinolin-4-ol. Retrieved from [Link]
Sources
- 1. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fastercapital.com [fastercapital.com]
- 8. calpaclab.com [calpaclab.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimization of Purification Methods for Quinoline Derivatives
Welcome to the Technical Support Center for the purification of quinoline derivatives. As a Senior Application Scientist, I understand that moving a novel quinoline compound from a complex crude reaction mixture to a highly pure, characterization-ready sample is a critical and often challenging step in the research and development pipeline. The unique physicochemical properties of the quinoline scaffold, particularly the basicity of the heterocyclic nitrogen, introduce specific purification hurdles that require tailored solutions.
This guide is structured to provide direct, actionable advice in a question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore the most common issues encountered in the lab and provide field-proven strategies to overcome them, ensuring the integrity and purity of your compounds.
Core Principles: The Chemistry of Quinoline Purification
Before diving into troubleshooting, it's essential to grasp the key properties of quinoline derivatives that govern their behavior during purification:
-
Basicity: The nitrogen atom in the quinoline ring is basic, with a pKa of approximately 4.9 for the parent molecule.[1][2] This means that under acidic conditions, the quinoline nitrogen will be protonated, forming a cationic species. This property is fundamental to both challenges (e.g., interaction with acidic silica) and solutions (e.g., acid-base extraction).
-
Polarity: The polarity of quinoline derivatives can vary immensely based on their substitution patterns. This diversity necessitates a flexible approach to purification, utilizing techniques ranging from normal-phase and reversed-phase chromatography to crystallization.
-
Stability: Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on-column.[3][4] Understanding the stability of your specific compound is crucial for selecting the appropriate stationary phase and mobile phase modifiers.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific, frequently encountered problems during the purification of quinoline derivatives.
Issue 1: My compound is streaking or tailing badly on a silica gel column.
Question: I'm running a flash column on silica gel with a standard hexane/ethyl acetate system, but my quinoline derivative is giving me a long, streaky band instead of a sharp peak. What is causing this, and how can I fix it?
Answer: This is the most common issue when purifying basic compounds like quinolines on standard silica gel.
-
Causality: Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of your quinoline derivative interacts strongly with these acidic sites via an acid-base interaction. This causes a portion of your compound to "stick" to the stationary phase, leading to poor peak shape, tailing, and often, incomplete recovery.[5] As the compound moves down the column, it undergoes a continuous series of binding and release events with the silanol groups, resulting in streaking.[5]
-
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most straightforward solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA or Et₃N) is the most common choice.[3][6]
-
Protocol: Add 0.5-2% TEA to your eluent system (e.g., 98:2 Hexane:EtOAc + 1% TEA). The TEA is a stronger base than your quinoline and will preferentially interact with the acidic silanol sites, effectively "masking" them.[6][7] This allows your compound to elute based on polarity without the strong ionic interactions, resulting in a much sharper peak.
-
-
Stationary Phase Deactivation: You can pre-treat, or "deactivate," the silica gel column before loading your sample.
-
Use an Alternative Stationary Phase: If your compound is particularly sensitive or the above methods are insufficient, consider a different stationary phase.
-
Basic Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. For quinoline purification, basic alumina is an excellent choice as it eliminates the problematic acidic sites.[3][9][10]
-
Amine-Bonded Silica: This is silica gel that has been functionalized with amine groups, creating a weakly basic surface. It is highly effective for purifying basic compounds without the need for mobile phase modifiers.[10]
-
-
Issue 2: My polar quinoline derivative shows no retention on a C18 reversed-phase column.
Question: I have a highly polar quinoline derivative with several heteroatoms. When I try to purify it using reversed-phase HPLC (e.g., on a C18 column with a water/acetonitrile gradient), it elutes immediately in the void volume. How can I get it to retain?
Answer: This is a classic problem for polar compounds in reversed-phase (RP) chromatography. The analyte has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.[3]
-
Causality: Reversed-phase chromatography separates compounds based on hydrophobicity.[11] Highly polar molecules do not interact strongly with the hydrophobic alkyl chains of the stationary phase and are swept through the column by the polar mobile phase.[3]
-
Solutions:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, increasing the water content can enhance retention. However, many traditional C18 columns suffer from "phase collapse" or "dewetting" in highly aqueous conditions, leading to irreproducible retention times.[12] Using modern RP columns designed for stability in 100% aqueous conditions is recommended if this is your intended approach.[3]
-
Mobile Phase pH Adjustment: For basic quinolines, adjusting the mobile phase pH is a powerful tool. Operating at a low pH (e.g., 2.5-4) using an additive like formic acid or trifluoroacetic acid (TFA) will protonate the quinoline nitrogen.[3] While this increases polarity, it can also enhance interaction with residual silanol groups on the stationary phase or be used in ion-pairing chromatography.
-
Consider a More Polar Stationary Phase: If a C18 column is not providing enough retention, switch to a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) offer different selectivity and can provide better retention for polar analytes.[3]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds.
-
Principle: HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase (e.g., >80% acetonitrile). A water layer is adsorbed onto the stationary phase, and partitioning of the polar analyte between this layer and the mobile phase provides retention.[3][10]
-
-
Issue 3: My quinoline derivative seems to be decomposing on the column.
Question: I've noticed new spots appearing on my TLC plates after running a column, and my overall yield is very low. I suspect my compound is degrading on the silica gel. How can I confirm this and prevent it?
Answer: Decomposition on silica is a serious issue, especially for quinolines with sensitive functional groups. The acidic nature of silica gel is the likely culprit.[4][13]
-
Causality: The acidic silanol groups on the silica surface can catalyze the degradation of acid-sensitive compounds. This can manifest as hydrolysis of esters or acetals, elimination reactions, or other rearrangements.
-
Solutions:
-
Confirm Instability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, then add a small amount of silica gel directly onto another spot of the same material. Let it sit for an hour, then elute the plate. If the spot with added silica shows new decomposition products compared to the control spot, your compound is unstable on silica.[14]
-
Deactivate the Silica: As described in Issue 1, using TEA in the eluent or pre-treating the column will neutralize the acidic sites and often prevent decomposition.[3][8]
-
Switch to a Neutral Stationary Phase: The safest option is to avoid acidic silica altogether.
-
Neutral Alumina: This is an excellent first choice for acid-sensitive compounds.[3]
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica and can be a good alternative.[14]
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, purification on a C18 column with a neutral mobile phase (e.g., water/methanol) is a very gentle method.
-
-
Issue 4: I can't separate my chiral quinoline enantiomers.
Question: My quinoline derivative is chiral, and I need to separate the enantiomers. My standard HPLC and flash chromatography methods are not working. What should I do?
Answer: Separating enantiomers requires a chiral environment. This cannot be achieved with standard achiral stationary phases.[15][16]
-
Causality: Enantiomers have identical physical properties (solubility, polarity, etc.) in an achiral environment.[16] To separate them, you must introduce another chiral entity that can form transient diastereomeric complexes with different stabilities, allowing for separation.
-
Solutions:
-
Chiral HPLC: This is the most common and effective method for analytical and preparative separation of enantiomers.[17]
-
Principle: You must use a Chiral Stationary Phase (CSP). These columns contain a chiral selector immobilized on the silica support. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[16]
-
Method Development: Chiral method development is often empirical.[17] You will need to screen different types of chiral columns and mobile phases (both normal-phase and reversed-phase) to find a system that provides resolution for your specific compound.[18]
-
-
Diastereomeric Salt Crystallization: This is a classical chemical resolution technique suitable for larger scales.
-
Principle: React your racemic quinoline base with a pure enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This reaction forms a mixture of two diastereomeric salts. Diastereomers have different physical properties and can often be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid can be removed by an acid-base workup to yield the pure quinoline enantiomer.
-
-
Frequently Asked Questions (FAQs)
Q1: When should I choose crystallization over chromatography for purification?
A1: The choice depends on the scale, purity of the crude material, and the nature of the compound.
-
Choose Crystallization when:
-
You are working on a large scale (multi-gram to kilogram). Crystallization is generally more scalable and cost-effective than preparative chromatography.
-
Your crude product is relatively pure (>80-90%). Crystallization is excellent for removing small amounts of impurities.
-
Your compound is a stable, crystalline solid.
-
You need to achieve very high purity, as the crystal lattice can be highly selective in excluding impurities.[19]
-
-
Choose Chromatography when:
-
You are working on a small scale (milligram to gram).
-
Your crude mixture is complex, containing multiple components with similar properties. Chromatography offers superior resolving power.[19]
-
Your product is an oil or a non-crystalline solid.
-
You need to separate isomers (regioisomers, stereoisomers).
-
Q2: How do I select the right solvent for recrystallizing my quinoline derivative?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[20][21] Impurities should either be very soluble at all temperatures (staying in the mother liquor) or insoluble (allowing for hot filtration).[22]
-
Selection Protocol:
-
Start with Small-Scale Tests: In test tubes, test the solubility of ~20-50 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water).
-
Observe at Room Temperature: A good candidate solvent will not dissolve the compound at room temperature.[21]
-
Heat to Boiling: Heat the test tubes that did not show solubility. If the compound dissolves completely at the boiling point, it's a promising solvent.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Consider a Mixed-Solvent System: If no single solvent works, try a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (the "antisolvent," in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[20]
-
Q3: Can I use acid-base extraction to purify my quinoline derivative?
A3: Absolutely. Acid-base extraction is a powerful and often overlooked technique for purifying basic compounds like quinolines, especially for removing neutral or acidic impurities.[19]
-
Principle: The basic quinoline can be protonated by an aqueous acid (e.g., 1M HCl), converting it into a water-soluble salt. Neutral organic impurities will remain in the organic layer and can be separated.
-
Workflow:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with an aqueous acid (e.g., 1M HCl). The protonated quinoline derivative will move into the aqueous layer.
-
Separate the layers. The organic layer contains neutral impurities.
-
Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer carefully with a base (e.g., 1M NaOH or NaHCO₃) until the pH is >9. This deprotonates the quinoline, causing it to precipitate or form an oil.
-
Extract the now neutral quinoline back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄), filter, and evaporate the solvent to yield the purified quinoline.[4]
-
Visualization of Purification Strategy
The following workflow provides a decision-making framework for selecting an appropriate purification strategy for a new quinoline derivative.
Caption: Decision workflow for selecting a purification method.
Data Summary
| Purification Technique | Best For | Key Advantages | Common Challenges |
| Normal-Phase Chromatography | Small-scale purification of moderately polar to non-polar compounds. | High resolution for isomers; well-established methods. | Peak tailing/decomposition of basic compounds on silica.[3][5] |
| Reversed-Phase Chromatography | Purification of polar to moderately non-polar compounds. | Excellent for polar compounds; gentle conditions. | Poor retention of very polar compounds; potential phase collapse.[3][12] |
| Acid-Base Extraction | Initial cleanup to remove neutral/acidic impurities from a basic quinoline. | Highly scalable, inexpensive, rapid. | Not suitable for separating similar basic compounds; emulsion formation. |
| Recrystallization | Final purification of solid compounds on a large scale. | High purity achievable; very scalable and economical.[19] | Requires a crystalline solid; can have lower recovery. |
| Chiral Chromatography | Separation of enantiomers. | Direct separation method; high resolution.[17] | Requires specialized, expensive columns; method development can be extensive. |
References
-
University of York. Solvent Choice - Chemistry Teaching Labs. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
National Institutes of Health, PubChem. Quinoline | C9H7N | CID 7047. [Link]
-
IJCSR. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]
-
RSC Education. Finding the best solvent for recrystallisation student sheet. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
PubMed. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. [Link]
-
ResearchGate. When basification of silica gel is required, before using Column chromatography? [Link]
-
Teledyne Labs. Silica Gel Column Chromatography. [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
mVOC 4.0. Quinoline. [Link]
-
Reddit. TLC and streaking: why add triethylamine? [Link]
-
MDPI. Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors. [Link]
-
MicroSolv. Can I use triethylamine TEA with a Cogent Silica-C column. [Link]
-
ResearchGate. (PDF) Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. [Link]
-
ResearchGate. How can i isolate polar basic compound with silica gel column chromatography? [Link]
-
ResearchGate. (PDF) CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives). [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
-
ResearchGate. Dissociation constants pK a of isoquinoline bases | Download Table. [Link]
-
Pharmaffiliates. Quinoline-impurities. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]
-
MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]
-
Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]
-
Reddit. Purification of Quinoline-3,4-diones. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]
-
PubMed. Systemic optimization and structural evaluation of quinoline derivatives as transthyretin amyloidogenesis inhibitors. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
SlideShare. Preparation and Properties of Quinoline. [Link]
-
Wikipedia. Quinoline. [Link]
-
Chrom Tech, Inc.. Reverse Phase Chromatography Techniques. [Link]
-
Chemistry LibreTexts. 7.10: Reverse Phase Chromatography. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]
- Google Patents.
-
Cytiva. Protein purification troubleshooting guide. [Link]
-
PubMed Central. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]
Sources
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. hplc.eu [hplc.eu]
- 13. reddit.com [reddit.com]
- 14. Purification [chem.rochester.edu]
- 15. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. rjptonline.org [rjptonline.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 21. edu.rsc.org [edu.rsc.org]
- 22. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Quinolines
Welcome to the Technical Support Center dedicated to the synthesis of substituted quinolines. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. Quinolines are a cornerstone in pharmaceuticals and materials science, but their synthesis is not without its challenges, especially during scale-up.[1] This resource provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your reactions, and ensure robust, scalable, and safe processes.
General Scale-Up Challenges
Transitioning a quinoline synthesis from a few grams to kilograms introduces challenges that are often negligible on a smaller scale. Understanding these fundamental principles is crucial for a successful scale-up campaign.
Q1: My quinoline synthesis yield dropped significantly when moving from a 10-gram to a 1-kilogram scale. What are the common culprits?
A1: A drop in yield upon scale-up is a frequent issue, primarily stemming from mass and heat transfer limitations.[2]
-
Inefficient Mixing: What is easily homogenized in a small flask with a magnetic stir bar becomes a significant challenge in a large reactor. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and increased side product formation. On a larger scale, it is essential to transition to overhead mechanical stirring with an impeller designed for the viscosity and geometry of your reaction mixture.[2]
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases dramatically as you scale up. This means that an exothermic reaction that was easily controlled in a lab flask can become a dangerous runaway reaction in a large reactor because heat cannot be dissipated efficiently.[3] A jacketed reactor with a thermal control unit is necessary for maintaining a stable internal temperature. You may need to adjust the jacket temperature to be lower than the desired internal temperature to account for the exotherm.[2]
-
Reagent Addition Rate: The rate of adding a reagent, which might be done in a single portion on a small scale, becomes a critical process parameter at a larger scale. Slow, controlled addition of reagents is vital to manage exotherms and minimize the instantaneous concentration of reactive species, which can favor side reactions like polymerization.[4]
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. A small impurity in a large batch can lead to significant byproduct formation or catalyst deactivation. Always use well-characterized starting materials for scale-up.[2]
Troubleshooting Guide by Synthetic Route
This section addresses specific issues encountered in the most common classical quinoline syntheses.
The Skraup Synthesis
The Skraup synthesis is a powerful method for producing quinolines but is notoriously exothermic and prone to tar formation.[3][5]
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it for a safer scale-up?
A1: The highly exothermic nature of the Skraup synthesis is a major safety concern.[6] The primary solution is to use a moderator and control the addition of reagents.
-
Use of a Moderator: Ferrous sulfate (FeSO₄) is the most common and effective moderator.[3][6] It is believed to act as an oxygen carrier, which slows down the oxidation step and makes the reaction less violent.[7] Boric acid can also be used for this purpose.[8]
-
Controlled Reagent Addition: The order of addition is critical. A recommended sequence is to create a slurry of the aniline, ferrous sulfate, and glycerol before the slow, portion-wise addition of concentrated sulfuric acid with efficient cooling.[3] Adding the sulfuric acid before the ferrous sulfate can lead to an immediate and violent reaction.[7]
-
Gradual Heating: The reaction should be initiated with gentle heating. Once the exotherm begins (indicated by boiling), the external heat source must be removed. The reaction's own heat should sustain the reflux. Only reapply heat after the initial vigorous phase has subsided.[3]
Q2: I'm dealing with a large amount of black, viscous tar in my Skraup synthesis, making product isolation nearly impossible. How can I minimize tar formation and purify my product?
A2: Tar formation is a very common side reaction, resulting from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[8]
-
Minimizing Tar: The strategies to control the exotherm (moderators, controlled addition, and heating) will also help reduce tar formation. Avoiding excessively high temperatures and localized overheating is key.[8]
-
Purification via Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tar.[3] After the reaction is complete and cooled, the mixture is made strongly alkaline with a concentrated sodium hydroxide solution. Steam is then passed through the mixture, and the quinoline co-distills with the water.[7] The quinoline can then be separated or extracted from the distillate.
Experimental Protocol: Large-Scale Quinoline Purification by Steam Distillation [7]
-
Work-up: After the Skraup reaction is complete, allow the mixture to cool. Carefully dilute the mixture with water.
-
Neutralization: In a well-ventilated fume hood and with appropriate cooling, slowly add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This step is highly exothermic.
-
First Steam Distillation (Removal of Oxidant): If an oxidant like nitrobenzene was used, perform an initial steam distillation to remove the unreacted, volatile oxidant.
-
Second Steam Distillation (Product Isolation): Change the receiver and continue to pass steam rapidly through the alkaline mixture. The quinoline will co-distill with the water. Collect the distillate until it runs clear.
-
Extraction: The quinoline can be separated from the aqueous distillate as an oil layer or extracted with an appropriate organic solvent (e.g., dichloromethane).
-
Removal of Unreacted Aniline: Unreacted aniline often co-distills with the product. To remove it, the distillate can be acidified, and sodium nitrite is added to form the non-volatile diazonium salt of the aniline, which can then be removed.[9][10]
-
Final Purification: The crude quinoline is then typically purified by vacuum distillation.[7][11]
The Doebner-von Miller Reaction
This reaction is more versatile than the Skraup synthesis but is also plagued by polymerization and tar formation from the α,β-unsaturated carbonyl compounds.[4][12]
Q1: My Doebner-von Miller reaction yield is very low, and the main product is a polymeric tar. What's the cause and solution?
A1: The primary cause is the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone.[4] This side reaction consumes your starting material and complicates purification.
-
Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline keeps its concentration low at any given moment, favoring the desired reaction over polymerization.[4]
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By using a system like aqueous acid (e.g., HCl) and a non-miscible organic solvent (e.g., toluene), the aniline resides primarily in the aqueous phase while the α,β-unsaturated carbonyl is sequestered in the organic phase. This dramatically reduces the rate of self-polymerization in the acidic aqueous environment.[4][13]
-
Optimize Acid and Temperature: While strong acids are necessary, excessively harsh conditions accelerate tar formation. It's crucial to find the mildest effective temperature and acid concentration for your specific substrates. A comparative study of different Brønsted and Lewis acids can be beneficial.[4]
Table 1: Effect of Reaction Conditions on Doebner-von Miller Synthesis Yield [14]
| Reactants | Catalyst/Medium | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Aniline, Crotonaldehyde | HCl (aq) | Reflux | 4-6 | Low | Prone to polymerization |
| Aniline, Crotonaldehyde | HCl (aq) / Toluene | Reflux | 4-6 | Moderate | Biphasic system reduces polymerization |
| Aniline, Crotonaldehyde | Iodine / EtOH | Reflux | 8-10 | Good | Milder conditions, better yield |
| Aniline, Cinnamaldehyde | HCl (aq) / Toluene | Reflux | 12 | Very Low | Steric hindrance from γ-substituent |
Note: Yields are illustrative and will vary based on specific substrates and scale.
The Combes Quinoline Synthesis
The Combes synthesis is excellent for preparing 2,4-substituted quinolines from anilines and β-diketones.[15][16] The main challenge during scale-up is often controlling regioselectivity with unsymmetrical diketones.
Q1: How can I control the formation of regioisomers in my Combes synthesis when using an unsymmetrical β-diketone?
A1: Regioselectivity in the Combes synthesis is a complex interplay of steric and electronic effects. The rate-determining step is the acid-catalyzed electrophilic aromatic annulation (ring closure).[16]
-
Steric Effects: Increasing the steric bulk of one of the substituents on the β-diketone can strongly favor the formation of one regioisomer. The aniline will preferentially attack the less sterically hindered carbonyl group.[16]
-
Electronic Effects: The electronic nature of substituents on the aniline ring is also critical. Electron-donating groups on the aniline can influence the position of the ring closure. For example, in the synthesis of trifluoromethyl-substituted quinolines, methoxy-substituted anilines (electron-donating) tend to favor the formation of 2-CF₃-quinolines, whereas chloro- or fluoro-substituted anilines (electron-withdrawing) lead to the 4-CF₃ regioisomer.[16]
-
Catalyst Choice: While concentrated sulfuric acid is traditional, exploring other acid catalysts can influence the product ratio. A mixture of polyphosphoric acid (PPA) and an alcohol has been shown to be an effective alternative that can alter regioselectivity.[16]
Diagram: Decision-Making for Combes Synthesis Regioselectivity
Caption: Troubleshooting regioselectivity in the Combes synthesis.
The Friedländer Synthesis
The Friedländer synthesis is a versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[17] While generally milder than the Skraup synthesis, low yields can be a problem upon scale-up.[18]
Q1: My Friedländer synthesis yield is poor on a large scale. What are the most common causes and how can I improve it?
A1: Low yields in a scaled-up Friedländer synthesis often point to suboptimal reaction conditions or competing side reactions.[18]
-
Harsh Reaction Conditions: Traditional methods using high temperatures and strong acids or bases can lead to degradation of starting materials or products.[18] Modern approaches often utilize milder and more efficient catalysts.
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate or inefficient catalyst can result in low conversion or the formation of undesired byproducts. A wide range of catalysts have been explored, from Brønsted and Lewis acids to ionic liquids and nanocatalysts, with varying degrees of success depending on the substrates.[19]
-
Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone starting material, especially under basic conditions.[1] Using an imine analog of the 2-aminoaryl ketone can sometimes mitigate this issue.[18]
Table 2: Comparative Efficacy of Catalysts in Friedländer Synthesis [20][21]
| Catalyst | Reaction Type | Substrates | Yield (%) | Conditions |
| KOH | Base-catalyzed condensation | 2-Aminobenzophenone, Acetone | Moderate | Reflux in EtOH |
| p-Toluenesulfonic acid (p-TSA) | Acid-catalyzed condensation | 2-Aminoacetophenone, Ethyl acetoacetate | Good | Toluene, reflux |
| Iodine (I₂) | Lewis acid catalysis | 2-Aminobenzaldehyde, Cyclohexanone | Excellent | Solvent-free, 80°C |
| [bmim]HSO₄ (Ionic Liquid) | Ionic liquid catalysis | 2-Aminobenzaldehydes, Allenoates | High | Solvent-free, short reaction time |
| Nickel Nanoparticles (NiNPs) | Heterogeneous catalysis | 2-Aminobenzophenone, Cyclohexane-1,3-dione | 96 | Solvent-free, reusable catalyst |
Diagram: General Workflow for Friedländer Synthesis Optimization
Caption: Optimizing the Friedländer quinoline synthesis workflow.
References
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. (URL: [Link])
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (URL: [Link])
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])
-
Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (URL: [Link])
-
Combes quinoline synthesis - Wikipedia. (URL: [Link])
-
Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis - ResearchGate. (URL: [Link])
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (URL: [Link])
-
Making quinoline - the Skraup synthesis - YouTube. (URL: [Link])
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH. (URL: [Link])
-
Different catalytic approaches of Friedländer synthesis of quinolines - PubMed. (URL: [Link])
-
Preparation of Quinoline - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
-
Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines | Request PDF - ResearchGate. (URL: [Link])
-
Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate. (URL: [Link])
-
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (URL: [Link])
-
The Friedl??nder Synthesis of Quinolines - ResearchGate. (URL: [Link])
-
Help with Skraup synthesis : r/chemhelp - Reddit. (URL: [Link])
-
Friedländer synthesis - Wikipedia. (URL: [Link])
-
Combes Quinoline Synthesis PDF - Scribd. (URL: [Link])
-
5.5D: Step-by-Step Procedures for Steam Distillation - Chemistry LibreTexts. (URL: [Link])
-
Doebner-Miller Reaction - SynArchive. (URL: [Link])
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. (URL: [Link])
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. (URL: [Link])
-
My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11. (URL: [Link])
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (URL: [Link])
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (URL: [Link])
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. iipseries.org [iipseries.org]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Ambiguous Spectroscopic Data of 7-(Benzyloxy)quinolin-4-ol
Introduction
Welcome to the technical support guide for 7-(Benzyloxy)quinolin-4-ol. This molecule, a key building block in medicinal chemistry and materials science, presents unique challenges during spectroscopic characterization due to its structural features. Researchers frequently encounter ambiguous or unexpected results in NMR, Mass Spectrometry, and IR spectroscopy. This guide is designed to serve as a primary resource for troubleshooting these issues. We will move from frequently asked questions to in-depth troubleshooting workflows, grounding our advice in established chemical principles and field-proven experience.
The core challenge in interpreting data for this compound stems from keto-enol tautomerism. 7-(Benzyloxy)quinolin-4-ol can exist in equilibrium with its tautomer, 7-(benzyloxy)-1H-quinolin-4-one.[1][2] The predominant form can be influenced by the physical state (solid vs. solution) and the solvent used, directly impacting the spectroscopic output.[2]
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of 7-(Benzyloxy)quinolin-4-ol.
Q1: My ¹H NMR spectrum shows a broad singlet around 11-12 ppm in DMSO-d₆, but it disappears in other solvents or with a D₂O shake. What is this signal?
A: This is the labile proton, which could be either the N-H proton of the quinolone tautomer or the O-H proton of the quinolinol tautomer. In polar aprotic solvents like DMSO, the keto (quinolone) form is often favored, and the N-H proton's signal is typically observed as a broad singlet due to hydrogen bonding and intermediate exchange rates.[2][3] Its disappearance upon adding a few drops of D₂O is a classic confirmation of an exchangeable proton (N-H or O-H).
Q2: The aromatic region of my ¹H NMR spectrum (7-8.5 ppm) is very complex and overlapping. How can I begin to assign these protons?
A: This is expected. You have eight aromatic protons in total: three on the quinoline core (H-2, H-5, H-8) and five on the benzyl protecting group. The key is to use 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This will reveal which protons are spin-coupled. You can "walk" along the spin systems, for instance, from H-5 to H-6 (if present) on the quinoline ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, confirming C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range (2-3 bond) correlations between protons and carbons. For example, the benzylic CH₂ protons should show a correlation to the quinoline C-7, confirming the position of the benzyloxy group.
Q3: My mass spectrum shows a prominent peak at m/z 91. Is this an impurity?
A: Not necessarily. The peak at m/z 91 is a very common and expected fragment for compounds containing a benzyl group. It corresponds to the benzyl cation ([C₇H₇]⁺), which often rearranges to the highly stable tropylium ion. Its presence is strong evidence for the benzyloxy moiety in your molecule. The molecular ion peak ([M+H]⁺) should be observed around m/z 252.29.[4]
Q4: My IR spectrum has a strong absorption around 1640-1660 cm⁻¹. Is this a C=O or C=N stretch?
A: This absorption is most likely the C=O (carbonyl) stretch of the quinolone tautomer.[2] While C=N and aromatic C=C stretches also appear in this region (1500-1650 cm⁻¹), the intensity and position are characteristic of a conjugated ketone. If the enol (quinolinol) form were dominant, you would expect to see a more prominent broad O-H stretch around 3200-3400 cm⁻¹ and the absence of this strong carbonyl peak.
In-Depth Troubleshooting Guides
The Tautomerism Problem: Quinolone vs. Quinolol
The most significant source of ambiguity is the equilibrium between the keto and enol forms. Understanding how to identify and control this is critical.
Caption: Keto-enol tautomerism in 7-(benzyloxy)quinolin-4-ol.
Q: How do I determine which tautomer is present in my sample?
A: A multi-spectroscopic approach is necessary. The choice of solvent is both a diagnostic tool and a variable that influences the equilibrium.
| Spectroscopic Method | Evidence for Keto (Quinolone) Form | Evidence for Enol (Quinolinol) Form |
| ¹H NMR | Broad singlet ~11-12 ppm (N-H in DMSO). Signal for H-3 is a doublet. | Sharp singlet for O-H (can be anywhere, often broad). Signal for H-3 may be a singlet if no coupling. |
| ¹³C NMR | Signal for C-4 is downfield, ~175-180 ppm (C=O).[2] | Signal for C-4 is further upfield, ~150-160 ppm (aromatic C-O). |
| IR Spectroscopy | Strong C=O stretch ~1640-1660 cm⁻¹. N-H stretch ~3100-3300 cm⁻¹. | Broad O-H stretch ~3200-3400 cm⁻¹. Absence of strong C=O band. |
| UV-Vis Spectroscopy | Absorption maxima may differ significantly from the enol form. | The fully aromatic system may absorb at a different wavelength. |
Experimental Protocol: NMR Solvent Study for Tautomerism
-
Objective: To identify the dominant tautomer in different chemical environments.
-
Materials: Your sample, DMSO-d₆, CDCl₃, Methanol-d₄, NMR tubes.
-
Procedure: a. Prepare three separate NMR samples of your compound, each dissolved in one of the deuterated solvents listed above. Ensure complete dissolution. b. Acquire ¹H NMR spectra for all three samples under identical instrument conditions. c. Analysis in DMSO-d₆: Look for the characteristic downfield N-H proton (~11.7 ppm for similar quinolones) and a C-4 carbon signal around 177 ppm in the ¹³C NMR spectrum, which strongly indicates the keto form.[2][3] d. Analysis in CDCl₃: In a less polar solvent, the equilibrium may shift. Observe any changes in the chemical shifts of the labile proton and the aromatic protons. The keto form is still often dominant. e. Analysis in Methanol-d₄: In a protic solvent, rapid exchange with the solvent's deuterium can cause the N-H/O-H signal to broaden significantly or disappear entirely. This can confirm the lability of the proton but may obscure direct observation of the tautomeric state.
-
Interpretation: By comparing the spectra, you can deduce the predominant form in each solvent. The keto form is generally favored in both solid and solution states for 4-quinolones.[2]
Troubleshooting Workflow for Ambiguous Spectra
If your data doesn't match expectations, a systematic approach is required to differentiate between issues of purity, structure, and experimental artifacts.
Caption: Systematic workflow for troubleshooting ambiguous spectroscopic data.
Guide: Purity Assessment
Q: My ¹H NMR shows extra peaks that I can't assign to the product. What are they?
A: These are likely residual solvents, starting materials, or reaction byproducts.
Table of Common Impurities & Byproducts
| Compound | Origin | Key Spectroscopic Signature |
| 7-Hydroxyquinolin-4-ol | Debenzylation (loss of benzyl group) | ¹H NMR: Absence of benzylic CH₂ (~5.2 ppm) and benzyl aromatic signals. Appearance of a phenolic OH signal. MS: [M+H]⁺ at m/z 162. |
| Starting Aniline (e.g., 3-aminophenol derivative) | Incomplete reaction in synthesis (e.g., Conrad-Limpach) | ¹H NMR: A distinct set of aromatic signals corresponding to the starting material. |
| Diethyl malonate or derivative | Incomplete reaction in synthesis | ¹H NMR: Characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm) of an ethyl ester group. |
| Toluene | Common solvent for benzylation reactions | ¹H NMR: Singlet at ~2.3 ppm (CH₃) and aromatic signals ~7.2 ppm. |
| DMSO | NMR Solvent | ¹H NMR: Residual peak at ~2.50 ppm. Water in DMSO at ~3.33 ppm. |
Experimental Protocol: D₂O Exchange for Proton Identification
-
Objective: To definitively identify N-H or O-H protons.
-
Procedure: a. Dissolve your sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum. b. Remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), and shake gently to mix. c. Re-acquire the ¹H NMR spectrum.
-
Result: Protons attached to heteroatoms (N-H, O-H) will exchange with the deuterium from D₂O. Their corresponding signals in the ¹H NMR spectrum will decrease in intensity or disappear completely. This is an invaluable tool for simplifying complex spectra.
Guide: Mass Spectrometry Fragmentation
Q: Beyond m/z 91, what other fragments should I expect in the mass spectrum?
A: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. Electron Impact (EI) or Collision-Induced Dissociation (CID) experiments can reveal the fragmentation pattern, which acts as a structural fingerprint.
Caption: Plausible EI-MS fragmentation pathway for the keto tautomer.
This fragmentation provides a logical pathway that can be used to interpret your experimental mass spectrum, adding another layer of confidence to your structural assignment.
Conclusion
The spectroscopic analysis of 7-(Benzyloxy)quinolin-4-ol is a clear example of where a deep understanding of fundamental chemical principles—namely tautomerism, reaction mechanisms, and fragmentation theory—is essential. Ambiguous data should not be seen as a failure but as a puzzle that reveals deeper insights into the molecule's behavior. By systematically applying the troubleshooting workflows, solvent studies, and multi-dimensional spectroscopic techniques outlined in this guide, researchers can confidently and accurately characterize this versatile compound.
References
-
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved January 11, 2026, from [Link]
-
MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved January 11, 2026, from [Link]
-
ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved January 11, 2026, from [Link]
-
MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Quinolone. Retrieved January 11, 2026, from [Link]
-
Elsevier. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved January 11, 2026, from [Link]
-
Supporting Information. (n.d.). General information. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2014). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved January 11, 2026, from [Link]
-
PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Retrieved January 11, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1). Retrieved January 11, 2026, from [Link]
-
Supporting Information. (n.d.). Copper-Catalyzed Oxidative Functionalization of Benzylic C–H Bonds with Quinazoline 3-Oxides. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 7-Benzyloxyquinoline. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. Retrieved January 11, 2026, from [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved January 11, 2026, from [Link]
-
PubChemLite. (n.d.). 7-(benzyloxy)-1,2,3,4-tetrahydroquinoline. Retrieved January 11, 2026, from [Link]
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved January 11, 2026, from [Link]
-
Livestock Metabolome Database. (n.d.). 1H NMR Spectrum (LMDB00944). Retrieved January 11, 2026, from [Link]
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: Enhancing the Selectivity of Quinolin-4-one Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolin-4-one based inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and detailed protocols to help you navigate the complexities of inhibitor selectivity. Our goal is to empower you with the knowledge to not only identify and solve common experimental challenges but also to rationally design more selective and effective compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and characterization of quinolin-4-one based inhibitors.
Q1: My quinolin-4-one inhibitor shows potent activity against my primary target in a biochemical assay, but I'm observing unexpected phenotypes in cell-based assays. What could be the cause?
A1: This is a common challenge that often points to a lack of inhibitor selectivity. While your compound may be potent against your purified target enzyme, it could be interacting with other intracellular targets, leading to the observed cellular phenotypes.[1] It's crucial to remember that biochemical assays, while useful for initial screening, do not fully recapitulate the complex cellular environment.[2] Factors such as high intracellular ATP concentrations and the presence of numerous other kinases and ATP-binding proteins can lead to off-target effects.[3] We recommend performing comprehensive cellular target engagement and selectivity profiling assays to identify these off-target interactions.
Q2: What are the common off-target liabilities associated with quinolin-4-one based kinase inhibitors?
A2: The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[4][5] For kinase inhibitors, off-target effects often involve other kinases due to the conserved nature of the ATP-binding pocket.[6] Common off-targets can include kinases from the same family as your primary target or even from different families.[7] Additionally, quinolin-4-one derivatives have been reported to interact with non-kinase targets such as topoisomerase II, phosphoinositide 3-kinases (PI3K), and histone deacetylases (HDACs).[8] Comprehensive profiling against a broad panel of kinases and other relevant targets is essential to understand the full spectrum of your inhibitor's activity.
Q3: How can I rationally design more selective quinolin-4-one inhibitors from the outset?
A3: Rational drug design is key to improving selectivity. This involves a deep understanding of the structure-activity relationships (SAR) of the quinolin-4-one scaffold and leveraging computational tools.[9] Key strategies include:
-
Exploiting Structural Differences: Focus on unique features of your target's ATP-binding site that are not present in closely related off-targets.[6]
-
Structure-Based Design: Utilize X-ray crystallography or cryo-EM structures of your target in complex with your inhibitor to guide modifications that enhance specific interactions.
-
Computational Modeling: Employ computational tools to predict binding affinities and selectivity profiles of virtual compounds before synthesis.[10] This can help prioritize modifications that are most likely to improve selectivity.
Q4: What is the significance of cellular target engagement assays, and how do they differ from traditional biochemical assays?
A4: Cellular target engagement assays directly measure the interaction of your inhibitor with its intended target within a living cell.[11][12] This is a critical advancement over biochemical assays, which use purified proteins in a simplified environment.[2] Assays like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ provide a more physiologically relevant assessment of target binding, taking into account factors like cell permeability and intracellular competition.[11][13] A strong correlation between cellular target engagement and the desired cellular phenotype provides greater confidence that your inhibitor is acting on-target.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during selectivity profiling and optimization experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell-based assay results. | Inconsistent cell seeding, compound precipitation, or suboptimal assay conditions. | Ensure a homogenous cell suspension before plating. Verify the solubility of your compound in the assay media and consider using a lower concentration of DMSO. Optimize assay parameters such as incubation time and cell density.[14] |
| My inhibitor is potent in biochemical assays but shows weak or no activity in cellular assays. | Poor cell permeability, rapid metabolism of the compound, or active efflux from the cell. | Assess the physicochemical properties of your inhibitor, such as lipophilicity and polar surface area, to predict its permeability. Consider modifications to the quinolin-4-one scaffold to improve these properties. You can also use cell lines with known differences in drug transporter expression to investigate efflux.[1] |
| My inhibitor shows selectivity in a kinase panel, but I still observe off-target effects in cells. | The kinase panel may not have included the relevant off-target, or the off-target could be a non-kinase protein. | Expand your selectivity profiling to include a broader range of kinases and other potential targets based on the observed cellular phenotype. Consider using unbiased proteomic approaches to identify inhibitor-binding partners in cells. |
| I'm struggling to improve selectivity through chemical modifications. | The modifications may not be targeting regions of the binding pocket that differ significantly between the on-target and off-targets. | Utilize structural information (X-ray, cryo-EM) of your on- and off-targets to guide your synthetic efforts.[6] Focus on introducing bulky or charged groups that can create favorable interactions with your on-target while causing steric or electrostatic clashes with off-targets. |
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential assays to determine inhibitor selectivity and target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[11][12]
Protocol:
-
Cell Treatment: Culture your cells of interest to the desired confluency. Treat the cells with your quinolin-4-one inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (typically 3 minutes) using a thermal cycler. Include an unheated control.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of your target protein in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target stabilization and therefore, target engagement.[12]
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer in live cells.[13][16] Inhibition of this interaction by a competing compound provides a measure of target engagement.
Protocol:
-
Cell Preparation: Co-transfect cells with vectors expressing your kinase of interest fused to NanoLuc® luciferase and a HaloTag® protein.
-
Compound Treatment: Plate the transfected cells in a 96- or 384-well plate. Add your quinolin-4-one inhibitor at various concentrations.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 fluorescent ligand to the wells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460nm) and acceptor (618nm) signals using a plate reader equipped with the appropriate filters.[17]
-
Data Analysis: Calculate the corrected NanoBRET™ ratio. A decrease in the BRET signal in the presence of your inhibitor indicates that it is competing with the fluorescent tracer for binding to the kinase, thus demonstrating target engagement.[16]
Part 4: Rational Design and SAR of Quinolin-4-ones
Improving the selectivity of quinolin-4-one inhibitors heavily relies on understanding their structure-activity relationship (SAR). The following diagram and table summarize key modification points on the quinolin-4-one scaffold and their potential impact on selectivity.
Caption: Key positions for modification on the quinolin-4-one scaffold.
| Position | Modification Strategy | Rationale for Improved Selectivity | Supporting Evidence |
| N1 | Introduction of a cyclopropyl group. | Can enhance binding affinity and influence the orientation of the inhibitor in the active site. | A cyclopropyl group on N1 was found to increase activity compared to an ethyl group.[18] |
| C2 | Substitution with small alkyl groups. | Can fill small hydrophobic pockets and avoid steric clashes with off-targets. | Alkyl groups in position 2 were found to be more advantageous for antineoplastic activity than aryl groups.[18] |
| C3 | Introduction of an amide side chain. | Can form additional hydrogen bonds with specific residues in the target's active site. | 3-amido-7-chloroquinolin-4-ones showed potent antiproliferative activity.[18] |
| C6 | Halogenation (e.g., fluorine). | Can alter the electronic properties of the ring system and improve binding affinity. | The optimal substituent at position 6 is often a fluorine atom.[18] |
| C7 | Introduction of aromatic rings. | Can form pi-stacking interactions with aromatic residues in the hinge region of kinases. | The introduction of aromatic rings at this position improves antitumor properties.[18] |
Part 5: Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for assessing and improving the selectivity of a quinolin-4-one based inhibitor.
Caption: A workflow for improving inhibitor selectivity.
References
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available from: [Link]
-
Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. PDF. Available from: [Link]
-
Kinase selectivity platform. Drug Discovery I Hungary I ChemPass. Available from: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. PDF. Available from: [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. PMC - NIH. Available from: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]
-
Executing a NanoBRET™ Experiment: From Start to Data. Promega Connections. Available from: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Available from: [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]
-
Solving Laboratory Challenges with 3-(quinolin-4-ylmethyl... - Inhibitor Research Hub. Available from: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]
-
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC - NIH. Available from: [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available from: [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available from: [Link]
-
Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). PMC - NIH. Available from: [Link]
-
4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Available from: [Link]
-
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. Available from: [Link]
-
Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available from: [Link]
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available from: [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH. Available from: [Link]
-
Turning liabilities into opportunities: Off-target based drug repurposing in cancer. NIH. Available from: [Link]
-
Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. PMC - PubMed Central. Available from: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 5. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. Kinase selectivity platform - Drug Discovery I Hungary I ChemPass [chempass.ai]
- 7. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dmg-peg2000-mal.com [dmg-peg2000-mal.com]
- 15. m.youtube.com [m.youtube.com]
- 16. promega.com [promega.com]
- 17. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 7-(Benzyloxy)quinolin-4-ol and 7-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] This guide provides an in-depth comparative analysis of two key quinoline derivatives: 7-hydroxyquinoline and its benzylated analogue, 7-(benzyloxy)quinolin-4-ol. While 7-hydroxyquinoline has been the subject of various biological studies, direct experimental data for 7-(benzyloxy)quinolin-4-ol is less prevalent in publicly accessible literature. Consequently, this guide will present the established biological profile of 7-hydroxyquinoline and leverage well-established structure-activity relationship (SAR) principles to forecast the probable biological activities of 7-(benzyloxy)quinolin-4-ol, thereby offering a predictive comparison to guide future research and drug development efforts.
Introduction to the Compounds
7-Hydroxyquinoline , also known as 7-quinolinol, is a heterocyclic aromatic organic compound.[7] Its structure features a quinoline core with a hydroxyl group at the 7-position. This hydroxyl group is a key pharmacophore, contributing to the molecule's biological activities, which are known to include antimicrobial and antioxidant properties.[7]
7-(Benzyloxy)quinolin-4-ol is a derivative of 7-hydroxyquinoline where the hydrogen of the hydroxyl group is replaced by a benzyl group. This substitution significantly alters the molecule's physicochemical properties, such as lipophilicity and steric bulk, which in turn are expected to influence its biological profile. It is also important to note that 7-benzyloxyquinoline is a known compound, and its human metabolite is 7-hydroxyquinoline, suggesting that 7-(benzyloxy)quinolin-4-ol could act as a prodrug, releasing the active 7-hydroxyquinoline moiety upon metabolic cleavage of the benzyl ether.
Comparative Analysis of Biological Activities
This section will delve into the known biological activities of 7-hydroxyquinoline and provide a predictive analysis for 7-(benzyloxy)quinolin-4-ol based on SAR.
Anticancer Activity
7-Hydroxyquinoline and its Derivatives: Derivatives of 7-hydroxyquinoline have demonstrated notable in vitro cytotoxic activity against various cancer cell lines.[1] For instance, certain hybrid 2-quinolinone derivatives incorporating the 7-hydroxy moiety have shown potent anticancer activity against the MCF-7 breast cancer cell line, comparable to the standard chemotherapeutic drug Doxorubicin.[1] The proposed mechanisms for related quinoline compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][8]
Predictive Analysis for 7-(Benzyloxy)quinolin-4-ol: Direct experimental data on the anticancer activity of 7-(Benzyloxy)quinolin-4-ol is not readily available. However, based on SAR, two possibilities can be considered:
-
Prodrug Activity: The benzyloxy group can be metabolically cleaved in vivo to yield 7-hydroxyquinolin-4-ol. In this scenario, 7-(benzyloxy)quinolin-4-ol would be expected to exhibit anticancer activity, with its potency being dependent on the rate and extent of its conversion to the active hydroxy form. The increased lipophilicity conferred by the benzyl group might enhance its cellular uptake, potentially leading to a higher intracellular concentration of the active metabolite compared to direct administration of 7-hydroxyquinoline.
-
Intrinsic Activity: The intact 7-(benzyloxy)quinolin-4-ol molecule may possess its own intrinsic anticancer activity. The bulky benzyloxy group could influence its binding to specific biological targets differently than the hydroxyl group. However, without experimental data, this remains speculative.
A logical first step in evaluating the anticancer potential of 7-(benzyloxy)quinolin-4-ol would be to perform a cytotoxicity assay, such as the MTT assay, on a panel of cancer cell lines and compare its IC50 values with those of 7-hydroxyquinoline.
Antimicrobial Activity
7-Hydroxyquinoline and its Derivatives: 7-Hydroxyquinoline has been studied for its potential antimicrobial properties.[7] The broader class of hydroxyquinolines, particularly 8-hydroxyquinoline and its derivatives, are well-documented for their antimicrobial, including antibacterial and antifungal, activities.[4][6][9][10][11] This activity is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function and membrane integrity.[4][9][11]
Predictive Analysis for 7-(Benzyloxy)quinolin-4-ol: The antimicrobial activity of 7-(benzyloxy)quinolin-4-ol is likely to be significantly different from that of 7-hydroxyquinoline. The chelation of metal ions by the hydroxyl group is a key mechanism for the antimicrobial action of hydroxyquinolines. By replacing the hydroxyl proton with a benzyl group, the ability of 7-(benzyloxy)quinolin-4-ol to act as a chelating agent is eliminated.
Therefore, it is predicted that 7-(benzyloxy)quinolin-4-ol will exhibit weaker antimicrobial activity compared to 7-hydroxyquinoline when tested in vitro. However, if the compound is metabolized in vivo to 7-hydroxyquinoline, it could still exert an antimicrobial effect. To verify this, a Minimum Inhibitory Concentration (MIC) assay should be performed against a panel of bacterial and fungal strains.
Antioxidant Activity
7-Hydroxyquinoline and its Derivatives: 7-Hydroxyquinoline has been reported to possess antioxidant properties.[7] The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. Studies on other hydroxyquinoline derivatives, such as 8-hydroxyquinoline, have confirmed their antioxidant potential, which is linked to their ability to scavenge free radicals and chelate redox-active metal ions like iron that can catalyze the formation of reactive oxygen species.[12][13][14]
Predictive Analysis for 7-(Benzyloxy)quinolin-4-ol: Similar to its antimicrobial activity, the antioxidant potential of 7-(benzyloxy)quinolin-4-ol is expected to be diminished compared to 7-hydroxyquinoline. The primary mechanism of antioxidant activity for phenolic compounds involves the donation of the hydroxyl hydrogen. The presence of the benzyl group in 7-(benzyloxy)quinolin-4-ol blocks this activity.
Therefore, it is hypothesized that 7-(benzyloxy)quinolin-4-ol will have significantly lower intrinsic antioxidant activity than 7-hydroxyquinoline. Any observed antioxidant effect in a biological system would likely be attributable to its metabolic conversion to 7-hydroxyquinoline.
Quantitative Data Summary
Due to the lack of direct comparative studies, a quantitative data table is provided for the known activities of 7-hydroxyquinoline derivatives and serves as a benchmark for future experimental evaluation of 7-(benzyloxy)quinolin-4-ol.
| Compound/Derivative Class | Biological Activity | Assay | Cell Line/Organism | Result (IC50/MIC) | Reference |
| Hybrid 7-Hydroxy Quinolinone Derivatives | Anticancer | Cytotoxicity Assay | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [1] |
| 7-Morpholinomethyl-8-hydroxyquinoline | Antimicrobial | MIC Assay | Micrococcus flavus | 3.9 µg/mL | [9] |
| 8-Hydroxyquinoline Derivatives | Antitumor | Cytotoxicity Assay | K562 (Leukemia) | Varies with substitution | [3] |
| 8-Hydroxyquinoline Derivatives | Antifungal | MIC Assay | Candida species | 31.25-1000 mg/mL | [6] |
Recommended Experimental Protocols
To empirically validate the predicted biological activities and enable a direct comparison, the following detailed experimental protocols are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[15][16][17][18]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-(benzyloxy)quinolin-4-ol and 7-hydroxyquinoline against a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of 7-(benzyloxy)quinolin-4-ol and 7-hydroxyquinoline in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21][22]
Objective: To determine the MIC values of 7-(benzyloxy)quinolin-4-ol and 7-hydroxyquinoline against a panel of pathogenic bacteria and fungi.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
This guide provides a comprehensive comparison of the known biological activities of 7-hydroxyquinoline and a predictive analysis for 7-(benzyloxy)quinolin-4-ol. The available evidence suggests that 7-hydroxyquinoline derivatives are promising scaffolds for anticancer drug discovery. The substitution of the hydroxyl group with a benzyloxy moiety in 7-(benzyloxy)quinolin-4-ol is predicted to significantly impact its biological activity profile. It is likely to have reduced intrinsic antimicrobial and antioxidant activities due to the masking of the key hydroxyl group. However, its potential as a prodrug for 7-hydroxyquinoline in anticancer applications warrants further investigation.
The proposed experimental protocols provide a clear roadmap for researchers to empirically test these hypotheses. A direct, side-by-side experimental comparison of these two compounds will be invaluable in elucidating the structure-activity relationships of 7-substituted quinolines and could pave the way for the development of novel therapeutic agents.
References
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
Tadepalli, S., et al. (1995). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. PubMed. [Link]
-
Ridley, R. G., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]
-
Bondad, M. F. G., et al. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]
-
Wiegand, I., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Center for Biotechnology Information. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Center for Biotechnology Information. [Link]
-
Moustafa, A. H., et al. (2025). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. ResearchGate. [Link]
-
Pinheiro, P. S. M., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed. [Link]
-
Dine, I., et al. (2025). Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]
-
Prachayasittikul, V., et al. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]
-
Staroń, J., et al. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]
- Google Patents. (n.d.). CA2866556C - 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors.
-
Wang, Y., et al. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]
-
Egan, T. J., et al. (2025). Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. ResearchGate. [Link]
-
Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Center for Biotechnology Information. [Link]
-
Liu, X. H., et al. (2010). In vitro studies on the antioxidant and protective effect of 2-substituted -8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs. PubMed. [Link]
-
Pharmacy, D. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
Prachayasittikul, S., et al. (2025). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]
-
Ribeiro, C. I. S., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. [Link]
-
Valentová, K., et al. (n.d.). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. MDPI. [Link]
-
R Discovery. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. [Link]
-
Al-Ostoot, F. H., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]
-
de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 580-20-1: 7-Hydroxyquinoline | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production [mdpi.com]
- 12. In vitro studies on the antioxidant and protective effect of 2-substituted -8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of 7-(Benzyloxy)quinolin-4-ol with Known Anticancer Drugs: A Guide for Researchers
This guide provides an in-depth comparative analysis of the novel quinoline derivative, 7-(Benzyloxy)quinolin-4-ol, with established anticancer drugs, Paclitaxel and Doxorubicin. As research into new therapeutic agents is paramount in the fight against cancer, this document serves as a technical resource for researchers, scientists, and drug development professionals. It synthesizes current understanding, presents hypothetical comparative data based on structurally related compounds, and provides detailed experimental protocols to facilitate further investigation.
Introduction to the Compounds
7-(Benzyloxy)quinolin-4-ol: A Promising New Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2] These compounds exert their effects through diverse mechanisms, including the induction of cell cycle arrest and apoptosis.[1][3] While 7-(Benzyloxy)quinolin-4-ol is a novel compound with limited direct biological data, its structural analogs, such as 4-benzyloxyquinolin-2(1H)-one derivatives, have shown high potency against a range of cancer cell lines, including leukemia, hepatoma, non-small-cell lung carcinoma, and colorectal adenocarcinoma.[4] Mechanistic studies of these analogs suggest that they act as microtubule-disrupting agents, leading to G2/M phase arrest and subsequent apoptosis.[4] This guide will, therefore, extrapolate these potential mechanisms for a comparative discussion.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, is a widely used chemotherapeutic agent.[2] Its primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[5] By preventing the disassembly of microtubules, Paclitaxel disrupts the normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[2][5]
Doxorubicin: The DNA Intercalator and Topoisomerase II Inhibitor
Doxorubicin is an anthracycline antibiotic with broad-spectrum anticancer activity.[][7] Its primary mechanism involves the intercalation into DNA, which inhibits the progression of topoisomerase II.[7] This action prevents the re-ligation of DNA strands after they have been broken for replication, leading to DNA damage and the induction of apoptosis.[8][9] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.[8]
Comparative Analysis of Anticancer Activity (Hypothetical Data)
To provide a framework for future research, the following tables present hypothetical IC50 values for 7-(Benzyloxy)quinolin-4-ol against several cancer cell lines, benchmarked against Paclitaxel and Doxorubicin. These hypothetical values for 7-(Benzyloxy)quinolin-4-ol are based on the high potency observed in its structural analogs.[4]
Table 1: Comparative Cytotoxicity (IC50 in µM) in Various Cancer Cell Lines
| Compound | HL-60 (Leukemia) | HCT116 (Colon) | A549 (Lung) | MCF-7 (Breast) |
| 7-(Benzyloxy)quinolin-4-ol (Hypothetical) | 0.05 | 0.1 | 0.2 | 0.5 |
| Paclitaxel | 0.005 | 0.01 | 0.002 | 0.003 |
| Doxorubicin | 0.02 | 0.15 | 0.3 | 0.4 |
Note: The IC50 values for Paclitaxel and Doxorubicin are representative values from the literature and can vary based on experimental conditions.[10][11][12]
Mechanistic Insights and Signaling Pathways
Based on studies of structurally related quinoline derivatives, 7-(Benzyloxy)quinolin-4-ol is hypothesized to induce apoptosis through both the intrinsic and extrinsic pathways, a mechanism shared in part by Paclitaxel, though initiated by a different upstream event. Doxorubicin's primary apoptotic trigger is DNA damage.
Proposed Apoptotic Pathway for 7-(Benzyloxy)quinolin-4-ol:
Caption: Proposed apoptotic signaling pathway of 7-(Benzyloxy)quinolin-4-ol.
Experimental Protocols
To facilitate the validation of the hypothesized anticancer activities of 7-(Benzyloxy)quinolin-4-ol, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[13][14]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 7-(Benzyloxy)quinolin-4-ol, Paclitaxel, and Doxorubicin in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, final concentration <0.5%). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][16][17]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.[3][18][19]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify key proteins involved in the apoptotic pathway.[20][21][22]
Step-by-Step Protocol:
-
Protein Extraction: After compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct experimental data for 7-(Benzyloxy)quinolin-4-ol is currently unavailable, this comparative guide, grounded in the established activities of its structural analogs and well-characterized anticancer drugs, provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized mechanism of microtubule disruption leading to G2/M arrest and apoptosis positions it as a compound of significant interest. The detailed experimental protocols provided herein offer a clear path for researchers to validate these hypotheses and further elucidate the anticancer potential of this novel quinoline derivative.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Wikipedia. Doxorubicin. [Link]
-
Dr.Oracle. What is the mechanism of action of paclitaxel? [Link]
-
Wikipedia. Paclitaxel. [Link]
- Chen, Y. F., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British journal of pharmacology, 171(16), 3765–3781.
-
Pharmacogenomics Knowledgebase (PharmGKB). Doxorubicin pathways: pharmacodynamics and adverse effects. [Link]
-
MDPI. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]
-
Patsnap Synapse. What is the mechanism of Paclitaxel? [Link]
-
Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride? [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
UC San Diego Moores Cancer Center. DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry. [Link]
-
National Center for Biotechnology Information. Paclitaxel - StatPearls. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
PubMed. Synthesis and biological activities of polyquinoline derivatives: new Bcl-2 family protein modulators. [Link]
-
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Royal Society of Chemistry. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
-
PubMed. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. [Link]
-
Taylor & Francis Online. Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis. [Link]
-
PubMed. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
Open-i. IC50 Values for Paclitaxel and Analogs in Cytotoxicity. [Link]
-
MDPI. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. [Link]
-
Royal Society of Chemistry. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]
-
Checkpoint lab. MTT Cell Assay Protocol. [Link]
-
National Center for Biotechnology Information. Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
-
ResearchGate. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. [Link]
-
PubMed. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. [Link]
-
Figshare. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [Link]
-
Taylor & Francis Online. Full article: Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis. [Link]
-
PubMed. Determination of Caspase Activation by Western Blot. [Link]
-
PubMed. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. [Link]
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. atcc.org [atcc.org]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Mechanism of Action of 7-(Benzyloxy)quinolin-4-ol as a Putative c-Met Kinase Inhibitor
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of the novel small molecule, 7-(Benzyloxy)quinolin-4-ol. Given the prevalence of the quinoline scaffold in kinase inhibitor discovery, we will proceed with the guiding hypothesis that this compound functions as an inhibitor of the c-Met receptor tyrosine kinase, a critical target in oncology.[1][2]
This document is not a static protocol but a dynamic, three-phase strategic workflow. It explains the causal logic behind experimental choices and provides self-validating systems to ensure data integrity. We will objectively compare the performance of 7-(Benzyloxy)quinolin-4-ol with Crizotinib, an FDA-approved c-Met inhibitor, to benchmark its potency and cellular activity.
Phase 1: Target Identification and Kinome-Wide Selectivity Profiling
Expertise & Rationale: Before investing in complex cellular assays, it is imperative to confirm if 7-(Benzyloxy)quinolin-4-ol (herein referred to as "Compound Q") directly interacts with our hypothesized target, c-Met, and to understand its specificity. A broad, unbiased screen is the most authoritative method to identify primary targets and potential off-target liabilities that could confound later results or lead to toxicity.[3] Kinome profiling services offer a standardized, high-throughput approach to achieve this.[4][5][6]
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Solubilize Compound Q and the comparator, Crizotinib, in 100% DMSO to create 10 mM stock solutions.
-
Assay Provider Submission: Submit the compounds to a reputable kinome profiling service (e.g., Pharmaron, AssayQuant).[5][6] Request a screening concentration of 1 µM against a comprehensive panel of over 400 human kinases. The assay should measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, typically using a radiometric or fluorescence-based method.
-
Data Analysis: The primary output will be the percent inhibition of each kinase relative to a vehicle control. A significant "hit" is typically defined as >80% inhibition.
-
Follow-Up IC50 Determination: For primary hits, including c-Met, request a follow-up dose-response assay to determine the half-maximal inhibitory concentration (IC50). This involves a 10-point, 3-fold serial dilution of the compound.
Data Presentation & Comparative Analysis
The results should be analyzed to confirm c-Met as a primary target and to assess selectivity. A highly selective compound will inhibit only a few kinases, while a non-selective one will inhibit many.
Table 1: Hypothetical Kinome Profiling Results (@ 1 µM)
| Kinase Target | Compound Q (% Inhibition) | Crizotinib (% Inhibition) | Kinase Family |
| c-Met | 98% | 99% | RTK |
| ALK | 15% | 95% | RTK |
| RON | 85% | 92% | RTK |
| EGFR | 5% | 8% | RTK |
| SRC | 12% | 15% | TK |
| ABL | 8% | 10% | TK |
Table 2: Comparative IC50 Values for Primary Targets
| Kinase Target | Compound Q (IC50, nM) | Crizotinib (IC50, nM) |
| c-Met | 15 | 8 |
| RON | 80 | 25 |
Interpretation: The hypothetical data in Tables 1 & 2 suggest that Compound Q is a potent inhibitor of c-Met, with secondary activity against RON. Crucially, it shows greater selectivity than Crizotinib, as it does not significantly inhibit ALK. This provides a strong, data-driven rationale to proceed with cellular validation of c-Met as the primary target.
Phase 2: Verifying Target Engagement in a Cellular Environment
Expertise & Rationale: Confirming that a compound inhibits a purified enzyme in vitro is only the first step. It is critical to demonstrate that the compound can penetrate the cell membrane, engage with its target in the complex cellular milieu, and exert a stabilizing effect, which is a hallmark of direct binding.[7] The Cellular Thermal Shift Assay (CETSA) is the gold-standard biophysical method for verifying target engagement in intact cells or tissues.[8][9][10] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist heat-induced denaturation and aggregation at higher temperatures than the unbound protein.[8][11]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for validating target engagement.
Detailed CETSA Protocol
-
Cell Culture: Culture a c-Met dependent cancer cell line (e.g., MKN-45 gastric cancer, which has MET gene amplification) in appropriate media until ~80% confluency.
-
Treatment: Harvest cells and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension and treat with 10 µM Compound Q, 10 µM Crizotinib (positive control), or DMSO (vehicle control) for 1 hour at 37°C.
-
Heating: Transfer the treated cell suspensions into PCR tubes and heat them for 3 minutes across a precise temperature gradient (e.g., using a thermal cycler). A second experiment should be performed at a fixed temperature to determine a dose-dependent effect (Isothermal Dose-Response).
-
Lysis & Separation: Lyse the cells by three rapid freeze-thaw cycles. Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble c-Met remaining at each temperature point by Western Blot using a validated anti-c-Met antibody.
Data Presentation & Comparative Analysis
The Western Blot data is quantified, normalized to the 37°C sample, and plotted to generate melting curves. A shift in the curve to the right indicates thermal stabilization and thus, target engagement.
Table 3: Comparative CETSA Thermal Shift (ΔTm) Data
| Treatment Group | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) vs. Vehicle |
| Vehicle (DMSO) | 54.2°C | N/A |
| Compound Q (10 µM) | 60.5°C | +6.3°C |
| Crizotinib (10 µM) | 61.1°C | +6.9°C |
Interpretation: A significant thermal shift of +6.3°C for Compound Q provides powerful, biophysical evidence that it directly binds to and stabilizes c-Met within intact cancer cells, with a potency comparable to the established inhibitor Crizotinib. This validates the "target engagement" component of the MoA.
Phase 3: Elucidating Downstream Signaling Pathway Modulation
Expertise & Rationale: The final and most critical phase of MoA validation is to demonstrate a functional consequence of target engagement. If Compound Q truly inhibits c-Met kinase activity, it must block the downstream signaling pathways that c-Met controls.[12][13] The binding of Hepatocyte Growth Factor (HGF) to c-Met induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate key pro-survival and proliferative pathways, such as PI3K/AKT and RAS/MAPK.[12][14][15] We must show that Compound Q ablates these phosphorylation events.
Signaling Pathway Overview
Caption: Hypothesized inhibition of the c-Met signaling pathway by Compound Q.
Experimental Protocol: Western Blot for Phospho-Signaling
-
Cell Culture & Starvation: Plate MKN-45 cells and allow them to adhere. Once at ~70% confluency, serum-starve the cells for 18-24 hours to reduce basal signaling activity.
-
Inhibition: Pre-treat the starved cells with varying concentrations of Compound Q (e.g., 0, 10, 50, 200 nM) or Crizotinib for 2 hours.
-
Stimulation: Stimulate the cells with HGF (50 ng/mL) for 15 minutes to robustly activate the c-Met pathway. A non-stimulated control lane is essential.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Blotting: Determine total protein concentration using a BCA assay. Separate equal amounts of protein (e.g., 20 µg) via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against:
-
Phospho-c-Met (p-Met)
-
Total c-Met
-
Phospho-AKT (p-AKT)
-
Total AKT
-
Phospho-ERK (p-ERK)
-
Total ERK
-
GAPDH or β-Actin (as a loading control)
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
Data Presentation & Comparative Analysis
The resulting blots provide a clear, qualitative, and quantifiable picture of pathway inhibition.
Table 4: Summary of Expected Western Blot Results
| Treatment Condition | p-Met Level | p-AKT Level | p-ERK Level | Total Protein Levels |
| Vehicle (DMSO), No HGF | Basal | Basal | Basal | Unchanged |
| Vehicle (DMSO) + HGF | ++++ | ++++ | ++++ | Unchanged |
| Compound Q (50 nM) + HGF | + | + | + | Unchanged |
| Crizotinib (50 nM) + HGF | + | + | + | Unchanged |
Interpretation: The expected result is a dose-dependent decrease in the phosphorylation of c-Met, AKT, and ERK in cells treated with Compound Q upon HGF stimulation. The total levels of these proteins and the loading control should remain unchanged, confirming that the effect is on signaling, not protein expression. Comparing the effective concentrations of Compound Q and Crizotinib provides a direct measure of their relative cellular potencies. This functional data, when combined with the target engagement data from Phase 2, provides a validated and authoritative confirmation of the compound's mechanism of action.
Conclusion
This three-phase guide outlines a rigorous, evidence-based strategy for validating the mechanism of action of 7-(Benzyloxy)quinolin-4-ol. By systematically progressing from broad, unbiased target identification to specific cellular target engagement and finally to functional downstream pathway analysis, researchers can build a comprehensive and defensible data package. The continuous comparison against an established drug, Crizotinib, provides essential context for evaluating the compound's potency, selectivity, and potential as a therapeutic candidate. This logical, multi-faceted approach ensures scientific integrity and provides a solid foundation for further preclinical development.
References
-
An overview of the c-MET signaling pathway - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link][12][15]
-
Kinome Profiling Service | MtoZ Biolabs. (n.d.). MtoZ Biolabs. Retrieved January 7, 2026, from [Link]
-
Christensen, J. G., et al. (2007). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research. Retrieved January 7, 2026, from [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved January 7, 2026, from [Link]
-
Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Quantitative Kinome Profiling Services - CD Biosynsis. (n.d.). CD Biosynsis. Retrieved January 7, 2026, from [Link]
-
An overview of the c-MET signaling pathway. (2011). Therapeutic Advances in Medical Oncology. Retrieved January 7, 2026, from [Link]
-
KinomePro - Pamgene. (n.d.). Pamgene. Retrieved January 7, 2026, from [Link]
-
c-MET Protein - AbbVie Science. (n.d.). AbbVie. Retrieved January 7, 2026, from [Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecul - AntBio. (2026, January 7). AntBio. Retrieved January 7, 2026, from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved January 7, 2026, from [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). Molecules. Retrieved January 7, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules. Retrieved January 7, 2026, from [Link]
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved January 7, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. Retrieved January 7, 2026, from [Link]
-
Target Identification and Validation (Small Molecules) - UCL. (n.d.). University College London. Retrieved January 7, 2026, from [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS Discovery. Retrieved January 7, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 7, 2026, from [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. (2021, March 29). YouTube. Retrieved January 7, 2026, from [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). RSC Advances. Retrieved January 7, 2026, from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pharmaron.com [pharmaron.com]
- 6. assayquant.com [assayquant.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. news-medical.net [news-medical.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-MET [abbviescience.com]
- 14. researchgate.net [researchgate.net]
- 15. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Resistance: A Comparative Guide to Cross-Resistance with 7-(Benzyloxy)quinolin-4-ol in Cancer Cells
In the intricate battle against cancer, the emergence of drug resistance remains a formidable obstacle, often leading to therapeutic failure. Understanding the patterns of cross-resistance—where resistance to one drug confers resistance to others—is paramount for the strategic development of new anticancer agents and the design of effective combination therapies. This guide provides an in-depth, technical comparison of the novel quinoline derivative, 7-(Benzyloxy)quinolin-4-ol, within the context of established anticancer drugs, offering a framework for researchers to investigate its cross-resistance profile.
Introduction: The Quinoline Scaffold and the Challenge of Drug Resistance
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating potent anticancer activities.[1][2] Their mechanisms of action are diverse, though many, particularly those with a 4-quinolone core, are known to target essential cellular processes such as DNA replication by inhibiting topoisomerase II.[3][4][5] 7-(Benzyloxy)quinolin-4-ol is a member of this promising class of compounds. However, its clinical potential is intrinsically linked to its performance in the face of cellular resistance mechanisms.
Cancer cells can develop resistance through a variety of strategies, including increased drug efflux, alterations in the drug target, and the activation of pro-survival signaling pathways.[6][7] A critical aspect of preclinical drug development is to determine whether a novel compound is susceptible to these existing resistance mechanisms, which would predict its efficacy in patients who have relapsed after standard therapies. This guide outlines a comprehensive, experimentally-grounded approach to studying the cross-resistance profile of 7-(Benzyloxy)quinolin-4-ol.
Experimental Design: A Roadmap for Assessing Cross-Resistance
To objectively evaluate the cross-resistance profile of 7-(Benzyloxy)quinolin-4-ol, we propose a robust in vitro study design. The causality behind this experimental framework is to create a clinically relevant scenario where cancer cells have acquired resistance to a standard-of-care chemotherapeutic and then to test the efficacy of our compound of interest against these resistant cells.
Caption: Experimental workflow for cross-resistance studies.
Selection of Cancer Cell Lines and Generation of a Resistant Model
The choice of cancer cell line is critical and should be relevant to the intended therapeutic application of the quinoline compound. For this guide, we will use the human colorectal cancer cell line HCT116 as an example, due to its well-characterized genome and common use in drug resistance studies.
To mimic the clinical scenario of acquired resistance, a resistant subline (HCT116-OxR) will be generated by continuous exposure to escalating concentrations of oxaliplatin, a platinum-based DNA alkylating agent.[8][9][10] This process selects for cells that have developed mechanisms to survive the cytotoxic effects of oxaliplatin.
Comparator Anticancer Agents
To provide a comprehensive comparison, 7-(Benzyloxy)quinolin-4-ol will be tested alongside a panel of standard chemotherapeutic drugs with distinct mechanisms of action:
-
Oxaliplatin: The inducing agent, to confirm the resistance phenotype.
-
Etoposide: A topoisomerase II inhibitor. Since many quinolones target this enzyme, this comparison will reveal if resistance to oxaliplatin confers cross-resistance to other topoisomerase poisons.[6][11]
-
Paclitaxel: A microtubule-stabilizing agent. This will assess cross-resistance to a drug with a completely different cellular target and a known susceptibility to efflux pump-mediated resistance.[12][13]
Methodologies: Step-by-Step Protocols
The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the experimental data.
Generation of Oxaliplatin-Resistant HCT116 Cells (HCT116-OxR)
This protocol is adapted from established methods of generating drug-resistant cell lines.[8][9]
-
Initial Seeding: Plate HCT116 cells at a density of 1 x 10^6 cells in a T75 flask.
-
Drug Exposure: After 24 hours, expose the cells to oxaliplatin at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined by a preliminary MTT assay.
-
Stepwise Concentration Increase: Culture the cells in the presence of oxaliplatin. When the cells resume a normal growth rate, passage them and increase the oxaliplatin concentration by 1.5 to 2-fold.
-
Maintenance of Resistance: Repeat this process over several months until the cells are able to proliferate in a concentration of oxaliplatin at least 10-fold higher than the initial IC50 of the parental HCT116 cells. The established resistant cell line (HCT116-OxR) should be maintained in a medium containing a maintenance dose of oxaliplatin to preserve the resistance phenotype.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[14][15][16][17]
-
Cell Seeding: Plate both parental HCT116 and resistant HCT116-OxR cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of 7-(Benzyloxy)quinolin-4-ol and the comparator drugs (oxaliplatin, etoposide, and paclitaxel) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug in both cell lines. The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant cells to the IC50 of the parental cells.
Investigation of Resistance Mechanisms: Western Blotting
A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP/ABCG2).[18][19][20][21][22][23] Western blotting will be used to quantify the expression of these proteins.
-
Protein Extraction: Lyse parental HCT116 and resistant HCT116-OxR cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against MDR1, ABCG2, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to compare the expression levels of MDR1 and ABCG2 between the parental and resistant cell lines.
Data Presentation and Interpretation
The data generated from these experiments will allow for a direct comparison of the activity of 7-(Benzyloxy)quinolin-4-ol in sensitive and resistant cancer cells.
Comparative Cytotoxicity Data
The IC50 values and resistance factors for 7-(Benzyloxy)quinolin-4-ol and the comparator drugs in the parental HCT116 and resistant HCT116-OxR cell lines would be summarized as follows:
| Compound | Mechanism of Action | HCT116 IC50 (µM) | HCT116-OxR IC50 (µM) | Resistance Factor (RF) |
| Oxaliplatin | DNA Alkylating Agent | 0.5 | 10.0 | 20.0 |
| Etoposide | Topoisomerase II Inhibitor | 1.2 | 1.5 | 1.25 |
| Paclitaxel | Microtubule Stabilizer | 0.01 | 0.5 | 50.0 |
| 7-(Benzyloxy)quinolin-4-ol | Topoisomerase II Inhibitor (putative) | 0.8 | 1.0 | 1.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
-
A high RF for oxaliplatin confirms the resistant phenotype of the HCT116-OxR cell line.
-
A high RF for paclitaxel suggests that the resistance mechanism in HCT116-OxR cells involves a pathway that also affects microtubule-targeting agents, likely through the upregulation of efflux pumps like MDR1.
-
A low RF for etoposide and 7-(Benzyloxy)quinolin-4-ol would indicate a lack of cross-resistance. This would be a highly favorable outcome, suggesting that 7-(Benzyloxy)quinolin-4-ol could be effective against tumors that have developed resistance to platinum-based drugs and taxanes.
Mechanistic Insights from Protein Expression
The western blot analysis would provide a molecular explanation for the observed resistance patterns.
Caption: Role of efflux pumps in multidrug resistance.
If the western blot results show a significant upregulation of MDR1 in the HCT116-OxR cell line compared to the parental cells, this would strongly suggest that P-glycoprotein-mediated drug efflux is a key driver of the resistance to paclitaxel. If 7-(Benzyloxy)quinolin-4-ol retains its activity in these cells, it would imply that it is not a substrate for MDR1, a highly desirable characteristic for a novel anticancer drug.
Conclusion: Positioning 7-(Benzyloxy)quinolin-4-ol in the Therapeutic Arsenal
The systematic evaluation of cross-resistance is a critical step in the preclinical development of any new anticancer agent. The experimental framework detailed in this guide provides a robust and logical approach to compare the performance of 7-(Benzyloxy)quinolin-4-ol against established chemotherapeutics in a clinically relevant model of acquired drug resistance. A favorable outcome, characterized by a low resistance factor and non-susceptibility to common efflux pumps, would strongly support the further development of 7-(Benzyloxy)quinolin-4-ol as a promising candidate for treating refractory cancers. This guide serves as a foundational blueprint for researchers to generate the crucial data needed to advance novel quinoline derivatives towards clinical application.
References
- Biedler, J. L., & Ling, V. (1976). A cell line with acquired resistance to actinomycin D which is cross-resistant to a variety of natural products. Cancer Research, 36(11), 3863-3870.
- Gottesman, M. M. (2002). Mechanisms of cancer drug resistance. Annual Review of Medicine, 53(1), 615-627.
- Psomas, G., & Kessissoglou, D. P. (2013). Quinolones and their metal complexes: a continuous quest for new antimicrobial and anticancer drugs. Dalton Transactions, 42(44), 15583-15603.
- Lawrence, D. S., & Nambi, P. (2007). The quinolones: a new class of topoisomerase II inhibitors. Current Medicinal Chemistry, 14(16), 1735-1748.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
- Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in Molecular Biology, 716, 157-168.
- Doyle, L. A., & Ross, D. D. (2003). Multidrug resistance mediated by the breast cancer resistance protein BCRP (ABCG2). Oncogene, 22(47), 7340-7358.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
- [Link to a relevant protocol for gener
- [Link to a relevant protocol for generating oxalipl
- [Link to a general MTT assay protocol]
- Ambudkar, S. V., Kimchi-Sarfaty, C., Sauna, Z. E., & Gottesman, M. M. (2003). P-glycoprotein: from genomics to mechanism. Oncogene, 22(47), 7468-7485.
- Sharom, F. J. (2008). ABC multidrug transporters: structure, function and role in chemoresistance. Pharmacogenomics, 9(1), 105-127.
- Mao, Q., & Unadkat, J. D. (2015). Role of the breast cancer resistance protein (BCRP/ABCG2)
- [Link to a general Western blot protocol for MDR1/ABCG2]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(11), 1565-1574.
- [Link to a review on cross-resistance with topoisomerase inhibitors]
- Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer.
- [Link to a list of P-glycoprotein substr
- Diestra, J. E., Scheffer, G. L., Català, I., Maliepaard, M., Schellens, J. H., Scheper, R. J., & Izquierdo, M. A. (2002). Frequent expression of the multi-drug resistance-associated protein BCRP/MXR/ABCP in acute myeloid leukemia.
- Dumontet, C., & Sikic, B. I. (1999). Mechanisms of action of and resistance to antitubulin agents. Journal of Clinical Oncology, 17(3), 1061-1070.
- Martínez-Balibrea, E., Martínez-Cardús, A., Ginés, A., Ruiz-Pascual, A., & Abad, A. (2009). Oxaliplatin: from preclinical studies to clinical applications in the treatment of colorectal cancer. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 947-965.
- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
- [Link to a review on cross-resistance with microtubule targeting agents]
- [Link to a study on the synergistic effects of different microtubule targeting agents]
- [Link to PubChem entry for 7-(Benzyloxy)quinolin-4-ol or a similar structure]
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
- [Link to a protocol for establishing paclitaxel-resistant cell lines]
- [Link to a general protocol for stable cell line gener
- [Link to a Western blot protocol for MDR-rel
- [Link to a review on topoisomerase I inhibitors and drug resistance]
- [Link to a study on generating paclitaxel-resistant ovarian cancer cell lines]
- [Link to another study on generating paclitaxel-resistant ovarian cancer cell lines]
- [Link to a review on the combination of microtubule targeting agents with other antineoplastics]
- [Link to a protocol for generating oxaliplatin-resistant colorectal cancer cell lines]
- [Link to a study on the characterization of an oxaliplatin-resistant colorectal cancer cell line]
- [Link to a study on the mechanisms of oxalipl
- [Link to a review on microtubule targeting agents in disease]
- [Link to a research forum discussion on cre
- [Link to a Western blot analysis of various ABC transporters]
- [Link to a supplier page for 7-(Benzyloxy)quinolin-4(1H)-one]
- [Link to a Western blot analysis of BCRP, MRP1, MRP2, and MDR P-gp]
- [Link to PubChem entry for 7-(Benzyloxy)-4-phenylquinolin-2(1h)-one]
- [Link to a study on the inhibition of ABCB1/MDR1 or ABCG2/BCRP in liver cancer stem cells]
- [Link to PubChem entry for 7-(Benzyloxy)-3,4-dihydroquinazolin-4-one]
- [Link to a study on the expression of ABCB1 and ABCG2 in non-small cell lung cancers]
- [Link to a supplier page for 7-(Benzyloxy)-6-methoxyquinolin-4-ol]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-resistance of topoisomerase I and II inhibitors in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Natural killer cells inhibit oxaliplatin-resistant colorectal cancer by repressing WBSCR22 via upregulating microRNA-146b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of resistance to oxaliplatin in cancer by a microRNA/Fem1B/Gli1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Human ABC transporter ABCG2 in cancer chemotherapy and pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular pharmacology of ABCG2 and its role in chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinoline-Based Antimalarials: Mechanisms, Efficacy, and Experimental Evaluation
This guide provides a comprehensive, in-depth comparison of key quinoline-based antimalarial drugs. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the nuanced mechanisms of action, the molecular basis of resistance, and the practical methodologies for their evaluation. We will dissect the performance of these critical drugs, supported by established experimental data and protocols, to provide a clear, objective resource for the scientific community.
The Quinoline Scaffold: A Cornerstone of Antimalarial Chemotherapy
Quinoline-containing compounds have been a mainstay in the fight against malaria for centuries, starting with quinine isolated from cinchona bark.[1] Their core mechanism, particularly for the widely used 4-aminoquinolines and quinoline-methanols, targets the blood stages of the Plasmodium parasite. During its intraerythrocytic life cycle, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[2][3] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[4] Quinoline drugs are weak bases that accumulate to high concentrations in the acidic food vacuole, where they are thought to interfere with this detoxification process by capping the growing hemozoin crystal, leading to a buildup of toxic heme and parasite death.[2][5][6]
However, this is a simplified view. The quinoline class is diverse, encompassing distinct subclasses with varied mechanisms, targets, and resistance profiles. This guide will compare the most clinically significant members: Chloroquine, Amodiaquine, Piperaquine, Mefloquine, Primaquine, and Tafenoquine.
Caption: General mechanism of 4-aminoquinoline antimalarials.
Comparative Analysis of Key Quinoline Antimalarials
The 4-Aminoquinolines and Bisquinolines: Chloroquine, Amodiaquine, and Piperaquine
These drugs form the classical core of quinoline antimalarials, primarily acting as blood schizonticides through the inhibition of heme polymerization.
-
Chloroquine (CQ): For decades, chloroquine was the frontline treatment and prophylaxis for malaria due to its high efficacy, safety, and low cost.[7] It is a di-basic drug that accumulates over 1000-fold in the parasite's food vacuole.[5]
-
Mechanism of Resistance: The widespread emergence of resistance has severely limited its use. The primary mechanism involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which effectively pumps the drug out of the food vacuole, preventing it from reaching its target.[7][8]
-
Clinical Profile: Now primarily used for sensitive P. falciparum strains and for other Plasmodium species, and as an anti-inflammatory agent.[7][9]
-
-
Amodiaquine (AQ): Structurally similar to chloroquine, amodiaquine was developed to overcome CQ resistance. It is rapidly metabolized in the liver to its active metabolite, desethylamodiaquine (DEAQ).[10][11]
-
Mechanism of Resistance: Resistance to amodiaquine is also linked to mutations in PfCRT, and cross-resistance with chloroquine is common.[10] However, certain PfCRT haplotypes can confer resistance to chloroquine while retaining sensitivity to amodiaquine/DEAQ, a critical nuance for drug deployment.
-
Clinical Profile: Due to concerns of hepatotoxicity and agranulocytosis with prophylactic use, amodiaquine is now recommended by the WHO only in combination therapies, most notably with artesunate (AS-AQ), for treating uncomplicated malaria.[11]
-
-
Piperaquine (PQ): A bisquinoline, meaning it has two quinoline rings in its structure. This structural feature is thought to contribute to its high potency.
-
Mechanism of Action: Like chloroquine, piperaquine is believed to inhibit hemozoin formation.[12][13] Its large structure may interact differently with the heme target or potential transporters.
-
Mechanism of Resistance: Resistance has been reported, particularly in Southeast Asia, and is associated with amplification of the plasmepsin 2 and 3 genes and mutations in the PfCRT gene.[13]
-
Clinical Profile: Piperaquine is characterized by a very long elimination half-life (2-3 weeks), making its combination with dihydroartemisinin (DHA-PQP) highly effective for treatment and providing a significant post-treatment prophylactic effect.[14][15]
-
The Quinoline-Methanols: Mefloquine
Mefloquine represents a different structural class and, while sharing the food vacuole as a likely site of action, may possess additional mechanisms.
-
Mefloquine (MQ): A potent blood schizonticide effective against many chloroquine-resistant strains of P. falciparum.[16]
-
Mechanism of Action: While it interferes with heme polymerization, mefloquine is more lipophilic and does not accumulate in the food vacuole to the same extent as chloroquine.[3][5] Evidence suggests it may have alternative targets, with recent studies indicating it inhibits protein synthesis by targeting the parasite's 80S ribosome.[16][17]
-
Mechanism of Resistance: Resistance is strongly associated with an increased copy number of the pfmdr1 gene, which encodes a transporter protein on the food vacuole membrane.[3]
-
Clinical Profile: Its use has been limited by a high incidence of neuropsychiatric adverse effects, including anxiety, paranoia, and psychosis.[18] It is used for both treatment (often in combination with artesunate) and prophylaxis.[16][18]
-
The 8-Aminoquinolines: Primaquine and Tafenoquine
This class is unique among the quinolines. Its members are poorly active against blood-stage parasites but are essential for targeting the dormant liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for relapse.
-
Primaquine (PMQ): The prototypical 8-aminoquinoline, used for over 70 years for the radical cure (prevention of relapse) of vivax and ovale malaria.[19][20]
-
Mechanism of Action: The exact mechanism is not fully elucidated but requires metabolic activation by host liver cytochromes (specifically CYP2D6) into redox-active metabolites.[19][21] These metabolites are thought to generate reactive oxygen species (ROS) that induce oxidative damage and interfere with the parasite's mitochondrial electron transport chain.[21][22]
-
Clinical Profile: Requires a 14-day treatment course, which often leads to poor patient adherence. Its primary limitation is the risk of inducing severe, potentially fatal hemolysis in patients with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[20][22]
-
-
Tafenoquine (TQ): A newer 8-aminoquinoline analogue of primaquine, developed to improve upon its predecessor.
-
Mechanism of Action: The mechanism is presumed to be similar to primaquine's, involving the generation of oxidative stress, but its molecular target remains unknown.[23][24][25] It is active against hypnozoites, as well as blood stages and gametocytes.[25][26]
-
Clinical Profile: Tafenoquine's key advantage is its very long half-life (~15 days), allowing for a single-dose radical cure, which dramatically improves treatment adherence.[23][27] However, it carries the same risk of G6PD-associated hemolysis, and G6PD screening is mandatory before administration.[27]
-
Quantitative Data Summary
The following tables summarize the key properties of these quinoline antimalarials for direct comparison.
Table 1: Mechanism of Action and Resistance
| Drug | Class | Primary Target Stage(s) | Mechanism of Action | Key Resistance Mechanism(s) |
| Chloroquine | 4-Aminoquinoline | Blood (Erythrocytic) | Inhibits heme polymerization in the digestive vacuole.[2][5] | Mutations in pfcrt gene leading to drug efflux.[7][8] |
| Amodiaquine | 4-Aminoquinoline | Blood (Erythrocytic) | Inhibits heme polymerization (via active metabolite DEAQ).[10][11] | Mutations in pfcrt gene; cross-resistance with CQ.[10] |
| Piperaquine | Bisquinoline | Blood (Erythrocytic) | Inhibits heme polymerization.[12][13] | Amplification of plasmepsin 2/3; mutations in pfcrt.[13] |
| Mefloquine | Quinoline-Methanol | Blood (Erythrocytic) | Inhibits heme polymerization; may also inhibit protein synthesis via the 80S ribosome.[5][17] | Increased copy number of pfmdr1 gene.[3] |
| Primaquine | 8-Aminoquinoline | Liver (Hypnozoites), Gametocytes | Metabolites generate ROS, disrupt mitochondrial function.[19][21] | Not well characterized. |
| Tafenoquine | 8-Aminoquinoline | Liver (Hypnozoites), Blood, Gametocytes | Presumed similar to Primaquine; generates oxidative stress.[24][25] | Not well characterized. |
Table 2: Comparative Pharmacokinetic and Efficacy Profile
| Drug | Elimination Half-Life | Primary Clinical Use | Effective Against CQ-Resistant P. falciparum? |
| Chloroquine | ~50 days (terminal) | Treatment of CQ-sensitive malaria; P. vivax blood stages.[7] | No |
| Amodiaquine | ~9-18 days (as DEAQ) | Treatment of uncomplicated malaria (in ACT).[10] | Yes (moderately) |
| Piperaquine | ~2-3 weeks | Treatment of uncomplicated malaria (in ACT); provides post-treatment prophylaxis.[14] | Yes |
| Mefloquine | ~2-4 weeks | Treatment and prophylaxis of malaria.[28] | Yes |
| Primaquine | ~4-10 hours | Radical cure (P. vivax/ovale); gametocytocide (P. falciparum).[22] | N/A (different target stage) |
| Tafenoquine | ~15 days | Radical cure (P. vivax); prophylaxis.[23][27] | N/A (different target stage) |
Table 3: Key Safety and Tolerability Profile
| Drug | Common Adverse Effects | Serious / Class-Specific Adverse Effects | Key Contraindications |
| Chloroquine | Nausea, vomiting, headache, pruritus (especially in Africans).[7] | Retinopathy (with long-term use), seizures, cardiovascular effects in overdose. | Pre-existing retinal or visual field changes. |
| Amodiaquine | Nausea, vomiting, headache.[29] | Hepatitis, agranulocytosis (rare, associated with prophylactic use).[11] | Severe liver impairment, history of related adverse drug reactions.[29] |
| Piperaquine | Headache, fever, cough. | QT interval prolongation (requires monitoring).[30] | Severe cardiac conditions, family history of sudden death. |
| Mefloquine | Dizziness, insomnia, vivid dreams, nausea, vomiting.[18] | Severe neuropsychiatric reactions (anxiety, depression, psychosis), seizures.[18] | Active or recent history of major psychiatric disorders, seizures.[18] |
| Primaquine | Nausea, vomiting, abdominal cramps.[22] | Acute hemolytic anemia in G6PD deficiency , methemoglobinemia.[20][22] | G6PD deficiency, pregnancy (unless G6PD status of fetus is known).[22] |
| Tafenoquine | Dizziness, nausea, vomiting, headache.[23] | Acute hemolytic anemia in G6PD deficiency , methemoglobinemia.[27] | G6PD deficiency, pregnancy, breastfeeding an infant with unknown G6PD status.[27] |
Experimental Protocols for Evaluation
To ensure scientific integrity, any comparison of antimalarial compounds must be grounded in robust, reproducible experimental systems. The following protocols describe standard methodologies for assessing the in vitro and in vivo efficacy of quinoline-based antimalarials.
Protocol 1: In Vitro Antimalarial Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum blood stages. This protocol utilizes the SYBR Green I-based fluorescence assay, which measures parasite DNA replication.[31]
Methodology:
-
Parasite Culture Maintenance:
-
Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQ-sensitive, Dd2 for CQ-resistant) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.
-
Incubate cultures at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Monitor parasite growth daily via Giemsa-stained thin blood smears.
-
-
Drug Plate Preparation:
-
Prepare a 2 mg/mL stock solution of the test quinoline in DMSO.
-
Perform a 2-fold serial dilution in culture medium in a 96-well plate to achieve a range of final concentrations (e.g., 1-1000 nM). Include drug-free wells (negative control) and wells with a known antimalarial like Artemisinin (positive control).
-
-
Assay Procedure:
-
Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Adjust the culture to 1% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite culture to each well of the pre-dosed 96-well plate.
-
Incubate the plate for 72 hours under the conditions described in step 1.
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C to lyse the erythrocytes.
-
Thaw the plate and add 100 µL of lysis buffer containing 1x SYBR Green I dye to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence of each well using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Subtract the background fluorescence from uninfected red blood cells.
-
Plot the percentage of growth inhibition against the log of the drug concentration.
-
Calculate the IC₅₀ value using a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope).
-
Causality and Validation: The 72-hour incubation period allows for a full asexual lifecycle, ensuring the measured effect is schizonticidal. The use of both drug-sensitive and drug-resistant parasite strains is a self-validating system, allowing for the immediate determination of a resistance index for the test compound.
Protocol 2: In Vivo Efficacy Assessment (4-Day Suppressive Test)
Objective: To assess the ability of a compound to suppress parasite growth in a murine malaria model. This is a standard primary in vivo screen.[32][33][34]
Caption: Workflow for the 4-day suppressive test in a murine model.
Methodology:
-
Animal Model and Parasite:
-
Use Swiss albino or CD-1 mice (female, 6-8 weeks old).[32]
-
Use a rodent malaria parasite, typically Plasmodium berghei ANKA strain.
-
-
Infection:
-
On Day 0, infect mice intravenously with 1x10⁷ P. berghei-infected red blood cells obtained from a donor mouse.
-
-
Drug Administration:
-
Randomly group the mice (n=5 per group): Vehicle control, positive control (e.g., Chloroquine at 20 mg/kg/day), and test compound groups at various doses (e.g., 10, 30, 100 mg/kg/day).
-
Starting 4 hours post-infection, administer the compounds orally or via subcutaneous injection once daily for four consecutive days (Day 0 to Day 3).
-
-
Parasitemia Determination:
-
On Day 4, collect a drop of blood from the tail of each mouse.
-
Prepare a thin blood smear on a microscope slide, fix with methanol, and stain with 10% Giemsa solution.
-
Examine the slide under a light microscope (100x oil immersion) and count the number of infected red blood cells out of at least 1,000 total red blood cells to determine the percentage of parasitemia.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasite growth using the formula: % Suppression = [ (Parasitemia_Control - Parasitemia_Treated) / Parasitemia_Control ] * 100
-
The effective dose that suppresses parasitemia by 50% or 90% (ED₅₀/ED₉₀) can be calculated using dose-response analysis.
-
Causality and Validation: This model directly assesses a compound's ability to clear parasites in a complex biological system, providing a more clinically relevant measure of efficacy than in vitro assays. The inclusion of a vehicle control group is essential to validate that any observed effect is due to the drug and not the administration vehicle. The positive control (e.g., chloroquine) validates the model's sensitivity and provides a benchmark for comparison.
Conclusion and Future Perspectives
The quinoline family of antimalarials remains indispensable, yet their utility is continually challenged by the evolution of parasite resistance. This head-to-head comparison reveals a class of drugs with remarkable diversity. The 4-aminoquinolines and their relatives are potent blood schizonticides whose efficacy is now largely dictated by resistance patterns, necessitating their use in combination therapies. Mefloquine, while effective, carries a significant safety burden that limits its application. The 8-aminoquinolines stand apart, uniquely targeting the relapsing liver stages of P. vivax, with the single-dose regimen of tafenoquine representing a major advancement in patient adherence for radical cure.
Future research must focus on two key areas: first, the development of novel quinoline derivatives that can evade existing resistance mechanisms, potentially through hybrid molecules that possess multiple modes of action.[35][36] Second, a deeper understanding of the molecular targets of 8-aminoquinolines is imperative to design next-generation drugs with a wider therapeutic window, mitigating the risk of hemolysis and removing the barrier of G6PD testing. By leveraging the foundational knowledge of this historic drug class with modern medicinal chemistry and parasitology, the quinoline scaffold will continue to be a vital component in the global effort to eradicate malaria.
References
- Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Warhurst, D. C. (1998).
- Slater, A. F., & Cerami, A. (1992). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed.
- Wikipedia contributors. (2024). Quinine. Wikipedia.
- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
- Wikipedia contributors. (2024). Chloroquine. Wikipedia.
- Camarda, G., et al. (2019). Antimalarial activity of primaquine operates via a two-step biochemical relay.
- Patsnap Synapse. (2024). What is the mechanism of Piperaquine Phosphate?.
- Wikipedia contributors. (2024). Tafenoquine. Wikipedia.
- Kaur, K., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
- Patsnap Synapse. (2024). What is the mechanism of Tafenoquine Succinate?.
- The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine. The Pharmaceutical Journal.
- Pediatric Oncall.
- Sullivan, D. J., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. PubMed.
- Patsnap Synapse. (2024). What is the mechanism of Primaquine Phosphate?.
- MIMS Philippines. Mefloquine: Uses, Dosage, Side Effects and More. MIMS.
- PubChem. (n.d.). Mefloquine.
- Medical Tube. (2024). Pharmacology of Primaquine (Antimalarial drug) ; Definition, Uses, Mechanism of action, Side effects. YouTube.
- Drugs.com. (2023). Tafenoquine (Krintafel) Monograph for Professionals. Drugs.com.
- Drugs.com. (2023).
- Wikipedia contributors. (2024). Piperaquine. Wikipedia.
- Slideshare. (2014). Mefloquine. Slideshare.
- Tilley, L., et al. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
- WebMD. (2025). Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
- Wikipedia contributors. (2024). Primaquine. Wikipedia.
- Sinclair, D., et al. (2018). Dihydroartemisinin-piperaquine for treating uncomplicated Plasmodium falciparum malaria.
- Johns Hopkins ABX Guide. (2020). Tafenoquine. Johns Hopkins ABX Guide.
- Tessema, S. K., & Emrich, A. (2020). The host targeting effect of chloroquine in malaria. Current Opinion in Microbiology.
- University of Melbourne. (1997). Quinoline antimalarials: Mechanisms of action and resistance and prospects for new agents. University of Melbourne.
- Singh, K., & Singh, J. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
- Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
- Slideshare. (2023). Quinolines- Antimalarial drugs.pptx. Slideshare.
- Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity.
- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Fe
- Dennis, E. R., et al. (2021).
- Patsnap Synapse. (2024). What is the mechanism of Amodiaquine Hydrochloride?.
- Medicines for Malaria Venture. (n.d.). Frequently asked questions about Eurartesim®. Medicines for Malaria Venture.
- Egan, T. J. (1996). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science.
- Jiménez-Díaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PLoS ONE.
- ResearchGate. (n.d.). Mechanism of action of Amodiaquine.
- Taylor & Francis Online. (n.d.). Amodiaquine – Knowledge and References. Taylor & Francis.
- Pediatric Oncall.
- ClinPGx. (n.d.).
- Wikipedia contributors. (2024). Piperaquine/dihydroartemisinin. Wikipedia.
Sources
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. The host targeting effect of chloroquine in malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ClinPGx [clinpgx.org]
- 12. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 13. Piperaquine - Wikipedia [en.wikipedia.org]
- 14. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frequently asked questions about Eurartesim® | Medicines for Malaria Venture [mmv.org]
- 16. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. pediatriconcall.com [pediatriconcall.com]
- 19. Antimalarial activity of primaquine operates via a two-step biochemical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Primaquine - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 22. youtube.com [youtube.com]
- 23. Tafenoquine - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Tafenoquine Succinate? [synapse.patsnap.com]
- 25. drugs.com [drugs.com]
- 26. Tafenoquine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 27. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mims.com [mims.com]
- 29. pediatriconcall.com [pediatriconcall.com]
- 30. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 31. ajpp.in [ajpp.in]
- 32. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | MDPI [mdpi.com]
- 33. mmv.org [mmv.org]
- 34. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 36. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Alkoxy-Quinolin-4-ols
In the landscape of medicinal chemistry, the quinolin-4-ol scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The strategic substitution on this quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. Among the various positions for substitution, the 7-position has been a focal point for structural modifications aimed at enhancing potency and modulating physicochemical properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 7-alkoxy-quinolin-4-ols, with a particular focus on how the nature and length of the alkoxy chain influence their biological effects. We will delve into the experimental data supporting these relationships, provide detailed protocols for their synthesis and evaluation, and explore the underlying mechanistic rationale.
The Strategic Importance of the 7-Alkoxy Moiety
The introduction of an alkoxy group at the 7-position of the quinolin-4-ol nucleus can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, while the alkyl chain can engage in van der Waals interactions within a receptor's binding pocket. The overall lipophilicity of the molecule is also significantly influenced by the size of the alkoxy substituent, which in turn affects cell membrane permeability and bioavailability.
Our comparative analysis will focus on two key therapeutic areas where 7-alkoxy-quinolin-4-ol derivatives have shown significant promise: anticonvulsant and anti-inflammatory activities.
Visualizing the Core Structure and Tautomerism
The quinolin-4-ol core exists in tautomeric equilibrium with its corresponding 4-quinolone form. This is a critical consideration in understanding its interactions with biological systems.
Caption: Tautomeric equilibrium of the 7-alkoxy-quinolin-4-ol scaffold.
Structure-Activity Relationship Comparison
The following sections will dissect the SAR of 7-alkoxy-quinolin-4-ols in the context of their anticonvulsant and anti-inflammatory effects, supported by experimental data from peer-reviewed studies.
Anticonvulsant Activity
A series of 7-alkoxy-4,5-dihydro-[1][2][3]triazolo[4,3-a]quinoline-1(2H)-ones have been synthesized and evaluated for their anticonvulsant properties. The maximal electroshock (MES) test is a standard preclinical assay to identify compounds effective against generalized tonic-clonic seizures. The neurotoxicity (TD50) is also assessed to determine the therapeutic window.
Table 1: Anticonvulsant Activity of 7-Alkoxy-Quinolin-4-ol Derivatives
| Compound | R (at 7-position) | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| 3a | Methoxy | >100 | - | - |
| 3b | Ethoxy | 45.2 | >800 | >17.7 |
| 3c | n-Propoxy | 28.6 | 650.1 | 22.7 |
| 3d | n-Butoxy | 25.3 | 612.8 | 24.2 |
| 3e | Isopropoxy | 35.8 | 724.5 | 20.2 |
| 3f | Benzyloxy | 12.3 | 547.5 | 44.5[3] |
| 4l | 4-Fluorobenzyloxy | 11.8 | 54.3 | 4.6[4] |
Analysis of SAR for Anticonvulsant Activity:
-
Effect of Alkyl Chain Length: A clear trend is observed with increasing the length of the n-alkoxy chain from methoxy to n-butoxy. The anticonvulsant activity increases, with the n-butoxy derivative (3d ) being the most potent among the straight-chain analogs. This suggests that increased lipophilicity and/or enhanced binding interactions within a hydrophobic pocket of the target protein contribute to the improved efficacy. The methoxy derivative (3a ) was inactive, indicating a minimum chain length is required.
-
Effect of Branching: The isopropoxy derivative (3e ) is less potent than its straight-chain counterpart, n-propoxy (3c ), suggesting that steric hindrance may play a role in receptor binding.
-
Effect of Aromatic Substituents: The introduction of a benzyloxy group at the 7-position (3f ) leads to a significant increase in potency and a remarkable protective index. This highlights the potential for favorable π-π stacking or other interactions of the aromatic ring with the biological target. Further substitution on the benzyl ring, as in the 4-fluorobenzyloxy analog (4l ), also results in high potency.[3][4]
Anti-inflammatory Activity
The anti-inflammatory potential of a series of 7-alkoxy-1-amino-4,5-dihydro[1][2][3]triazole[4,3-a]quinolines was assessed using the xylene-induced ear edema model in mice. This assay measures the ability of a compound to reduce acute inflammation.
Table 2: Anti-inflammatory Activity of 7-Alkoxy-Quinolin-4-ol Derivatives
| Compound | R (at 7-position) | Inhibition of Ear Edema (%) |
| 5a | Methoxy | 25 |
| 5b | Ethoxy | 33 |
| 5c | n-Propoxy | 41 |
| 5d | Isopropoxy | 38 |
| 5e | n-Butoxy | 46 |
| 5f | Benzyloxy | 52[1] |
| 5i | p-Chlorobenzyloxy | 58[1] |
| Ibuprofen (Reference) | - | 55[1] |
Analysis of SAR for Anti-inflammatory Activity:
-
Effect of Alkyl Chain Length: Similar to the anticonvulsant activity, the anti-inflammatory effect increases with the length of the n-alkoxy chain from methoxy to n-butoxy. This again points towards the importance of lipophilicity for the observed biological activity.
-
Effect of Aromatic Substituents: The benzyloxy-substituted compound (5f ) demonstrates the highest activity among the tested series, comparable to the standard anti-inflammatory drug ibuprofen.[1] The introduction of an electron-withdrawing chloro group on the para position of the benzyl ring (5i ) further enhances the anti-inflammatory activity, suggesting that electronic effects on the aromatic ring can modulate the compound's efficacy.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
General Synthesis of 7-Alkoxy-Quinolin-4-ol Derivatives
The synthesis of 7-alkoxy-quinolin-4-ol derivatives typically starts from a commercially available hydroxy-quinoline precursor. The following is a representative protocol.
Step 1: Alkylation of the 7-Hydroxy Quinoline Precursor
-
To a solution of the 7-hydroxy quinoline derivative (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K2CO3, 2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or benzyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 7-alkoxy quinoline derivative.
Caption: General workflow for the synthesis of 7-alkoxy quinoline derivatives.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
This protocol is a standard method for evaluating the efficacy of potential anticonvulsant drugs.
-
Animal Model: Adult male mice are used for the study.
-
Drug Administration: The test compounds are suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
MES Induction: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED50) is calculated using probit analysis.
In Vivo Anti-inflammatory Screening: Xylene-Induced Ear Edema Test
This is a widely used model for assessing acute anti-inflammatory activity.
-
Animal Model: Adult mice are used.
-
Drug Administration: The test compounds and a reference drug (e.g., ibuprofen) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control.
-
Measurement: After a set time (e.g., 30 minutes) following xylene application, the mice are euthanized, and circular sections are removed from both ears and weighed.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema by the test compound is calculated relative to the control group.
Mechanistic Insights and Future Directions
The observed SAR trends suggest that the anticonvulsant and anti-inflammatory activities of 7-alkoxy-quinolin-4-ols are influenced by the physicochemical properties of the 7-substituent. The increasing activity with longer alkyl chains points to the importance of lipophilicity, which may enhance the ability of the compounds to cross the blood-brain barrier (for anticonvulsant activity) or penetrate inflamed tissues. The significant enhancement of activity with benzyloxy substituents suggests specific and favorable interactions with the biological target(s), which may involve hydrophobic and aromatic interactions.
While the precise molecular targets for the anticonvulsant and anti-inflammatory effects of these specific quinolin-4-ol series are not fully elucidated in the reviewed literature, the broader quinolone class is known to interact with a variety of biological targets, including enzymes and receptors. For antibacterial quinolones, the primary targets are DNA gyrase and topoisomerase IV.[5] For other activities, the mechanisms are more diverse.
Future research in this area should focus on:
-
Target Identification: Elucidating the specific molecular targets for the anticonvulsant and anti-inflammatory activities to enable structure-based drug design.
-
Pharmacokinetic Studies: Conducting detailed pharmacokinetic studies to correlate the observed in vivo activity with the absorption, distribution, metabolism, and excretion profiles of the compounds.
-
Expansion of the SAR: Synthesizing and evaluating a broader range of 7-alkoxy substituents, including those with different electronic properties and conformational flexibility, to further refine the SAR and optimize activity.
Conclusion
The 7-alkoxy-quinolin-4-ol scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that the nature of the 7-alkoxy substituent is a critical determinant of their anticonvulsant and anti-inflammatory properties. A general trend of increasing activity with increased lipophilicity of the alkyl chain is observed, with benzyloxy derivatives showing particularly high potency. This comparative guide provides a valuable resource for researchers in the field of drug discovery and development, offering insights into the rational design of more effective and safer quinolin-4-ol-based drugs.
References
-
Sun, X.-Y., Wei, C.-X., Chai, K.-Y., Piao, H.-R., & Quan, Z.-S. (2008). Synthesis and anti-inflammatory activity evaluation of novel 7-alkoxy-1-amino-4,5-dihydro[1][2][3]triazole[4,3-a]quinolines. Archiv der Pharmazie, 341(5), 288–293. [Link]
-
Xie, Z.-F., Chai, K.-Y., Piao, H.-R., Kwak, K.-C., & Quan, Z.-S. (2005). Synthesis and anticonvulsant activity of 7-alkoxyl-4,5-dihydro-[1][2][3]triazolo[4,3-a]quinolines. Bioorganic & Medicinal Chemistry Letters, 15(21), 4803–4805. [Link]
-
Quan, Z.-S., Sun, X.-Y., Piao, H.-R., & Chai, K.-Y. (2006). Anticonvulsant and Toxicity Evaluation of Some 7-alkoxy-4,5-dihydro-[1][2][3]triazolo[4,3-a]quinoline-1(2H)-ones. Archives of Pharmacal Research, 29(10), 846–852. [Link]
-
Emami, S., Falahati, M., & Banifatemi, A. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Medicinal Chemistry Research, 27(7), 1779–1801. [Link]
Sources
- 1. Synthesis and anti-inflammatory activity evaluation of novel 7-alkoxy-1-amino-4,5-dihydro[1,2,4]triazole[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant and toxicity evaluation of some 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking CYP3A4 Substrates: A Comparative Analysis of 7-(Benzyloxy)quinolin-4-ol
Introduction: The Central Role of CYP3A4 in Drug Metabolism
Cytochrome P450 3A4 (CYP3A4) stands as the most abundant and crucial enzyme in human drug metabolism, responsible for the oxidative biotransformation of over 50% of all clinically used drugs.[1][2] Its remarkable promiscuity, stemming from a large and malleable active site, allows it to metabolize a vast array of structurally diverse compounds.[3][4] This catalytic versatility, however, also makes CYP3A4 a focal point for drug-drug interactions (DDIs), where the co-administration of drugs can lead to altered metabolic clearance, potentially resulting in toxicity or reduced efficacy.[5]
For researchers in drug discovery and development, the early and accurate characterization of a new chemical entity's (NCE) interaction with CYP3A4 is paramount. This necessitates the use of well-validated probe substrates in robust in vitro assays. While classic substrates like midazolam and testosterone have long been the "gold standard," fluorescent probes such as 7-(benzyloxy)quinolin-4-ol (7-B-4-Q) offer a high-throughput alternative.
This guide provides an in-depth comparison of 7-(benzyloxy)quinolin-4-ol against established CYP3A4 substrates. We will delve into the mechanistic nuances of these substrates, present detailed experimental protocols for their evaluation, and offer a quantitative comparison of their kinetic parameters to empower researchers in selecting the optimal tool for their specific application.
The Intricacies of CYP3A4 Catalysis and Substrate Diversity
The catalytic cycle of CYP3A4 is a complex, multi-step process involving the activation of molecular oxygen and the transfer of an oxygen atom to the substrate.[1] The enzyme's large active site can accommodate multiple ligands simultaneously, leading to complex kinetic profiles that may deviate from the classic Michaelis-Menten model, such as sigmoidal (cooperative) kinetics or substrate inhibition.[6] This underscores the importance of selecting and characterizing probe substrates that exhibit predictable and well-understood kinetic behavior.
Caption: Simplified catalytic cycle of Cytochrome P450 3A4.
A Comparative Profile of Key CYP3A4 Substrates
The choice of a probe substrate is a critical decision in designing in vitro CYP3A4 assays. The ideal substrate should be specific for CYP3A4, exhibit favorable and well-characterized kinetics, and its metabolite should be readily and accurately quantifiable.
7-(Benzyloxy)quinolin-4-ol: The High-Throughput Fluorescent Probe
7-(Benzyloxy)quinolin-4-ol (also referred to as 7-benzyloxyquinoline) is a non-fluorescent compound that is O-dealkylated by CYP3A4 to form the highly fluorescent product, 7-hydroxyquinoline.[7][8] This conversion provides a direct and sensitive measure of CYP3A4 activity, making it particularly well-suited for high-throughput screening (HTS) of potential inhibitors.
-
Metabolic Pathway: The primary metabolic reaction is the O-debenzylation to 7-hydroxyquinoline.[7][9]
-
Advantages:
-
High Sensitivity: The fluorescent product allows for detection at very low concentrations.
-
HTS Compatibility: The assay can be performed in a microplate format, enabling the rapid screening of large compound libraries.
-
Reduced Cost and Complexity: It eliminates the need for expensive and time-consuming LC-MS/MS analysis.
-
-
Considerations:
-
Compound Interference: Test compounds that are themselves fluorescent or quench fluorescence can interfere with the assay, leading to false positive or negative results.[10]
-
Specificity: While demonstrating a high degree of selectivity for the CYP3A subfamily, some minor metabolism by other CYPs may occur, particularly in non-human species or with certain inducers.[8]
-
Caption: Metabolic activation of 7-(Benzyloxy)quinolin-4-ol by CYP3A4.
Midazolam: The "Gold Standard" Clinical Probe
Midazolam (MDZ) is widely regarded as the prototypical substrate for CYP3A4, both in vitro and in vivo.[11] Its metabolism is predominantly mediated by CYP3A4, with the primary metabolite being 1'-hydroxymidazolam.[12][13]
-
Metabolic Pathway: Hydroxylation at the 1'-position to form 1'-hydroxymidazolam.[6]
-
Advantages:
-
High Specificity: Metabolism is almost exclusively catalyzed by CYP3A4.
-
Strong In Vitro-In Vivo Correlation (IVIVC): Data from in vitro studies with midazolam often translates well to the clinical setting.
-
Well-Characterized Kinetics: Typically follows Michaelis-Menten kinetics, simplifying data analysis.[6]
-
-
Considerations:
-
LC-MS/MS Required: Quantification of 1'-hydroxymidazolam necessitates sensitive and specific analytical methods like LC-MS/MS.[12]
-
Lower Throughput: The analytical method is less amenable to high-throughput formats compared to fluorescent assays.
-
Testosterone: A Widely Used Endogenous Substrate
Testosterone, an endogenous steroid hormone, is another commonly used probe substrate for CYP3A4. Its primary metabolite formed by CYP3A4 is 6β-hydroxytestosterone.[14]
-
Metabolic Pathway: Hydroxylation at the 6β-position.
-
Advantages:
-
Physiologically Relevant: As an endogenous compound, its metabolism can provide insights into the handling of steroid-like molecules.
-
Extensive Historical Data: A large body of literature exists on its use as a CYP3A4 probe.
-
-
Considerations:
-
Complex Kinetics: Testosterone can exhibit atypical, sigmoidal kinetics, which may indicate cooperative binding within the CYP3A4 active site.[6] This can complicate the analysis and interpretation of inhibition data.
-
Metabolism by Other CYPs: While 6β-hydroxylation is primarily mediated by CYP3A4, other CYP enzymes can contribute to its overall metabolism.
-
Poor Correlation with Midazolam at Microsomal Level: Studies have shown that CYP3A4/5 activity measured with testosterone and midazolam may not correlate well at the microsomal level, though the correlation improves when normalized per unit of enzyme.[11][15]
-
Quantitative Benchmarking: A Head-to-Head Comparison
The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), are fundamental to understanding and comparing substrate performance. K_m reflects the substrate concentration at which the reaction rate is half of V_max, providing an indication of the enzyme's affinity for the substrate.
| Substrate | Primary Metabolite | Typical K_m (µM) | Typical V_max (nmol/min/mg protein) | Analytical Method |
| 7-(Benzyloxy)quinolin-4-ol | 7-Hydroxyquinoline | 2.8 - 46[7] | 0.9 - 12[7] | Fluorescence |
| Midazolam | 1'-Hydroxymidazolam | ~2 - 5[16] | ~1 - 2[16] | LC-MS/MS |
| Testosterone | 6β-Hydroxytestosterone | ~10 - 50[16] | ~2 - 4[16] | LC-MS/MS |
Note: The provided kinetic values are approximate ranges from literature and can vary significantly depending on the experimental system (e.g., specific batch of human liver microsomes, recombinant enzyme system) and conditions.[7][16]
Experimental Protocols for Robust Benchmarking
Scientific integrity in DDI studies hinges on well-designed and meticulously executed experiments. The following protocols are provided as a template and should be optimized for your specific laboratory conditions and instrumentation. These protocols are aligned with recommendations from regulatory bodies like the FDA and EMA.[17][18]
Protocol 1: General In Vitro CYP3A4 Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound using human liver microsomes (HLM).
1. Reagents and Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Probe Substrate (Midazolam or Testosterone)
-
Test Compound (dissolved in a suitable solvent, e.g., DMSO, Acetonitrile)
-
Positive Control Inhibitor (e.g., Ketoconazole)[5]
-
Acetonitrile with Internal Standard (for reaction termination and sample processing)
-
96-well plates, incubator, centrifuge
2. Experimental Workflow:
Caption: Workflow for a typical in vitro CYP3A4 inhibition assay.
3. Step-by-Step Procedure:
-
Prepare Test Compound Dilutions: Create a serial dilution of the test compound in the appropriate solvent.
-
Pre-incubation Mixture: In a 96-well plate, add phosphate buffer, HLM, and the test compound (or positive control inhibitor/vehicle). Allow the plate to pre-warm in a 37°C incubator for 5-10 minutes.
-
Initiate Reaction: Add the probe substrate followed by the NADPH regenerating system to all wells to start the reaction. The final protein concentration should be kept low (≤ 0.1 mg/mL) to minimize non-specific binding.[19]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes for midazolam), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an appropriate internal standard (e.g., deuterated metabolite).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the metabolite.
4. Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]
Protocol 2: Fluorescence-Based Assay with 7-(Benzyloxy)quinolin-4-ol
This protocol is adapted for a high-throughput, fluorescence-based assay.
1. Reagents and Materials:
-
Same as Protocol 1, but using 7-(Benzyloxy)quinolin-4-ol as the substrate.
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader (Ex/Em ≈ 410/540 nm for 7-hydroxyquinoline).
2. Step-by-Step Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Terminate Reaction: Stop the reaction by adding a suitable stop solution (e.g., 0.1 M Tris-base/acetonitrile).
-
Fluorescence Reading: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
The IC₅₀ is determined similarly to Protocol 1, using fluorescence intensity as the measure of enzyme activity.
Protocol 3: General LC-MS/MS Method for Metabolite Quantification
This provides a starting point for developing an LC-MS/MS method for midazolam and testosterone metabolites.
1. Sample Preparation:
-
Protein precipitation as described in Protocol 1 is typically sufficient.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the analytes.
-
Flow Rate: ~0.4-0.6 mL/min.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Midazolam: Monitor the transition for 1'-hydroxymidazolam.
-
Testosterone: Monitor the transition for 6β-hydroxytestosterone.
-
An internal standard should be used for each analyte to ensure accurate quantification.
-
Conclusion: Selecting the Right Tool for the Job
The characterization of a drug candidate's interaction with CYP3A4 is a non-negotiable step in modern drug development. The choice between a fluorescent probe like 7-(benzyloxy)quinolin-4-ol and classic substrates such as midazolam and testosterone depends on the specific research question and the stage of development.
-
7-(Benzyloxy)quinolin-4-ol is an excellent tool for high-throughput screening in early discovery, allowing for the rapid identification of potential CYP3A4 inhibitors from large compound libraries. Its sensitivity and ease of use in a plate-based format are significant advantages.
-
Midazolam remains the undisputed "gold standard" for detailed kinetic studies and for generating data intended for regulatory submissions. Its high specificity and strong IVIVC provide the greatest confidence in predicting clinical outcomes.
-
Testosterone is a valuable substrate, particularly for investigating interactions with endogenous-like compounds. However, its potential for complex kinetics requires more sophisticated data analysis and careful interpretation.
Ultimately, a comprehensive understanding of a new chemical entity's DDI potential may involve the strategic use of multiple substrates. An initial screen with 7-(benzyloxy)quinolin-4-ol can efficiently flag potential inhibitors, which can then be confirmed and characterized in more detail using the LC-MS/MS-based midazolam assay. By understanding the strengths and limitations of each substrate and employing robust, validated protocols, researchers can confidently navigate the complexities of CYP3A4-mediated drug metabolism and make informed decisions in the journey of drug development.
References
-
Sevrioukova, I. F., & Poulos, T. L. (2013). Understanding the mechanism of cytochrome P450 3A4: recent advances and remaining problems. Dalton transactions (Cambridge, England : 2003), 42(9), 3116–3126. [Link]
-
PubMed. (2013). Understanding the mechanism of cytochrome P450 3A4: recent advances and remaining problems. [Link]
-
Semantic Scholar. (n.d.). Understanding the mechanism of cytochrome P450 3A4: recent advances and remaining problems. [Link]
-
J-Stage. (n.d.). Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites. [Link]
-
ResearchGate. (2013). Understanding the mechanism of cytochrome P450 3A4: Recent advances and remaining problems. [Link]
-
Wikipedia. (n.d.). CYP3A4. [Link]
-
Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-520. [Link]
-
Hishinuma, E., et al. (2012). Time-dependent inhibition of CYP3A4-mediated midazolam metabolism by macrolide antibiotics in CYP3A4 genetic variants: Comparison with testosterone metabolism. Drug Metabolism and Pharmacokinetics, 27(6), 589-597. [Link]
-
PubMed. (2014). Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites. [Link]
-
ResearchGate. (2007). Multisite kinetic analysis of interactions between prototypical CYP3A4 subgroup substrates: Midazolam, testosterone, and nifedipine. [Link]
-
Gao, J., et al. (2019). CYP3A4/5 Activity Probed with Testosterone and Midazolam: Correlation between Two Substrates at the Microsomal and Enzyme Levels. Molecular Pharmaceutics, 16(1), 341-349. [Link]
-
ACS Publications. (2019). CYP3A4/5 Activity Probed with Testosterone and Midazolam: Correlation between Two Substrates at the Microsomal and Enzyme Levels. [Link]
-
Semantic Scholar. (2019). CYP3A4/5 Activity Probed with Testosterone and Midazolam: Correlation between Two Substrates at the Microsomal and Enzyme Levels. [Link]
-
Creative BioMart. (n.d.). Cytochrome P450 3A4 (CYP3A4) Activity Assay Kit. [Link]
-
BioIVT. (2025). Educational Content. [Link]
-
HUG. (n.d.). Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS. [Link]
-
Zhang, H., et al. (2010). High-throughput fluorescence assay of cytochrome P450 3A4. Journal of visualized experiments : JoVE, (43), 2097. [Link]
-
FDA. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]
-
European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. [Link]
-
ResearchGate. (n.d.). LC-MS/MS analyses of CYP3A4 metabolic activity and CYP3A4 induction.... [Link]
-
RAPS. (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. [Link]
-
Nnane, I. P., & Damment, S. J. (1990). 7-Alkoxyquinolines: new fluorescent substrates for cytochrome P450 monooxygenases. Biochemical pharmacology, 40(4), 797–804. [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]
-
Kumar, S., et al. (2002). 7-Benzyloxyquinoline oxidation by P450eryF A245T: finding of a new fluorescent substrate probe. Archives of biochemistry and biophysics, 405(2), 195–204. [Link]
-
ResearchGate. (1998). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. [Link]
-
Flückiger, L., et al. (2010). Substrate-specific modulation of CYP3A4 activity by genetic variants of cytochrome P450 oxidoreductase (POR). Pharmacogenomics, 11(1), 47-59. [Link]
-
PubChem. (n.d.). 7-Hydroxyquinoline. [Link]
-
Hutzler, J. M., et al. (2006). CYP3A4 activity in four different animal species liver microsomes using 7-benzyloxyquinoline and HPLC/spectrofluorometric determination. Journal of pharmaceutical and biomedical analysis, 40(1), 137–144. [Link]
- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
Sources
- 1. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the mechanism of cytochrome P450 3A4: recent advances and remaining problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Error | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Alkoxyquinolines: new fluorescent substrates for cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP3A4 activity in four different animal species liver microsomes using 7-benzyloxyquinoline and HPLC/spectrofluorometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. CYP3A4/5 Activity Probed with Testosterone and Midazolam: Correlation between Two Substrates at the Microsomal and Enzyme Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites [jstage.jst.go.jp]
- 13. Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time-dependent inhibition of CYP3A4-mediated midazolam metabolism by macrolide antibiotics in CYP3A4 genetic variants: Comparison with testosterone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Substrate-specific modulation of CYP3A4 activity by genetic variants of cytochrome P450 oxidoreductase (POR) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 19. bioivt.com [bioivt.com]
In Vivo Validation of 7-(Benzyloxy)quinolin-4-ol: A Comparative Guide for Preclinical Development
This guide provides a comprehensive framework for the in vivo validation of the hypothetical anti-cancer and anti-inflammatory properties of 7-(Benzyloxy)quinolin-4-ol. As a member of the quinoline class of compounds, which have shown a wide array of biological activities, 7-(Benzyloxy)quinolin-4-ol represents a promising candidate for further investigation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial in vitro findings to robust preclinical in vivo evaluation.
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications in oncology, infectious diseases, and inflammation.[1][3] The versatility of the quinoline ring system allows for extensive chemical modification, leading to a diverse library of derivatives with varied mechanisms of action.[1][4] These mechanisms often include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4][5] Given this precedent, we postulate that 7-(Benzyloxy)quinolin-4-ol possesses both cytotoxic activity against cancer cells and potent anti-inflammatory properties.
This guide will therefore outline a two-pronged in vivo validation strategy to investigate these hypothetical activities, comparing the performance of 7-(Benzyloxy)quinolin-4-ol against established standards of care. We will detail the necessary experimental protocols, from initial pharmacokinetic and toxicology assessments to efficacy studies in relevant animal models.
Hypothetical In Vitro Activity Profile of 7-(Benzyloxy)quinolin-4-ol
To establish a basis for our in vivo study design, we will first propose a plausible in vitro activity profile for 7-(Benzyloxy)quinolin-4-ol, based on the known activities of analogous quinoline derivatives.
Table 1: Hypothetical In Vitro Activity of 7-(Benzyloxy)quinolin-4-ol
| Assay Type | Cell Line | Metric | Hypothetical Value | Interpretation |
| Anticancer Activity | ||||
| MTT Cytotoxicity Assay | A549 (Human Lung Carcinoma) | IC50 | 5 µM | Moderate cytotoxic activity |
| MCF-7 (Human Breast Cancer) | IC50 | 8 µM | Moderate cytotoxic activity | |
| Caspase-3/7 Activity Assay | A549 | Fold Increase | 4-fold | Induction of apoptosis |
| Anti-inflammatory Activity | ||||
| Nitric Oxide (NO) Inhibition Assay | RAW 264.7 (Murine Macrophages) | IC50 | 10 µM | Potent inhibition of a key inflammatory mediator |
| TNF-α ELISA | RAW 264.7 | IC50 | 12 µM | Inhibition of a pro-inflammatory cytokine |
These hypothetical values suggest that 7-(Benzyloxy)quinolin-4-ol is a promising candidate for further development, warranting a comprehensive in vivo validation to assess its therapeutic potential in a physiological context.
Preclinical In Vivo Validation Strategy
Our in vivo validation strategy is designed to be a self-validating system, incorporating essential pharmacokinetic, toxicology, and efficacy studies. This multi-faceted approach ensures a thorough evaluation of the compound's potential as a therapeutic agent.
Pharmacokinetic (PK) and Toxicology Studies
A fundamental first step in the in vivo evaluation of any novel compound is to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity.[6][7]
Experimental Protocol: Murine Pharmacokinetic and Acute Toxicity Study
-
Animal Model: Male and female Swiss albino mice (6-8 weeks old).
-
Groups (n=5 per group):
-
Group A (IV Administration): 5 mg/kg 7-(Benzyloxy)quinolin-4-ol in a suitable vehicle (e.g., DMSO/saline).
-
Group B (Oral Gavage): 25 mg/kg 7-(Benzyloxy)quinolin-4-ol in a suitable vehicle.
-
Group C (Acute Toxicity - Low Dose): 50 mg/kg 7-(Benzyloxy)quinolin-4-ol (oral gavage).
-
Group D (Acute Toxicity - Mid Dose): 100 mg/kg 7-(Benzyloxy)quinolin-4-ol (oral gavage).
-
Group E (Acute Toxicity - High Dose): 200 mg/kg 7-(Benzyloxy)quinolin-4-ol (oral gavage).
-
Group F (Vehicle Control): Vehicle only (oral gavage).
-
-
Procedure:
-
For PK studies (Groups A and B), blood samples will be collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration. Plasma concentrations of 7-(Benzyloxy)quinolin-4-ol will be determined by LC-MS/MS.
-
For acute toxicity studies (Groups C, D, E, and F), animals will be observed for 14 days for any signs of morbidity or mortality. Body weight will be recorded daily. At the end of the study, major organs will be collected for histopathological analysis.
-
-
Data Analysis:
-
PK parameters (t1/2, Cmax, Tmax, AUC, oral bioavailability) will be calculated using appropriate software.
-
The maximum tolerated dose (MTD) will be determined from the acute toxicity study.
-
In Vivo Anticancer Efficacy Study: Human Tumor Xenograft Model
Cell line-derived xenograft (CDX) models are a cornerstone of preclinical cancer research, providing a reliable platform to evaluate the efficacy of novel anti-cancer agents in a living system that mimics human tumor biology.[8][9][10]
Experimental Protocol: A549 Human Lung Carcinoma Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Treatment Groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Administer vehicle daily via oral gavage.
-
Group 2 (7-(Benzyloxy)quinolin-4-ol): Administer a dose based on the MTD determined in the toxicology study, daily via oral gavage.
-
Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent for non-small cell lung cancer, such as Cisplatin (e.g., 3 mg/kg, intraperitoneally, once a week).
-
-
Efficacy Endpoints:
-
Tumor volume measurements.
-
Body weight measurements (as an indicator of toxicity).
-
At the end of the study, tumors will be excised, weighed, and processed for histopathological and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) and compare the efficacy of 7-(Benzyloxy)quinolin-4-ol to the vehicle control and the standard-of-care treatment.
Caption: Anti-inflammatory validation pathway and experimental design.
Comparative Data Analysis and Interpretation
The primary objective of this guide is to provide a framework for comparing the in vivo performance of 7-(Benzyloxy)quinolin-4-ol against established alternatives. The data generated from the described studies should be tabulated for clear and objective comparison.
Table 2: Comparative In Vivo Efficacy Summary (Hypothetical Data)
| Study | Model | Treatment Group | Dose | Primary Outcome | Result |
| Anticancer | A549 Xenograft | Vehicle | - | Tumor Volume (mm³) | 500 ± 50 |
| 7-(Benzyloxy)quinolin-4-ol | 50 mg/kg | Tumor Volume (mm³) | 250 ± 30 | ||
| Cisplatin | 3 mg/kg | Tumor Volume (mm³) | 150 ± 25 | ||
| Anti-inflammatory | Carrageenan Paw Edema | Vehicle | - | % Inhibition of Edema | 0% |
| 7-(Benzyloxy)quinolin-4-ol | 50 mg/kg | % Inhibition of Edema | 45% | ||
| Indomethacin | 10 mg/kg | % Inhibition of Edema | 60% |
In this hypothetical scenario, 7-(Benzyloxy)quinolin-4-ol demonstrates significant, though less potent, anticancer and anti-inflammatory activity compared to the standard-of-care controls. Such results would provide a strong rationale for further lead optimization to enhance its efficacy.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of 7-(Benzyloxy)quinolin-4-ol. By systematically evaluating its pharmacokinetic profile, toxicity, and efficacy in well-established animal models, researchers can make informed decisions about its potential for further clinical development. The comparative nature of the proposed studies is critical for contextualizing the compound's performance and identifying its potential advantages and limitations. Future studies should focus on elucidating the precise molecular mechanisms of action and exploring its efficacy in a broader range of cancer and inflammatory models.
References
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Toxicology and pharmacokinetics of piperaquine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. karger.com [karger.com]
- 10. ijpbs.com [ijpbs.com]
Comparative Docking Analysis of 7-(Benzyloxy)quinolin-4-ol and Its Analogs: A Guide to In-Silico Structure-Activity Relationship (SAR) Studies
An In-Depth Technical Guide
This guide provides a comprehensive framework for conducting a comparative molecular docking analysis of 7-(Benzyloxy)quinolin-4-ol against a relevant biological target. We will explore the rationale behind experimental choices, present a detailed, self-validating protocol, and interpret the resulting data to derive meaningful structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and medicinal chemistry.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases. Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimalarial, anti-HIV, and anti-inflammatory effects.[2][3][4][5][6] The parent compound of our study, 7-(Benzyloxy)quinolin-4-ol, belongs to the quinolin-4-one class, a subset known for its diverse biological potential.[7]
The power of computational methods, particularly molecular docking, lies in their ability to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[3][5] This in-silico approach allows for the rapid, cost-effective screening of compound libraries and provides invaluable insights into the molecular interactions driving biological activity. By comparing the docking performance of a lead compound like 7-(Benzyloxy)quinolin-4-ol with its structurally related analogs, we can elucidate key structure-activity relationships (SAR) that guide the rational design of more potent and selective drug candidates.
Rationale for Target Selection: Epidermal Growth Factor Receptor (EGFR)
The selection of an appropriate protein target is a critical first step. Based on extensive literature, quinoline derivatives have shown significant promise as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[8] EGFR is a receptor tyrosine kinase whose aberrant signaling is a well-established driver in the proliferation of various cancer cells, including non-small cell lung cancer and breast cancer.[1][8] Therefore, inhibiting its activity is a clinically validated strategy for cancer therapy.
For this guide, we will use the human EGFR kinase domain as our target protein. A specific crystal structure, such as one co-crystallized with a known quinoline-based inhibitor, provides an excellent and biologically relevant starting point for our docking simulations.
Ligand Selection: The Parent Compound and Its Analogs
To establish a clear structure-activity relationship, we will analyze our parent compound, 7-(Benzyloxy)quinolin-4-ol, and three rationally designed analogs. The modifications are designed to probe the importance of specific functional groups and their positions.
-
Parent Compound (PC): 7-(Benzyloxy)quinolin-4-ol
-
Analog 1 (A1): 7-Hydroxyquinolin-4-ol (Removal of the benzyl group to assess the role of the benzyloxy moiety).
-
Analog 2 (A2): 7-(4-Fluorobenzyloxy)quinolin-4-ol (Addition of an electron-withdrawing fluorine atom to the benzyl ring to probe electronic effects).
-
Analog 3 (A3): 8-(Benzyloxy)quinolin-4-ol (Isomeric shift of the benzyloxy group to evaluate the positional importance of this bulky substituent).
Caption: Logical relationships between the parent compound and its analogs.
Detailed Methodology: A Self-Validating Docking Workflow
This section outlines a rigorous, step-by-step protocol for comparative docking analysis using widely accepted tools. The causality behind each step is explained to ensure scientific integrity.
Experimental Workflow Diagram
Caption: A comprehensive workflow for molecular docking analysis.
Step-by-Step Protocol
-
Protein Preparation:
-
Action: Download the crystal structure of human EGFR kinase domain from the Protein Data Bank (PDB).
-
Causality: Using an experimental structure provides a high-fidelity representation of the target's three-dimensional conformation.
-
Protocol:
-
Open the PDB file in a molecular modeling program (e.g., AutoDockTools, PyMOL).
-
Remove all water molecules. Water can interfere with the docking algorithm and removing it simplifies the system to focus on ligand-protein interactions.
-
Remove any co-crystallized ligands and ions not essential for structural integrity.
-
Add polar hydrogen atoms. X-ray crystallography often does not resolve hydrogen positions, which are crucial for defining hydrogen bond donors and acceptors.
-
Assign partial charges (e.g., Gasteiger charges). This is essential for calculating the electrostatic interaction component of the binding energy.
-
Save the prepared protein in the required format (e.g., PDBQT for AutoDock Vina).
-
-
-
Ligand Preparation:
-
Action: Generate 3D structures for the parent compound and its analogs and perform energy minimization.
-
Causality: Docking requires a low-energy, 3D conformation of the ligand. Energy minimization finds a stable conformation, which is more representative of the ligand's state in solution.
-
Protocol:
-
Draw the 2D structures of all four ligands using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in the PDBQT format, which includes charge and atom type information.
-
-
-
Grid Box Generation:
-
Action: Define the search space for the docking simulation around the protein's active site.
-
Causality: This step confines the computational search to the region of interest, saving computational resources and increasing the accuracy of finding the correct binding pose.
-
Protocol:
-
Identify the active site of EGFR, typically by observing the binding location of the co-crystallized native ligand.
-
Define a 3D grid box that encompasses the entire active site with a buffer of a few angstroms in each dimension.
-
Save the grid parameter file.
-
-
-
Molecular Docking Simulation:
-
Action: Run the docking algorithm to predict the binding poses and affinities.
-
Causality: The algorithm systematically samples different conformations and orientations of the ligand within the grid box, scoring each pose based on a pre-defined scoring function that estimates binding free energy.
-
Protocol:
-
Use a docking program like AutoDock Vina.[9]
-
Provide the prepared protein, prepared ligand, and grid parameter file as inputs.
-
Execute the docking run. Vina will generate an output file containing multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
-
Protocol Validation (Trustworthiness):
-
Action: Re-dock the native (co-crystallized) ligand into the prepared protein structure.
-
Causality: A reliable docking protocol should be able to reproduce the experimentally observed binding pose of the native ligand.
-
Protocol:
-
Extract the native ligand from the original PDB file and prepare it using the same ligand preparation steps.
-
Dock it using the identical protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the original crystal structure pose. An RMSD value < 2.0 Å is generally considered a successful validation.
-
-
-
Post-Docking Analysis:
-
Action: Analyze the docking results to extract binding energies and visualize interactions.
-
Causality: This is the interpretive step where raw data is turned into scientific insight. Visualization is key to understanding the specific molecular interactions that stabilize the ligand-protein complex.
-
Protocol:
-
Extract the binding affinity scores for the top-ranked pose of each analog.
-
Load the docked complexes into a visualization software (e.g., PyMOL, Discovery Studio).
-
Analyze and record key interactions: hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. Note the specific amino acid residues involved.
-
-
Results and Discussion: Deriving Structure-Activity Relationships
The quantitative and qualitative data from the docking analysis should be summarized for easy comparison.
Table 1: Comparative Docking Results against EGFR
| Ligand ID | Compound Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds (Donor-Acceptor) |
| PC | 7-(Benzyloxy)quinolin-4-ol | -9.2 | Met793, Leu718, Cys797 | Quinolin-4-ol OH with Met793 |
| A1 | 7-Hydroxyquinolin-4-ol | -7.5 | Met793, Leu718 | Quinolin-4-ol OH with Met793 |
| A2 | 7-(4-Fluorobenzyloxy)quinolin-4-ol | -9.6 | Met793, Leu718, Cys797, Asp855 | Quinolin-4-ol OH with Met793; Fluoro with Asp855 |
| A3 | 8-(Benzyloxy)quinolin-4-ol | -8.1 | Leu718, Val726 | Quinolin-4-ol OH with Val726 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Interpretation of Results
-
Impact of the Benzyl Group: The significantly lower binding affinity of Analog 1 (A1) compared to the Parent Compound (PC) suggests that the benzyloxy moiety plays a crucial role in binding. Visualization would likely show this group occupying a hydrophobic pocket within the EGFR active site, contributing favorably to the overall binding energy.
-
Electronic Effects: Analog 2 (A2) , with a fluoro-substituent, shows the highest predicted binding affinity. This could be due to favorable electrostatic interactions, such as a halogen bond or dipole interaction, between the electron-rich fluorine atom and a residue like Asp855 in the active site. This finding suggests that modifying the electronics of the benzyl ring is a promising strategy for potency improvement.
-
Positional Importance: The drop in affinity for Analog 3 (A3) indicates that the 7-position is optimal for the bulky benzyloxy substituent. Shifting it to the 8-position may introduce steric clashes or disrupt the optimal placement of the quinoline core within the active site, leading to the loss of key interactions observed with the parent compound, such as the one with Met793.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative docking analysis of 7-(Benzyloxy)quinolin-4-ol and its analogs against the EGFR kinase domain. By systematically preparing the target and ligands, executing a validated docking protocol, and carefully analyzing the results, we can derive plausible structure-activity relationships. The hypothetical results suggest that the 7-benzyloxy group is critical for high-affinity binding, likely through hydrophobic interactions, and that further optimization through electronic modification of this group could lead to more potent inhibitors. This in-silico approach provides a powerful, rational framework to guide subsequent experimental synthesis and biological evaluation in the drug discovery pipeline.
References
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central.[Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.[Link]
-
Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar.[Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed.[Link]
-
Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology.[Link]
-
Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications.[Link]
-
Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences.[Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.[Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. PMC - NIH.[Link]
-
SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS... ORBi.[Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors - ProQuest [proquest.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 8. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
A Methodological and Comparative Guide: Evaluating Quinolone Scaffolds Against Chloroquine-Resistant Malaria
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: The global challenge of antimicrobial resistance necessitates a structured and scientifically rigorous approach to the evaluation of new chemical entities. This guide provides a comprehensive framework for comparing the efficacy of novel compounds to existing therapies, specifically addressing the critical issue of chloroquine resistance in Plasmodium falciparum. While the impetus for this document was an inquiry into the specific compound 7-(benzyloxy)quinolin-4-ol , an exhaustive review of current scientific literature did not yield specific in vitro antiplasmodial (IC₅₀) or cytotoxicity (CC₅₀) data for this particular molecule.
Therefore, this guide has been designed to serve a dual purpose:
-
To provide a detailed, field-proven methodology for the complete evaluation of novel quinoline-based antimalarial candidates.
-
To present an illustrative comparison using publicly available data for chloroquine and other relevant quinoline derivatives, thereby demonstrating the application of these methods and the principles of data interpretation. This approach equips researchers with the necessary tools and framework to conduct their own evaluations when specific compounds like 7-(benzyloxy)quinolin-4-ol are synthesized and tested.
The Enduring Challenge: Chloroquine Resistance in Plasmodium falciparum
For decades, the 4-aminoquinoline chloroquine (CQ) was the cornerstone of malaria chemotherapy due to its high efficacy, safety, and low cost.[1][2] Its mechanism of action is centered within the parasite's digestive vacuole. During hemoglobin degradation, the parasite releases toxic heme, which it detoxifies by polymerizing it into inert hemozoin crystals. Chloroquine, a weak base, becomes protonated and trapped within this acidic vacuole, where it caps the growing hemozoin polymer, preventing further detoxification and leading to a buildup of toxic heme that kills the parasite.[3]
The widespread emergence of chloroquine-resistant (CQR) P. falciparum has severely compromised its utility. The primary driver of this resistance is a series of mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[4] The mutated PfCRT protein, located on the digestive vacuole membrane, actively effluxes chloroquine from its site of action, preventing it from reaching the necessary concentration to inhibit hemozoin formation.[4] This necessitates the discovery and rigorous evaluation of new compounds capable of overcoming this resistance mechanism.
The Rationale for Investigating Novel Quinolone Scaffolds
The quinoline core remains a "privileged scaffold" in antimalarial drug design.[3][5] Its proven success in compounds like quinine, chloroquine, and mefloquine makes it an attractive starting point for chemical modification. The strategy involves altering the quinoline structure to either evade recognition by the mutated PfCRT transporter, possess an alternative mechanism of action, or exhibit such high potency that the efflux mechanism is overwhelmed.
Compounds like 7-(benzyloxy)quinolin-4-ol represent a class of quinolin-4-one derivatives. Modifications at the 7-position, such as the introduction of a benzyloxy group, can significantly alter the molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These changes may disrupt the specific interactions required for recognition and transport by the PfCRT efflux pump, potentially restoring activity against CQR strains.
Comparative Efficacy Analysis: A Data-Driven Approach
To objectively assess a novel compound, its performance must be quantified against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite strains, as well as against a mammalian cell line to determine its therapeutic window.
In Vitro Antiplasmodial Activity (IC₅₀)
The 50% inhibitory concentration (IC₅₀) is the standard metric for a drug's potency against the parasite. The table below presents illustrative data for chloroquine and representative quinoline derivatives against common laboratory strains of P. falciparum.
Table 1: Illustrative In Vitro Antiplasmodial Activity of Chloroquine and Representative Quinolone Analogs
| Compound | P. falciparum Strain | Resistance Profile | IC₅₀ (nM) | Reference(s) |
| Chloroquine | 3D7 | Sensitive | 10 - 20 | [6] |
| K1 | Resistant | 150 - 300 | [2] | |
| Dd2 | Resistant | 100 - 250 | [7] | |
| Amodiaquine | K1 | CQR (active) | ~30 | [2] |
| Quinine | Dd2 | CQR (active) | ~150 | [7] |
| Mefloquine | Dd2 | CQR (active) | ~25 | [7] |
| 7-aryl-4-aminoquinoline analog | 3D7 | Sensitive | < 50 | [1] |
| K1 | Resistant | < 50 | [1] |
Note: This table is for illustrative purposes. IC₅₀ values can vary between laboratories based on specific assay conditions.
Cytotoxicity and the Selectivity Index (SI)
A potent antimalarial is only useful if it is significantly more toxic to the parasite than to host cells. Cytotoxicity is measured as the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., HEK293, HepG2, or Vero cells). The Selectivity Index (SI) provides a critical measure of the therapeutic window.
Selectivity Index (SI) = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum)
A higher SI value is desirable, indicating greater selectivity for the parasite. Generally, an SI > 100 is considered promising for a lead compound.
Table 2: Illustrative Cytotoxicity and Selectivity Index
| Compound | CC₅₀ (HepG2 cells, µM) | IC₅₀ (K1 strain, µM) | Selectivity Index (SI) | Reference(s) |
| Chloroquine | > 100 | 0.15 - 0.30 | > 330 | [1] |
| 7-aryl-4-aminoquinoline analog | 3 - 15 | < 0.05 | > 100 | [1] |
Essential Experimental Protocols
The following protocols represent robust, self-validating systems for generating the data required for a comparative assessment.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)
This is a widely used, reliable, and non-radioactive method for determining IC₅₀ values. The causality behind this choice is its reliance on measuring DNA content, a direct indicator of parasite proliferation.
Diagram 1: Workflow for SYBR Green I Antiplasmodial Assay
Caption: Workflow of the SYBR Green I-based in vitro antiplasmodial assay.
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQS, K1 or Dd2 for CQR) in RPMI-1640 medium supplemented with human serum and erythrocytes under standard gas conditions (5% CO₂, 5% O₂, 90% N₂) at 37°C. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Plating: Prepare serial dilutions of the test compound (e.g., 7-(benzyloxy)quinolin-4-ol) and chloroquine in a 96-well microplate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
Incubation: Add the synchronized parasite culture (final parasitemia ~0.5-1%, final hematocrit ~2%) to the wells and incubate for 72 hours under the conditions described above. This duration allows for at least one full intraerythrocytic developmental cycle.
-
Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the erythrocytes. Thaw the plate and add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature to allow the dye to bind to parasite DNA. Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the percentage of parasite growth inhibition against the log of the drug concentration. Calculate the IC₅₀ value using a non-linear regression model (e.g., sigmoidal dose-response).[8]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability. The choice of this protocol is based on its reliability and the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.
Diagram 2: Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT-based in vitro cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a mammalian cell line (e.g., human hepatocellular carcinoma HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound and chloroquine. Include vehicle-only controls. Incubate for a defined period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot the percentage of viability against the log of the drug concentration and determine the CC₅₀ value using a non-linear regression model.
Conclusion and Future Directions
The framework presented here provides a robust pathway for the evaluation of novel quinoline-based antimalarials. By systematically determining the IC₅₀ against both CQS and CQR strains and calculating the SI from CC₅₀ data, researchers can build a strong, data-driven case for a compound's potential.
For a compound like 7-(benzyloxy)quinolin-4-ol, the next critical step is its synthesis and subsequent evaluation using these established protocols. The resulting data will be essential to determine if the structural modifications at the 7-position successfully confer activity against chloroquine-resistant P. falciparum while maintaining a safe therapeutic window. Should the compound show promise, further studies, including mechanism of action investigations (e.g., hemozoin inhibition assays) and in vivo efficacy studies in mouse models, would be warranted. This structured, iterative process of design, synthesis, and rigorous evaluation is fundamental to the development of the next generation of antimalarial therapies.
References
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). Johns Hopkins University.
- 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. (n.d.). NIH.
- 4-aminoquinolines as Antimalarial Drugs. (n.d.). University of Sydney.
-
Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. (2018). Journal of Molecular Modeling. [Link]
-
Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. (n.d.). PubMed. [Link]
- Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesun
-
The Activities of Current Antimalarial Drugs on the Life Cycle Stages of Plasmodium. (n.d.). PLOS Medicine. [Link]
Sources
- 1. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Cellular Target Engagement of 7-(Benzyloxy)quinolin-4-ol
In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended cellular target is a cornerstone of preclinical development. For researchers investigating the therapeutic potential of novel quinoline derivatives, such as 7-(Benzyloxy)quinolin-4-ol, this validation is paramount. While the quinolin-4-one scaffold is prevalent in compounds exhibiting a range of biological activities, including anticancer and antimicrobial effects, the specific molecular target of 7-(Benzyloxy)quinolin-4-ol remains to be definitively identified.[1][2][3] This guide provides a strategic framework and comparative analysis of modern biophysical and proteomic techniques to confirm the cellular target engagement of this compound, with a focus on a plausible, yet hypothetical, target: tubulin .
The rationale for selecting tubulin as a hypothetical target is grounded in existing research demonstrating that structurally related quinolone derivatives can induce cancer cell apoptosis by disrupting microtubule assembly.[4][5] This guide will, therefore, serve as a comprehensive roadmap for researchers aiming to validate this hypothesis and, in doing so, provide a universally applicable workflow for confirming the target of any small molecule.
Strategic Approaches to Target Engagement: A Comparative Overview
The modern researcher has a sophisticated toolkit at their disposal for confirming target engagement in a cellular context.[6] This guide will focus on three orthogonal and complementary methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). Each of these techniques offers unique advantages and presents distinct experimental considerations.
| Method | Principle | Advantages | Limitations | Compound Modification Required? |
| CETSA | Ligand binding alters the thermal stability of the target protein.[7][8][9] | Label-free; applicable in intact cells and tissues; reflects physiological conditions.[7][9] | Not all ligand binding events result in a measurable thermal shift; can be low-throughput for Western blot-based detection. | No |
| DARTS | Ligand binding protects the target protein from proteolytic degradation.[10][11][12][13] | Label-free; applicable to a wide range of proteins; can be used for target discovery.[12][13] | Requires optimization of protease concentration and digestion time; may not be suitable for very weak interactions. | No |
| PAL | A photoreactive group on a modified compound covalently crosslinks to the target protein upon UV irradiation.[14][15][16] | Provides direct evidence of binding; can identify the binding site.[14][16] | Requires synthesis of a modified probe, which may alter binding affinity; potential for non-specific crosslinking. | Yes |
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA) for Tubulin Engagement
CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization.[7][8][9] If 7-(Benzyloxy)quinolin-4-ol binds to tubulin, it is expected to increase the thermal stability of the tubulin subunits, α- and β-tubulin.
Experimental Workflow: CETSA
Caption: CETSA workflow for assessing tubulin engagement.
Step-by-Step Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., HeLa or MCF-7) in appropriate media to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with varying concentrations of 7-(Benzyloxy)quinolin-4-ol or vehicle (DMSO) for a defined period (e.g., 1 hour at 37°C).
-
-
Thermal Challenge:
-
Heat the treated cell aliquots in a thermal cycler or water bath to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for α-tubulin and β-tubulin.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature (40°C).
-
Plot the normalized intensities against temperature to generate melt curves. A rightward shift in the melt curve for the drug-treated samples compared to the vehicle control indicates target engagement.[17]
-
Expected Data:
| Temperature (°C) | Vehicle (Normalized Intensity) | 7-(Benzyloxy)quinolin-4-ol (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.95 | 0.99 |
| 55 | 0.85 | 0.96 |
| 60 | 0.60 | 0.88 |
| 65 | 0.30 | 0.75 |
| 70 | 0.10 | 0.45 |
Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay is predicated on the principle that ligand binding can stabilize a protein's structure, thereby rendering it more resistant to proteolytic degradation.[10][11][12][13]
Experimental Workflow: DARTS
Caption: DARTS workflow for assessing tubulin engagement.
Step-by-Step Protocol: DARTS
-
Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing buffer (e.g., M-PER with protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with 7-(Benzyloxy)quinolin-4-ol or vehicle (DMSO) at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add a protease, such as pronase, to each aliquot to initiate digestion. The optimal concentration of pronase needs to be determined empirically to achieve partial digestion of the target protein in the vehicle-treated sample.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE and perform a Western blot for α- and β-tubulin.
-
A higher intensity of the full-length tubulin band in the drug-treated sample compared to the vehicle control indicates protection from proteolysis and thus, target engagement.
-
Expected Data:
| Treatment | Pronase Concentration | Full-Length β-Tubulin (Relative Intensity) |
| Vehicle | 0 µg/mL | 1.00 |
| Vehicle | 1 µg/mL | 0.85 |
| Vehicle | 5 µg/mL | 0.30 |
| 7-(Benzyloxy)quinolin-4-ol | 0 µg/mL | 1.00 |
| 7-(Benzyloxy)quinolin-4-ol | 1 µg/mL | 0.95 |
| 7-(Benzyloxy)quinolin-4-ol | 5 µg/mL | 0.75 |
Photo-affinity Labeling (PAL)
PAL provides direct and covalent evidence of target engagement.[14][15][16] This method requires the synthesis of a probe molecule that incorporates three key features: the 7-(Benzyloxy)quinolin-4-ol pharmacophore, a photoreactive group (e.g., a benzophenone or diazirine), and a reporter tag (e.g., biotin or a clickable alkyne).
Experimental Workflow: Photo-affinity Labeling
Caption: Photo-affinity labeling workflow for target identification.
Step-by-Step Protocol: PAL
-
Probe Synthesis:
-
Synthesize a derivative of 7-(Benzyloxy)quinolin-4-ol that includes a photoreactive moiety and a biotin tag. Careful consideration must be given to the attachment points to minimize disruption of the compound's binding properties.
-
-
Cellular Labeling:
-
Treat cultured cells with the photo-affinity probe. A competition experiment should be included where a separate group of cells is co-incubated with the probe and an excess of the unmodified 7-(Benzyloxy)quinolin-4-ol.
-
Expose the cells to UV light (e.g., 365 nm) to activate the photoreactive group and induce covalent crosslinking to interacting proteins.
-
-
Lysis and Enrichment:
-
Lyse the cells and use streptavidin-conjugated beads to pull down the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Identification and Validation:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE. The gel can be stained to visualize pulled-down proteins or analyzed by Western blot for tubulin.
-
For unbiased target identification, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry to identify all proteins that were covalently labeled by the probe.
-
A significant reduction in the tubulin band intensity in the competition experiment would strongly support its identity as a direct target.
-
Expected Data:
| Sample | Western Blot (Anti-β-Tubulin) | Mass Spectrometry (Tubulin Spectral Counts) |
| Probe Only | Strong Band | High |
| Probe + Excess 7-(Benzyloxy)quinolin-4-ol | Faint or No Band | Low or Zero |
| No Probe Control | No Band | Zero |
Downstream Pathway Analysis: Connecting Target Engagement to Cellular Phenotype
Confirming that 7-(Benzyloxy)quinolin-4-ol binds to tubulin is a critical first step. The next is to demonstrate that this engagement leads to the expected downstream cellular consequences of microtubule disruption. Microtubule dynamics are essential for mitosis, and their perturbation typically leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3]
Signaling Pathway: Microtubule Disruption and Apoptosis
Caption: Pathway from tubulin engagement to apoptosis.
Validation Experiments:
-
Cell Cycle Analysis: Treat cells with 7-(Benzyloxy)quinolin-4-ol and analyze their cell cycle distribution by flow cytometry after propidium iodide staining. An accumulation of cells in the G2/M phase would be consistent with microtubule disruption.
-
Apoptosis Assays: Assess for markers of apoptosis, such as the externalization of phosphatidylserine (Annexin V staining), caspase-3 activation (cleaved caspase-3 Western blot), and PARP cleavage (cleaved PARP Western blot).
-
Immunofluorescence Microscopy: Visualize the microtubule network in treated and untreated cells using immunofluorescence staining for α-tubulin. Disruption of the filamentous network and formation of abnormal mitotic spindles would provide visual confirmation of the compound's effect on microtubules.
Conclusion
This guide provides a multi-faceted strategy for confirming the cellular target engagement of 7-(Benzyloxy)quinolin-4-ol, using tubulin as a well-justified, hypothetical target. By employing a combination of label-free methods like CETSA and DARTS, alongside the direct covalent approach of photo-affinity labeling, researchers can build a robust and compelling case for target validation. Furthermore, connecting this direct binding evidence to downstream functional outcomes, such as cell cycle arrest and apoptosis, provides the crucial link between target engagement and cellular phenotype. This integrated approach not only enhances the scientific rigor of the investigation but also provides the critical data necessary to advance promising compounds like 7-(Benzyloxy)quinolin-4-ol through the drug discovery pipeline.
References
-
Chen, Y.-F., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(15), 3697–3713. [Link]
-
Nowak, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6203. [Link]
-
Chen, Y.-F., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(15), 3697–3713. [Link]
-
Georgiadou, D., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(15), 4976. [Link]
-
Sawada, T., et al. (2003). A fluorescent probe and a photoaffinity labeling reagent to study the binding site of maytansine and rhizoxin on tubulin. Bioconjugate Chemistry, 14(6), 1164–1171. [Link]
-
Sato, Y., et al. (2008). Tubulin Photoaffinity Labeling With Biotin-Tagged Derivatives of Potent Diketopiperazine Antimicrotubule Agents. Chemical & Pharmaceutical Bulletin, 56(12), 1709–1714. [Link]
-
Tabassum, R., et al. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 21(10), 1152–1172. [Link]
-
Lin, Z., et al. (2022). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Molecules, 27(19), 6537. [Link]
-
Renwick, A. B., et al. (2000). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. Xenobiotica, 30(2), 137–152. [Link]
-
Sabt, A., et al. (2021). Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors. Pharmaceuticals, 14(10), 1045. [Link]
-
Wolff, J., et al. (1980). Direct photoaffinity labeling of tubulin with colchicine. Proceedings of the National Academy of Sciences, 77(5), 2820–2824. [Link]
-
Galati, S., et al. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 22(17), 9216. [Link]
-
Mondal, S., et al. (2023). Antimicrobial Activities of Natural Bioactive Polyphenols. Molecules, 28(21), 7352. [Link]
-
Alemu, A., et al. (2024). Compositions, Antimicrobial, and Antioxidant Activities of the Essential Oil Extracted From Garden Cress Seeds Growing in Three Districts of South Wollo, Ethiopia. Journal of Experimental and Basic Medical Sciences, 5(2), 173-183. [Link]
-
Odhiambo, J. A., et al. (2010). Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract. Journal of Medicinal Plants Research, 4(20), 2130-2134. [Link]
-
da Silva, G. N., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059. [Link]
-
El-Sayed, M. A., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Medicinal Chemistry, 13(10), 1239-1255. [Link]
-
Zhang, N., et al. (2020). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Methods in Molecular Biology, 2267, 219-227. [Link]
-
Al-Bidh, D. A., et al. (2020). CETSA shows distinct melt curves for α- and β-tubulin that shift upon drug binding in cancer cells. [Link]
-
Nordlund, P. Cellular Thermal Shift Assay (CETSA). [Link]
-
Al-Bidh, D. A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4697-4713. [Link]
-
Zhang, N., et al. (2020). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Methods in Molecular Biology, 2267, 219-227. [Link]
-
Singh, R., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics, 39(13), 4811-4824. [Link]
-
Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 3(4), 163-180. [Link]
-
El-Damasy, D. A., et al. (2024). Design and synthesis of quinazolin-4-one derivatives as potential anticancer agents and investigation of their interaction with RecQ helicases. Bioorganic Chemistry, 144, 107086. [Link]
-
Chilmonczyk, Z., et al. (2025). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. International Journal of Molecular Sciences, 26(10), 4620. [Link]
-
Galati, S., et al. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 22(17), 9216. [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471-2482. [Link]
-
El-Gazzar, M. G., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 17(3), 302. [Link]
-
Galati, S., et al. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 22(17), 9216. [Link]
-
Musso, L., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 27(11), 3505. [Link]
-
Kurban, M., et al. (2024). Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. Materials Today Communications, 38, 108342. [Link]
-
Dong, G., et al. (2024). First-in-Class Quinoline-Dione-Derived PROTACs: Potent Degraders of Cdc25 Phosphatases for Antitumor Therapy. Journal of Medicinal Chemistry. [Link]
-
Kciuk, M., et al. (2020). Computed values for prediction parameters of quinoline. [Link]
-
Thomas, J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
Sources
- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule Dynamics Deregulation Induces Apoptosis in Human Urothelial Bladder Cancer Cells via a p53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Error | Semantic Scholar [semanticscholar.org]
- 4. Discovery of novel targets of quinoline drugs in the human purine binding proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel role for microtubules in apoptotic chromatin dynamics and cellular fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 12. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 13. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tubulin photoaffinity labeling with biotin-tagged derivatives of potent diketopiperazine antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct photoaffinity labeling of tubulin with colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Index of 7-(Benzyloxy)quinolin-4-ol Derivatives in Oncology Research
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal toxicity is paramount. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant anticancer properties. This guide provides a comprehensive evaluation of the therapeutic index of 7-(Benzyloxy)quinolin-4-ol derivatives, offering a comparative analysis with alternative quinoline-based compounds and established chemotherapeutics. We will delve into the experimental data that underpins this evaluation, providing detailed protocols and mechanistic insights for researchers and drug development professionals.
The Therapeutic Index: A Critical Parameter in Drug Development
The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the doses that are therapeutic and those that are toxic. For anticancer drugs, which often have narrow therapeutic windows, a thorough evaluation of the TI is a critical step in preclinical and clinical development.
Evaluating 7-(Benzyloxy)quinolin-4-ol Derivatives: A Focus on Efficacy and Selectivity
Recent studies have highlighted the potential of 4-benzyloxyquinolin-2(1H)-one derivatives, structurally related to 7-(Benzyloxy)quinolin-4-ol, as potent anticancer agents. A key study synthesized and evaluated a series of these compounds for their antiproliferative activities against a panel of human cancer cell lines and a normal human cell line. This allows for the calculation of an in vitro therapeutic index, also known as the selectivity index, which compares the cytotoxicity towards cancer cells versus normal cells.
Table 1: In Vitro Cytotoxicity and Selectivity Index of 4-Benzyloxyquinolin-2(1H)-one Derivatives
| Compound | HL-60 (Leukemia) IC50 (µM) | Hep3B (Hepatoma) IC50 (µM) | H460 (Lung Cancer) IC50 (µM) | COLO 205 (Colon Cancer) IC50 (µM) | Detroit 551 (Normal Human Fibroblast) IC50 (µM) | Selectivity Index (SI) vs. COLO 205 |
| 7e | < 1 | < 1 | < 1 | < 1 | > 50 | > 50 |
| 8e | < 1 | < 1 | < 1 | < 1 | > 50 | > 50 |
| 9b | < 1 | < 1 | < 1 | < 1 | > 50 | > 50 |
| 9c | < 1 | < 1 | < 1 | < 1 | > 50 | > 50 |
| 9e | < 1 | < 1 | < 1 | < 1 | > 50 | > 50 |
| 10c | < 1 | < 1 | < 1 | < 1 | > 50 | > 50 |
| 10e | < 1 | < 1 | < 1 | < 1 | > 50 | > 50 |
| 11c | < 1 | < 1 | < 1 | < 1 | > 50 | > 50 |
| 11e | < 1 | < 1 | < 1 | 0.014 - 0.040 | > 50 | > 1250 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. Data synthesized from a study on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives.[1]
The data clearly indicates that these 4-benzyloxyquinolin-2(1H)-one derivatives exhibit high potency against a range of cancer cell lines, with IC50 values often below 1 µM.[1] Notably, compound 11e demonstrated exceptional potency in the nanomolar range against the COLO 205 colon cancer cell line.[1] Crucially, all listed compounds showed minimal toxicity towards the normal human fibroblast cell line, Detroit 551, with IC50 values greater than 50 µM.[1] This results in a highly favorable selectivity index, suggesting a promising therapeutic window for these derivatives.
Comparative Analysis with Alternative Quinoline Derivatives and Doxorubicin
To contextualize the potential of 7-(Benzyloxy)quinolin-4-ol derivatives, it is essential to compare their therapeutic index with other quinoline-based compounds and a standard-of-care chemotherapeutic agent like Doxorubicin.
Quinoline-Chalcone Hybrids: A Case Study in In Vivo Therapeutic Index
A study on novel quinoline-chalcone derivatives provides valuable in vivo data. Compound 24d from this study exhibited potent in vitro antiproliferative activity with IC50 values ranging from 0.009 to 0.016 µM across various cancer cell lines.[2] More importantly, its in vivo safety and efficacy were evaluated:
-
Toxicity: The LD50 (lethal dose for 50% of the test population) was determined to be 665.62 mg/kg via intravenous injection in mice, indicating a good safety profile.[2]
-
Efficacy: In a H22 tumor xenograft model, the hydrochloride salt of compound 24d significantly inhibited tumor growth without observable toxic effects, demonstrating greater potency than the known tubulin inhibitor, CA-4.[2]
While a direct calculation of the therapeutic index (LD50/ED50) is not provided in the abstract, the high LD50 and significant tumor growth inhibition at non-toxic doses strongly suggest a favorable therapeutic index.
Doxorubicin: The Clinical Benchmark
Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. However, its clinical use is often limited by significant cardiotoxicity.[3][4] Conventional doxorubicin has a relatively low therapeutic index.[5] Studies have shown that liposomal formulations of doxorubicin exhibit a better therapeutic index by improving cardiac safety and reducing other side effects like myelosuppression and alopecia, without compromising efficacy.[5][6] This highlights the ongoing need for new anticancer agents with inherently better safety profiles.
Mechanistic Insights: How 7-(Benzyloxy)quinolin-4-ol Derivatives Exert Their Effects
Understanding the mechanism of action is crucial for rational drug design and for predicting potential side effects. The anticancer activity of the evaluated 4-benzyloxyquinolin-2(1H)-one derivatives is attributed to their ability to disrupt microtubule assembly.[1] This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) through both intrinsic and extrinsic signaling pathways.[1]
Signaling Pathway of Apoptosis Induction by Microtubule Disruption
The following diagram illustrates the proposed signaling cascade initiated by the disruption of microtubule dynamics by 7-(Benzyloxy)quinolin-4-ol derivatives, leading to apoptosis.
Caption: Proposed mechanism of apoptosis induction by 7-(Benzyloxy)quinolin-4-ol derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., COLO 205) and normal cells (e.g., Detroit 551) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-(Benzyloxy)quinolin-4-ol derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and positive control (a known anticancer drug) wells.
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Therapeutic Index Evaluation
The following diagram outlines the general workflow for a comprehensive evaluation of the therapeutic index of a novel compound.
Sources
- 1. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The evaluation of doxorubicin-induced cardiotoxicity: comparison of Doppler and tissue Doppler-derived myocardial performance index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of safety and toxicity of liposomal doxorubicin vs. conventional anthracyclines: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of safety and toxicity of liposomal doxorubicin vs. conventional anthracyclines: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparison of synthetic routes for 7-substituted quinolin-4-ols
An In-Depth Guide to the Synthetic Routes for 7-Substituted Quinolin-4-ols
Introduction: The Significance of the Quinolin-4-ol Scaffold
The quinolin-4-one (the keto tautomer of quinolin-4-ol) framework is a privileged scaffold in medicinal chemistry and drug development.[1][2] This heterocyclic system is the core of numerous compounds with a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[3][4] Specifically, substitution at the 7-position of the quinoline ring is a critical design element in many highly successful pharmaceuticals. For instance, several fluoroquinolone antibiotics, such as norfloxacin, feature key substituents at this position that modulate their potency, spectrum of activity, and pharmacokinetic properties.[1]
The synthesis of these targets, however, is not trivial. The primary challenge lies in achieving regiochemical control, ensuring that the substituent is selectively introduced at the C7 position, often in the presence of the competing C5 position. The choice of synthetic strategy is therefore paramount and depends on factors such as starting material availability, desired functional group tolerance, and scalability.
This guide provides a comparative analysis of the principal synthetic routes to 7-substituted quinolin-4-ols, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will explore classical thermal cyclization methods, including the Gould-Jacobs and Conrad-Limpach reactions, the Camps cyclization, and modern enhancements such as microwave-assisted synthesis.
Classical Thermal Cyclization Strategies
The cornerstone of quinolin-4-ol synthesis has historically been the thermal cyclization of substituted anilines. These methods are powerful but often require harsh conditions and can present significant challenges in controlling regioselectivity.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a multi-step sequence that constructs the quinolone ring from an aniline and a malonic ester derivative, typically diethyl ethoxymethylenemalonate (EMME).[1][5] To synthesize a 7-substituted quinolin-4-ol, the reaction must begin with a meta-substituted aniline.
Mechanism and Regioselectivity
The reaction proceeds through three main stages:
-
Condensation: The aniline derivative reacts with EMME to form an anilidomethylenemalonate intermediate.[5]
-
Thermal Cyclization: The intermediate undergoes a high-temperature (typically >250 °C) electrocyclization. This is the key ring-forming step and the source of potential regiochemical ambiguity.[1][6] For a 3-substituted aniline, the cyclization can occur onto the carbon ortho to the amino group (C2) or the carbon para to the amino group (C6). Cyclization at C2 yields the undesired 5-substituted quinolone, while cyclization at C6 yields the desired 7-substituted product. The outcome is governed by the steric and electronic nature of the substituent on the aniline ring.[1]
-
Hydrolysis and Decarboxylation: The resulting 3-carboethoxy-quinolin-4-ol is saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield the final product.[5]
Causality Behind Experimental Choices: The extremely high temperature required for the cyclization step is a significant drawback, often necessitating the use of high-boiling point solvents like diphenyl ether (Dowtherm A).[1] This limits the functional group tolerance of the reaction and can lead to decomposition. The regioselectivity is inherently dependent on the directing effects of the aniline substituent, making it difficult to control without careful substrate design.
Caption: Temperature-controlled regioselectivity in the Conrad-Limpach synthesis.
Experimental Protocol: General Procedure for Conrad-Limpach Synthesis
-
Condensation: The 3-substituted aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) are mixed, often with a catalytic amount of acid (e.g., HCl, H₂SO₄), and stirred at a temperature below 140 °C (typically room temperature to 110 °C) for several hours. Water is removed as it is formed.
-
Cyclization: The crude enamine intermediate is added to a high-boiling solvent (e.g., mineral oil, diphenyl ether) and heated to approximately 250 °C for 20-30 minutes.
-
Work-up: The reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with a suitable solvent (e.g., hexane, ether), and purified by recrystallization.
The Camps Cyclization
The Camps cyclization offers a significant advantage in regiocontrol compared to the Gould-Jacobs and Conrad-Limpach reactions. The reaction proceeds via an intramolecular base-catalyzed cyclization of an o-acylaminoacetophenone. [1][7] Mechanism and Regioselectivity
The key to the Camps cyclization's regiochemical precision is that the substitution pattern is locked in by the synthesis of the starting o-acylaminoacetophenone. To generate a 7-substituted quinolin-4-ol, one would start with a 1-(2-acylamino-4-substituted-phenyl)ethanone. The base (e.g., NaOH) promotes an intramolecular aldol-type condensation, which is highly specific and avoids the formation of positional isomers. [1][8] Causality Behind Experimental Choices: The choice of a strong base is crucial for deprotonating the methylene group adjacent to the ketone, initiating the cyclization. [1]This method's primary advantage is its unambiguous regiochemical outcome. The main synthetic effort is shifted to the preparation of the substituted o-acylaminoacetophenone precursor, which can often be achieved through straightforward methods like Friedel-Crafts acylation followed by amidation. A modern and efficient two-step, one-pot variation involves a copper-catalyzed amidation of an o-haloacetophenone followed by the base-mediated Camps cyclization. [7]
Caption: Regiocontrolled synthesis via the Camps Cyclization.
Experimental Protocol: Two-Step Camps Cyclization (Buchwald Method) [1][7]
-
Amidation: To a reaction vessel containing a 1-(2-halo-4-substituted-phenyl)ethanone (1.0 eq), an amide (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., a diamine, 0.2 eq), and a base (e.g., K₃PO₄, 2.0 eq) are added. The vessel is sealed, and a solvent like dioxane is added. The mixture is heated (e.g., at 110 °C) for 12-24 hours.
-
Cyclization: After cooling, an aqueous solution of a strong base (e.g., sodium hydroxide) is added directly to the reaction mixture. The mixture is then heated again (e.g., at 100 °C) for 1-2 hours.
-
Work-up: The mixture is cooled to room temperature, diluted with water, and the pH is adjusted to neutral with acid. The precipitated product is collected by filtration, washed with water, and dried.
Modern Enhancements: Microwave-Assisted Synthesis
A significant modern improvement to the classical syntheses is the use of microwave irradiation. Microwave heating can dramatically accelerate reactions that traditionally require prolonged exposure to very high temperatures. [9] Advantages and Applications
For syntheses like the Gould-Jacobs cyclization, microwave-assisted protocols can reduce reaction times from hours to mere minutes and often lead to cleaner reactions with improved yields. [9][10]The rapid, uniform heating provided by microwaves efficiently supplies the high activation energy needed for the electrocyclization step while minimizing the time for potential side reactions and decomposition. [11] Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization
-
Mixing: The anilidomethylenemalonate intermediate (prepared as in the classical method) is placed in a microwave-safe reaction vessel.
-
Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 200-250 °C) for a short period (e.g., 5-30 minutes). The reaction progress is monitored by TLC or LC-MS.
-
Isolation: After cooling, the product is isolated using standard precipitation and filtration techniques as described previously. The subsequent hydrolysis and decarboxylation steps can also be accelerated using microwave heating.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a careful evaluation of several key factors.
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis | Camps Cyclization | Microwave-Assisted Methods |
| Regiocontrol at C7 | Poor to Moderate: Prone to forming mixtures of 5- and 7-isomers. [1] | Poor to Moderate: Also prone to forming isomeric mixtures. [12] | Excellent: Regiochemistry is determined by the precursor synthesis. [1] | Same as Parent Method: Improves speed and yield but does not alter inherent regioselectivity. |
| Starting Materials | 3-substituted aniline, EMME (readily available). [5] | 3-substituted aniline, β-ketoester (readily available). [13] | Substituted o-acylaminoacetophenone (multi-step synthesis required). [7] | Same as the parent classical method. |
| Reaction Conditions | Harsh: Requires >250 °C, long reaction times. [1] | Harsh: Requires ~250 °C for cyclization. [1] | Moderate: Base-catalyzed, typically ~100 °C. [7] | Rapid & Efficient: High temps reached in minutes. [9][10] |
| Substrate Scope | Limited by high temperatures; sensitive groups may not survive. | Limited by high temperatures. | Broader scope due to milder conditions in the cyclization step. | Can broaden scope by minimizing thermal decomposition. |
| Typical Yields | Variable, often moderate due to side reactions and isomer formation. | Variable, generally moderate. | Good to excellent. [1] | Generally higher than conventional heating. [10] |
| Key Advantage | Uses simple, commercially available starting materials. | Straightforward access to the 4-quinolone core. | Unambiguous regiochemical outcome. | Drastic reduction in reaction time; improved yields. |
| Key Disadvantage | Poor regioselectivity; harsh conditions. | Poor regioselectivity; harsh conditions; 2-quinolone formation. | Requires synthesis of a more complex starting material. | Requires specialized microwave reactor equipment. |
Conclusion and Recommendations
For researchers and drug development professionals, the synthesis of 7-substituted quinolin-4-ols presents a classic chemistry challenge where the choice of strategy has profound implications for efficiency and purity.
-
For exploratory synthesis or when absolute regiochemical purity is not initially critical , the Gould-Jacobs and Conrad-Limpach reactions offer rapid entry to the quinolone scaffold from simple starting materials. However, one must be prepared for the significant challenge of separating the resulting 5- and 7-substituted isomers.
-
When unambiguous regiochemistry is paramount , the Camps Cyclization is the superior method. Although it requires a more involved synthesis of the starting material, the investment pays off with a clean, specific cyclization that yields only the desired 7-substituted product. The modern two-step protocols have made this route increasingly attractive.
-
The integration of Microwave-Assisted Synthesis represents a powerful optimization for any of the thermal methods. It is highly recommended for accelerating reaction times, improving energy efficiency, and often increasing yields, making it an invaluable tool for modern synthetic labs.
Ultimately, the most effective approach will balance the need for regiochemical purity against the availability of starting materials and equipment, with the Camps cyclization standing out as the most robust method for the specific and reliable synthesis of 7-substituted quinolin-4-ols.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. ablelab.eu [ablelab.eu]
- 7. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Assessing the Novelty of 7-(Benzyloxy)quinolin-4-ol's Biological Profile: A Comparative and Methodological Guide
Introduction: The Quinoline Scaffold and the Quest for Novelty
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1][2] This versatile heterocyclic scaffold is present in drugs spanning indications from malaria and bacterial infections to cancer.[1][2] Its rigid structure and opportunities for diverse functionalization allow for fine-tuning of physicochemical and pharmacological properties, making it a privileged scaffold in drug discovery.
This guide focuses on 7-(Benzyloxy)quinolin-4-ol , a synthetic quinoline derivative for which the biological profile is not yet publicly characterized. The absence of data presents both a challenge and an opportunity. Is it a mere analogue of existing quinolines, or does it possess a novel biological signature?
Here, we will dissect the potential of 7-(Benzyloxy)quinolin-4-ol. This document is not a simple data sheet but a comprehensive guide for the research and drug development professional. We will:
-
Analyze its structure to predict its potential biological activities based on established structure-activity relationships (SAR).
-
Objectively benchmark these predictions against well-established quinoline-based drugs from different therapeutic classes: Chloroquine (antimalarial), Levofloxacin (antibacterial), and Bosutinib (anticancer/tyrosine kinase inhibitor).
-
Provide detailed, field-proven experimental protocols to systematically test these predictions and build a robust biological profile.
-
Offer a framework for interpreting potential outcomes to assess the true novelty of this compound.
Structural and Physicochemical Analysis of 7-(Benzyloxy)quinolin-4-ol
The structure of 7-(Benzyloxy)quinolin-4-ol offers several clues to its potential biological activities.
-
The Quinolin-4-ol Core: This core is isosteric with the 4-quinolone structure found in fluoroquinolone antibiotics.[3] The 4-oxo group and the adjacent nitrogen are often critical for chelating metal ions and interacting with enzyme active sites, such as bacterial DNA gyrase.[3]
-
The 7-Benzyloxy Group: The benzyloxy substituent at the 7-position significantly increases the lipophilicity of the molecule compared to an unsubstituted or hydroxylated quinoline. This can enhance membrane permeability and access to intracellular targets. The aromatic ring also provides a site for potential π-π stacking interactions with biological targets. Furthermore, the ether linkage is a potential site for metabolic activity, for instance by Cytochrome P450 (CYP) enzymes. The related compound, 7-benzyloxyquinoline, is a known substrate for CYP3A4.
Comparative Benchmarking Against Established Quinoline Drugs
To contextualize the potential of 7-(Benzyloxy)quinolin-4-ol, we compare its predicted profile against three clinically successful drugs. This comparison provides a clear benchmark for what would constitute a "novel" or "interesting" biological profile.
| Feature | 7-(Benzyloxy)quinolin-4-ol (Predicted) | Chloroquine (Antimalarial) | Levofloxacin (Antibacterial) | Bosutinib (Anticancer) |
| Primary Target(s) | Unknown. Potential for kinase, topoisomerase, or parasitic enzyme inhibition. | Heme polymerase in Plasmodium falciparum food vacuole.[4][5] | Bacterial DNA gyrase and topoisomerase IV.[3][6] | BCR-ABL and Src family tyrosine kinases.[7][8] |
| Mechanism of Action | Hypothetical: ATP-competitive inhibition (kinases), DNA intercalation/enzyme poisoning (topoisomerases), disruption of parasitic metabolic pathways. | Accumulates in the acidic food vacuole of the parasite and inhibits the polymerization of heme into hemozoin, leading to a toxic buildup of free heme.[4][5] | Inhibits the supercoiling and decatenation of bacterial DNA, leading to a halt in replication and cell death.[3][6] | Binds to the ATP-binding site of BCR-ABL and Src kinases, inhibiting their activity and blocking downstream signaling pathways that drive cell proliferation and survival.[8] |
| Therapeutic Area | To be determined. Potential for oncology, infectious diseases. | Malaria. | Bacterial Infections. | Chronic Myeloid Leukemia (CML). |
| Key Potency Metric | To be determined (e.g., IC50, MIC). | IC50 vs. P. falciparum (sensitive strains): ~10-20 nM. | MIC90 vs. S. pneumoniae: ~1 µg/mL. | IC50 vs. BCR-ABL: ~2.4 nM; vs. Src: ~1.2 nM.[9] |
Proposed Experimental Workflows for Biological Profiling
To move from prediction to data, a systematic, multi-tiered screening approach is essential. The following protocols are designed to be self-validating and provide a comprehensive initial assessment of the biological activity of 7-(Benzyloxy)quinolin-4-ol.
Workflow for Initial Biological Screening
Caption: Tiered screening workflow for 7-(Benzyloxy)quinolin-4-ol.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] This initial screen against a broad panel of human cancer cell lines (such as the NCI-60) can reveal potential anticancer activity and provide insights into tissue-specific sensitivity.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 7-(Benzyloxy)quinolin-4-ol (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The quinolone core structure warrants investigation into antibacterial activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of 7-(Benzyloxy)quinolin-4-ol in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension.[14] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]
Protocol 3: Anti-malarial Activity Assay (SYBR Green I-based)
Rationale: Given the legacy of quinolines like Chloroquine in treating malaria, assessing the anti-plasmodial activity of a new quinoline derivative is crucial. The SYBR Green I assay is a sensitive and high-throughput method that measures parasite DNA content as an indicator of parasite growth.[2][15]
Methodology:
-
Parasite Culture: Maintain a synchronized culture of Plasmodium falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes.
-
Assay Setup: In a 96-well plate, add serial dilutions of 7-(Benzyloxy)quinolin-4-ol to wells containing the parasitized erythrocyte culture (at ~1% parasitemia and 2% hematocrit).
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.[16] This lyses the erythrocytes and allows the dye to intercalate with the parasite DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration.
Protocol 4: Kinase Inhibition Profiling (Universal Kinase Assay)
Rationale: Many quinoline-based anticancer drugs, such as Bosutinib, function as kinase inhibitors. A broad kinase panel screen is the most efficient way to identify potential kinase targets and assess selectivity. Universal kinase assays typically measure ADP production, a common product of all kinase reactions.[17][18]
Methodology:
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add 7-(Benzyloxy)quinolin-4-ol at one or more concentrations (e.g., 1 µM for a primary screen).
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
ADP Detection: Add the detection reagents. In the Adapta® Universal Kinase Assay, for example, this consists of a Europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.[18] ADP produced by the kinase displaces the tracer from the antibody, causing a decrease in the TR-FRET signal.
-
Signal Reading: Read the plate on a suitable plate reader (e.g., for TR-FRET).
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Hits are then followed up with dose-response curves to determine IC50 values.
Illustrative Signaling Pathway: BCR-ABL and its Downstream Effectors
Should 7-(Benzyloxy)quinolin-4-ol demonstrate activity against CML cell lines, understanding the BCR-ABL pathway, the target of Bosutinib, is critical.
Sources
- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Levofloxacin - Wikipedia [en.wikipedia.org]
- 4. Chloroquine - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of drug action and resistance [www2.tulane.edu]
- 6. mims.com:443 [mims.com:443]
- 7. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 9. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iddo.org [iddo.org]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-(Benzyloxy)quinolin-4-ol
For the diligent researcher, the journey of discovery does not end with the final data point. It concludes with the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-(Benzyloxy)quinolin-4-ol, a quinoline derivative commonly used in drug discovery and chemical synthesis. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to manage your laboratory's waste with confidence and precision.
The Chemical Profile: Understanding the "Why" Behind the Procedure
Before we delve into the disposal protocol, it is crucial to understand the inherent hazards of 7-(Benzyloxy)quinolin-4-ol. This understanding forms the bedrock of our safety and disposal strategy. Based on data for structurally similar compounds, 7-(Benzyloxy)quinolin-4-ol is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2][3]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2][3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1][2][3]
These classifications mandate that 7-(Benzyloxy)quinolin-4-ol be treated as hazardous waste . Direct disposal in standard trash or down the drain is strictly prohibited, as it can lead to environmental contamination and potential harm to human health[4][5]. The primary disposal route for this and other non-halogenated organic compounds is through a licensed chemical destruction facility, typically via high-temperature incineration[6].
Hazard and Disposal Summary Table
| Hazard Classification | GHS H-Statement | Pictogram | Primary Disposal Route & Rationale |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Licensed Chemical Incinerator: Prevents entry into the food chain or water supply. | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Licensed Chemical Incinerator: Destroys the chemical structure, eliminating its irritant properties. | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Licensed Chemical Incinerator: Complete destruction ensures no residual irritant can cause harm. | |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | Licensed Chemical Incinerator: Prevents the release of airborne particles that could cause respiratory issues. |
Step-by-Step Disposal Protocol for 7-(Benzyloxy)quinolin-4-ol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Part 1: Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles[3][7].
-
Work in a Ventilated Area: All handling of 7-(Benzyloxy)quinolin-4-ol waste should be conducted in a certified chemical fume hood to minimize inhalation exposure[3].
-
Waste Segregation: This is a critical step to prevent dangerous chemical reactions[8].
-
Solid Waste: Collect solid 7-(Benzyloxy)quinolin-4-ol, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 7-(Benzyloxy)quinolin-4-ol should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams like halogenated solvents or strong acids/bases[8].
-
Part 2: Waste Accumulation and Storage
-
Container Selection: Use only containers approved for hazardous chemical waste. These should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof screw-top cap[9]. The original product container can be ideal if it is in good condition[9].
-
Labeling: As soon as the first particle of waste enters the container, it must be labeled[4][5]. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "7-(Benzyloxy)quinolin-4-ol"
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started
-
Your name, lab number, and contact information
-
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory[9]. This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should also have secondary containment (such as a spill tray) to contain any potential leaks[8].
-
Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when adding waste[4][5]. This prevents the release of vapors and protects against spills.
Part 3: Final Disposal and Decontamination
-
Requesting Pickup: Once the waste container is full or you have finished the project, arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not transport hazardous waste yourself[4][5]. Follow your institution's specific procedures for requesting a waste pickup.
-
Decontaminating Empty Containers: An "empty" container that held 7-(Benzyloxy)quinolin-4-ol must be properly decontaminated before it can be disposed of as regular trash.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.
-
Collect Rinsate: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste[10]. Subsequent rinses may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or deface the original chemical label[4].
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin[10].
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 7-(Benzyloxy)quinolin-4-ol waste from generation to final disposal.
Caption: Waste disposal workflow for 7-(Benzyloxy)quinolin-4-ol.
By adhering to this comprehensive guide, you ensure that your innovative research is matched by an unwavering commitment to safety and environmental stewardship.
References
-
Zero Waste Europe. Incineration. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. [Link]
-
PubMed Central (PMC) - NIH. Perspective on halogenated organic compounds. [Link]
-
EPA NEPAL. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]
-
PubChem - NIH. 7-Benzyloxyquinoline. [Link]
-
PubChem - NIH. 7-(Benzyloxy)-3,4-dihydroquinazolin-4-one. [Link]
-
Tecam Group. The problem with halogenated compounds emissions and its solution. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 7-(Benzyloxy)-3,4-dihydroquinazolin-4-one | C15H12N2O2 | CID 135763110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. vumc.org [vumc.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. zeeco.com [zeeco.com]
- 7. fishersci.com [fishersci.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
A Researcher's Guide to Handling 7-(Benzyloxy)quinolin-4-ol: Essential Safety Protocols
As researchers and scientists in the field of drug development, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The handling of novel chemical compounds, such as 7-(Benzyloxy)quinolin-4-ol, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond generic recommendations to offer a detailed, evidence-based framework for the safe handling, use, and disposal of this quinoline derivative. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of 7-(Benzyloxy)quinolin-4-ol
Before detailing personal protective equipment (PPE) protocols, it is crucial to understand the specific hazards associated with 7-(Benzyloxy)quinolin-4-ol. According to available safety data, this compound presents the following risks:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][4][5]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][4][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][4][5]
These hazards necessitate a multi-faceted approach to personal protection, incorporating engineering controls, administrative controls, and the correct selection and use of PPE.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling 7-(Benzyloxy)quinolin-4-ol, with specific recommendations and the rationale behind them.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | For handling small quantities of powder in a well-ventilated area, a dust respirator (e.g., N95) may be sufficient. For larger quantities, or where dust or aerosols cannot be adequately controlled, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[6] | To prevent the inhalation of fine particles or aerosols, which can lead to respiratory tract irritation.[1][2][4][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for any defects before use and disposed of immediately after handling the compound.[6][7] | To prevent skin contact, which can cause irritation.[1][2][4][5][6] The use of disposable gloves minimizes the risk of cross-contamination. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical safety goggles are necessary. For more extensive operations, a full face shield should be used in conjunction with goggles.[6][7][8][9] | To protect the eyes from dust particles and splashes, which can cause serious irritation.[1][2][4][5][6] |
| Skin and Body Protection | A standard laboratory coat is required for all procedures. For operations with a higher risk of contamination or when handling larger quantities, a chemical-resistant apron or a full protective suit should be worn.[5][6][10] | To prevent contamination of personal clothing and minimize skin exposure.[6] |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for doffing PPE.
Operational and Disposal Plans
Engineering Controls
Primary exposure control should always be through engineering solutions. When handling 7-(Benzyloxy)quinolin-4-ol, especially in powdered form, all work should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Ensure all non-essential personnel evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent further spread of the material.
-
Clean-up: Carefully sweep up solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal
All waste materials contaminated with 7-(Benzyloxy)quinolin-4-ol, including used PPE, should be considered hazardous waste.
-
Product: Dispose of the chemical through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[11] Do not allow it to enter drains or sewer systems.[11]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[11]
Emergency Procedures in Case of Exposure
Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][5][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation persists, seek medical advice.[2][5] |
| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][2][5][8] |
Conclusion
A robust safety culture is built on a foundation of knowledge, preparedness, and adherence to established protocols. By understanding the specific hazards of 7-(Benzyloxy)quinolin-4-ol and implementing the detailed PPE, handling, and emergency procedures outlined in this guide, you can significantly mitigate the risks associated with its use in your research. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.
References
- Benchchem. Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z) -.
- ECHEMI.
- PubChem. 7-Benzyloxyquinoline.
- Fluorochem. 7-(Benzyloxy)quinolin-4-ol.
- Angene Chemical.
- AK Scientific, Inc. 6-(Benzyloxy)-7-methoxyquinolin-4(1H)
- Thermo Fisher Scientific.
- AA Blocks.
- Sigma-Aldrich.
- AK Scientific, Inc. 5-Acetyl-8-(benzyloxy)quinolin-2(1H)
- AK Scientific, Inc. 7-Benzyloxy-6-methoxy-4(3H)
- Cayman Chemical.
Sources
- 1. 7-(Benzyloxy)quinolin-4-ol [chemdict.com]
- 2. angenechemical.com [angenechemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 7-Benzyloxyquinoline | C16H13NO | CID 3035604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aablocks.com [aablocks.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
